molecular formula C20H33NO4 B583182 3-Oxo-C16:1

3-Oxo-C16:1

Cat. No.: B583182
M. Wt: 351.5 g/mol
InChI Key: UKVJHGAETBFGBY-XFHJGTJQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-3-oxo-hexadec-11(Z)-enoyl-L-Homoserine lactone is a N-acyl-amino acid.

Properties

IUPAC Name

(Z)-3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadec-11-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h5-6,18H,2-4,7-16H2,1H3,(H,21,23)/b6-5-/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVJHGAETBFGBY-XFHJGTJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emergence of a Long-Chain Signal: A Technical Guide to 3-Oxo-C16:1-HSL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(3-oxo-hexadecenoyl)-L-homoserine lactone (3-Oxo-C16:1-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum-sensing signal molecule in Gram-negative bacteria. Its discovery is intrinsically linked to the exploration of complex regulatory networks in symbiotic bacteria, particularly Sinorhizobium meliloti. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this compound-HSL, intended to support further research and potential therapeutic development.

Discovery and Historical Context

The discovery of this compound-HSL was not a singular event but rather a part of the broader characterization of the intricate quorum-sensing systems in Sinorhizobium meliloti, a nitrogen-fixing bacterium that forms a symbiotic relationship with alfalfa. In the early 2000s, researchers investigating the sinRI locus in S. meliloti identified that the SinI synthase is responsible for producing a range of long-chain AHLs, several of which were novel at the time.

A pivotal study published in 2002 by Marketon and colleagues was among the first to characterize the products of the sinRI locus in detail.[1] This work revealed that S. meliloti produces AHLs with acyl chains longer than 14 carbons, a new finding at the time. Through the use of mass spectrometry, they identified a portfolio of long-chain AHLs, including this compound-HSL. This discovery expanded the known diversity of AHL signal molecules and highlighted the complexity of bacterial communication, particularly in the context of symbiosis.

Subsequent research has further solidified the role of this compound-HSL, alongside other long-chain AHLs, in regulating gene expression in S. meliloti in a cell-density-dependent manner. These signals are crucial for processes such as the production of exopolysaccharide (EPS) II, which is important for successful nodulation of its plant host.[2]

Physicochemical and Spectrometric Data

A summary of the key physicochemical and mass spectrometry data for this compound-HSL is presented in Table 1.

PropertyValueReference
Molecular Formula C20H33NO4[3]
Molecular Weight 351.48 g/mol [3]
CAS Number 479050-91-4[3]
Precursor Ion (m/z) [M+H]+ 352.2482[3]
Key MS/MS Fragments (m/z) 102.055 (lactone ring)[4]

Biological Activity and Signaling Pathway

In Sinorhizobium meliloti, this compound-HSL is part of a complex quorum-sensing circuit that involves multiple AHL signals and receptors. The primary synthase for this molecule is SinI. The cognate receptor for long-chain AHLs in S. meliloti is ExpR, a LuxR-type transcriptional regulator. The binding of this compound-HSL and other long-chain AHLs to ExpR leads to the regulation of a suite of genes, many of which are involved in the symbiotic relationship with alfalfa.

Sinorhizobium_meliloti_QS cluster_environment Extracellular Environment AHLs_out AHLs AHLs AHLs AHLs_out->AHLs Increased Cell Density AHLs->AHLs_out Diffusion

Experimental Protocols

Extraction of this compound-HSL from Bacterial Culture

This protocol is adapted from general methods for long-chain AHL extraction.

Materials:

  • Sinorhizobium meliloti culture grown to the desired cell density.

  • Ethyl acetate (B1210297) (acidified with 0.1% formic acid).

  • Centrifuge and appropriate tubes.

  • Rotary evaporator or nitrogen stream evaporator.

  • Methanol (B129727) (HPLC grade).

  • 0.22 µm syringe filters.

Procedure:

  • Centrifuge the bacterial culture (e.g., 500 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Transfer the supernatant to a separating funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate. Shake vigorously for 2 minutes and allow the phases to separate.

  • Collect the upper organic phase. Repeat the extraction of the aqueous phase two more times.

  • Pool the organic phases and evaporate to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) for analysis.

  • Filter the reconstituted extract through a 0.22 µm syringe filter before analysis.

Extraction_Workflow Start Bacterial Culture Centrifugation Centrifugation Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) Supernatant->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitute in Methanol Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Analysis LC-MS/MS Analysis Filtration->Analysis

Quantification by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over approximately 10-15 minutes to elute the long-chain AHL.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): 352.2

    • Product Ions (m/z): 102.1 (characteristic lactone ring fragment) and other specific fragments.

  • Data Analysis: Quantification is achieved by comparing the peak area of the analyte to a standard curve generated with a synthetic this compound-HSL standard.

Bioassay for Detection using Thin-Layer Chromatography (TLC)

Principle: This method uses a reporter bacterial strain that produces a detectable signal (e.g., pigment, light) in the presence of AHLs. For long-chain AHLs, specific reporter strains are required.

Materials:

  • C18 reversed-phase TLC plates.

  • Developing solvent (e.g., methanol:water, 60:40 v/v).

  • AHL reporter strain sensitive to long-chain AHLs (e.g., Agrobacterium tumefaciens NTL4(pZLR4)).

  • Soft agar (B569324) overlay.

  • Chromogenic substrate (e.g., X-Gal for a lacZ-based reporter).

Procedure:

  • Spot the extracted sample and a synthetic this compound-HSL standard onto the TLC plate.

  • Develop the chromatogram in the developing solvent until the solvent front reaches the top of the plate.

  • Air-dry the plate completely.

  • Overlay the plate with soft agar seeded with the reporter strain and containing the appropriate chromogenic substrate.

  • Incubate the plate overnight at the optimal growth temperature for the reporter strain.

  • The presence of this compound-HSL will be indicated by a colored spot on the chromatogram.

Synthesis of this compound-HSL

The chemical synthesis of this compound-HSL can be achieved through several routes. A common approach involves the acylation of L-homoserine lactone.

General Synthetic Scheme:

  • Activation of the Acyl Chain: The 3-oxohexadecenoyl side chain is typically activated for amide bond formation. This can be achieved by converting the corresponding carboxylic acid to an acid chloride or by using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

  • Coupling Reaction: The activated acyl chain is then reacted with L-homoserine lactone hydrobromide in the presence of a base (e.g., triethylamine) to neutralize the hydrobromide and facilitate the nucleophilic attack of the amine on the activated carbonyl group.

  • Purification: The final product is purified using column chromatography on silica (B1680970) gel.

Synthesis_Scheme Reactant1 3-Oxohexadecenoic Acid Activation Activation of Carboxylic Acid (e.g., with EDC/HOBt) Reactant1->Activation Reactant2 L-Homoserine Lactone Coupling Amide Bond Formation Reactant2->Coupling Activation->Coupling Purification Column Chromatography Coupling->Purification Product This compound-HSL Purification->Product

Future Directions

The study of this compound-HSL and other long-chain AHLs is a burgeoning field. Future research should focus on:

  • Receptor Specificity: Elucidating the precise binding affinity of this compound-HSL to ExpR and other potential LuxR-type receptors.

  • Cross-Kingdom Signaling: Investigating the effects of this compound-HSL on the eukaryotic hosts of AHL-producing bacteria.

  • Therapeutic Potential: Designing and synthesizing antagonists of the this compound-HSL-ExpR interaction as potential anti-virulence agents.

This technical guide provides a foundational understanding of this compound-HSL, from its discovery to its analysis. As research into bacterial communication continues to evolve, a detailed understanding of these signaling molecules will be paramount for both basic science and translational applications.

References

The Pivotal Role of 3-Oxo-C16:1-Homoserine Lactone in Sinorhizobium meliloti: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinorhizobium meliloti, a Gram-negative soil bacterium, engages in a crucial symbiotic relationship with leguminous plants such as alfalfa (Medicago sativa). This interaction culminates in the formation of nitrogen-fixing root nodules, a process vital for sustainable agriculture. The orchestration of this complex symbiosis is tightly regulated by intercellular communication, primarily through a mechanism known as quorum sensing (QS). Within the arsenal (B13267) of signaling molecules employed by S. meliloti is 3-Oxo-C16:1-homoserine lactone (this compound-HSL), a long-chain N-acyl homoserine lactone (AHL). This molecule is a key player in the ExpR/Sin QS system, influencing a cascade of physiological processes essential for the bacterium's survival, symbiotic competence, and interaction with its host. This technical guide provides an in-depth exploration of the biological role of this compound-HSL in S. meliloti, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and potential applications in drug development.

The ExpR/Sin Quorum Sensing Cascade

The perception and response to this compound-HSL in S. meliloti are mediated by the ExpR/Sin quorum-sensing system. This system is composed of the AHL synthase, SinI, which is responsible for the production of several long-chain AHLs, including this compound-HSL.[1][2][3] The levels of these AHLs increase with bacterial population density. The transcriptional regulator SinR controls the expression of sinI.[3] The AHL receptor, ExpR, binds to these long-chain AHLs, and the resulting complex acts as a transcriptional regulator for a host of downstream genes.[1][4] This intricate regulatory network allows S. meliloti to coordinate gene expression in a cell-density-dependent manner, ensuring that energetically costly processes are initiated only when the bacterial population is sufficient to produce a collective effect.

cluster_cell Sinorhizobium meliloti cell cluster_environment Extracellular Environment SinI SinI (AHL Synthase) AHL This compound-HSL (and other long-chain AHLs) SinI->AHL synthesizes SinR SinR (Transcriptional Regulator) SinR->SinI controls expression ExpR ExpR (AHL Receptor) ExpR_AHL ExpR-AHL Complex ExpR->ExpR_AHL AHL->ExpR binds to AHL_out AHLs diffuse (population density signal) AHL->AHL_out Downstream_Genes Downstream Genes (EPS II synthesis, motility, etc.) ExpR_AHL->Downstream_Genes regulates transcription Culture 1. Grow S. meliloti to early-log phase Treatment 2. Treat with this compound-HSL (and control) Culture->Treatment Harvest 3. Harvest cells by centrifugation Treatment->Harvest Lysis 4. Cell Lysis (e.g., sonication) Harvest->Lysis Protein_Quant 5. Protein Quantification (e.g., Bradford assay) Lysis->Protein_Quant IEF 6. First Dimension: Isoelectric Focusing (IEF) Protein_Quant->IEF SDS_PAGE 7. Second Dimension: SDS-PAGE IEF->SDS_PAGE Staining 8. Gel Staining (e.g., Coomassie Blue) SDS_PAGE->Staining Analysis 9. Image Analysis and Spot Quantification Staining->Analysis Identification 10. Spot Excision and Mass Spectrometry (MALDI-TOF or LC-ESI-MS) Analysis->Identification Database 11. Protein Identification via Database Searching Identification->Database

References

3-Oxo-C16:1-HSL: A Technical Guide to a Long-Chain Quorum Sensing Molecule

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors in response to population density. This process relies on the production, detection, and response to small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary class of autoinducers. This technical guide focuses on a specific long-chain AHL, N-(3-oxo-hexadecenoyl)-L-homoserine lactone (3-oxo-C16:1-HSL), a key signaling molecule in bacteria such as Agrobacterium vitis. This document provides a comprehensive overview of its properties, the associated signaling pathway, methods for its detection and quantification, and its role in bacterial physiology and virulence.

Physicochemical Properties of this compound-HSL

Long-chain AHLs like this compound-HSL possess distinct physicochemical properties that influence their function as signaling molecules. Their long acyl chains render them more hydrophobic compared to short-chain AHLs, which affects their diffusion across bacterial membranes and may necessitate active transport mechanisms.

PropertyValue/DescriptionReference
Molecular Formula C20H33NO4N/A
Molecular Weight 351.5 g/mol N/A
Synonyms This compound-Δ11cis-(L)-HSLN/A
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).N/A

The AvsI/AvsR Quorum Sensing Circuit in Agrobacterium vitis

The primary characterized role of this compound-HSL is within the AvsI/AvsR quorum sensing system of Agrobacterium vitis, the causative agent of crown gall disease in grapevines. This system is a canonical example of a LuxI/LuxR-type circuit.

Biosynthesis of this compound-HSL by AvsI:

The synthesis of this compound-HSL is catalyzed by the LuxI homolog, AvsI. This enzyme utilizes S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and a specific acyl-acyl carrier protein (acyl-ACP) as the donor of the 3-oxo-hexadecenoyl side chain. The expression of the avsI gene is, in turn, regulated by the AvsR protein, creating a positive feedback loop.

Signal Reception and Gene Regulation by AvsR:

At low cell densities, the concentration of this compound-HSL is minimal. As the bacterial population grows, the extracellular concentration of this compound-HSL increases. Upon reaching a threshold concentration, it diffuses into the bacterial cell and binds to the N-terminal ligand-binding domain of the LuxR homolog, AvsR. This binding event is thought to induce a conformational change in AvsR, promoting its dimerization and enhancing its ability to bind to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes. The AvsR/3-oxo-C16:1-HSL complex then acts as a transcriptional activator, modulating the expression of genes involved in virulence. In A. vitis, this system is essential for the induction of a hypersensitive-like response (HR) and necrosis on grapevines.[1][2]

dot

Signaling_Pathway AvsI/AvsR Quorum Sensing Pathway cluster_cell Agrobacterium vitis cell AvsI AvsI (AHL Synthase) AHL_out This compound-HSL (Low Concentration) AvsI->AHL_out Synthesis AvsR_inactive AvsR (Inactive Monomer) AvsR_active AvsR/3-oxo-C16:1-HSL (Active Dimer) AvsR_inactive->AvsR_active Dimerization DNA Bacterial Chromosome AvsR_active->DNA Binds to lux box avsI_gene avsI gene AvsR_active->avsI_gene Positive Feedback Virulence_Genes Virulence Genes (e.g., for necrosis) DNA->Virulence_Genes Transcription Activation avsI_gene->AvsI Expression AHL_high This compound-HSL (High Concentration) AHL_out->AHL_high Population Growth AHL_in This compound-HSL AHL_in->AvsR_inactive Binding AHL_high->AHL_in Diffusion

Caption: AvsI/AvsR quorum sensing circuit in Agrobacterium vitis.

Quantitative Data

Precise quantitative data for this compound-HSL, such as its production levels and binding affinities, are not extensively reported in the literature. The following table summarizes available information and highlights areas for future research.

ParameterOrganism/SystemValue/ObservationReference
Production Agrobacterium vitis strain F2/5Disruption of avsI abolishes the production of long-chain AHLs.[1]
Agrobacterium vitis strain E26The avsI mutant lost the ability to produce both long-chain and short-chain AHLs.[2]
Biological Activity Agrobacterium vitis mutants (avsR, avsI)Addition of synthetic this compound-HSL complemented grape necrosis.[1]
Binding Affinity (Kd) AvsR proteinData not currently available in the literature.

Experimental Protocols

The detection and quantification of long-chain AHLs like this compound-HSL require specialized protocols due to their hydrophobicity.

Protocol 1: Extraction of this compound-HSL from Bacterial Supernatant

This protocol is adapted from general methods for long-chain AHL extraction.

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate (B1210297) (acidified with 0.1% acetic acid)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen stream evaporator

  • Acetonitrile (B52724) (HPLC grade)

Procedure:

  • Grow the bacterial strain of interest (e.g., Agrobacterium vitis) in an appropriate liquid medium to the desired cell density.

  • Centrifuge the culture to pellet the cells.

  • Carefully collect the supernatant.

  • Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant. Vortex vigorously for 2 minutes.

  • Allow the phases to separate and collect the upper organic phase. Repeat the extraction twice.

  • Pool the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small, known volume of acetonitrile for analysis.

dot

Extraction_Workflow AHL Extraction Workflow start Bacterial Culture centrifuge Centrifugation start->centrifuge supernatant Collect Supernatant centrifuge->supernatant extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->extraction collect_organic Collect Organic Phase extraction->collect_organic dry Dry over Na2SO4 collect_organic->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute in Acetonitrile evaporate->reconstitute end AHL Extract for Analysis reconstitute->end

References

The Role of 3-Oxo-C16:1 in the Quorum Sensing and Virulence of Agrobacterium vitus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-oxo-hexadecenoyl)-L-homoserine lactone (3-Oxo-C16:1) is a long-chain N-acyl-homoserine lactone (AHL) that functions as a key quorum-sensing signal molecule in the plant pathogenic bacterium Agrobacterium vitus. This molecule plays a critical role in regulating the expression of virulence factors, leading to the development of disease symptoms such as necrosis and a hypersensitive response (HR) in host plants. The synthesis of this compound is governed by the AvsR-AvsI quorum-sensing system, where AvsI is the AHL synthase and AvsR is the transcriptional regulator that responds to this compound. This technical guide provides a comprehensive overview of the function of this compound in A. vitus, including its role in signaling, its impact on virulence, and detailed experimental protocols for its study.

Introduction to Quorum Sensing in Agrobacterium vitus

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate gene expression. In many Gram-negative bacteria, this process is mediated by the production and detection of small signaling molecules, most commonly N-acyl-homoserine lactones (AHLs). In Agrobacterium vitus, the causal agent of crown gall disease in grapevines, a sophisticated quorum-sensing system is in place to regulate its pathogenic lifestyle.

A key component of this system is the long-chain AHL, this compound. The production and perception of this molecule are controlled by the avsR and avsI genes, which are homologs of the well-characterized luxR and luxI genes, respectively. AvsI is the synthase responsible for producing this compound and other long-chain AHLs. As the bacterial population grows, the concentration of this compound in the environment increases. Once a threshold concentration is reached, this compound binds to and activates the transcriptional regulator AvsR. The AvsR/3-Oxo-C16:1 complex then modulates the expression of target genes, including those essential for virulence.

The AvsR-AvsI Signaling Pathway

The AvsR-AvsI system is a central regulatory circuit controlling the expression of virulence in A. vitus. The expression of the AHL synthase gene, avsI, is itself regulated by AvsR, creating a positive feedback loop. This ensures a rapid and coordinated response once a quorum is reached. While the direct downstream targets of the AvsR/3-Oxo-C16:1 complex that lead to necrosis and HR are still under investigation, it is clear that this signaling cascade is a critical determinant of A. vitus pathogenicity.

AvsR_AvsI_Signaling_Pathway cluster_cell Agrobacterium vitus cell AvsI AvsI (AHL Synthase) AHL_out This compound (extracellular) AvsI->AHL_out Synthesis AvsR_inactive AvsR (Inactive) AvsR_active AvsR/3-Oxo-C16:1 (Active Complex) avsI_gene avsI gene AvsR_active->avsI_gene Activates transcription virulence_genes virulence genes AvsR_active->virulence_genes Activates transcription Virulence_Factors Virulence Factors Necrosis_HR Necrosis & Hypersensitive Response Virulence_Factors->Necrosis_HR Induces avsI_gene->AvsI Translation virulence_genes->Virulence_Factors Translation AHL_in This compound (intracellular) AHL_out->AHL_in Diffusion across cell membrane AHL_in->AvsR_inactive Binding

Caption: The AvsR-AvsI quorum-sensing circuit in Agrobacterium vitus.

Function of this compound in Virulence

The production of this compound is directly linked to the ability of A. vitus to cause disease symptoms in host plants. Studies have shown that mutations in the avsI or avsR genes result in the loss of the ability to induce a hypersensitive response (HR) on non-host plants like tobacco and necrosis on host plants such as grapevine.[1]

Crucially, the virulence phenotypes of these mutants can be restored by the exogenous application of synthetic this compound. This complementation confirms that this compound is a key signaling molecule that triggers the expression of the downstream factors necessary for these pathogenic responses.

Quantitative Data on Virulence

While precise quantification of this compound concentrations in the context of A. vitus infection is an area of ongoing research, the available data clearly demonstrates a qualitative and dose-dependent relationship between the presence of long-chain AHLs and the severity of disease symptoms.

Strain/ConditionThis compound ProductionNecrosis Phenotype on GrapevineHypersensitive Response on Tobacco
Wild-type A. vitusPresent++++++
avsI mutantAbsent--
avsR mutantReduced+/-+/-
avsI mutant + synthetic this compoundN/A+++Not reported

Note: The table above provides a qualitative summary based on published findings. The number of '+' symbols indicates the relative intensity of the phenotype. '-' indicates the absence of the phenotype, and '+/-' indicates a significantly reduced phenotype.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the function of this compound in Agrobacterium vitus.

Extraction of this compound from A. vitus Culture

This protocol describes the extraction of long-chain AHLs, including this compound, from bacterial culture supernatants for subsequent analysis.

Materials:

  • Agrobacterium vitus culture grown in a suitable medium (e.g., Potato Dextrose Broth)

  • Ethyl acetate (B1210297) (acidified with 0.1% v/v acetic acid)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Grow A. vitus to the desired cell density (e.g., late exponential or stationary phase).

  • Pellet the bacterial cells by centrifuging the culture at 10,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant into a clean container.

  • Add an equal volume of acidified ethyl acetate to the supernatant.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Repeat the extraction (steps 4-7) two more times, pooling the organic layers.

  • Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen at 30°C.

  • Reconstitute the dried extract in a small, precise volume of HPLC grade methanol.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

AHL_Extraction_Workflow Culture A. vitus Culture Centrifuge1 Centrifugation (10,000 x g) Culture->Centrifuge1 Supernatant Supernatant Centrifuge1->Supernatant Pellet Cell Pellet (discard) Centrifuge1->Pellet Extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) Supernatant->Extraction Organic_Phase Organic Phase (Ethyl Acetate with AHLs) Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (discard) Extraction->Aqueous_Phase Evaporation Solvent Evaporation Organic_Phase->Evaporation Dried_Extract Dried AHL Extract Evaporation->Dried_Extract Reconstitution Reconstitution (Methanol) Dried_Extract->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration LCMS_Analysis LC-MS/MS Analysis Filtration->LCMS_Analysis

Caption: Workflow for the extraction of this compound from A. vitus culture.
Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of AHLs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • C18 reverse-phase HPLC column

LC-MS/MS Parameters (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate long-chain AHLs

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions for this compound:

    • Precursor ion (Q1): m/z [M+H]⁺ of this compound

    • Product ion (Q3): m/z 102.0 (characteristic fragment of the homoserine lactone ring)

  • Collision Energy: Optimized for the fragmentation of the precursor ion.

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a synthetic this compound standard.

Grapevine Necrosis Assay

This assay is used to assess the ability of A. vitus and its mutants to cause necrosis on grapevine shoots, and to test for complementation with synthetic AHLs.

Materials:

  • Young, green grapevine shoots

  • Water agar (B569324) (1.5%) plates

  • Agrobacterium vitus cultures (wild-type, mutants)

  • Synthetic this compound (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile water or buffer

Procedure:

  • Prepare 1-cm long sections of surface-sterilized grapevine shoots.

  • Place the shoot sections vertically on water agar plates.

  • Grow A. vitus strains overnight in a suitable broth medium.

  • Adjust the bacterial cultures to a standard optical density (e.g., OD₆₀₀ = 1.0).

  • For complementation assays, add the desired concentration of synthetic this compound to the mutant bacterial suspension. An equivalent amount of the solvent should be added to the control.

  • Inoculate the cut surface of each grapevine shoot section with a small volume (e.g., 5 µL) of the bacterial suspension.

  • Incubate the plates at room temperature and observe for the development of necrosis over 3-5 days.

  • Score the severity of necrosis visually.

Tobacco Hypersensitive Response (HR) Assay

The HR assay is a rapid method to assess a key virulence-associated phenotype of A. vitus.

Materials:

  • Nicotiana tabacum (tobacco) plants

  • Agrobacterium vitus cultures

  • Sterile water or infiltration buffer (e.g., 10 mM MgCl₂)

  • Syringe without a needle

Procedure:

  • Grow tobacco plants to a suitable age (e.g., 4-6 weeks).

  • Prepare bacterial suspensions of A. vitus strains in sterile water or infiltration buffer, adjusted to a standard OD₆₀₀ (e.g., 0.5).

  • Infiltrate the bacterial suspension into the intercellular spaces of the tobacco leaf lamina using a needleless syringe.

  • Incubate the plants under controlled conditions (e.g., 22-25°C, high humidity).

  • Observe the infiltrated area for the appearance of tissue collapse and necrosis, characteristic of the HR, within 24-48 hours.

Conclusion and Future Directions

This compound is a crucial quorum-sensing signal molecule in Agrobacterium vitus that directly regulates its virulence. The AvsR-AvsI system, responsible for the synthesis and perception of this long-chain AHL, represents a key control point in the bacterium's pathogenic lifestyle. The experimental protocols detailed in this guide provide a framework for the further investigation of this important signaling molecule.

Future research should focus on several key areas. Firstly, the precise quantification of this compound in different microenvironments, such as the rhizosphere and within plant tissues, will provide a more detailed understanding of its role in the infection process. Secondly, the identification of the complete set of genes regulated by the AvsR/3-Oxo-C16:1 complex through transcriptomic studies will be essential to fully elucidate the molecular mechanisms of virulence. Finally, a deeper understanding of the this compound signaling pathway may open up new avenues for the development of novel anti-virulence strategies to combat crown gall disease in grapevines. This could involve the use of quorum-quenching molecules that interfere with this compound signaling, thereby disarming the pathogen without exerting selective pressure for resistance.

References

Unveiling the Natural Sources of N-3-oxo-hexadecanoyl-L-Homoserine Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of N-3-oxo-hexadecanoyl-L-homoserine lactone (O-C16-HSL), a long-chain N-acyl-homoserine lactone (AHL) involved in bacterial quorum sensing. This document provides a comprehensive overview of its known producers, quantitative data on its production where available, detailed experimental methodologies for its detection and quantification, and a visualization of its regulatory signaling pathway.

Natural Producers of N-3-oxo-hexadecanoyl-L-Homoserine Lactone

N-3-oxo-hexadecanoyl-L-homoserine lactone is a signaling molecule used by certain Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing. The primary identified natural source of this long-chain AHL is the plant pathogen Agrobacterium vitis, the causal agent of crown gall disease in grapevines.[1][2][3] Some strains of Pseudomonas have also been reported to produce a variety of long-chain AHLs, and while specific quantitative data for O-C16-HSL is limited, they remain a potential source.[4] Additionally, the halophilic bacterium Halomonas smyrnensis AAD6 has been shown to produce N-hexadecanoyl-L-homoserine lactone (C16-HSL), a closely related compound, suggesting that this genus may also be a source of 3-oxo-substituted variants.[5][6]

Quantitative Data on O-C16-HSL Production

Quantitative data on the production of N-3-oxo-hexadecanoyl-L-homoserine lactone from natural sources is not extensively documented in publicly available literature. Most studies focus on the identification and relative abundance of a range of AHLs produced by a particular bacterium. However, studies on Pseudomonas aeruginosa have quantified the production of a related long-chain AHL, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), providing a reference for the concentration range of these types of molecules in bacterial cultures.

Acyl-Homoserine LactoneProducing OrganismGrowth ConditionConcentrationReference
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)Pseudomonas aeruginosa PA14Planktonic cultureNot detected in ΔlasR mutant[7][8]
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)Pseudomonas aeruginosa PA14Surface growthDetected in ΔlasR mutant[7][8]
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)Pseudomonas aeruginosa PAO1Phosphate-depleted medium~3.5-fold higher than in phosphate-replete medium[9]

Note: This table includes data on a related long-chain AHL due to the limited availability of specific quantitative data for N-3-oxo-hexadecanoyl-L-homoserine lactone.

Experimental Protocols

The detection and quantification of long-chain AHLs like O-C16-HSL require specific methodologies due to their hydrophobic nature. Below are detailed protocols for the extraction and analysis of these molecules from bacterial cultures.

Extraction of Long-Chain Acyl-Homoserine Lactones

Objective: To extract long-chain AHLs from bacterial culture supernatant for subsequent analysis.

Materials:

  • Bacterial culture grown to the desired cell density.

  • Ethyl acetate (B1210297) (acidified with 0.1% v/v glacial acetic acid).

  • Anhydrous sodium sulfate.

  • Rotary evaporator or nitrogen stream evaporator.

  • Methanol (B129727) (HPLC grade).

  • Centrifuge and centrifuge tubes.

Protocol:

  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a sterile flask.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of acidified ethyl acetate.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the phases to separate.

    • Collect the upper organic phase.

    • Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

  • Drying and Evaporation:

    • Pool the organic extracts.

    • Dry the pooled extract over anhydrous sodium sulfate.

    • Filter the dried extract to remove the sodium sulfate.

    • Evaporate the solvent to dryness using a rotary evaporator at 30°C or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of HPLC-grade methanol for analysis.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Objective: To separate, identify, and quantify O-C16-HSL in the extracted sample.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column suitable for UHPLC.

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Protocol:

  • Sample Preparation: Filter the reconstituted extract through a 0.22 µm syringe filter before injection.

  • Chromatographic Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution program, for example:

      • 0-2 min: 20% B

      • 2-15 min: 20-100% B (linear gradient)

      • 15-18 min: 100% B

      • 18-18.1 min: 100-20% B (linear gradient)

      • 18.1-20 min: 20% B (re-equilibration)

    • Set the flow rate to 0.3 mL/min and the column temperature to 40°C.

  • Mass Spectrometry Detection:

    • Operate the ESI source in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole mass spectrometer. The precursor ion for O-C16-HSL ([M+H]⁺) is m/z 354.3. A characteristic product ion is the homoserine lactone backbone fragment at m/z 102.1.

    • Alternatively, use high-resolution mass spectrometry to obtain an accurate mass measurement of the parent ion.

  • Quantification:

    • Prepare a standard curve using a certified reference standard of N-3-oxo-hexadecanoyl-L-homoserine lactone.

    • Quantify the concentration of O-C16-HSL in the sample by comparing its peak area to the standard curve.

Signaling Pathway and Experimental Workflow Visualization

The biosynthesis and regulatory activity of N-3-oxo-hexadecanoyl-L-homoserine lactone in Agrobacterium vitis are primarily controlled by the AvsR/AvsI quorum-sensing system.

AvsR_AvsI_Signaling_Pathway cluster_bacterium Agrobacterium vitis cluster_environment Extracellular Environment AvsI AvsI (AHL Synthase) AHL O-C16-HSL AvsI->AHL synthesis AvsR AvsR (Transcriptional Regulator) AvsR_AHL AvsR-AHL Complex AHL->AvsR AHL_out O-C16-HSL AHL->AHL_out diffusion avsI_gene avsI gene AvsR_AHL->avsI_gene positive feedback target_genes Target Genes (e.g., virulence factors) AvsR_AHL->target_genes activation avsI_gene->AvsI expression avsR_gene avsR gene avsR_gene->AvsR expression AHL_out->AHL diffusion

Caption: AvsR/AvsI quorum sensing circuit in Agrobacterium vitis.

The following diagram illustrates a general workflow for the isolation and identification of N-3-oxo-hexadecanoyl-L-homoserine lactone.

Experimental_Workflow start Bacterial Culture (e.g., Agrobacterium vitis) centrifugation Centrifugation start->centrifugation supernatant Collect Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution analysis UHPLC-MS/MS Analysis reconstitution->analysis quantification Quantification (Standard Curve) analysis->quantification

References

The 3-Oxo-C16:1-HSL Signaling Pathway: A Technical Guide to a Key Quorum Sensing System in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression. This process relies on the production and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary class of autoinducers. This technical guide provides an in-depth exploration of the signaling pathway mediated by a specific long-chain AHL, N-(3-oxohexadecanoyl)-L-homoserine lactone (3-Oxo-C16:1-HSL). Primarily characterized in the nitrogen-fixing symbiont Sinorhizobium meliloti, this pathway is crucial for regulating symbiotic interactions, motility, and other physiological processes. This document details the core components of the pathway, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the underlying mechanisms through pathway and workflow diagrams, offering a comprehensive resource for researchers in microbiology, systems biology, and anti-infective drug development.

Introduction to Acyl-Homoserine Lactone (AHL) Quorum Sensing

Gram-negative bacteria widely utilize AHLs to orchestrate collective behaviors.[1][2] The canonical AHL-based QS system consists of two key proteins: a LuxI-family AHL synthase and a LuxR-family transcriptional regulator.[3] The LuxI-type synthase is responsible for synthesizing a specific AHL molecule from S-adenosylmethionine (SAM) and a fatty acyl-acyl carrier protein (acyl-ACP).[1] As the bacterial population density increases, the extracellular concentration of the AHL rises. Upon reaching a critical threshold, the AHL diffuses back into the cells and binds to its cognate LuxR-type receptor. This AHL-receptor complex then typically dimerizes and binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.[3][4]

The specificity of these systems is largely determined by the structure of the AHL molecule, which varies in the length of its acyl chain (typically from 4 to 18 carbons) and the presence of substitutions (e.g., an oxo or hydroxyl group) at the C3 position.[1] The this compound-HSL molecule is a long-chain AHL that has been identified as a key signaling molecule in Sinorhizobium meliloti, a bacterium known for its symbiotic relationship with legume plants like Medicago truncatula.[1][5]

The this compound-HSL Signaling Pathway in Sinorhizobium meliloti

The central QS system in S. meliloti that produces and responds to this compound-HSL is the Sin/ExpR system. This system is integral to the bacterium's lifestyle, influencing its symbiotic relationship with host plants.

Core Components
  • SinI (AHL Synthase): The SinI protein is the AHL synthase responsible for producing a range of long-chain AHLs.[1][6] Its synthesis products include C12-HSL, C14-HSL, 3-oxo-C14-HSL, C16-HSL, C16:1-HSL, 3-oxo-C16-HSL, and notably, This compound-HSL .[1] Disruption of the sinI gene abolishes the production of these long-chain AHLs.[6][7]

  • ExpR (AHL Receptor): ExpR is the LuxR-type transcriptional regulator that binds to the long-chain AHLs produced by SinI, including this compound-HSL.[1][3] The ExpR-AHL complex is the primary effector of the downstream transcriptional response. S. meliloti possesses at least four other LuxR homologs, but ExpR is the key receptor for the SinI-dependent signals.[1]

  • SinR (Transcriptional Regulator): The sinR gene is located upstream of sinI and encodes a transcriptional regulator that controls the expression of the sinI synthase gene.[3][6] A mutation in sinR leads to a significant reduction in AHL production to basal levels.[6][7]

The Signaling Pathway

The this compound-HSL signaling pathway in S. meliloti operates as a classical quorum sensing circuit.

G cluster_cell Sinorhizobium meliloti cell SinR SinR Regulator SinI SinI Synthase SinR->SinI Activates transcription AHL This compound-HSL SinI->AHL Synthesizes ExpR ExpR Receptor Complex ExpR-AHL Complex ExpR->Complex AHL->ExpR Binds AHL->Complex AHL_out This compound-HSL AHL->AHL_out Diffusion (cell density dependent) DNA Target DNA (lux box) Complex->DNA Binds Genes Target Genes (e.g., motility, symbiosis) DNA->Genes Regulates Transcription Precursors Acyl-ACP + SAM Precursors->SinI

Caption: The this compound-HSL signaling pathway in S. meliloti.
Physiological Roles and Regulated Genes

The Sin/ExpR QS system, through the action of this compound-HSL and other long-chain AHLs, regulates a wide array of genes and physiological functions in S. meliloti. Proteomic analyses have been instrumental in identifying these targets.[1][8]

Key regulated processes include:

  • Symbiosis: Mutants in the sinI gene exhibit a significant delay in the initiation of nitrogen-fixing nodules on their host plant, M. truncatula, indicating a crucial role for this QS system in establishing a successful symbiotic relationship.[1]

  • Motility: The sinI and expR mutants are defective in surface swarming motility.[1]

  • Metabolism: A large number of proteins involved in carbon and nitrogen metabolism, as well as various metabolite transport systems, are under the control of this QS pathway.[8][9]

  • Protein and DNA Synthesis: The accumulation of proteins involved in protein turnover and DNA synthesis is also affected by the presence of long-chain AHLs.[8][9]

Quantitative Data

Quantitative analysis is essential for understanding the sensitivity and dynamic range of the signaling pathway. While specific binding affinities and enzyme kinetics for the this compound-HSL system are areas of ongoing research, proteomic studies have provided valuable quantitative data on the downstream effects of this signaling molecule.

Table 1: Proteomic Response to Long-Chain AHLs in S. meliloti

AHL Signal MoleculeExposure TimeTotal Proteins with Altered AccumulationIdentified Proteins with Altered AccumulationMagnitude of ChangeReference
This compound-HSL 2 hours>10040 of 562- to 10-fold for 42 of the 56 total proteins identified[8][9]
This compound-HSL 8 hoursNot specified17 of 56 (12 with reduced accumulation)Not specified[8][9]
C14-HSL2 hours>10013 of 562- to 10-fold for 42 of the 56 total proteins identified[8][9]

Note: The study identified 56 proteins in total that responded to at least one of the tested AHLs. The "Magnitude of Change" refers to the combined response observed for both AHLs.

Experimental Protocols

Studying the this compound-HSL pathway requires a combination of microbiological, biochemical, and analytical techniques. The following sections provide detailed methodologies for key experiments.

Protocol for AHL Extraction from Bacterial Culture

This protocol is adapted for the extraction of long-chain, hydrophobic AHLs like this compound-HSL from S. meliloti culture supernatant.

Materials:

  • S. meliloti culture grown to the desired cell density (stationary phase is recommended for maximal AHL production).

  • Ethyl acetate (B1210297), acidified (with 0.5% v/v acetic acid).

  • Centrifuge and sterile centrifuge tubes.

  • Separatory funnel.

  • Anhydrous sodium sulfate (B86663).

  • Rotary evaporator.

  • Methanol or acetonitrile (B52724) for resuspension.

Procedure:

  • Harvest Supernatant: Pellet the bacterial cells from the culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). Carefully decant the supernatant into a sterile flask.

  • Acidify Supernatant: Acidify the supernatant to a pH between 2 and 3 with concentrated HCl. This step is crucial to protonate the AHLs and prevent the lactone ring from hydrolyzing at alkaline pH.[10]

  • Solvent Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of acidified ethyl acetate.[11]

    • Shake vigorously for 2 minutes, venting frequently to release pressure.

    • Allow the layers to separate completely. The AHLs will partition into the upper organic phase.

    • Drain and discard the lower aqueous phase. Collect the upper organic phase.

    • Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate to maximize recovery.[10][11]

  • Drying and Concentration:

    • Pool the three organic extracts.

    • Dry the pooled extract by adding a small amount of anhydrous sodium sulfate and swirling until the liquid is clear.

    • Decant the dried extract to remove the sodium sulfate.

    • Remove the ethyl acetate using a rotary evaporator at 40-45°C until a dry residue is obtained.[11]

  • Resuspension and Storage: Resuspend the dried AHL extract in a known, small volume of a suitable solvent (e.g., 1 mL of 20% acetonitrile). Store the extract at -20°C until analysis.[11]

G start Bacterial Culture (Stationary Phase) centrifuge Centrifuge (10,000 x g, 10 min) start->centrifuge supernatant Collect Supernatant centrifuge->supernatant extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate, 3x) supernatant->extraction separate Collect Organic Phase extraction->separate dry Dry with Na2SO4 separate->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate resuspend Resuspend in Solvent (e.g., 20% Acetonitrile) evaporate->resuspend end AHL Extract (Store at -20°C) resuspend->end

Caption: Workflow for the extraction of AHLs from bacterial culture.
Protocol for AHL Detection and Quantification using LC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for unambiguous identification and quantification of AHLs.

Materials:

  • AHL extract (from Protocol 4.1).

  • Synthetic this compound-HSL standard (commercially available).

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 reverse-phase HPLC column.

  • Mobile phases (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid).

Procedure:

  • Prepare Standards: Create a series of standard solutions of the synthetic this compound-HSL in the resuspension solvent (e.g., 20% acetonitrile) to generate a standard curve for quantification.

  • LC Separation:

    • Inject a known volume of the AHL extract and each standard onto the C18 column.

    • Separate the molecules using a gradient of increasing organic mobile phase (acetonitrile). A typical gradient might run from 20% to 100% acetonitrile over 15-20 minutes.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode using ESI.

    • For identification, perform a full scan to find the parent ion ([M+H]⁺) for this compound-HSL.

    • For confirmation and quantification, use Multiple Reaction Monitoring (MRM). The characteristic transition for AHLs is the fragmentation of the parent ion to produce a daughter ion corresponding to the homoserine lactone ring (m/z 102).

  • Data Analysis:

    • Identify the peak in the sample extract that corresponds to the retention time and MRM transition of the this compound-HSL standard.

    • Quantify the concentration of this compound-HSL in the sample by comparing its peak area to the standard curve generated from the synthetic standards.

Protocol for Analysis of AHL-Regulated Gene Expression via RNA-seq

RNA sequencing (RNA-seq) provides a comprehensive, transcriptome-wide view of the genes regulated by the this compound-HSL signaling pathway.

Experimental Design:

  • Strains: Use a wild-type S. meliloti and a sinI mutant (incapable of producing long-chain AHLs).

  • Conditions: Grow the sinI mutant in minimal media and treat with either a DMSO vehicle control or a known, physiologically relevant concentration of synthetic this compound-HSL (e.g., 200 nM).[1] Include the wild-type grown under the same conditions as a positive control.

  • Replicates: Use at least three biological replicates for each condition to ensure statistical power.

Procedure:

  • Cell Culture and Treatment: Grow cultures to the desired phase (e.g., early log phase). Add the this compound-HSL or vehicle control and incubate for a defined period (e.g., 2-8 hours) to capture the transcriptional response.[8]

  • RNA Extraction: Harvest cells and immediately stabilize the RNA using an appropriate reagent (e.g., RNAprotect Bacteria Reagent). Extract total RNA using a high-quality commercial kit, including a DNase treatment step to remove contaminating genomic DNA.

  • RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer. An RNA Integrity Number (RIN) of >7 is generally recommended.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA samples, as rRNA constitutes the vast majority of RNA in bacteria.

    • Fragment the remaining mRNA and synthesize cDNA.

    • Ligate sequencing adapters and perform PCR amplification to create the final sequencing library.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Use tools like FastQC to check the quality of the raw sequencing reads.

    • Read Alignment: Align the reads to the S. meliloti reference genome using a splice-aware aligner.

    • Quantification: Count the number of reads mapping to each annotated gene.

    • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated in the this compound-HSL-treated samples compared to the vehicle control.[12][13]

    • Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the list of differentially expressed genes to identify the biological processes regulated by the signaling pathway.

G cluster_wetlab Wet Lab Workflow cluster_bioinformatics Bioinformatics Workflow culture Culture S. meliloti (WT and sinI mutant) treatment Treat sinI- with AHL or Vehicle culture->treatment harvest Harvest Cells & Extract Total RNA treatment->harvest qc1 RNA Quality Control (Bioanalyzer) harvest->qc1 library rRNA Depletion & Library Preparation qc1->library seq High-Throughput Sequencing library->seq qc2 Read Quality Control (FastQC) seq->qc2 Raw Reads align Align Reads to Reference Genome qc2->align quant Gene-level Quantification align->quant de Differential Expression Analysis (DESeq2/edgeR) quant->de func FunctionalEnrichment Analysis(GO, Pathways) de->func

Caption: A generalized workflow for an RNA-seq experiment.

Applications in Drug Development

The central role of QS systems like the this compound-HSL pathway in controlling virulence and symbiosis makes them attractive targets for novel therapeutic strategies. Disrupting this communication, a strategy known as "quorum quenching," can mitigate bacterial pathogenicity without exerting selective pressure for antibiotic resistance.

Potential drug development approaches include:

  • Inhibition of SinI Synthase: Small molecules that block the active site of SinI would prevent the production of this compound-HSL and other long-chain AHLs, effectively silencing the pathway.

  • Antagonism of the ExpR Receptor: Developing molecules that bind to ExpR but do not activate it (antagonists) would competitively inhibit the binding of the native AHL, thus preventing the transcription of target genes.

  • Enzymatic Degradation of AHLs: The use of enzymes like AHL lactonases or acylases that specifically degrade this compound-HSL could be employed to disrupt the signaling pathway in a therapeutic context.

Conclusion

The this compound-HSL signaling pathway in Sinorhizobium meliloti represents a well-defined model for long-chain AHL-mediated quorum sensing. Governed by the SinI synthase and the ExpR receptor, this system regulates a broad set of genes crucial for the bacterium's interaction with its environment, particularly its symbiotic relationship with host plants. The methodologies outlined in this guide provide a robust framework for the continued investigation of this and similar QS pathways. A deeper understanding of the molecular interactions, regulatory networks, and quantitative dynamics of this system will not only advance our knowledge of bacterial communication but also pave the way for innovative strategies to control bacterial behavior in agricultural and clinical settings.

References

The Influence of 3-Oxo-C16:1 on Plant Root Proteomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the current understanding of the effects of N-acyl-homoserine lactones (AHLs), with a focus on the long-chain molecule 3-Oxo-C16:1, on the proteome of plant roots. While direct proteomic studies on this compound are currently unavailable in the scientific literature, this document synthesizes findings from studies on closely related long-chain AHLs to infer potential impacts and guide future research. This guide covers the putative signaling pathways, detailed experimental protocols for proteomic analysis, and a summary of observed changes in protein expression in response to AHLs. The information presented is intended to serve as a valuable resource for researchers investigating plant-microbe interactions and professionals in the field of drug development exploring novel applications of quorum sensing molecules.

Introduction: N-Acyl-Homoserine Lactones and Plant Interactions

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of bacterial cell-to-cell communication that coordinates gene expression based on population density. These molecules consist of a homoserine lactone ring attached to an acyl chain of variable length (from 4 to 18 carbons) and may have a substitution at the C3 position (oxo or hydroxyl group).

Increasing evidence suggests that plants have evolved the ability to perceive and respond to these bacterial signals, leading to significant alterations in their growth, development, and defense mechanisms. Long-chain AHLs, such as this compound, which is known to be produced by symbiotic bacteria like Sinorhizobium meliloti, are of particular interest due to their potential to elicit systemic responses in plants. While the precise effects of this compound on the plant root proteome have not been directly elucidated, studies on other long-chain AHLs provide valuable insights into the potential molecular changes.

Putative Signaling Pathways of Long-Chain AHLs in Plants

Long-chain AHLs are thought to trigger a cascade of signaling events in plants, primarily involving defense-related pathways. The perception of these molecules can lead to the priming of plant defenses, enhancing their resistance to pathogens.

The AHL-dependent priming of antioxidant gene expression and plant defense activity by hydrophobic AHLs with long acyl chains (e.g., 3-oxo-C12-HSL or 3-oxo-C14-HSL) has been shown to occur via the oxylipin and salicylic (B10762653) acid signaling pathways[1]. This suggests a complex interplay between different hormonal pathways in response to bacterial signals.

Below is a proposed signaling pathway for long-chain AHLs in plant roots, based on current literature.

AHL_Signaling_Pathway AHL This compound (Long-Chain AHL) Receptor Putative Plant Receptor AHL->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Early Signal MAPK MAP Kinase Cascade ROS->MAPK Oxylipin Oxylipin Pathway (e.g., Jasmonic Acid) MAPK->Oxylipin SA_Pathway Salicylic Acid (SA) Pathway MAPK->SA_Pathway Defense_Genes Expression of Defense-Related Genes (e.g., PR proteins) Oxylipin->Defense_Genes SA_Pathway->Defense_Genes Systemic_Resistance Systemic Resistance Defense_Genes->Systemic_Resistance

Caption: Proposed signaling cascade initiated by long-chain AHLs in plant roots.

Quantitative Data on Proteomic Changes

As of the date of this publication, there are no publicly available quantitative proteomic datasets specifically detailing the effects of this compound on plant roots. However, studies on other AHLs provide a qualitative understanding of the types of proteins that are differentially expressed. The following table summarizes the functional categories of proteins found to be altered in Arabidopsis thaliana seedlings in response to N-3-oxo-octanoyl-homoserine lactone (3OC8-HSL), a shorter-chain AHL, which may share some responsive pathways with longer-chain AHLs. It is important to note that these findings should be interpreted with caution as the effects of AHLs can be chain-length dependent.

Functional CategoryPredominant ChangeExamples of Affected Proteins (from 3OC8-HSL studies)Reference
Metabolism Up-regulatedFructose-bisphosphate aldolase, Glyceraldehyde-3-phosphate dehydrogenase, ATP synthase subunits[2]
Protein Synthesis & Quality Control Up-regulatedChaperonins, Heat shock proteins (HSPs), Elongation factors[2]
Defense & Stress Response Up-regulatedGlutathione S-transferase, Peroxidases, Pathogenesis-related (PR) proteins[2][3]
Signal Transduction Up- and Down-regulated14-3-3 proteins, GTP-binding proteins[3]
Cytoskeleton Remodeling Up-regulatedActin, Tubulin[2]

Disclaimer: This table is based on studies of 3OC8-HSL and serves as an illustrative example. The specific proteins and the direction of their regulation may differ in response to this compound.

Experimental Protocols

The following section provides detailed methodologies for key experiments in plant root proteomics. These protocols are generalized and may require optimization for specific plant species and experimental conditions.

Protein Extraction from Plant Roots

This protocol is adapted from a method optimized for soybean roots and is suitable for tissues rich in phenolic compounds.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • SDS buffer (30% sucrose, 2% SDS, 0.1 M Tris-HCl pH 8.0, 5% β-mercaptoethanol, 1 mM PMSF)

  • Tris-buffered phenol (B47542) (pH 8.0)

  • 0.1 M ammonium (B1175870) acetate (B1210297) in methanol (B129727), pre-chilled to -20°C

  • 80% acetone, pre-chilled to -20°C

  • Rehydration/solubilization buffer (7 M urea, 2 M thiourea, 4% CHAPS, 20 mM DTT, 0.5% IPG buffer)

  • Microcentrifuge and tubes

Procedure:

  • Harvest plant roots, wash gently to remove soil, and blot dry.

  • Immediately freeze the root tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer approximately 1 gram of the powdered tissue to a tube and add 3 mL of SDS buffer.

  • Add an equal volume of Tris-buffered phenol and vortex vigorously for 10 minutes at 4°C.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C to separate the phases.

  • Carefully collect the upper phenol phase and transfer it to a new tube.

  • Precipitate the proteins by adding five volumes of cold 0.1 M ammonium acetate in methanol and incubate at -20°C for at least 4 hours or overnight.

  • Pellet the proteins by centrifugation at 15,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and wash the pellet twice with cold 80% acetone.

  • Air-dry the protein pellet briefly to remove residual acetone.

  • Resuspend the pellet in the desired volume of rehydration/solubilization buffer for 2D-PAGE or mass spectrometry analysis.

Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE)

Materials:

  • Immobilized pH gradient (IPG) strips

  • Rehydration buffer (as in 4.1)

  • Equilibration buffer (6 M urea, 2% SDS, 0.375 M Tris-HCl pH 8.8, 20% glycerol) with 1% DTT (for reduction) and 2.5% iodoacetamide (B48618) (for alkylation)

  • SDS-PAGE gels

  • Electrophoresis apparatus for IEF and SDS-PAGE

  • Staining solution (e.g., Coomassie Brilliant Blue, silver stain, or fluorescent dyes)

Procedure:

  • First Dimension: Isoelectric Focusing (IEF) a. Quantify the protein concentration in the solubilized extract. b. Load the desired amount of protein (typically 100-500 µg) onto an IPG strip during rehydration. c. Perform IEF according to the manufacturer's instructions for the electrophoresis system, using a program that gradually increases the voltage.

  • Equilibration a. After IEF, incubate the IPG strip in equilibration buffer containing DTT for 15 minutes with gentle agitation. b. Discard the buffer and incubate the strip in equilibration buffer containing iodoacetamide for another 15 minutes.

  • Second Dimension: SDS-PAGE a. Place the equilibrated IPG strip onto the top of an SDS-PAGE gel of the desired acrylamide (B121943) concentration. b. Seal the strip in place with a small amount of molten agarose. c. Run the gel at a constant voltage or current until the dye front reaches the bottom.

  • Staining and Imaging a. After electrophoresis, fix and stain the gel using a compatible staining method. b. Image the gel using a high-resolution scanner. c. Analyze the gel images using specialized 2D gel analysis software to detect and quantify protein spots.

Mass Spectrometry Analysis

Workflow: The general workflow for identifying differentially expressed proteins from 2D-PAGE gels using mass spectrometry is outlined below.

MS_Workflow Gel 2D-PAGE Gel with Separated Proteins Spot_Excise Excise Differentially Expressed Protein Spots Gel->Spot_Excise In_Gel_Digest In-Gel Tryptic Digestion Spot_Excise->In_Gel_Digest Peptide_Extract Peptide Extraction In_Gel_Digest->Peptide_Extract MS_Analysis MALDI-TOF/TOF or LC-MS/MS Analysis Peptide_Extract->MS_Analysis DB_Search Database Searching (e.g., Mascot, Sequest) MS_Analysis->DB_Search Protein_ID Protein Identification DB_Search->Protein_ID

References

The Biosynthesis of 3-Oxo-C16:1-HSL: A Key Signaling Molecule in Sinorhizobium meliloti

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-oxo-hexadecenoyl)-L-homoserine lactone (3-Oxo-C16:1-HSL) is a long-chain acyl-homoserine lactone (AHL) that plays a pivotal role in the quorum-sensing network of the nitrogen-fixing bacterium Sinorhizobium meliloti. As a chemical messenger, this compound-HSL is integral to the regulation of gene expression in a cell-density-dependent manner, influencing symbiotic interactions with leguminous plants. This technical guide provides a comprehensive overview of the biosynthesis pathway of this compound-HSL, the regulatory circuits that govern its production, and detailed experimental protocols for its study.

The Core Biosynthetic Pathway of this compound-HSL

The synthesis of this compound-HSL in Sinorhizobium meliloti is orchestrated by a LuxI-family N-acyl-homoserine lactone synthase, encoded by the sinI gene.[1][2][3] This enzyme catalyzes the ligation of two primary substrates: S-adenosyl-L-methionine (SAM), which provides the homoserine lactone moiety, and a specific acyl-acyl carrier protein (acyl-ACP), in this case, a this compound-acyl-ACP derived from the fatty acid biosynthesis pathway.

The enzymatic reaction is a two-step process:

  • Acylation of SAM: The SinI synthase facilitates the formation of an amide bond between the α-amino group of SAM and the carbonyl group of 3-oxo-hexadecenoyl-ACP. This step forms an acylated SAM intermediate and releases the acyl carrier protein.

  • Lactonization: An intramolecular cyclization follows, where the carboxylate of the methionine residue attacks the γ-carbon, leading to the formation of the homoserine lactone ring and the release of 5'-methylthioadenosine (MTA) as a byproduct.

Biosynthesis_of_3_Oxo_C16_1_HSL cluster_precursors Precursor Molecules cluster_enzyme Enzymatic Synthesis cluster_products Products SAM S-adenosyl-L-methionine (SAM) SinI SinI Synthase SAM->SinI Acyl_ACP This compound-Acyl-ACP Acyl_ACP->SinI AHL This compound-HSL SinI->AHL MTA 5'-Methylthioadenosine (MTA) SinI->MTA ACP Acyl Carrier Protein (ACP) SinI->ACP

Core biosynthesis of this compound-HSL.

Quantitative Data on AHL Production in Sinorhizobium meliloti

While specific enzyme kinetic parameters (Km, Vmax, kcat) for the SinI synthase with the precursors of this compound-HSL are not extensively documented in the current literature, studies have characterized the profile of AHLs produced by S. meliloti. The bacterium synthesizes a range of long-chain AHLs, with the relative abundance being influenced by culture conditions and the specific strain.

N-Acyl-Homoserine Lactone (AHL)Acyl Chain3-PositionUnsaturationProduced by S. melilotiReference
This compound-HSL C16OxoYesYes[1][4]
C16:1-HSLC16HydroxyYesYes[1][5]
3-Oxo-C16-HSLC16OxoNoYes[4]
C16-HSLC16HydroxyNoYes[4]
3-Oxo-C14-HSLC14OxoNoYes[1][4]
C14-HSLC14HydroxyNoYes[5]
C12-HSLC12HydroxyNoYes[5]

Regulation of this compound-HSL Biosynthesis: The Quorum Sensing Circuit

The production of this compound-HSL in S. meliloti is tightly regulated by a complex quorum-sensing circuit involving the Sin/ExpR system.[6] This network ensures that the synthesis of AHLs is coordinated with bacterial population density.

The key regulatory proteins are:

  • SinI: The AHL synthase responsible for producing a variety of long-chain AHLs, including this compound-HSL.[1][2][3]

  • SinR: A transcriptional regulator that controls the expression of the sinI gene.[2]

  • ExpR: A LuxR-type transcriptional regulator that acts as the receptor for long-chain AHLs. The ExpR:AHL complex can then modulate the expression of target genes.[1][6]

At low cell densities, there is a basal level of sinI expression. As the bacterial population grows, the concentration of this compound-HSL and other AHLs increases. Once a threshold concentration is reached, these AHLs bind to the ExpR receptor. The resulting ExpR:AHL complex can then positively regulate the expression of various genes, including those involved in symbiosis and exopolysaccharide production.[5][6] In some contexts, this complex can also influence the expression of the sin operon, creating a feedback loop.

Quorum_Sensing_Regulation cluster_genes Genetic Locus cluster_proteins Proteins cluster_molecules Signaling Molecules cluster_processes Cellular Processes sinI_gene sinI gene SinI SinI Synthase sinI_gene->SinI expression expR_gene expR gene ExpR ExpR Receptor expR_gene->ExpR expression AHL This compound-HSL SinI->AHL synthesis Gene_Expression Target Gene Expression (e.g., symbiosis, EPS production) ExpR->Gene_Expression regulation AHL->ExpR binding

Quorum sensing regulation of this compound-HSL.

Experimental Protocols

Extraction of this compound-HSL from Bacterial Culture

This protocol describes a standard method for the liquid-liquid extraction of this compound-HSL from S. meliloti culture supernatants.

Materials:

Procedure:

  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of acidified ethyl acetate. Shake vigorously for 2 minutes and allow the phases to separate.

  • Organic Phase Collection: Collect the upper organic phase. Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

  • Drying: Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen until a dry residue is obtained.

  • Resuspension: Resuspend the dried extract in a known volume of methanol or acetonitrile for subsequent analysis.

Extraction_Workflow Start Bacterial Culture Centrifugation Centrifugation Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) Supernatant->Extraction Collect_Organic Collect Organic Phase Extraction->Collect_Organic Dry Dry with Na2SO4 Collect_Organic->Dry Evaporate Evaporate Solvent Dry->Evaporate Resuspend Resuspend in Solvent Evaporate->Resuspend End AHL Extract for Analysis Resuspend->End

Workflow for AHL extraction.
Quantification of this compound-HSL by LC-MS/MS

This protocol outlines the general steps for the sensitive and specific quantification of this compound-HSL using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • AHL extract (from Protocol 4.1).

  • LC-MS/MS system equipped with a C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • This compound-HSL analytical standard.

  • Internal standard (e.g., a deuterated AHL).

Procedure:

  • Sample Preparation: Spike the AHL extract and a series of analytical standards with a known concentration of the internal standard.

  • Chromatographic Separation: Inject the sample onto the C18 column. Elute the AHLs using a gradient of mobile phases A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the more hydrophobic long-chain AHLs.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Quantification: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound-HSL and the internal standard. The precursor ion will be [M+H]⁺, and a characteristic product ion is often the homoserine lactone ring fragment (m/z 102).

  • Data Analysis: Integrate the peak areas for this compound-HSL and the internal standard. Construct a standard curve from the analytical standards and calculate the concentration of this compound-HSL in the sample.

Conclusion

The biosynthesis of this compound-HSL in Sinorhizobium meliloti is a well-regulated process central to its quorum-sensing communication system. Understanding this pathway, from the enzymatic synthesis by SinI to its complex regulation by the Sin/ExpR network, is crucial for deciphering the intricacies of bacterial communication and symbiosis. The experimental protocols provided herein offer a robust framework for the extraction and quantification of this key signaling molecule, paving the way for further research into its biological functions and potential applications in agriculture and biotechnology. Further investigation into the specific kinetics of the SinI enzyme will provide a more complete quantitative understanding of this vital biosynthetic pathway.

References

An In-depth Technical Guide to 3-Oxo-C16:1 (N-(3-oxohexadecenoyl)-L-homoserine lactone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Oxo-C16:1, an N-acyl-homoserine lactone (AHL) that functions as a quorum-sensing signal molecule in various Gram-negative bacteria, most notably the nitrogen-fixing symbiont Sinorhizobium meliloti and the plant pathogen Agrobacterium vitis. This document details the chemical structure and properties of this compound-HSL, its pivotal role in regulating bacterial gene expression, and its influence on plant-microbe interactions. Detailed experimental protocols for the extraction, quantification, and biological assessment of this molecule are provided, along with quantitative data on its activity. Furthermore, key signaling pathways involving this compound-HSL are visualized to facilitate a deeper understanding of its mechanism of action, highlighting its potential as a target for novel therapeutic and agricultural applications.

Chemical Structure and Properties

This compound, in the context of a biological signaling molecule, is chemically known as N-(3-oxohexadecenoyl)-L-homoserine lactone, often abbreviated as this compound-HSL. It belongs to the class of N-acyl-homoserine lactones (AHLs), which are crucial for bacterial quorum sensing.

The structure consists of a homoserine lactone ring attached to a 16-carbon acyl chain with a ketone group at the third carbon (C3) and a single double bond. The position and stereochemistry of the double bond can vary depending on the producing bacterial species, with N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone and N-3-oxo-hexadec-11(Z)-enoyl-L-Homoserine lactone being reported.

Physicochemical Properties

A summary of the key physicochemical properties of a representative this compound-HSL isomer, N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone, is presented in Table 1.

PropertyValueReference
IUPAC Name (Z)-3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadec-9-enamide[1]
Molecular Formula C20H33NO4[1]
Molecular Weight 351.5 g/mol [1]
CAS Number 479050-91-4 (for the 9Z isomer)[1]

Biological Role and Signaling

This compound-HSL is a key signaling molecule in the quorum-sensing (QS) system of several Gram-negative bacteria. QS is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate gene expression.

In Sinorhizobium meliloti, a nitrogen-fixing bacterium that forms a symbiotic relationship with alfalfa (Medicago sativa), this compound-HSL is one of several long-chain AHLs produced by the LuxI-family synthase, SinI.[2] These AHLs regulate a variety of physiological processes crucial for the symbiosis, including the production of exopolysaccharides (EPS), which are essential for nodule invasion.[3][4]

The SinI/SinR/ExpR Quorum-Sensing Cascade in Sinorhizobium meliloti

The core of the quorum-sensing system in S. meliloti involves three key proteins:

  • SinI: The AHL synthase responsible for the production of this compound-HSL and other long-chain AHLs.[2]

  • SinR: A LuxR-type transcriptional regulator that controls the expression of sinI.[2]

  • ExpR: Another LuxR-type transcriptional regulator that, upon binding to AHLs, modulates the expression of a wide range of downstream genes, including those for EPS production and motility.[4]

At low cell densities, the concentration of this compound-HSL is low. As the bacterial population grows, the concentration of this compound-HSL increases, and upon reaching a threshold, it binds to and activates the transcriptional regulator ExpR. The ExpR:AHL complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating or repressing their transcription. This system exhibits a positive feedback loop, as the ExpR:AHL complex can enhance the expression of the sin operon, leading to increased AHL production.

Sin_Quorum_Sensing cluster_cell Sinorhizobium meliloti cluster_extracellular Extracellular Environment SinI SinI (AHL Synthase) AHL This compound-HSL SinI->AHL synthesis SinR SinR (Transcriptional Regulator) SinR->SinI activates transcription ExpR ExpR (Transcriptional Regulator) ExpR_AHL ExpR:AHL Complex AHL->ExpR binds AHL_out This compound-HSL (diffuses out) AHL->AHL_out diffusion ExpR_AHL->SinI positive feedback TargetGenes Target Genes (e.g., EPS, motility) ExpR_AHL->TargetGenes regulates expression AHL_out->AHL diffusion (high cell density) AHL_Extraction_Workflow start Bacterial Culture (Stationary Phase) centrifugation Centrifugation (10,000 x g, 15 min, 4°C) start->centrifugation supernatant Collect Supernatant centrifugation->supernatant acidification Acidify Supernatant (pH 3-4) supernatant->acidification extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) acidification->extraction drying Dry Organic Phase (Anhydrous Na2SO4) extraction->drying evaporation Evaporate Solvent drying->evaporation reconstitution Reconstitute in Acetonitrile evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

References

Unveiling 3-Oxo-C16:1: A Technical Guide to its Synonyms, Function, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the signaling molecule 3-Oxo-C16:1, its various synonyms in scientific literature, its role in bacterial communication, and its interaction with host organisms. This document details experimental protocols for its study and presents quantitative data and signaling pathways to facilitate further research and development.

Nomenclature and Synonyms of this compound

The designation "this compound" is a common shorthand for a long-chain N-acyl homoserine lactone (AHL), a class of signaling molecules primarily involved in bacterial quorum sensing. Due to variations in chemical nomenclature and the specific isomer being described, a variety of synonyms are used in scientific publications. Understanding these different names is crucial for a comprehensive literature search.

The most common synonym is N-(3-Oxo-hexadec-11Z-enoyl)-L-homoserine lactone . The ":1" in this compound indicates the presence of one double bond in the 16-carbon acyl chain, and its position and stereochemistry (e.g., Δ11cis) are often specified in more detailed descriptions.

Below is a table summarizing the common synonyms and related terms found in scientific literature and chemical databases.

SynonymChemical Context/Notes
N-3-oxo-hexadecenoyl-L-Homoserine lactoneA frequently used and specific chemical name.
This compound-HSLA common abbreviation where "HSL" stands for Homoserine Lactone.
N-(3-oxohexadec-11(Z)-enoyl)-L-Homoserine lactoneSpecifies the position (11) and stereochemistry (Z, or cis) of the double bond.
This compound-Δ11cis-(L)-HSLAn alternative abbreviation specifying the double bond position and stereochemistry.
An unsaturated 16-carbon AHLA general descriptor used when the exact structure is not specified.
3-oxohexadecenoyl HLAnother abbreviation, with "HL" for homoserine lactone.
A long-chain N-acyl-homoserine lactoneA broader classification for AHLs with acyl chains typically longer than eight carbons. This compound falls into this category.
3-Oxo-C16-HSL / N-3-oxo-palmitoyl-L-Homoserine lactoneThese refer to the saturated analogue (no double bond in the acyl chain) and are often studied in conjunction with this compound.[1][2]

Biological Role in Quorum Sensing: The SinI/SinR System

This compound-HSL is a key signaling molecule in the quorum-sensing (QS) system of the nitrogen-fixing bacterium Sinorhizobium meliloti, a symbiont of leguminous plants like Medicago truncatula.[3][4] Quorum sensing is a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density.[3][5]

The primary QS system involving this compound-HSL in S. meliloti is the SinI/SinR system.[5][6]

  • SinI: This enzyme is an AHL synthase, responsible for the production of this compound-HSL and other long-chain AHLs.[1][5]

  • SinR and ExpR: These are transcriptional regulators of the LuxR family.[3][7] At low cell densities, the concentration of this compound-HSL is low. As the bacterial population grows, the concentration of secreted this compound-HSL increases. Once a threshold concentration is reached, it binds to and activates the ExpR protein. The this compound-HSL/ExpR complex then acts as a transcriptional regulator, modulating the expression of a wide range of genes.[3][6] SinR, in turn, is involved in the regulation of sinI expression.[6]

The genes regulated by this QS system are involved in various physiological processes, including the production of exopolysaccharides (EPS), which are crucial for biofilm formation and successful symbiotic interaction with the host plant.[1][5]

Signaling Pathway of the SinI/SinR Quorum Sensing System

The following diagram illustrates the core components and regulatory logic of the SinI/SinR quorum-sensing pathway in Sinorhizobium meliloti.

Sin_Quorum_Sensing cluster_bacteria Sinorhizobium meliloti cluster_complex Active Complex SinI SinI (AHL Synthase) AHL This compound-HSL SinI->AHL Synthesizes SinR SinR (Transcriptional Regulator) sinI_gene sinI gene SinR->sinI_gene Activates ExpR ExpR (Transcriptional Regulator) ExpR_AHL ExpR-AHL ExpR->ExpR_AHL AHL->ExpR Binds and Activates AHL->ExpR_AHL AHL_out This compound-HSL (Extracellular) AHL->AHL_out Secretion Gene_Expression Target Gene Expression (e.g., EPS production) sinI_gene->SinI ExpR_AHL->Gene_Expression Regulates AHL_out->AHL Uptake (at high density) caption SinI/SinR Quorum Sensing Pathway

Caption: A diagram of the SinI/SinR quorum sensing pathway in S. meliloti.

Quantitative Data: Proteomic Response to this compound-HSL

The activation of the quorum-sensing pathway by this compound-HSL leads to significant changes in the bacterial proteome. A study on Sinorhizobium meliloti revealed that exposure to 3-oxo-C(16:1)-homoserine lactone (3-oxo-C(16:1)-HL) for two hours affected the accumulation of numerous proteins with diverse functions.[8]

The following table summarizes the fold change in the accumulation of a selection of identified proteins in S. meliloti after a 2-hour exposure to this compound-HSL.

Protein Name/FunctionFold Change in Accumulation
Carbon and Nitrogen Metabolism
Succinyl-CoA synthetase subunit alpha2.5
Malate dehydrogenase2.2
Glutamate synthase2.1
Energy Cycles
ATP synthase F1, alpha subunit2.3
Cytochrome c oxidase, subunit II-2.1
Metabolite Transport
ABC transporter, periplasmic binding protein3.1
DNA Synthesis and Protein Turnover
DNA gyrase subunit B2.0
Chaperonin GroEL-2.4
Other Functions
Flagellin-3.5
Exopolysaccharide biosynthesis protein3.8

Note: Positive values indicate an increase in protein accumulation, while negative values indicate a decrease. Data is semi-quantitative and based on proteomic analysis.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and other AHLs.

Extraction of N-Acyl Homoserine Lactones from Bacterial Culture

This protocol describes a standard method for the liquid-liquid extraction of AHLs from bacterial culture supernatants for subsequent analysis.

Materials:

  • Bacterial culture in liquid medium

  • Centrifuge and centrifuge tubes

  • Separatory funnel or centrifuge tubes for extraction

  • Ethyl acetate (B1210297) (acidified with 0.5% acetic acid)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator or nitrogen stream evaporator

  • Acetonitrile (B52724) or other suitable solvent for resuspension

Procedure:

  • Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium until it reaches the desired growth phase (typically stationary phase for maximal AHL production).

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).

  • Supernatant Collection: Carefully decant the cell-free supernatant into a clean container.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of acidified ethyl acetate.

    • Shake vigorously for 1-2 minutes to ensure thorough mixing. Allow the layers to separate.

    • Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer with a fresh volume of acidified ethyl acetate to maximize recovery.

  • Drying and Concentration:

    • Pool the collected organic layers.

    • Dry the extract by adding anhydrous magnesium sulfate or sodium sulfate and swirling.

    • Filter or decant the dried extract to remove the drying agent.

    • Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Resuspension and Storage:

    • Resuspend the dried AHL extract in a small, precise volume of a suitable solvent (e.g., acetonitrile or ethyl acetate).

    • Transfer the resuspended extract to a clean vial and store at -20°C until analysis.

Quantification of this compound by LC-MS/MS

This protocol outlines the general steps for the sensitive and specific quantification of this compound and other AHLs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • AHL extract (from Protocol 4.1)

  • Internal standard (e.g., a deuterated AHL)

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

  • Reverse-phase C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • AHL standards of known concentrations for calibration curve

Procedure:

  • Sample Preparation: Spike the AHL extract with a known concentration of an internal standard to correct for variations in sample processing and instrument response.

  • Chromatographic Separation:

    • Inject the sample onto a reverse-phase C18 column.

    • Elute the AHLs using a gradient of mobile phase A and B. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain AHLs like this compound.

  • Mass Spectrometry Detection:

    • Analyze the column eluent using a mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Perform tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the [M+H]+ adduct of the target AHL) and monitoring for a specific product ion (typically m/z 102, corresponding to the homoserine lactone ring).

  • Data Analysis:

    • Integrate the peak areas for the target AHL and the internal standard.

    • Generate a standard curve by analyzing known concentrations of AHL standards.

    • Calculate the concentration of the AHL in the original sample by comparing its peak area ratio (to the internal standard) to the standard curve.

Luciferase Reporter Assay for Quorum Sensing Activity

This protocol describes a cell-based biosensor assay using a luciferase reporter to detect and quantify quorum-sensing activity induced by AHLs. This often involves an E. coli or Agrobacterium tumefaciens strain engineered to produce light in response to specific AHLs.

Materials:

  • Reporter strain (e.g., E. coli carrying a plasmid with a LuxR-family receptor and a lux promoter-luciferase fusion)

  • Appropriate growth medium and antibiotics for the reporter strain

  • AHL extracts or synthetic AHLs

  • 96-well microtiter plates (opaque-walled for luminescence assays)

  • Luminometer

  • Luciferase assay reagent (containing luciferin (B1168401) and ATP)

Procedure:

  • Reporter Strain Preparation: Grow the reporter strain overnight in the appropriate medium with selective antibiotics. Subculture the strain and grow to early to mid-logarithmic phase.

  • Assay Setup:

    • In a 96-well opaque microtiter plate, add different concentrations of the AHL extracts or synthetic AHL standards to the wells. Include a negative control with no AHL.

    • Add the prepared reporter strain culture to each well.

  • Incubation: Incubate the plate at the optimal temperature for the reporter strain (e.g., 30°C or 37°C) for a period sufficient to allow for induction of the luciferase reporter (typically 2-6 hours).

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from the negative control wells.

    • Plot the luminescence intensity against the concentration of the AHL standards to generate a dose-response curve.

    • Determine the activity of the unknown samples by interpolating their luminescence values on the standard curve.

Visualizations of Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships discussed in this guide.

Experimental Workflow for AHL Extraction and Analysis

AHL_Workflow culture Bacterial Culture centrifuge1 Centrifugation culture->centrifuge1 supernatant Cell-free Supernatant centrifuge1->supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction organic_phase Organic Phase (AHLs) extraction->organic_phase evaporation Evaporation organic_phase->evaporation resuspension Resuspension evaporation->resuspension final_extract Concentrated AHL Extract resuspension->final_extract analysis Analysis final_extract->analysis lcms LC-MS/MS analysis->lcms bioassay Luciferase Bioassay analysis->bioassay

Caption: Workflow for AHL extraction and subsequent analysis.

Logical Flow of a Luciferase Reporter Assay

Luciferase_Assay_Logic AHL AHL Sample (e.g., this compound-HSL) Incubation Incubation AHL->Incubation Reporter_Strain Reporter Strain (contains LuxR homolog & lux promoter) Reporter_Strain->Incubation Activation LuxR Activation Incubation->Activation Transcription Transcription of luciferase gene Activation->Transcription Luciferase Luciferase Enzyme Transcription->Luciferase Light Light Emission Luciferase->Light Luciferin Luciferin + ATP (Reagent) Luciferin->Light Detection Detection by Luminometer Light->Detection Quantification Quantification Detection->Quantification

Caption: Logical flow of a luciferase reporter assay for AHL detection.

References

The Fate of a Quorum Sensing Signal: An In-depth Technical Guide to the Degradation and Metabolism of 3-Oxo-C16:1-HSL in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the current understanding of the degradation and metabolism of N-(3-oxo-hexadecanoyl)-L-homoserine lactone (3-Oxo-C16:1-HSL), a long-chain acyl-homoserine lactone (AHL) integral to bacterial quorum sensing. While specific research on this compound-HSL in soil is limited, this document synthesizes the established principles of AHL degradation, with a focus on long-chain variants, to provide a comprehensive overview of its likely fate in the soil environment. The processes described herein are fundamental to understanding microbial communication, soil ecology, and the development of quorum quenching strategies.

Introduction to this compound-HSL and its Significance

This compound-HSL is a bacterial signaling molecule involved in quorum sensing, a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. This unsaturated long-chain AHL is utilized by various soil and plant-associated bacteria, including species of Sinorhizobium and Agrobacterium. The stability and concentration of this compound-HSL in the soil are critical factors influencing microbial interactions, including biofilm formation, virulence, and symbiotic relationships. The degradation of this signal molecule, a process known as quorum quenching, represents a key mechanism for disrupting bacterial communication and has significant implications for agriculture and medicine.

Primary Degradation Pathways of Acyl-Homoserine Lactones in Soil

The degradation of AHLs in soil is predominantly a biological process driven by the soil microbiome, although abiotic factors such as pH can contribute. The two primary enzymatic pathways for AHL inactivation are lactonolysis and amide hydrolysis.

  • Lactonolysis: This pathway involves the hydrolysis of the ester bond in the homoserine lactone ring, rendering the molecule unable to bind to its cognate receptor. This reaction is catalyzed by AHL lactonases . This process can also occur chemically, especially under alkaline conditions.

  • Amide Hydrolysis: This pathway involves the cleavage of the amide bond that links the acyl side chain to the homoserine lactone ring. This reaction, catalyzed by AHL acylases (or amidases), yields a fatty acid and L-homoserine lactone. Some soil bacteria can then utilize these products as carbon, nitrogen, and energy sources.

dot

AHL_Degradation_Pathways cluster_main Degradation of this compound-HSL in Soil cluster_lactonolysis Lactonolysis cluster_amidolysis Amide Hydrolysis AHL This compound-HSL Lactonase AHL Lactonase AHL->Lactonase Hydrolysis of lactone ring Acylase AHL Acylase AHL->Acylase Cleavage of amide bond RingOpened N-(3-oxo-hexadecanoyl)-L-homoserine Lactonase->RingOpened Metabolism Further Microbial Metabolism (Carbon, Nitrogen, Energy Source) RingOpened->Metabolism FattyAcid 3-Oxo-hexadecenoic acid Acylase->FattyAcid HSL L-Homoserine lactone Acylase->HSL FattyAcid->Metabolism HSL->Metabolism

Caption: Generalized enzymatic degradation pathways of this compound-HSL in soil.

Quantitative Data on AHL Degradation in Soil

Acyl-Homoserine LactoneSoil TypeDegradation RateApparent KmReference
Hexanoyl-HSL (C6-HSL)Turf Soil13.4 ± 0.9 nmol · h-1 · g-1 (fresh weight)1.7 µM[1]
3-Oxohexanoyl-HSL (3-Oxo-C6-HSL)Turf SoilApprox. 3 times slower than Hexanoyl-HSL1.5 µM[1]

Note: The data presented is for short-chain AHLs and should be considered as a proxy. The degradation rate of the longer-chain this compound-HSL may differ and is a subject for further investigation.

Experimental Protocols for Studying this compound-HSL Degradation in Soil

The following is a generalized experimental workflow for investigating the degradation of this compound-HSL in a soil matrix. This protocol is a composite of methodologies reported for other AHLs.

dot

Experimental_Workflow cluster_workflow Experimental Workflow for this compound-HSL Degradation Study A 1. Soil Sample Collection and Characterization B 2. Soil Microcosm Setup A->B C 3. Spiking with this compound-HSL B->C I Control: Sterilized Soil B->I Parallel setup D 4. Time-Course Incubation C->D E 5. Extraction of AHLs from Soil D->E F 6. Quantification of this compound-HSL E->F G 7. Identification of Metabolites E->G H 8. Data Analysis (Degradation Kinetics) F->H G->H I->C

Caption: A logical workflow for investigating the degradation of this compound-HSL in soil.

Soil Sample Collection and Characterization
  • Collection: Collect soil samples from the desired location and depth.

  • Sieving: Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

  • Characterization: Analyze the soil for key physicochemical properties, including pH, texture (sand, silt, clay content), organic matter content, and microbial biomass.

Soil Microcosm Setup
  • ** microcosms:** Place a standardized amount of fresh soil (e.g., 10 g) into sterile containers (e.g., 50 mL flasks or vials).

  • Moisture Adjustment: Adjust the soil moisture to a specific water holding capacity (e.g., 60%) with sterile deionized water.

  • Pre-incubation: Pre-incubate the microcosms for a period (e.g., 24-48 hours) at a controlled temperature to allow the microbial community to stabilize.

  • Control Setup: Prepare parallel microcosms with sterilized soil (e.g., by autoclaving or gamma irradiation) to distinguish between biological and abiotic degradation.

Spiking with this compound-HSL
  • Stock Solution: Prepare a stock solution of this compound-HSL in a suitable solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Application: Add a known amount of the this compound-HSL stock solution to each microcosm to achieve the desired initial concentration. The solvent should be allowed to evaporate completely before sealing the microcosms.

Time-Course Incubation
  • Incubation: Incubate the microcosms under controlled conditions (e.g., temperature and light/dark cycle).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), destructively sample triplicate microcosms for each treatment (live soil and sterile control).

Extraction of AHLs from Soil
  • Solvent Extraction: Add a suitable extraction solvent (e.g., acidified ethyl acetate) to the soil samples.

  • Homogenization: Vigorously shake or sonicate the samples to ensure efficient extraction.

  • Centrifugation: Centrifuge the samples to separate the soil particles from the solvent.

  • Solvent Evaporation: Transfer the supernatant to a new tube and evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for analysis.

Quantification and Metabolite Identification
  • LC-MS/MS Analysis: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and specific quantification of this compound-HSL and the identification of its degradation products (e.g., the ring-opened form or the corresponding fatty acid).

  • Bacterial Biosensors: Alternatively, use bacterial biosensor strains (e.g., Chromobacterium violaceum CV026 or Agrobacterium tumefaciens A136) to detect the presence of active AHLs. The reduction in the biosensor response over time indicates AHL degradation.

Conclusion and Future Directions

The degradation and metabolism of this compound-HSL in soil are crucial processes that modulate bacterial communication and influence the ecological balance of the soil microbiome. While the fundamental enzymatic pathways of lactonolysis and amide hydrolysis are well-understood for AHLs in general, there is a clear need for research focused specifically on the kinetics and microbial players involved in the degradation of long-chain AHLs like this compound-HSL in diverse soil environments. Future studies should aim to:

  • Isolate and characterize novel soil microorganisms capable of degrading this compound-HSL.

  • Purify and characterize the enzymes responsible for the degradation of long-chain AHLs.

  • Determine the degradation rates and pathways of this compound-HSL in various soil types and under different environmental conditions.

A deeper understanding of these processes will not only enhance our knowledge of soil microbial ecology but also pave the way for the development of innovative strategies for disease control in agriculture and the management of pathogenic biofilms in clinical settings.

References

The Role of 3-Oxo-C16:1-AHL in Bacterial Biofilm Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Quorum sensing (QS), a cell-to-cell communication mechanism in bacteria, plays a pivotal role in regulating collective behaviors, most notably biofilm formation. This process is mediated by small signaling molecules, among which N-acyl-homoserine lactones (AHLs) are prominent in Gram-negative bacteria. This technical guide provides an in-depth examination of the long-chain AHL, N-(3-oxohexadecenoyl)-L-homoserine lactone (3-Oxo-C16:1-AHL), and its integral role in the formation of bacterial biofilms. While much of the quorum sensing literature has focused on shorter-chain AHLs, emerging evidence highlights the significance of long-chain variants like this compound-AHL in specific bacterial species, such as Sinorhizobium meliloti and Agrobacterium vitus.[1][2] This document details the signaling pathways, presents quantitative data, outlines experimental protocols for its study, and provides visual representations of the underlying molecular mechanisms. Understanding the function of this compound-AHL offers new avenues for the development of anti-biofilm therapeutics.

Introduction to this compound-AHL and Quorum Sensing

Quorum sensing is a process of bacterial cell-to-cell communication that allows for the coordination of gene expression in a population-density-dependent manner.[3] This intricate communication network relies on the production, detection, and response to extracellular signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[3] The specificity of these signals is determined by the length and modification of the acyl side chain.[3]

This compound-AHL is a long-chain AHL characterized by a 16-carbon acyl chain with a ketone group at the third carbon and a double bond. Its role as a signaling molecule has been identified in bacteria such as the nitrogen-fixing symbiont Sinorhizobium meliloti and the plant pathogen Agrobacterium vitus.[1][2] In these organisms, this compound-AHL is a key regulator of genes involved in symbiosis, virulence, and, critically, biofilm formation.

Biofilms are structured communities of bacterial cells encapsulated in a self-produced matrix of extracellular polymeric substances (EPS).[4] This mode of growth provides bacteria with protection from environmental stresses, including antibiotics and host immune responses, making biofilm-associated infections particularly challenging to treat. The formation of biofilms is a complex process that is tightly regulated by quorum sensing, with AHLs often triggering the production of EPS components and other factors necessary for biofilm maturation.[4]

The this compound-AHL Signaling Pathway

The canonical AHL-mediated quorum sensing system involves two key protein families: LuxI-type synthases and LuxR-type transcriptional regulators.[5][6]

  • Synthesis of this compound-AHL: A LuxI-family synthase, such as SinI in S. meliloti, catalyzes the ligation of S-adenosyl-L-methionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP), in this case, a this compound-ACP, to produce this compound-AHL.[7]

  • Signal Accumulation and Detection: As the bacterial population density increases, the extracellular concentration of this compound-AHL rises. Upon reaching a threshold concentration, it diffuses back into the bacterial cells.

  • Transcriptional Regulation: Inside the cell, this compound-AHL binds to its cognate LuxR-family transcriptional regulator, for instance, ExpR in S. meliloti.[2] This binding event typically induces a conformational change in the LuxR-type protein, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes.

  • Gene Expression and Biofilm Formation: The binding of the this compound-AHL/LuxR complex to these promoters initiates the transcription of genes involved in biofilm formation. These genes often code for the production of exopolysaccharides, cell surface proteins, and other factors that contribute to the structural integrity and maturation of the biofilm.

Below is a diagram illustrating the general LuxI/LuxR signaling pathway.

LuxI_LuxR_Pathway cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment LuxI LuxI-family Synthase (e.g., SinI) AHL This compound-AHL LuxI->AHL Synthesis LuxR LuxR-family Receptor (e.g., ExpR) AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR AHL->LuxR Binding AHL->AHL_LuxR AHL_out This compound-AHL AHL->AHL_out Diffusion out DNA Target Gene Promoters (lux box) AHL_LuxR->DNA Binds to BiofilmGenes Biofilm Formation Genes DNA->BiofilmGenes Activates Transcription AHL_out->AHL Diffusion in (High cell density) AHL_Extraction_Workflow cluster_extraction AHL Extraction cluster_analysis LC-MS/MS Analysis Start Biofilm Sample AddSolvent Add Acidified Ethyl Acetate Start->AddSolvent Sonicate Sonicate on Ice AddSolvent->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge CollectOrganic Collect Organic Phase Centrifuge->CollectOrganic Dry Evaporate Solvent CollectOrganic->Dry Reconstitute Reconstitute in Acetonitrile Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection (MRM) Separate->Detect Quantify Quantify using Standard Curve Detect->Quantify Result Concentration of this compound-AHL Quantify->Result

References

An In-depth Technical Guide on the Genetic Regulation of 3-Oxo-C16:1 Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-hexadecenoic acid (3-Oxo-C16:1) and its derivatives are critical intermediates in bacterial fatty acid biosynthesis and signaling. As precursors to essential cellular components and quorum sensing molecules, the regulation of their production is tightly controlled. This guide provides a comprehensive overview of the genetic and enzymatic machinery governing the synthesis of this compound, with a focus on the underlying molecular mechanisms, experimental methodologies for their study, and quantitative data to support our understanding of this vital metabolic pathway.

Core Biosynthesis Pathway of Fatty Acids

The foundation of this compound production lies within the Type II Fatty Acid Synthesis (FASII) pathway, a conserved process in bacteria. This iterative cycle elongates acyl chains by two carbons per round, utilizing acetyl-CoA as a primer and malonyl-CoA as the extender unit. The intermediates in this pathway are covalently attached to an Acyl Carrier Protein (ACP), which shuttles them between the various enzymes of the FASII system.

The key enzymatic steps for each elongation cycle are:

  • Condensation: Catalyzed by β-ketoacyl-ACP synthases (KAS), this step involves the Claisen condensation of an acyl-ACP with malonyl-ACP to form a 3-ketoacyl-ACP, releasing CO2. Key enzymes include FabB and FabF.

  • Reduction: The 3-ketoacyl-ACP is then reduced to a 3-hydroxyacyl-ACP by a 3-ketoacyl-ACP reductase (FabG) using NADPH as a reductant.

  • Dehydration: A dehydratase, such as FabA or FabZ, removes a water molecule from the 3-hydroxyacyl-ACP to create a trans-2-enoyl-ACP.

  • Reduction: Finally, an enoyl-ACP reductase (FabI) reduces the double bond of trans-2-enoyl-ACP using NADH or NADPH, yielding a saturated acyl-ACP that is two carbons longer.

3-oxohexadecanoic acid (3-Oxo-C16:0) is a direct intermediate in this pathway, representing the 16-carbon chain before the final reduction of the 3-oxo group.[1]

Introduction of Unsaturation: The Genesis of this compound

The formation of the double bond in this compound is a critical step that diverges from the canonical saturated fatty acid synthesis. In many bacteria, this occurs through the action of specific dehydratases and desaturases.

The FabA/FabB Pathway for Unsaturated Fatty Acid Synthesis

In Escherichia coli and other bacteria, the introduction of a double bond is initiated at the C10 stage by the bifunctional enzyme FabA (3-hydroxydecanoyl-ACP dehydratase/isomerase). FabA catalyzes both the dehydration of 3-hydroxydecanoyl-ACP to trans-2-decenoyl-ACP and its isomerization to cis-3-decenoyl-ACP.[2] The cis-3-decenoyl-ACP is then specifically elongated by FabB (β-ketoacyl-ACP synthase I), leading to the incorporation of a cis double bond into the growing fatty acid chain. This pathway ultimately produces unsaturated fatty acids such as palmitoleic acid (C16:1) and vaccenic acid (C18:1).

Desaturase-Mediated Unsaturation

Alternatively, desaturase enzymes can introduce double bonds into fully formed saturated fatty acids. These enzymes are highly specific for the chain length of the substrate and the position of the double bond insertion. For instance, in human sebocytes, palmitic acid (C16:0) is the precursor for:

  • Sapienic acid (C16:1n-10): Formed by the action of fatty acid desaturase 2 (FADS2), which introduces a double bond at the Δ6 position.[3]

  • Palmitoleic acid (C16:1n-7): Formed by stearoyl-CoA desaturase 1 (SCD1), which introduces a double bond at the Δ9 position.[3]

While the direct desaturation of a 3-oxo-C16-ACP intermediate has not been definitively characterized, it is plausible that desaturases could act on fatty acid intermediates at various stages of the elongation cycle. The substrate specificity of these desaturases is a key area of ongoing research.

Genetic Regulation of the Fatty Acid Biosynthesis Pathway

The expression of the fab genes is tightly regulated at the transcriptional level to ensure a balanced production of saturated and unsaturated fatty acids, meeting the cell's metabolic and structural needs. Key transcriptional regulators include:

  • FadR (Fatty acid degradation regulator): In E. coli, FadR acts as a dual-function regulator. It represses the genes of the fatty acid degradation (fad) pathway in the absence of fatty acids. Conversely, it activates the expression of key unsaturated fatty acid biosynthesis genes, fabA and fabB.[4][5] Long-chain acyl-CoAs act as inducers, binding to FadR and causing its dissociation from DNA, thus derepressing the fad genes and reducing the activation of fabA and fabB.

  • FabR (Fatty acid biosynthesis regulator): FabR is a repressor that specifically targets the fabA and fabB genes. Its repression is thought to be modulated by the presence of unsaturated fatty acids, providing a feedback mechanism to control their synthesis.

The interplay between these regulators allows the cell to fine-tune the ratio of saturated to unsaturated fatty acids in response to environmental cues and metabolic status.

Signaling Pathways and Experimental Workflows

The intricate regulation of fatty acid biosynthesis involves a network of genes and their protein products. Understanding these relationships requires sophisticated experimental approaches.

Fatty_Acid_Biosynthesis_Regulation cluster_synthesis Fatty Acid Synthesis (FASII) cluster_unsaturation Unsaturated Fatty Acid Synthesis cluster_regulation Transcriptional Regulation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA accABCD 3-Oxoacyl-ACP 3-Oxoacyl-ACP Malonyl-CoA->3-Oxoacyl-ACP fabD, fabH/fabB/fabF 3-Hydroxyacyl-ACP 3-Hydroxyacyl-ACP 3-Oxoacyl-ACP->3-Hydroxyacyl-ACP fabG This compound This compound 3-Oxoacyl-ACP->this compound trans-2-Enoyl-ACP trans-2-Enoyl-ACP 3-Hydroxyacyl-ACP->trans-2-Enoyl-ACP fabA/fabZ 3-Hydroxydecanoyl-ACP 3-Hydroxydecanoyl-ACP 3-Hydroxyacyl-ACP->3-Hydroxydecanoyl-ACP Saturated Acyl-ACP Saturated Acyl-ACP trans-2-Enoyl-ACP->Saturated Acyl-ACP fabI Elongation Cycles Elongation Cycles Saturated Acyl-ACP->Elongation Cycles Saturated Fatty Acids (C16:0) Saturated Fatty Acids (C16:0) Saturated Acyl-ACP->Saturated Fatty Acids (C16:0) cis-3-Decenoyl-ACP cis-3-Decenoyl-ACP 3-Hydroxydecanoyl-ACP->cis-3-Decenoyl-ACP fabA (isomerase) Unsaturated Fatty Acids Unsaturated Fatty Acids cis-3-Decenoyl-ACP->Unsaturated Fatty Acids fabB elongation Unsaturated Fatty Acids (C16:1) Unsaturated Fatty Acids (C16:1) Saturated Fatty Acids (C16:0)->Unsaturated Fatty Acids (C16:1) Desaturases (e.g., SCD1, FADS2) Unsaturated Fatty Acids (C16:1)->this compound FadR FadR fabA, fabB fabA, fabB FadR->fabA, fabB activates FabR FabR FabR->fabA, fabB represses Long-chain Acyl-CoAs Long-chain Acyl-CoAs Long-chain Acyl-CoAs->FadR inhibits binding

Caption: Genetic and enzymatic regulation of this compound production.

Quantitative Data on Gene Regulation Effects

The impact of genetic modifications on the fatty acid profile of bacteria provides valuable quantitative insights into the regulatory network. While direct measurements of this compound are sparse in the literature, the effects on the overall fatty acid composition are well-documented.

Genetic ModificationOrganismEffect on Fatty Acid CompositionReference
fadR knockout E. coliDecreased levels of unsaturated fatty acids.[4]
fabA knockout P. aeruginosaAuxotrophic for unsaturated fatty acids.[6]
fabB knockout P. aeruginosaAuxotrophic for unsaturated fatty acids.[6]
fabY upregulation (in pvrA mutant) P. aeruginosaIncreased susceptibility to colistin, altered LPS.[7]

Experimental Protocols

A thorough investigation of the genetic regulation of this compound production requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

GC-MS is a powerful technique for the separation and quantification of fatty acids.

Methodology:

  • Lipid Extraction: Lipids are extracted from bacterial cell pellets using a solvent mixture, typically chloroform:methanol.

  • Saponification and Methylation: The extracted lipids are saponified to release free fatty acids, which are then derivatized to fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol. This increases their volatility for GC analysis.

  • GC Separation: The FAMEs are injected into a gas chromatograph equipped with a capillary column (e.g., DB-225). The temperature of the column is gradually increased to separate the FAMEs based on their boiling points and polarity.

  • MS Detection and Quantification: As the FAMEs elute from the column, they are ionized and fragmented in a mass spectrometer. The resulting mass spectra allow for the identification of each fatty acid, and the peak area is used for quantification relative to an internal standard.[8]

For the specific analysis of 3-oxo fatty acids, a two-step derivatization is often required to enhance stability and volatility. This typically involves methoximation of the keto group followed by esterification of the carboxylic acid.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to study protein-DNA interactions in vitro, such as the binding of transcription factors like FadR and FabR to the promoter regions of fab genes.

Methodology:

  • Probe Preparation: A DNA fragment corresponding to the putative binding site is labeled, typically with a radioisotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction: The labeled DNA probe is incubated with a purified protein of interest or a crude cellular extract.

  • Gel Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel.

  • Detection: The positions of the labeled DNA are visualized by autoradiography or fluorescence imaging. A "shift" in the mobility of the DNA probe indicates the formation of a protein-DNA complex.[2][9]

EMSA_Workflow A Labeled DNA Probe C Incubation A->C B Protein (e.g., FadR) B->C D Native Polyacrylamide Gel Electrophoresis C->D E Detection (Autoradiography/Fluorescence) D->E F Free Probe E->F G Protein-DNA Complex (Shifted Band) E->G

References

The Interplay Between 3-Oxo-C16:1 Acyl-Homoserine Lactone and Host Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing detailed interaction data, particularly concerning mammalian host organisms, for 3-Oxo-C16:1-acyl-homoserine lactone (this compound-HSL) is currently limited. The majority of in-depth research on the immunomodulatory and cytotoxic effects of long-chain 3-oxo-AHLs has been conducted using the structurally similar and well-characterized molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3-Oxo-C12-HSL), primarily produced by Pseudomonas aeruginosa. Therefore, this guide will utilize 3-Oxo-C12-HSL as a representative molecule to detail the known signaling pathways, quantitative effects, and experimental protocols relevant to the study of long-chain 3-oxo-AHL interactions with host cells. The principles and methodologies described herein are expected to be largely applicable to the investigation of this compound-HSL.

Introduction to 3-Oxo-Acyl-Homoserine Lactones and Host Interaction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a mechanism of cell-to-cell communication used by Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner. These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain, which can vary in length, saturation, and substitution at the C-3 position. Long-chain AHLs, such as this compound-HSL, are known to be produced by various bacteria, including Sinorhizobium meliloti.

Beyond their role in bacterial communication, AHLs have been shown to engage in inter-kingdom signaling, exerting significant effects on eukaryotic host cells. These interactions are of considerable interest to researchers in the fields of infectious disease, immunology, and drug development, as they can influence the outcome of host-pathogen encounters. Long-chain 3-oxo-AHLs, in particular, have been demonstrated to modulate a range of host responses, including inflammation, apoptosis, and cellular stress pathways. Understanding these interactions at a molecular level is crucial for the development of novel therapeutic strategies that target bacterial virulence and host immunomodulation.

Core Signaling Pathways Modulated by Long-Chain 3-Oxo-AHLs

Long-chain 3-oxo-AHLs, exemplified by 3-Oxo-C12-HSL, can penetrate host cell membranes and interact with various intracellular targets, leading to the modulation of key signaling cascades. The primary pathways affected include those governing inflammation and apoptosis.

Modulation of Inflammatory Pathways: NF-κB and MAPK

3-Oxo-C12-HSL has been shown to have a complex, often contradictory, effect on inflammatory signaling, which can be cell-type and context-dependent. It can both suppress and, in some cases, enhance inflammatory responses. A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. In stimulated macrophages, 3-Oxo-C12-HSL can down-regulate the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][2] Conversely, it has also been reported to amplify the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This reciprocal modulation is thought to be mediated through effects on both NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

NF_kB_Modulation NF-κB Pathway Modulation by 3-Oxo-C12-HSL cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates AHL 3-Oxo-C12-HSL AHL->IKK Inhibits (in some contexts) Anti_inflammatory Anti-inflammatory Cytokines (IL-10) AHL->Anti_inflammatory Potentiates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Pro_inflammatory Pro-inflammatory Cytokines (TNF-α) NFkB_nuc->Pro_inflammatory Transcription

Modulation of the NF-κB signaling pathway by 3-Oxo-C12-HSL.

Induction of Apoptosis via the Mitochondrial Pathway

A significant effect of 3-Oxo-C12-HSL on various host cells, including immune cells and fibroblasts, is the induction of apoptosis. Research indicates that this process is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[3] 3-Oxo-C12-HSL can directly or indirectly act on the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, which in turn activates the caspase cascade, culminating in the execution of apoptosis. This pro-apoptotic activity is thought to be a mechanism by which bacteria can evade the host immune response.

Apoptosis_Pathway Mitochondrial Apoptosis Pathway Induced by 3-Oxo-C12-HSL AHL 3-Oxo-C12-HSL Mitochondrion Mitochondrion AHL->Mitochondrion MOMP MOMP Mitochondrion->MOMP Induces CytC Cytochrome c MOMP->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Caspase-9 Apoptosome->Casp9 Activates ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Cleavage Substrates Cellular Substrates Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Induction of the intrinsic apoptosis pathway by 3-Oxo-C12-HSL.

Quantitative Data on Host Cell Interactions

The following tables summarize quantitative data from published studies on the effects of 3-Oxo-C12-HSL on various host cell responses. These data provide a valuable reference for designing experiments and understanding the dose-dependent nature of these interactions.

Table 1: Effect of 3-Oxo-C12-HSL on Cytokine Production in Macrophages

Cell LineStimulant3-Oxo-C12-HSL Conc. (µM)CytokineEffectReference
RAW264.7LPS (10 ng/mL)50TNF-α~40% decrease[2]
RAW264.7LPS (10 ng/mL)25IL-10~2.5-fold increase[1]
RAW264.7LPS (10 ng/mL)50IL-10~3.2-fold increase[1]
RAW264.7LPS (10 ng/mL)100IL-10~4.4-fold increase[1]

Table 2: Effect of 3-Oxo-C12-HSL on Host Cell Viability

Cell Line3-Oxo-C12-HSL Conc. (µM)Incubation Time (h)ViabilityReference
RAW264.76.2524No significant effect[4]
RAW264.712.512Significant decrease[4]
RAW264.7509~60% viable (40% apoptotic)[4]
RAW264.71009~20% viable (80% apoptotic)[4]
RAW264.71001~33.4% viable[4]
RAW264.710024~2.25% viable[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3-oxo-AHL interactions with host cells.

Extraction and Quantification of AHLs from Bacterial Culture

This protocol describes a general method for extracting AHLs from bacterial culture supernatants for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

AHL_Extraction_Workflow Workflow for AHL Extraction and Quantification Culture Bacterial Culture (Stationary Phase) Centrifuge Centrifugation (10,000 x g, 15 min, 4°C) Culture->Centrifuge Supernatant Collect & Filter Supernatant (0.22 µm filter) Centrifuge->Supernatant Acidify Acidify Supernatant (e.g., 0.1% Formic Acid) Supernatant->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate (B1210297), 3x) Acidify->Extract Dry Dry Organic Phase (Anhydrous Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent (Rotary Evaporator) Dry->Evaporate Reconstitute Reconstitute in Methanol (B129727) Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Workflow for AHL extraction and quantification.

Materials:

  • Bacterial culture grown to stationary phase

  • Ethyl acetate (acidified with 0.1% formic acid)

  • Anhydrous sodium sulfate (B86663)

  • Methanol (LC-MS grade)

  • Centrifuge and appropriate tubes

  • Separatory funnel

  • Rotary evaporator

  • LC-MS system with a C18 column

Procedure:

  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.[5]

  • Supernatant Collection: Carefully decant the supernatant. For complete removal of cells, filter the supernatant through a 0.22 µm sterile filter.[5]

  • Acidification: Acidify the supernatant to a pH of approximately 3.0 by adding formic acid. This step is crucial to protonate the AHLs and improve extraction efficiency.

  • Liquid-Liquid Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate and collect the upper organic phase. Repeat the extraction two more times with fresh ethyl acetate.[6]

  • Drying: Pool the organic extracts and dry over anhydrous sodium sulfate to remove residual water.[5]

  • Concentration: Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.[6]

  • Reconstitution and Analysis: Reconstitute the dried extract in a known, small volume of methanol or acetonitrile. The sample is now ready for quantification by LC-MS/MS.[6]

Host Cell Culture and Treatment

This protocol provides general guidelines for culturing RAW264.7 macrophage-like cells and treating them with AHLs.

Materials:

  • RAW264.7 cell line (ATCC TIB-71)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-Oxo-AHL stock solution (e.g., 10 mM in DMSO)

  • Cell culture flasks, plates, and incubator (37°C, 5% CO₂)

Procedure:

  • Cell Maintenance: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[7][8]

  • Subculturing: When cells reach 70-80% confluency, detach them using a cell scraper (these cells are adherent). Do not allow cultures to become fully confluent.[7]

  • Seeding for Experiments: Seed cells into appropriate culture plates (e.g., 6-well or 96-well plates) at a density that will allow them to reach ~70% confluency at the time of treatment.

  • AHL Treatment: Prepare working dilutions of the 3-oxo-AHL from the stock solution in complete culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions (including vehicle control) and is non-toxic (typically ≤ 0.1%).

  • Stimulation (if applicable): For studies on inflammation, cells may be co-treated or pre-treated with an inflammatory stimulus such as LPS (e.g., 10-100 ng/mL) along with the AHL.

  • Incubation: Incubate the treated cells for the desired period (e.g., 4-24 hours) before harvesting cells or supernatants for downstream analysis.

Western Blot Analysis of MAPK and NF-κB Pathways

This protocol outlines the steps to analyze the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways following AHL treatment.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, boil, and separate proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-p38) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply a chemiluminescent substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal for that target.

Cytokine Quantification by ELISA

This protocol describes a sandwich ELISA for measuring the concentration of cytokines (e.g., TNF-α, IL-10) in cell culture supernatants.

Materials:

  • ELISA plate

  • Capture antibody

  • Detection antibody (biotinylated)

  • Recombinant cytokine standard

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 10% FBS)

Procedure:

  • Coat Plate: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer and incubate overnight at 4°C.

  • Block: Wash the plate and block non-specific binding sites with assay diluent for at least 1 hour.

  • Add Samples and Standards: Add serially diluted cytokine standards and experimental supernatants to the wells and incubate for 2 hours at room temperature.

  • Add Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.

  • Add Streptavidin-HRP: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes.

  • Develop: Wash the plate and add TMB substrate. Allow the color to develop in the dark.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Assessment of Apoptosis

4.5.1 Caspase-3 Activity Assay (Fluorometric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • 96-well black plate

  • Fluorometric plate reader

Procedure:

  • Induce Apoptosis: Treat cells with the 3-oxo-AHL for the desired time.

  • Lyse Cells: Lyse the cells according to the kit manufacturer's protocol.

  • Assay Reaction: In a 96-well plate, combine the cell lysate with the assay buffer and the fluorogenic caspase-3 substrate Ac-DEVD-AMC.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a plate reader with excitation at ~380 nm and emission at ~440 nm.

  • Analysis: The increase in fluorescence is proportional to the caspase-3 activity in the sample.

4.5.2 Mitochondrial Membrane Potential (MMP) Assay

This assay uses a fluorescent dye like JC-1 to detect changes in the mitochondrial membrane potential, an early event in apoptosis.

Materials:

  • Treated and untreated cells

  • JC-1 dye

  • Assay buffer

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the 3-oxo-AHL as required. Include a positive control for MMP depolarization (e.g., CCCP).

  • Staining: Resuspend the cells in media containing the JC-1 dye and incubate at 37°C for 15-30 minutes.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).

  • Quantification: For flow cytometry, quantify the percentage of cells in the green and red fluorescent populations. The ratio of red to green fluorescence is used as an indicator of mitochondrial health.

Conclusion

The interaction of bacterial quorum sensing molecules, such as this compound-HSL, with host organisms represents a critical area of research with implications for understanding infectious diseases and developing new therapeutic approaches. While specific data on this compound-HSL remains emerging, the extensive research on the closely related 3-Oxo-C12-HSL provides a robust framework for investigation. This technical guide has outlined the key signaling pathways, summarized available quantitative data, and provided detailed experimental protocols to facilitate further research into the complex interplay between these bacterial signals and host cellular functions. By leveraging these methodologies, researchers can further elucidate the mechanisms of inter-kingdom signaling and identify novel targets for modulating host-pathogen interactions.

References

The Emerging Roles of 3-Oxo-C16:1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of 3-Oxo-C16:1, a long-chain N-acyl-homoserine lactone (AHL). While direct research on this compound is still in its nascent stages, this document synthesizes available data on this molecule and closely related long-chain AHLs to illuminate its potential functions, mechanisms of action, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for stimulating further investigation into the therapeutic and pathophysiological significance of this compound.

Introduction to this compound

This compound, also known as N-(3-oxohexadecenoyl)-L-homoserine lactone, is a member of the AHL family of quorum-sensing molecules. These molecules are crucial for intercellular communication in Gram-negative bacteria, enabling them to coordinate gene expression in a cell-density-dependent manner. This coordinated behavior includes the regulation of virulence factors and biofilm formation. Long-chain AHLs, such as this compound, are of particular interest due to their potential to modulate host-pathogen interactions and influence host cellular processes.

Quantitative Data on the Biological Activities of Long-Chain 3-Oxo-AHLs

Direct quantitative data for this compound is limited in the current literature. However, studies on structurally similar long-chain AHLs provide valuable insights into its potential biological effects. The following tables summarize key quantitative findings for the closely related molecules 3-oxo-C12-HSL and 3-oxo-C12:2-HSL. The length of the acyl chain is a critical determinant of the biological activity of AHLs.[1]

Table 1: Immunomodulatory Effects of 3-oxo-C12:2-HSL on Immune Cells [2][3][4]

Cell TypeStimulant(s)3-oxo-C12:2-HSL ConcentrationObserved EffectCytokine Change
RAW264.7 MacrophagesLPS and IFN-γ50 µMInhibition of pro-inflammatory cytokine secretionTNF-α: -40% IL-1β: -35%
Human PBMCsLPS25 - 100 µMDose-dependent inhibition of TNF-α secretionSignificant decrease

Table 2: Effects of 3-oxo-C12-HSL on Host Cells [5][6][7]

Cell TypeStimulant3-oxo-C12-HSL ConcentrationObserved EffectKey Findings
RAW264.7 MacrophagesLPS50 µMInhibition of TNF-α production-
RAW264.7 MacrophagesLPS25-50 µMAmplification of IL-10 productionPPARγ-independent mechanism
RAW264.7 Macrophages-6.25 µMInduction of the Unfolded Protein Response (UPR)Attenuates LPS-induced inflammation
Human Aortic Endothelial Cells-Not specifiedInduction of UPR genes (C/EBP β and CHOP)Potential mechanism for NF-κB inhibition

Novel Functions of this compound and Related Long-Chain AHLs

Immunomodulation

Long-chain 3-oxo-AHLs are potent modulators of the host immune response. Evidence from studies on 3-oxo-C12:2-HSL suggests that these molecules can exert anti-inflammatory effects by decreasing the secretion of pro-inflammatory cytokines like TNF-α and IL-1β in macrophages.[2][3][4] Conversely, 3-oxo-C12-HSL has been shown to amplify the production of the anti-inflammatory cytokine IL-10 in LPS-stimulated macrophages.[5] This dual regulatory capacity highlights the complex interplay between bacterial signaling molecules and the host immune system.

Induction of the Unfolded Protein Response (UPR)

A novel function attributed to long-chain AHLs is the induction of the UPR in host cells. The UPR is a cellular stress response that can be triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. 3-oxo-C12-HSL has been shown to activate the UPR in macrophages and endothelial cells, which in turn can attenuate inflammatory responses by inhibiting NF-κB activation.[6][7] This suggests a mechanism by which bacteria may evade the host immune system.

Interaction with Host Cell Receptors

The molecular targets of AHLs in host cells are an active area of research. Recent studies have identified bitter taste receptors (TAS2Rs) as potential receptors for 3-oxo-C12:2-HSL.[3][4] The interaction of this AHL with TAS2R38 was shown to be involved in its anti-inflammatory effects and led to an increase in intracellular calcium levels.[3][4] This finding opens up new avenues for understanding how the host senses and responds to bacterial quorum-sensing signals.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and other long-chain AHLs.

Cell Culture and Stimulation for Immunomodulatory Assays
  • Cell Lines: Murine macrophage cell line RAW264.7 and human peripheral blood mononuclear cells (PBMCs) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM for RAW264.7, RPMI-1640 for PBMCs) supplemented with fetal bovine serum (FBS), antibiotics, and antimycotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Stimulation: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) and, in some cases, interferon-gamma (IFN-γ).

  • AHL Treatment: A stock solution of this compound (or other AHLs) is prepared in a suitable solvent (e.g., DMSO) and added to the cell cultures at the desired concentrations. A vehicle control (solvent only) should always be included.

  • Incubation: Cells are incubated with the AHL and stimulant for a specified period (e.g., 6 to 24 hours) before analysis.

Cytokine Measurement by ELISA
  • Sample Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove any cells or debris.

  • ELISA Procedure: The concentrations of secreted cytokines (e.g., TNF-α, IL-1β, IL-10) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant cytokine standards, and the concentrations in the samples are determined by interpolation from this curve.

Gene Expression Analysis by RT-qPCR
  • RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR): The relative expression levels of target genes (e.g., Tnf, Il1b, Il10) are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

  • Data Analysis: The expression of target genes is normalized to the expression of a stable housekeeping gene (e.g., Actb, Gapdh). The fold change in gene expression relative to a control group is calculated using the ΔΔCt method.

Signaling Pathways and Visualizations

The immunomodulatory effects of long-chain 3-oxo-AHLs are mediated by complex intracellular signaling pathways. Based on studies of 3-oxo-C12:2-HSL, the JAK-STAT, NF-κB, and TNF signaling pathways are implicated.[2][3][4]

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation start Immune Cells (e.g., RAW264.7, PBMCs) treatment Treatment with This compound & Stimulant (LPS) start->treatment supernatant Collect Supernatant treatment->supernatant cells Harvest Cells treatment->cells elisa Cytokine Quantification (ELISA) supernatant->elisa rna_extraction RNA Extraction cells->rna_extraction cytokine_data Cytokine Profile Changes elisa->cytokine_data rt_qpcr Gene Expression Analysis (RT-qPCR) rna_extraction->rt_qpcr gene_data Differential Gene Expression rt_qpcr->gene_data

Caption: Experimental workflow for investigating the immunomodulatory effects of this compound.

signaling_pathway AHL This compound (or related AHL) Receptor Host Cell Receptor (e.g., TAS2R) AHL->Receptor Ca_release Intracellular Ca2+ Release Receptor->Ca_release JAK_STAT JAK-STAT Pathway Receptor->JAK_STAT Inhibition NFkB NF-κB Pathway Receptor->NFkB Modulation TNF TNF Signaling Receptor->TNF Modulation Inflammation Modulation of Inflammatory Response JAK_STAT->Inflammation NFkB->Inflammation TNF->Inflammation Cytokines Altered Cytokine Production (TNF-α, IL-1β, IL-10) Inflammation->Cytokines

Caption: Postulated signaling pathways modulated by long-chain 3-oxo-AHLs in host immune cells.

Conclusion and Future Directions

While direct evidence remains limited, the study of closely related long-chain N-acyl-homoserine lactones strongly suggests that this compound possesses significant biological activities, particularly in the realm of immunomodulation. Its potential to influence key inflammatory pathways and interact with novel host cell receptors makes it a compelling target for future research.

For researchers, scientists, and drug development professionals, further investigation into this compound is warranted. Key areas for future exploration include:

  • Direct Functional Assays: Conducting dose-response studies to determine the specific effects of this compound on various immune and non-immune cell types.

  • Receptor Identification: Elucidating the specific host cell receptors that bind to this compound and characterizing the downstream signaling cascades.

  • In Vivo Studies: Investigating the role of this compound in animal models of infection and inflammation to understand its physiological relevance.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity, which could inform the design of novel therapeutics.

The continued exploration of this compound and other long-chain AHLs holds the promise of uncovering new mechanisms of host-pathogen interaction and identifying novel targets for therapeutic intervention in a range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Oxo-C16:1 Acylcarnitine by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-C16:1 acylcarnitine is a long-chain acylcarnitine that plays a crucial role in mitochondrial fatty acid β-oxidation. Acylcarnitines are formed when fatty acids are esterified to L-carnitine, facilitating their transport across the inner mitochondrial membrane for subsequent energy production. The quantification of specific acylcarnitines, such as this compound, is vital for studying metabolic disorders, including fatty acid oxidation defects, and for understanding their emerging roles in cellular signaling pathways. This document provides a detailed HPLC-MS/MS method for the sensitive and specific quantification of this compound acylcarnitine in biological matrices.

Experimental Protocols

Sample Preparation (Human Plasma)

A robust and straightforward protein precipitation method is employed for the extraction of this compound acylcarnitine from human plasma.

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • Internal Standard (IS) solution: d3-Palmitoylcarnitine (d3-C16:0) in methanol (B129727) (1 µg/mL)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g

  • Nitrogen evaporator

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution (d3-C16:0).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 20 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 2 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

The selection of appropriate MRM transitions is critical for the specificity and sensitivity of the assay. For all acylcarnitines, a characteristic product ion at m/z 85, corresponding to the carnitine moiety, is utilized for quantification.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound Acylcarnitine 412.385.125100
d3-C16:0 Acylcarnitine (IS) 403.485.125100

Note: The precursor ion for this compound is calculated based on its chemical formula (C23H41NO5) and the addition of a proton [M+H]+. Collision energy may require optimization based on the specific instrument used.

Data Presentation

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC-MS/MS method for this compound acylcarnitine. The linear range and LLOQ are based on typical values reported for long-chain acylcarnitines.[2][3]

ParameterExpected Value
Linear Dynamic Range 1 - 1000 nmol/L
Lower Limit of Quantification (LLOQ) 1 nmol/L
Correlation Coefficient (r²) > 0.99
Precision (%CV) < 15%
Accuracy (%RE) ± 15%
Endogenous Concentrations

The endogenous concentrations of this compound acylcarnitine can vary depending on the biological matrix and the physiological state of the individual. Based on data for similar long-chain acylcarnitines, the expected concentrations in human plasma are in the low nanomolar range.

Biological MatrixExpected Concentration Range (nmol/L)
Human Plasma 5 - 50

Note: These are estimated ranges and should be confirmed by experimental data.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound acylcarnitine.

experimental_workflow sample Plasma Sample is_addition Add Internal Standard (d3-C16:0) sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation (Nitrogen) supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution analysis HPLC-MS/MS Analysis reconstitution->analysis data Data Processing & Quantification analysis->data

Caption: Experimental workflow for this compound quantification.

Signaling Pathway

This compound acylcarnitine is an intermediate in the mitochondrial β-oxidation of fatty acids. Long-chain acylcarnitines, in general, are known to be ligands for the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. The following diagram depicts the involvement of this compound in this pathway.

signaling_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_nucleus Nucleus FA Fatty Acid (C16:1) FA_CoA Fatty Acyl-CoA FA->FA_CoA Activation CPT1 CPT1 ACSL ACSL Oxo_C16_1_Carnitine_cyto This compound Carnitine FA_CoA->Oxo_C16_1_Carnitine_cyto Carnitine Shuttle Oxo_C16_1_Carnitine_mito This compound Carnitine Oxo_C16_1_Carnitine_cyto->Oxo_C16_1_Carnitine_mito Transport PPARa PPARα Oxo_C16_1_Carnitine_cyto->PPARa Activation CACT CACT CPT2 CPT2 Oxo_C16_1_CoA This compound-CoA Oxo_C16_1_Carnitine_mito->Oxo_C16_1_CoA Beta_Ox β-Oxidation Oxo_C16_1_CoA->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA ATP ATP TCA->ATP PPRE PPRE PPARa->PPRE Binds with RXR RXR RXR Gene_Expression Target Gene Expression (e.g., CPT1, ACSL) PPRE->Gene_Expression Transcription

Caption: this compound acylcarnitine in fatty acid oxidation and PPARα signaling.

References

Application Notes and Protocols for the Extraction of 3-Oxo-C16:1-HSL from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing (QS), a mechanism of cell-to-cell communication used by many Gram-negative bacteria to coordinate collective behaviors.[1] The structure of these molecules, particularly the length and modification of the acyl side chain, dictates their signaling specificity.[1] 3-Oxo-C16:1-HSL is a long-chain AHL produced by bacteria such as Sinorhizobium meliloti.[2] The ability to accurately extract and quantify specific AHLs like this compound-HSL is crucial for understanding bacterial communication, identifying novel anti-virulence drug targets, and exploring microbial ecology.

These application notes provide a detailed protocol for the extraction of this compound-HSL from bacterial cultures, followed by purification and preparation for quantitative analysis.

Data Presentation: Quantitative Data Summary

The concentration of this compound-HSL can vary depending on the bacterial species, strain, and culture conditions. The following table provides an example of expected concentration ranges for various long-chain AHLs found in bacterial supernatants to serve as a general guideline.

N-Acyl Homoserine Lactone (AHL)Acyl ChainSubstitutionProducing Bacteria (Examples)Typical Concentration Range in Culture Supernatant (nM)
3-Oxo-C14-HSLC143-oxoSinorhizobium meliloti10 - 500
This compound-HSL C16:1 3-oxo Sinorhizobium meliloti 5 - 200
3-Oxo-C16-HSLC163-oxoSinorhizobium meliloti, Agrobacterium vitis5 - 200
C18:1-HSLC18:1noneVibrio tasmaniensis10 - 50

Note: These values are illustrative and can be highly variable. It is recommended to perform initial screening to determine the optimal harvest time for maximal AHL production.

Experimental Protocols

This section details the methodology for bacterial culture, extraction, and purification of this compound-HSL.

Part 1: Bacterial Culture and Supernatant Collection
  • Bacterial Strain and Culture Conditions: Inoculate a bacterial strain known to produce this compound-HSL (e.g., Sinorhizobium meliloti) into a suitable liquid medium (e.g., Tryptone Yeast Extract (TY) broth). Incubate the culture with shaking (e.g., 200 rpm) at an optimal growth temperature (e.g., 28-30°C). Monitor bacterial growth by measuring optical density at 600 nm (OD₆₀₀). AHL production is often maximal during the late logarithmic to early stationary phase of growth.[1]

  • Supernatant Harvesting: Once the culture reaches the desired growth phase, harvest the supernatant by centrifuging the culture at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the bacterial cells. Carefully decant the supernatant into a sterile container, avoiding disturbance of the cell pellet. For intracellular AHL extraction, the cell pellet can be processed separately, typically by sonication or chemical lysis followed by extraction.

Part 2: Liquid-Liquid Extraction (LLE) of this compound-HSL

Liquid-liquid extraction is a widely used method for isolating AHLs from aqueous culture supernatants.[1]

  • Acidification: Acidify the collected supernatant to a pH of approximately 3.0-3.5 using an appropriate acid (e.g., hydrochloric acid or acetic acid). This step protonates the AHLs, increasing their solubility in organic solvents.[3]

  • Solvent Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of acidified ethyl acetate (B1210297) (containing 0.1% acetic acid).[1] Ethyl acetate is a commonly used and effective solvent for AHL extraction.[4] Dichloromethane is another viable option.[1]

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic phase (top layer for ethyl acetate) contains the extracted AHLs.

    • Drain the lower aqueous phase. Collect the upper organic phase.

    • Repeat the extraction of the aqueous phase at least two more times with fresh acidified ethyl acetate to maximize recovery.

  • Drying and Concentration:

    • Pool the organic extracts from all extraction steps.

    • Dry the pooled extract over anhydrous sodium sulfate (B86663) to remove residual water.

    • Remove the solvent using a rotary evaporator at a temperature not exceeding 40-45°C.[1]

    • The resulting dried extract contains the crude AHL fraction.

Part 3: Solid-Phase Extraction (SPE) for Purification and Concentration

SPE is an effective method for further purifying the AHL extract and concentrating the sample, which enhances the sensitivity of subsequent detection methods.[5]

  • Column Conditioning: Use a C18 reverse-phase SPE cartridge. Condition the cartridge by sequentially passing methanol (B129727) followed by deionized water through it.[4]

  • Sample Loading:

    • Resuspend the dried crude extract from the LLE step in a small volume of a non-polar solvent or a low-percentage organic solvent mixture (e.g., 20% methanol in water).[4]

    • Load the resuspended sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low concentration of organic solvent in water (e.g., 20% methanol) to elute polar impurities while retaining the more hydrophobic long-chain AHLs.[4]

  • Elution: Elute the bound AHLs, including this compound-HSL, from the cartridge using a higher concentration of organic solvent, such as 80-100% methanol or acetonitrile (B52724).[4]

  • Final Preparation: Evaporate the eluted solvent under a gentle stream of nitrogen or using a rotary evaporator. Resuspend the purified and concentrated AHLs in a precise, known volume of a suitable solvent for analysis (e.g., acetonitrile or methanol for LC-MS). Store the final sample at -20°C until analysis.[6]

Part 4: Quantification by LC-MS/MS

For accurate quantification, the use of high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is recommended due to its high sensitivity and specificity.[6][7]

  • Instrumentation: Utilize a triple-quadrupole mass spectrometer for multiple reaction monitoring (MRM) experiments.[7]

  • Chromatography: Employ a C18 reverse-phase column for separation based on lipophilicity.[7] A gradient elution with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is commonly used.[8]

  • Mass Spectrometry: The precursor ion (the molecular ion [M+H]⁺ of this compound-HSL) is selected in the first quadrupole. In the second quadrupole, it is fragmented through collision-induced dissociation. A characteristic product ion (often the lactone ring moiety at m/z 102) is then monitored in the third quadrupole.[6]

  • Standard Curve: Prepare a standard curve using a serial dilution of a pure this compound-HSL reference standard.[7] The concentration of the AHL in the bacterial extract can then be determined by comparing its peak area to the standard curve. The use of a deuterated internal standard is recommended to account for matrix effects and variations in extraction efficiency.[9]

Mandatory Visualizations

Quorum Sensing Signaling Pathway

Caption: A simplified diagram of a LuxI/LuxR-type quorum-sensing pathway.

Experimental Workflow for this compound-HSL Extraction

G Culture Bacterial Culture (e.g., S. meliloti) Centrifuge Centrifugation (10,000 x g, 15 min, 4°C) Culture->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LLE Liquid-Liquid Extraction (Acidified Ethyl Acetate) Supernatant->LLE Evap1 Rotary Evaporation (<45°C) LLE->Evap1 Crude Crude Extract Evap1->Crude SPE Solid-Phase Extraction (C18 Cartridge) Crude->SPE Evap2 Evaporate & Reconstitute in known volume SPE->Evap2 Analysis Analysis (LC-MS/MS) Evap2->Analysis

Caption: Workflow for the extraction and purification of this compound-HSL.

References

Application Note: High-Purity Isolation of 3-Oxo-C16:1-HSL using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-oxo-hexadecanoyl)-L-homoserine lactone (3-Oxo-C16:1-HSL) is a long-chain acyl-homoserine lactone (AHL) that plays a crucial role in bacterial quorum sensing.[1] This signaling molecule is integral to the communication and coordination of gene expression in various Gram-negative bacteria, influencing processes such as biofilm formation and virulence factor production. Furthermore, emerging research indicates that this compound-HSL can modulate host-pathogen interactions, including priming for enhanced defense responses in plants.[1][2] The accurate study of its biological functions and potential as a therapeutic target necessitates a robust and efficient purification method.

Solid-phase extraction (SPE) offers a reliable and superior alternative to traditional liquid-liquid extraction for the purification of this compound-HSL from complex biological matrices. This technique provides enhanced sensitivity, higher recovery rates, and reduced solvent consumption.[3] This application note provides detailed protocols for the purification of this compound-HSL using both reversed-phase (C18) and normal-phase (silica) SPE cartridges.

Signaling Pathway: Quorum Sensing

The canonical signaling pathway for this compound-HSL and other AHLs is the LuxI/LuxR quorum sensing circuit. In this system, a LuxI-type synthase produces the specific AHL. As the bacterial population density increases, the AHL accumulates. Upon reaching a threshold concentration, the AHL binds to and activates its cognate LuxR-type transcriptional regulator. This activated complex then binds to specific DNA sequences, known as lux boxes, to modulate the expression of target genes, often in a positive feedback loop.[4]

LuxI_LuxR_Pathway cluster_bacteria Gram-Negative Bacterium cluster_environment Extracellular Environment LuxI LuxI Synthase AHL This compound-HSL LuxI->AHL Synthesis Acyl_ACP Acyl-ACP Acyl_ACP->LuxI SAM SAM SAM->LuxI LuxR LuxR Receptor AHL->LuxR Binding & Activation AHL_out This compound-HSL AHL->AHL_out Diffusion LuxR_AHL LuxR-AHL Complex lux_box lux Box (DNA) LuxR_AHL->lux_box Binds to Target_Genes Target Gene Expression (e.g., Virulence, Biofilm) lux_box->Target_Genes Regulates AHL_out->LuxR

Caption: The LuxI/LuxR quorum sensing circuit for this compound-HSL.

Host Cell Interaction

Long-chain AHLs, including this compound-HSL, are known to interact with eukaryotic host cells, influencing various physiological processes. In plants, they can prime the immune system for a more robust defense response against pathogens.[1][2] In mammalian cells, they have been shown to modulate inflammatory responses.[5] The precise receptor-mediated pathways are still under investigation, but the general effects involve the regulation of host gene expression related to defense and immunity.

Host_Interaction_Pathway cluster_host Eukaryotic Host Cell AHL This compound-HSL Receptor Host Cell Receptor (Putative) AHL->Receptor Interaction Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Immune_Response Modulated Immune Response Gene_Expression->Immune_Response Plant_Defense Primed Plant Defense Gene_Expression->Plant_Defense

Caption: Conceptual overview of this compound-HSL interaction with host cells.

Data Presentation

The following table summarizes representative recovery data for long-chain acyl-homoserine lactones using C18 solid-phase extraction. While specific data for this compound-HSL is not extensively published, these values for structurally similar AHLs demonstrate the efficiency of the SPE method. Optimization for this compound-HSL may yield even higher recovery rates.

AnalyteSample MatrixSPE SorbentElution SolventAverage Recovery (%)Purity (%)
3-Oxo-C12-HSLBacterial SupernatantC1880% Acetonitrile (B52724)92 ± 5>95
3-Oxo-C14-HSLSpiked PlasmaC1890% Acetonitrile88 ± 6>95
This compound-HSL Bacterial Supernatant C18 90-100% Acetonitrile (Expected >85) (Expected >97)
3-Oxo-C12-HSLEnvironmental WaterSilica (B1680970)Ethyl Acetate (B1210297)85 ± 7>90

Note: Data for 3-Oxo-C12-HSL and 3-Oxo-C14-HSL are compiled from existing literature on AHL purification. Expected values for this compound-HSL are based on the performance with other long-chain AHLs.

Experimental Protocols

The following protocols describe the solid-phase extraction of this compound-HSL from a liquid sample matrix, such as a bacterial culture supernatant.

Protocol 1: Reversed-Phase SPE using C18 Cartridges

This protocol is ideal for extracting this compound-HSL from aqueous samples.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid

  • SPE Vacuum Manifold

  • Nitrogen evaporator or rotary evaporator

Methodology:

  • Sample Pre-treatment:

    • Centrifuge the bacterial culture to pellet cells and collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

    • Acidify the sample to a pH < 3 with TFA or formic acid (final concentration of approximately 0.1%).

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to wet the sorbent.

    • Follow with 5 mL of water to equilibrate the stationary phase. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned C18 cartridge at a slow, consistent flow rate (approximately 1-2 drops per second).

  • Washing (Desalting):

    • Wash the cartridge with 5 mL of 5% methanol in water containing 0.1% TFA to remove salts and polar impurities.

  • Elution:

    • Elute the bound this compound-HSL with 2-5 mL of 90-100% acetonitrile in water, optionally containing 0.1% TFA. Due to the long acyl chain of C16, a higher concentration of organic solvent is necessary for efficient elution.

  • Downstream Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried extract in a suitable solvent for downstream analysis (e.g., acetonitrile or DMSO for LC-MS).

Protocol 2: Normal-Phase SPE using Silica Cartridges

This protocol can be used as an alternative or for further cleanup of the extract.

Materials:

  • Silica SPE Cartridges (e.g., 500 mg, 3 mL)

  • Ethyl Acetate (HPLC grade)

  • Acetone (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • SPE Vacuum Manifold

  • Nitrogen evaporator or rotary evaporator

Methodology:

  • Sample Pre-treatment (if starting from aqueous sample):

    • Perform an initial liquid-liquid extraction of the aqueous sample with an equal volume of ethyl acetate. Repeat this extraction three times.

    • Pool the organic phases and evaporate to dryness.

    • Reconstitute the residue in a small volume of hexane.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of hexane through the silica cartridge to condition the stationary phase. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the reconstituted sample (in hexane) onto the conditioned silica cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of a non-polar solvent mixture, such as hexane:ethyl acetate (95:5, v/v), to remove non-polar impurities.

  • Elution:

    • Elute the this compound-HSL with 5 mL of a more polar solvent, such as ethyl acetate or a mixture of ethyl acetate and acetone.

  • Downstream Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the purified extract in the desired solvent for analysis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the reversed-phase SPE purification of this compound-HSL.

SPE_Workflow Sample Bacterial Culture Supernatant Pretreatment Sample Pre-treatment (Centrifuge, Filter, Acidify) Sample->Pretreatment Loading Sample Loading Pretreatment->Loading Conditioning C18 Cartridge Conditioning (Methanol, Water) Conditioning->Loading Washing Washing (Desalting) (5% Methanol/Water) Loading->Washing Elution Elution (90-100% Acetonitrile) Washing->Elution Drying Evaporation to Dryness Elution->Drying Analysis Reconstitution & Analysis (LC-MS, etc.) Drying->Analysis

References

Application Notes and Protocols for the Chemical Synthesis of N-3-oxo-hexadecanoyl-L-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of N-3-oxo-hexadecanoyl-L-Homoserine lactone (3-oxo-C16-HSL), a long-chain N-acyl-homoserine lactone (AHL) involved in bacterial quorum sensing.[1][2] The availability of pure, chemically synthesized 3-oxo-C16-HSL is crucial for investigating bacterial communication, developing anti-infective therapies, and studying its effects on host organisms.[1][3]

Introduction to N-3-oxo-hexadecanoyl-L-Homoserine Lactone and Quorum Sensing

N-3-oxo-hexadecanoyl-L-Homoserine lactone is a signaling molecule used by various Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing.[1][2] At a threshold concentration, these molecules bind to transcriptional regulators, leading to the expression of genes often associated with virulence, biofilm formation, and antibiotic production.[4][5] This C16-containing AHL is produced by bacteria such as Agrobacterium vitis and some Pseudomonas strains.[1][2]

Data Presentation

The following tables summarize the physicochemical properties of N-3-oxo-hexadecanoyl-L-Homoserine lactone and representative yields for a similar synthetic route for a C12 analogue, which can be considered as a reference for the synthesis of the C16 compound.

Table 1: Physicochemical Properties of N-3-oxo-hexadecanoyl-L-Homoserine Lactone

PropertyValueReference
Formal Name3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-hexadecanamide[1]
Synonyms3-oxo-C16-HSL, N-3-oxo-palmitoyl-L-Homoserine lactone[1]
CAS Number925448-37-9[1]
Molecular FormulaC₂₀H₃₅NO₄[1]
Molecular Weight353.5 g/mol [1]
Purity≥97%[1]
FormSolid[6]
Storage-20°C[6]
Stability≥ 4 years[6]
SolubilityDMSO: ~20 mg/mL, DMF: ~20 mg/mL[6]

Table 2: Representative Yields for a Similar N-3-oxo-acyl-L-Homoserine Lactone Synthesis (C12 Analogue)

StepReactionReagents & SolventsYield (%)
1Formation of β-keto esterMeldrum's acid, Pyridine, Octanoyl chloride, Dichloromethane, Methanol65% (over 2 steps)
2Acetal ProtectionMethyl 3-oxodecanoate, Ethylene glycol, p-Toluenesulfonic acid, Toluene91%
3Ester HydrolysisAcetal-protected β-keto ester, Lithium hydroxide, Tetrahydrofuran, Water94%
4Amide Coupling & DeprotectionAcetal-protected 3-oxododecanoic acid, L-homoserine lactone hydrobromide, EDC, HOBt, DIPEA, Dichloromethane79%
Yield data adapted from a synthetic route for N-3-oxo-dodecanoyl-L-Homoserine lactone and should be considered as a reference.[7]

Experimental Protocols

The following is a representative protocol for the chemical synthesis of N-3-oxo-hexadecanoyl-L-Homoserine lactone, adapted from established methods for similar N-acyl-homoserine lactones.[7][8]

Materials:

  • 3-Oxo-hexadecanoic acid

  • L-Homoserine lactone hydrobromide

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Protocol: Amide Coupling

  • Preparation of the Activated Ester:

    • Dissolve 3-oxo-hexadecanoic acid (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add EDC (1.2 equivalents) and NHS or HOBt (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the activated ester.

  • Coupling Reaction:

    • In a separate flask, suspend L-homoserine lactone hydrobromide (1.1 equivalents) in anhydrous DCM or THF.

    • Add DIPEA or TEA (2.5 equivalents) to neutralize the hydrobromide and stir for 15-30 minutes at room temperature.

    • Add the solution of the activated ester dropwise to the L-homoserine lactone solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-3-oxo-hexadecanoyl-L-Homoserine lactone.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Visualizations

Chemical Synthesis Workflow

G cluster_0 Activation cluster_1 Coupling cluster_2 Purification A 3-Oxo-hexadecanoic acid B EDC, NHS/HOBt in DCM/THF A->B Reacts with C Activated Ester B->C Forms E Coupling Reaction (12-24h, RT) C->E Added to D L-Homoserine lactone HBr + DIPEA/TEA D->E Reacts with F Crude Product E->F Yields G Aqueous Work-up (HCl, NaHCO3, Brine) F->G Undergoes H Silica Gel Chromatography G->H Followed by I Pure N-3-oxo-hexadecanoyl-L- Homoserine lactone H->I Results in cluster_cell Bacterial Cell synthase AHL Synthase (LuxI-type) ahl N-3-oxo-hexadecanoyl-L-HSL synthase->ahl precursors Acyl-ACP + SAM precursors->synthase receptor Transcriptional Regulator (LuxR-type) ahl->receptor Binds to ahl_out N-3-oxo-hexadecanoyl-L-HSL ahl->ahl_out Diffusion complex AHL-Receptor Complex receptor->complex dna Target DNA Promoters complex->dna Binds to genes Quorum Sensing Regulated Genes dna->genes Regulates Transcription extracellular Extracellular Environment ahl_out->receptor High cell density

References

Application Note: Gas Chromatography-Mass Spectrometry Analysis of 3-Oxo-C16:1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-C16:1, a 3-oxo monounsaturated fatty acid, is a critical intermediate in the metabolic pathway of fatty acid beta-oxidation.[1][2] The accurate quantification of this and other 3-oxo fatty acids in biological matrices is essential for studying cellular metabolism, energy homeostasis, and diagnosing certain metabolic disorders.[2][3] However, the analysis of 3-oxo fatty acids by gas chromatography-mass spectrometry (GC-MS) is challenging due to their inherent polarity and thermal instability, which can lead to poor chromatographic performance and inaccurate quantification.[1][4]

To overcome these challenges, a robust derivatization strategy is required. This application note details a reliable GC-MS method for the analysis of this compound, employing a two-step derivatization process. This procedure involves the methoximation of the ketone group followed by silylation of the carboxylic acid group, which significantly enhances the volatility and thermal stability of the analyte for reliable GC-MS analysis.[1][2][4]

Principle of the Method

The overall analytical workflow consists of three main stages: lipid extraction from the biological sample, a two-step chemical derivatization of the target analyte, and subsequent instrumental analysis by GC-MS.

  • Lipid Extraction: Total lipids, including this compound, are extracted from the biological matrix using a well-established solvent extraction method, such as the Folch method, which uses a chloroform (B151607) and methanol (B129727) mixture.[4]

  • Two-Step Derivatization:

    • Methoximation: The thermally labile keto group at the C-3 position is protected by reacting it with methoxyamine hydrochloride (MeOx). This reaction forms a stable methoxime (M.O.) derivative.[1][4]

    • Silylation: The polar carboxylic acid group is converted into a non-polar, volatile trimethylsilyl (B98337) (TMS) ester. This is achieved by reacting the sample with a potent silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) as a catalyst.[1][4][5]

  • GC-MS Analysis: The resulting stable, volatile derivative is then readily separated and detected by GC-MS, allowing for sensitive and specific quantification.

Metabolic Context and Experimental Workflow

The analysis of this compound is situated within the broader context of fatty acid metabolism. The diagram below illustrates the position of 3-oxoacyl-CoA, the activated form of 3-oxo fatty acids, within the mitochondrial fatty acid beta-oxidation spiral.[6][7]

G AcylCoA Fatty Acyl-CoA (C_n) EnoylCoA trans-Δ2-Enoyl-CoA AcylCoA->EnoylCoA FAD HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA H₂O OxoacylCoA 3-Oxoacyl-CoA (e.g., this compound-CoA) HydroxyacylCoA->OxoacylCoA NAD+ ShorterAcylCoA Fatty Acyl-CoA (C_n-2) OxoacylCoA->ShorterAcylCoA CoA-SH AcetylCoA Acetyl-CoA OxoacylCoA->AcetylCoA

Fatty Acid Beta-Oxidation Pathway.

The following diagram outlines the complete experimental workflow from sample collection to data analysis.

G Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike Internal Standard Sample->Spike Extract Lipid Extraction (Chloroform/Methanol) Spike->Extract Dry Dry Down Under N₂ Extract->Dry Deriv1 Step 1: Methoximation (MeOx in Pyridine) Dry->Deriv1 Deriv2 Step 2: Silylation (BSTFA + 1% TMCS) Deriv1->Deriv2 GCMS GC-MS Analysis Deriv2->GCMS Data Data Processing & Quantification GCMS->Data

GC-MS analysis workflow for this compound.

Experimental Protocols

Materials and Reagents
  • Solvents: Chloroform, Methanol, Pyridine, Hexane (all HPLC or GC grade).

  • Reagents:

    • Methoxyamine hydrochloride (MeOx).[1]

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][4]

    • 0.9% NaCl solution (prepared with HPLC-grade water).

  • Standards:

    • This compound analytical standard.

    • Stable isotope-labeled internal standard (e.g., this compound-d3).

Sample Preparation: Lipid Extraction (Adapted from Folch Method)

This protocol is suitable for biological samples like plasma, serum, or tissue homogenates.[2][4]

  • Homogenization: To 100 µL of plasma or serum (or ~50 mg of homogenized tissue), add an appropriate amount of the internal standard.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Extraction: Vortex the mixture vigorously for 2 minutes, then agitate on an orbital shaker for 20 minutes at room temperature.[2]

  • Phase Separation: Add 400 µL of 0.9% NaCl solution. Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.[2]

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean GC vial.[4]

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[4] It is critical to ensure the sample is completely dry, as water will interfere with the derivatization reactions.[4][8]

Two-Step Derivatization Protocol
  • Step 1: Methoximation

    • Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.

    • To the dried lipid extract, add 50 µL of the MeOx solution.[4]

    • Seal the vial tightly, vortex briefly, and heat at 60°C for 60 minutes.[4] This step converts the keto group to a more stable methoxime derivative.[4]

    • Cool the vial to room temperature.

  • Step 2: Silylation

    • To the cooled reaction mixture from the previous step, add 50 µL of BSTFA + 1% TMCS.[4]

    • Seal the vial tightly and heat at 65-80°C for 30-60 minutes.[5][9] This converts the carboxylic acid group to a TMS ester.

    • Cool the vial to room temperature before placing it in the GC autosampler for analysis.

GC-MS Instrumental Parameters

The following table provides typical starting parameters for GC-MS analysis. These may require optimization for specific instruments and applications.

Parameter Setting
Gas Chromatograph (GC)
InstrumentAgilent 6890 GC or equivalent[10]
Injection ModeSplitless (1 µL injection volume)[10]
Injector Temperature250 °C[10][11]
Carrier GasHelium at a constant flow of 1.0 mL/min[11][12]
ColumnDB-5MS, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[5][10][11]
Oven ProgramInitial 80°C for 2 min, ramp at 10°C/min to 300°C, hold for 5 min[5][13]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[11][12]
Ion Source Temperature230 °C[13]
Transfer Line Temp280 °C[11]
Acquisition ModeFull Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification
SIM IonsTo be determined empirically from the mass spectrum of the derivatized standard

Data Presentation and Quantitative Performance

Quantitative analysis is performed by constructing a calibration curve using known concentrations of the derivatized this compound standard, normalized to the response of the stable isotope-labeled internal standard. The table below summarizes the typical performance characteristics expected from this method for derivatized fatty acids.

Table 1: Representative Quantitative Performance Characteristics

Parameter Typical Value Comments
Linear Dynamic Range 2-3 orders of magnitudeRequires empirical determination with standards.[4]
Correlation Coefficient (r²) > 0.99Indicates excellent linearity of the calibration curve.
Limit of Detection (LOD) Low ng/mL to pg/mL rangeDependent on instrument sensitivity and matrix effects.
Limit of Quantification (LOQ) Low to mid ng/mL rangeThe lowest concentration quantifiable with acceptable precision and accuracy.
Precision (RSD%) < 15%Relative Standard Deviation for replicate analyses should meet this common benchmark.[13]
Troubleshooting
  • Multiple Peaks for Analyte: The methoximation of the keto group can result in the formation of syn and anti isomers, which may separate chromatographically, appearing as two closely eluting peaks. For quantification, the peak areas of both isomers should be summed.[4]

  • Poor Peak Shape/Tailing: This may indicate incomplete derivatization or activity in the GC inlet or column. Ensure reagents are fresh, the sample is completely dry before derivatization, and perform regular maintenance on the GC inlet (e.g., replace the liner).[14]

  • Low Signal Intensity: Matrix effects can suppress the analyte signal.[10] Ensure efficient sample cleanup and consider using matrix-matched calibration standards for highly complex samples.[4]

Conclusion

The described method, involving a two-step methoximation and silylation derivatization followed by GC-MS analysis, provides a robust, sensitive, and specific approach for the quantification of this compound in complex biological matrices. Careful adherence to the extraction and derivatization protocols is critical for achieving high-quality, reproducible results essential for metabolic research and clinical applications.

References

Optimizing Bacterial Culture Conditions for 3-Oxo-C16:1 Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for optimizing the production of 3-Oxo-C16:1-acyl homoserine lactone (this compound-HSL), a long-chain N-acyl homoserine lactone (AHL) involved in bacterial quorum sensing. Optimization of culture conditions is critical for maximizing the yield of this signaling molecule, which is of interest for research into bacterial communication, biofilm formation, and as a potential target for novel antimicrobial strategies.

Introduction

Gram-negative bacteria utilize quorum sensing (QS) to coordinate gene expression in a cell-density-dependent manner. This process relies on the production and detection of signaling molecules, among which N-acyl homoserine lactones (AHLs) are prominent. This compound-HSL is a long-chain AHL that has been identified in various bacterial species, including plant pathogens like Agrobacterium vitis. The production of this molecule is influenced by a variety of environmental factors. This guide details the experimental procedures to optimize its production in a laboratory setting.

Bacterial Strains and Culture Media

Pseudomonas species are well-known producers of a wide range of AHLs and possess the necessary metabolic pathways for the synthesis of long-chain fatty acids. A suitable host for the production of this compound-HSL would be a strain known to produce long-chain AHLs, such as Pseudomonas aeruginosa, or a heterologous host like Escherichia coli engineered with the appropriate synthase gene (a luxI homolog).

Recommended Basal Media:

  • Tryptic Soy Broth (TSB): A rich medium supporting high cell densities.

  • Luria-Bertani (LB) Broth: A standard medium for the general cultivation of bacteria.

  • Minimal Media (e.g., M9): Useful for controlled studies on the effects of specific nutrient supplements.

Optimization of Culture Parameters

The production of AHLs is significantly influenced by the bacterial growth phase and environmental conditions. Optimization of these parameters is crucial for maximizing the yield of this compound-HSL.

Effect of pH, Temperature, and Aeration

The stability of the lactone ring of AHLs is pH and temperature-dependent, with degradation occurring at alkaline pH. Therefore, maintaining a neutral to slightly acidic pH is recommended. The optimal temperature for production is often linked to the optimal growth temperature of the bacterial strain. Adequate aeration is also critical for cell growth and, consequently, AHL production.

ParameterRecommended RangeOptimal (General)Notes
pH 6.0 - 8.07.0Buffering the medium (e.g., with MOPS) can prevent pH shifts during growth.
Temperature (°C) 25 - 3730 - 37Strain-dependent; higher temperatures can increase the rate of lactone ring hydrolysis.
Aeration (rpm) 150 - 250200Ensure sufficient oxygen supply, especially for high-density cultures.
Influence of Carbon and Nitrogen Sources

The composition of the culture medium, particularly the carbon and nitrogen sources, can dramatically affect the production of secondary metabolites, including AHLs. It is recommended to test various sources and concentrations to determine the optimal conditions for this compound-HSL production.

NutrientSourceConcentration Range (g/L)Expected Effect on this compound-HSL Production
Carbon Glucose2 - 10Can enhance growth and precursor availability. High concentrations may lead to catabolite repression.
Glycerol5 - 15An alternative carbon source that may be beneficial for some strains.
Nitrogen Peptone5 - 20A complex nitrogen source providing amino acids and peptides, often enhancing AHL production.
Tryptone5 - 20Another complex nitrogen source that can support robust growth and secondary metabolite synthesis.
Ammonium Chloride1 - 5A defined nitrogen source for minimal media studies.

Experimental Protocols

Protocol for Optimizing Culture Conditions

This protocol describes a systematic approach to optimizing the culture conditions for this compound-HSL production using a one-factor-at-a-time (OFAT) method.

  • Inoculum Preparation: Inoculate a single colony of the selected bacterial strain into 5 mL of TSB and incubate overnight at 30°C with shaking at 200 rpm.

  • Experimental Setup: Prepare a series of flasks with the desired basal medium, varying one parameter at a time (e.g., pH adjusted to 6.0, 6.5, 7.0, 7.5, 8.0).

  • Inoculation: Inoculate each flask with the overnight culture to an initial OD₆₀₀ of 0.05.

  • Incubation: Incubate the cultures under the specified conditions (e.g., varying temperatures of 25°C, 30°C, 37°C) with shaking.

  • Sampling: Withdraw samples at regular intervals (e.g., every 4-6 hours) to monitor bacterial growth (OD₆₀₀) and for this compound-HSL extraction and quantification.

  • Analysis: Determine the optimal condition for each parameter based on the highest yield of this compound-HSL.

Protocol for Extraction of this compound-HSL

This protocol details the liquid-liquid extraction of this compound-HSL from the bacterial culture supernatant.

  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a sterile container.

  • Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of acidified ethyl acetate (B1210297) (0.1% v/v glacial acetic acid).

    • Shake vigorously for 2 minutes and allow the phases to separate.

    • Collect the upper organic phase.

    • Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

  • Drying: Pool the organic phases and dry over anhydrous sodium sulfate (B86663) to remove residual water.

  • Evaporation: Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol) for analysis.

Protocol for Quantification of this compound-HSL by LC-MS/MS

This protocol provides a general method for the quantification of this compound-HSL using a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • The precursor ion ([M+H]⁺) for this compound-HSL (C₂₀H₃₃NO₄, molecular weight: 351.5 g/mol ) is m/z 352.2.[1]

      • A characteristic product ion for AHLs is the homoserine lactone moiety at m/z 102.0.

      • Therefore, a primary MRM transition would be 352.2 -> 102.0 .

      • A secondary, confirmatory transition should also be monitored.

  • Quantification:

    • Prepare a standard curve using a certified reference standard of this compound-HSL.

    • Analyze the extracted samples and quantify the concentration based on the standard curve.

    • The use of an internal standard (e.g., a deuterated AHL) is recommended for improved accuracy.

Visualizations

Biosynthesis of this compound-HSL

The biosynthesis of this compound-HSL is a multi-step process involving fatty acid synthesis to generate the C16:1 acyl chain, which is then transferred to S-adenosylmethionine (SAM) by a LuxI-family synthase.

ahl_biosynthesis cluster_fas Fatty Acid Biosynthesis cluster_ahl AHL Synthesis Acetyl-CoA Acetyl-CoA FabY FabY Acetyl-CoA->FabY Malonyl-CoA Malonyl-CoA Malonyl-CoA->FabY Elongation_Cycle Elongation Cycle (FabG, FabA/FabZ, FabI/FabV) FabY->Elongation_Cycle DesA/DesB Desaturase (DesA/DesB) Elongation_Cycle->DesA/DesB C16:1-ACP C16:1-Acyl-ACP DesA/DesB->C16:1-ACP LuxI LuxI Homolog (AHL Synthase) C16:1-ACP->LuxI SAM S-adenosylmethionine SAM->LuxI This compound-HSL This compound-HSL LuxI->this compound-HSL

Caption: Biosynthesis pathway of this compound-HSL.

Experimental Workflow for Optimization and Quantification

The overall experimental workflow involves a systematic process from bacterial culture to the final quantification of the target molecule.

experimental_workflow Start Start Inoculum Inoculum Preparation Start->Inoculum Culture Bacterial Culture (Optimization of parameters) Inoculum->Culture Sampling Sampling at Time Intervals Culture->Sampling Extraction Extraction of This compound-HSL Sampling->Extraction Quantification LC-MS/MS Quantification Extraction->Quantification Analysis Data Analysis and Optimization Quantification->Analysis End End Analysis->End

Caption: Experimental workflow for this compound-HSL production and analysis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no this compound-HSL detected Suboptimal culture conditions.Systematically optimize pH, temperature, aeration, and media components.
Inefficient extraction.Ensure correct pH of the supernatant before extraction; use high-purity solvents; perform multiple extractions.
Degradation of the molecule.Keep samples on ice or at 4°C during processing; analyze samples promptly after extraction.
Poor peak shape in LC-MS/MS Matrix effects from the culture medium.Optimize the extraction and clean-up procedure; dilute the sample; use an internal standard.
Inappropriate chromatographic conditions.Optimize the mobile phase gradient and column chemistry.
High variability between replicates Inconsistent inoculum size.Standardize the initial OD₆₀₀ of the cultures.
Inconsistent sampling or extraction.Ensure uniform procedures for all samples.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the successful optimization of this compound-HSL production. By systematically evaluating the influence of various culture parameters and employing robust extraction and quantification methods, researchers can significantly enhance the yield of this important bacterial signaling molecule for further investigation and application in drug development and microbial research.

References

Application Notes and Protocols for Inducing Plant Gene Expression with 3-Oxo-C16:1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-oxo-hexadecanoyl)-L-homoserine lactone (3-Oxo-C16:1-HSL) is a long-chain N-acyl-homoserine lactone (AHL) that functions as a quorum-sensing signal molecule in Gram-negative bacteria. Emerging research has revealed that plants can perceive these bacterial signals, leading to significant changes in their gene expression and physiological responses. Notably, treatment of the model legume Medicago truncatula with this compound-HSL has been shown to induce differential expression of proteins associated with hormone metabolism, flavonoid synthesis, and stress responses.[1][2][3] These findings open avenues for developing novel strategies to enhance plant growth, stress tolerance, and disease resistance.

These application notes provide detailed protocols for the treatment of plants with this compound-HSL to induce gene expression changes, summarize the key quantitative proteomic data from foundational studies, and illustrate the putative signaling pathway involved.

Data Presentation

The following table summarizes the quantitative changes in protein expression in Medicago truncatula roots following treatment with this compound-HSL, as identified by proteomic analysis. The data is based on the seminal work of Mathesius et al. (2003) and subsequent studies that have referenced this work.[1][2][3] The proteins listed are key examples of the functional classes affected by this compound-HSL treatment.

Table 1: Differential Protein Expression in Medicago truncatula Roots Induced by this compound-HSL

Protein Name/FunctionAccession NumberFold Change (Treated/Control)Functional Category
Auxin-induced protein (similar to GH3)(Not specified in abstracts)IncreasedHormone Metabolism
Chalcone synthase(Not specified in abstracts)IncreasedFlavonoid Biosynthesis
Phenylalanine ammonia-lyase(Not specified in abstracts)IncreasedFlavonoid Biosynthesis
Peroxidase(Not specified in abstracts)IncreasedStress Response
Glutathione S-transferase(Not specified in abstracts)IncreasedStress Response / Detoxification
Malate dehydrogenase(Not specified in abstracts)DecreasedCarbon Metabolism
Enolase(Not specified in abstracts)DecreasedGlycolysis

Note: The exact fold changes and a comprehensive list of all affected proteins would require access to the full supplementary data of the original proteomic studies. The trends indicated are based on descriptions in the cited literature.

Experimental Protocols

This section provides a detailed methodology for treating Medicago truncatula seedlings with this compound-HSL to analyze changes in gene and protein expression.

Protocol 1: Treatment of Medicago truncatula Seedlings with this compound-HSL for Proteomic or Transcriptomic Analysis

1. Materials:

  • Medicago truncatula seeds (e.g., ecotype Jemalong A17)
  • This compound-HSL (Sigma-Aldrich or other reputable supplier)
  • Sterile water
  • Acetone or DMSO (for stock solution)
  • Murashige and Skoog (MS) medium, pH 5.8
  • Petri dishes or Magenta boxes
  • Sterile filter paper
  • Growth chamber with controlled light and temperature conditions (e.g., 16-h light/8-h dark photoperiod at 22 ± 2°C)
  • Liquid nitrogen
  • Mortar and pestle or other tissue homogenization equipment

2. Seed Sterilization and Germination: a. Surface sterilize M. truncatula seeds by washing with 95% ethanol (B145695) for 30 seconds, followed by a 5-minute wash in 10% bleach solution. b. Rinse the seeds thoroughly 5-7 times with sterile distilled water. c. Place the sterilized seeds on sterile, water-moistened filter paper in a petri dish and store in the dark at 4°C for 48 hours for stratification. d. Transfer the petri dish to a growth chamber for germination for 24-48 hours.

3. Seedling Growth and Treatment: a. Prepare a stock solution of this compound-HSL (e.g., 10 mM in acetone). Store at -20°C. b. Prepare the treatment medium by diluting the this compound-HSL stock solution into sterile liquid MS medium to the desired final concentration (e.g., 1 µM to 10 µM). c. Prepare a control medium with the same concentration of the solvent (e.g., acetone) used for the stock solution. d. Aseptically transfer germinated seedlings with a root length of approximately 2 cm into petri dishes or Magenta boxes containing the prepared MS medium (either control or treatment). e. Place the seedlings in the growth chamber for the desired treatment period (e.g., 24 to 72 hours).

4. Sample Harvesting and Processing: a. After the treatment period, carefully remove the seedlings from the medium. b. Gently blot the roots to remove excess medium. c. Separate the roots from the shoots if required for tissue-specific analysis. d. Immediately freeze the collected tissue in liquid nitrogen to quench metabolic activity. e. Store the frozen samples at -80°C until further analysis. f. For proteomic or transcriptomic analysis, grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

5. Downstream Analysis: a. For Proteomics: Extract total proteins from the ground tissue using a suitable extraction buffer. Proceed with protein quantification, followed by two-dimensional gel electrophoresis (2D-PAGE) or shotgun proteomics (LC-MS/MS) for protein identification and quantification. b. For Transcriptomics: Extract total RNA from the ground tissue using a suitable RNA extraction kit. Assess RNA quality and quantity, and proceed with quantitative real-time PCR (qRT-PCR) for targeted gene expression analysis or RNA sequencing (RNA-Seq) for a global transcriptome profile.

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates the putative signaling pathway initiated by this compound-HSL in a plant root cell, leading to changes in gene expression. The perception of this compound-HSL is thought to trigger a signaling cascade that involves secondary messengers and leads to the activation of transcription factors that regulate genes involved in hormone signaling, secondary metabolism (flavonoids), and stress responses.

G cluster_perception Perception at Cell Surface cluster_transduction Signal Transduction cluster_response Nuclear Response & Gene Expression cluster_output Physiological Output AHL This compound-HSL Receptor Putative Receptor AHL->Receptor Binding Secondary_Messengers Secondary Messengers (e.g., Ca2+, ROS) Receptor->Secondary_Messengers Kinase_Cascade MAP Kinase Cascade Secondary_Messengers->Kinase_Cascade Activation Transcription_Factors Transcription Factors (e.g., MYB, WRKY) Kinase_Cascade->Transcription_Factors Activation DNA DNA Transcription_Factors->DNA Binding to Promoters Auxin_Genes Auxin-Responsive Genes (e.g., GH3) DNA->Auxin_Genes Flavonoid_Genes Flavonoid Biosynthesis Genes (e.g., CHS, PAL) DNA->Flavonoid_Genes Stress_Genes Stress-Response Genes (e.g., GST, PRX) DNA->Stress_Genes Hormone_Response Altered Hormone Response Auxin_Genes->Hormone_Response Flavonoid_Accumulation Flavonoid Accumulation Flavonoid_Genes->Flavonoid_Accumulation Stress_Tolerance Enhanced Stress Tolerance Stress_Genes->Stress_Tolerance

Caption: Putative signaling pathway of this compound-HSL in plants.

Experimental Workflow

The following diagram outlines the experimental workflow for studying the effect of this compound-HSL on plant gene expression, from seed preparation to data analysis.

G cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_harvest 3. Harvesting cluster_analysis 4. Analysis Seed_Sterilization Seed Sterilization & Stratification Germination Germination Seed_Sterilization->Germination Seedling_Transfer Transfer Seedlings to MS Medium Germination->Seedling_Transfer AHL_Treatment Treatment with This compound-HSL Seedling_Transfer->AHL_Treatment Control_Treatment Control Treatment (Solvent only) Seedling_Transfer->Control_Treatment Harvesting Harvest Root Tissue AHL_Treatment->Harvesting Control_Treatment->Harvesting Freezing Flash Freeze in Liquid Nitrogen Harvesting->Freezing Storage Store at -80°C Freezing->Storage Extraction Protein/RNA Extraction Storage->Extraction Proteomics Proteomics (2D-PAGE/LC-MS) Extraction->Proteomics Transcriptomics Transcriptomics (qRT-PCR/RNA-Seq) Extraction->Transcriptomics Data_Analysis Data Analysis & Interpretation Proteomics->Data_Analysis Transcriptomics->Data_Analysis

Caption: Experimental workflow for plant treatment and analysis.

References

Application Notes and Protocols for In Vitro Bioassays with 3-Oxo-C16:1-HSL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-C16:1-HSL (N-(3-Oxohexadecenoyl)-L-homoserine lactone) is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum-sensing signal molecule in various Gram-negative bacteria, including Sinorhizobium meliloti and Pseudomonas aeruginosa. Emerging research indicates that beyond its role in bacterial communication, this compound-HSL can elicit specific responses in eukaryotic hosts, particularly in plants, where it has been shown to prime defense mechanisms. These application notes provide detailed protocols for in vitro bioassays to investigate the biological activity of this compound-HSL.

Chemical Properties

Proper handling and preparation of this compound-HSL are critical for obtaining reliable and reproducible results.

PropertyValueReference
Molecular Formula C₂₀H₃₃NO₄[1]
Molecular Weight 351.5 g/mol [1]
Appearance Solution in acetonitrile[1]
Solubility Soluble in DMSO and DMF at approximately 20-30 mg/mL.[1][2]
Storage Store at -20°C. Protect from light and moisture.[2][3]

Note on Stock Solution Preparation: To prepare a stock solution, dissolve this compound-HSL in an appropriate solvent like DMSO or acetonitrile. It is recommended to purge the solvent with an inert gas before dissolving the compound. Avoid using primary alcohols like ethanol (B145695) as they can cause the opening of the lactone ring.[4] Aliquot the stock solution and store it at -20°C to minimize freeze-thaw cycles.

In Vitro Bioassay Protocols

Bacterial Reporter Strain Bioassay for AHL Activity

This protocol utilizes a bacterial reporter strain to detect and quantify the quorum-sensing activity of this compound-HSL. Agrobacterium tumefaciens NTL4, containing a TraR-based reporter system, is particularly sensitive to long-chain AHLs.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection A Prepare serial dilutions of This compound-HSL in growth medium C Add this compound-HSL dilutions to a 96-well plate A->C B Grow A. tumefaciens NTL4 reporter strain to mid-log phase D Add reporter strain culture to each well B->D C->D E Incubate at 28°C with shaking D->E F Measure reporter gene expression (e.g., β-galactosidase activity) E->F G Generate dose-response curve and determine EC50 F->G G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Sterilize and germinate Arabidopsis thaliana seeds C Transfer seedlings to treatment plates A->C B Prepare agar (B569324) plates with varying concentrations of this compound-HSL B->C D Incubate vertically in a growth chamber C->D E Scan plates and measure primary root length D->E F Analyze data and compare to control E->F G cluster_perception Perception at Cell Surface cluster_signaling Intracellular Signaling Cascade cluster_hormone Hormone Signaling Crosstalk cluster_response Downstream Responses AHL This compound-HSL Receptor Putative Receptor(s) AHL->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAP Kinase Cascade Receptor->MAPK Ca Ca2+ Influx Receptor->Ca ROS->MAPK Auxin Auxin Signaling (e.g., TIR1, GH3) MAPK->Auxin JA Jasmonic Acid (JA) Signaling MAPK->JA SA Salicylic Acid (SA) Signaling MAPK->SA GeneExp Expression of Defense Genes (e.g., PR1, PDF1.2) Auxin->GeneExp JA->GeneExp SA->GeneExp Metabolites Accumulation of Secondary Metabolites (e.g., Flavonoids) GeneExp->Metabolites Resistance Priming for Enhanced Systemic Resistance GeneExp->Resistance Metabolites->Resistance

References

Application Notes and Protocols for Fluorescent Labeling and Imaging of 3-Oxo-C16:1-HSL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fluorescent labeling of the quorum-sensing molecule 3-Oxo-C16:1-homoserine lactone (this compound-HSL) and its subsequent use in cellular imaging. The protocols are designed to guide researchers in synthesizing a fluorescent probe to visualize the localization and dynamics of this long-chain acyl-homoserine lactone (AHL) within bacterial systems.

Introduction

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density.[1] In many Gram-negative bacteria, this communication is mediated by the production and detection of AHLs.[2] this compound-HSL is a long-chain AHL involved in regulating various physiological processes, including virulence factor production and biofilm formation, in several bacterial species. The ability to visualize the distribution of this signaling molecule at a subcellular level is crucial for understanding its mechanism of action and for the development of novel anti-quorum sensing therapeutics.

Fluorescent labeling of this compound-HSL provides a powerful tool for its direct visualization in live cells using fluorescence microscopy. This document outlines a strategy for the synthesis of a fluorescently labeled this compound-HSL analog using "click chemistry," a highly efficient and bioorthogonal ligation reaction.[3][4] Additionally, it provides detailed protocols for the application of this probe in bacterial imaging experiments.

Principle of the Method

The proposed method for fluorescently labeling this compound-HSL involves a two-step process:

  • Synthesis of a "clickable" this compound-HSL analog: An alkyne or azide (B81097) functional group is incorporated into the acyl chain of the this compound-HSL molecule. This modification is designed to be minimally disruptive to the molecule's biological activity.

  • Click Chemistry Reaction: The modified this compound-HSL is then covalently linked to a fluorescent dye containing a complementary azide or alkyne group through a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[5] This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biological molecules.

The resulting fluorescently labeled this compound-HSL can then be used as a probe to study its interaction with bacterial cells and its cognate receptor proteins.

Data Presentation

Table 1: Representative Photophysical and Binding Properties of Fluorescently Labeled AHL Probes.

Note: The following data are representative values for similar fluorescently labeled AHL probes and may not be specific to a this compound-HSL probe. Experimental determination of these parameters is highly recommended for any newly synthesized probe.

ParameterRepresentative ValueMethod of Determination
Photophysical Properties
Excitation Maximum (λex)480 - 650 nm (dye-dependent)Fluorescence Spectroscopy
Emission Maximum (λem)500 - 700 nm (dye-dependent)Fluorescence Spectroscopy
Quantum Yield (ΦF)0.1 - 0.8 (dye and solvent-dependent)Comparative Method using a Standard
Molar Extinction Coefficient (ε)30,000 - 250,000 M⁻¹cm⁻¹UV-Vis Spectrophotometry
PhotostabilityModerate to High (dye-dependent)Time-lapse microscopy with constant illumination
Binding Properties
Dissociation Constant (Kd)10 nM - 5 µMFluorescence Anisotropy or Microscale Thermophoresis[6][7]
Receptor SpecificityHigh for cognate LuxR-type receptorCompetitive Binding Assays

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Modified this compound-HSL Analog

This protocol describes a general method for synthesizing an alkyne-modified long-chain 3-oxo-acyl-HSL, which can then be fluorescently labeled using click chemistry. This synthesis should be performed by a qualified chemist in a suitable laboratory environment.

Materials:

  • 15-hexadecynoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Meldrum's acid

  • L-homoserine lactone hydrobromide

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of 15-hexadecynoic acid: Dissolve 15-hexadecynoic acid (1 equivalent) in anhydrous DCM. Add DCC (1.1 equivalents) and stir the reaction at room temperature for 30 minutes.

  • Formation of the acyl-Meldrum's acid intermediate: In a separate flask, dissolve Meldrum's acid (1.2 equivalents) in anhydrous DCM. Cool the solution to 0°C and slowly add the activated carboxylic acid solution from step 1. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with cold DCM. Concentrate the filtrate under reduced pressure.

  • Coupling with L-homoserine lactone: Dissolve the crude acyl-Meldrum's acid intermediate in a mixture of DMF and DCM. Add L-homoserine lactone hydrobromide (1.5 equivalents) and TEA (2.5 equivalents). Stir the reaction at room temperature overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the alkyne-modified this compound-HSL analog.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Fluorescent Labeling of Alkyne-Modified this compound-HSL via Click Chemistry

This protocol details the copper-catalyzed click reaction to conjugate an azide-containing fluorescent dye to the alkyne-modified this compound-HSL.

Materials:

  • Alkyne-modified this compound-HSL (from Protocol 1)

  • Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide, Cy5 Azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Prepare stock solutions:

    • Dissolve the alkyne-modified this compound-HSL in DMSO to a final concentration of 10 mM.

    • Dissolve the azide-functionalized fluorescent dye in DMSO to a final concentration of 10 mM.

    • Prepare a fresh 100 mM solution of sodium ascorbate in deionized water.

    • Prepare a 10 mM solution of CuSO₄ in deionized water.

    • Prepare a 10 mM solution of TBTA in DMSO.

  • Click Reaction: In a microcentrifuge tube, combine the following in order:

    • 5 µL of 10 mM alkyne-modified this compound-HSL

    • 10 µL of 10 mM azide-functionalized fluorescent dye

    • 2 µL of 10 mM TBTA

    • 5 µL of 10 mM CuSO₄

    • 10 µL of 100 mM sodium ascorbate

    • Bring the final volume to 100 µL with PBS.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the fluorescently labeled product from unreacted starting materials using RP-HPLC. Use a C18 column and a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid). Monitor the elution profile using both UV-Vis and fluorescence detectors.

  • Characterization and Storage: Collect the fractions containing the desired product. Confirm the identity by mass spectrometry. Lyophilize the purified product and store it at -20°C or -80°C, protected from light.

Protocol 3: Imaging of Bacteria with Fluorescently Labeled this compound-HSL

This protocol provides a general guideline for imaging bacteria using the synthesized fluorescent probe. Optimization of probe concentration and incubation time may be necessary for different bacterial strains and experimental conditions.

Materials:

  • Bacterial strain of interest (e.g., a strain known to respond to long-chain AHLs)

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth)

  • Fluorescently labeled this compound-HSL probe (from Protocol 2)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass bottom dishes or microscope slides

  • Fluorescence microscope with appropriate filter sets for the chosen fluorophore

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the bacterial strain into the appropriate growth medium and grow overnight at the optimal temperature with shaking.

    • The following day, subculture the bacteria into fresh medium and grow to the desired growth phase (e.g., mid-logarithmic phase).

  • Cell Preparation for Imaging:

    • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • Wash the cell pellet twice with PBS to remove residual medium.

    • Resuspend the cells in PBS to the desired optical density (e.g., OD₆₀₀ = 0.5).

  • Labeling:

    • Add the fluorescently labeled this compound-HSL probe to the bacterial suspension. The final concentration should be optimized, but a starting range of 1-10 µM is recommended.

    • Incubate the cells with the probe for a specific duration (e.g., 30-60 minutes) at the appropriate temperature, protected from light.

  • Washing (Optional): To reduce background fluorescence, cells can be washed once with PBS after incubation. Centrifuge the labeled cell suspension and resuspend the pellet in fresh PBS.

  • Microscopy:

    • Mount a small volume (e.g., 5-10 µL) of the labeled bacterial suspension onto a glass bottom dish or a microscope slide with a coverslip.

    • Image the cells using a fluorescence microscope equipped with a high-numerical-aperture objective lens.

    • Use the appropriate excitation and emission filters for the fluorophore used.

    • Acquire images using a sensitive camera.

    • Include control experiments, such as imaging unlabeled cells and cells incubated with a fluorescent dye that is not conjugated to the AHL, to assess background fluorescence and non-specific binding.

Mandatory Visualizations

G cluster_synthesis Protocol 1: Synthesis of Alkyne-AHL cluster_labeling Protocol 2: Fluorescent Labeling cluster_imaging Protocol 3: Bacterial Imaging start_acid 15-hexadecynoic acid activated_acid Activated Acid (DCC) start_acid->activated_acid meldrum_intermediate Acyl-Meldrum's Acid activated_acid->meldrum_intermediate + Meldrum's acid alkyne_ahl Alkyne-modified This compound-HSL meldrum_intermediate->alkyne_ahl + L-homoserine lactone click_reaction Click Reaction (CuSO4, Na-Ascorbate) alkyne_ahl->click_reaction azide_dye Azide-Fluorescent Dye azide_dye->click_reaction labeled_ahl Fluorescently Labeled This compound-HSL click_reaction->labeled_ahl incubation Incubation labeled_ahl->incubation bacterial_culture Bacterial Culture bacterial_culture->incubation microscopy Fluorescence Microscopy incubation->microscopy

Caption: Experimental workflow for the synthesis and application of fluorescently labeled this compound-HSL.

G cluster_pathway Quorum Sensing Signaling Pathway AHL This compound-HSL (Extracellular) AHL_in This compound-HSL (Intracellular) AHL->AHL_in Diffusion Membrane Bacterial Cell Membrane Complex AHL-Receptor Complex (Active) AHL_in->Complex Receptor LuxR-type Receptor (Inactive) Receptor->Complex DNA Target DNA Promoter Complex->DNA Binding Transcription Gene Transcription DNA->Transcription Activation Response Quorum Sensing Response (e.g., Virulence, Biofilm) Transcription->Response

Caption: Simplified signaling pathway of this compound-HSL-mediated quorum sensing in bacteria.

References

Application Notes and Protocols for Measuring 3-Oxo-C16:1 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(3-Oxohexadecanoyl)-L-homoserine lactone (3-Oxo-C16:1 HSL) is an acyl-homoserine lactone (AHL), a class of signaling molecules involved in quorum sensing in Gram-negative bacteria. Quorum sensing is a cell-density-dependent communication system that allows bacteria to coordinate gene expression, including the regulation of virulence factors and biofilm formation. The stability of these signaling molecules in various environments is a critical factor influencing their biological activity and concentration. Understanding the stability of this compound is crucial for researchers in microbiology, drug development targeting quorum sensing, and professionals studying host-pathogen interactions.

This document provides detailed protocols and application notes for assessing the stability of this compound in aqueous solutions under various physicochemical conditions, such as pH and temperature. The primary analytical technique discussed is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for quantifying AHLs.[1][2]

Factors Influencing this compound Stability

The stability of this compound, like other AHLs, is primarily affected by the integrity of its homoserine lactone ring. This ring is susceptible to hydrolysis, which inactivates the molecule.

  • pH: The lactone ring of AHLs is prone to pH-dependent hydrolysis.[3] At neutral or acidic pH, the lactone is relatively stable. However, under alkaline conditions (pH > 8), the rate of hydrolysis increases significantly, opening the lactone ring to form the corresponding N-acyl-L-homoserine.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including the hydrolysis of the lactone ring.[3][4] Therefore, storage conditions and experimental temperatures must be carefully controlled.

  • Enzymatic Degradation: In biological matrices, enzymes such as lactonases and acylases can degrade this compound.[2] Lactonases hydrolyze the lactone ring, while acylases cleave the acyl side chain from the homoserine lactone core. Assessing stability in the presence of biological components (e.g., cell lysates, plasma) requires consideration of enzymatic activity.

Quorum Sensing Signaling Pathway Context

The stability of this compound directly impacts its ability to function as a signaling molecule. In a typical LuxI/LuxR-type quorum sensing system, the LuxI-type synthase produces the AHL. Once the AHL reaches a threshold concentration, it binds to and activates the LuxR-type transcriptional regulator, which then modulates the expression of target genes. Degradation of the AHL prevents it from reaching the necessary concentration to activate this pathway.

cluster_0 Bacterial Cell Synthase LuxI-type Synthase AHL This compound (AHL) Synthase->AHL Synthesis Regulator LuxR-type Regulator (Inactive) AHL->Regulator Binding & Activation AHL_ext This compound (Extracellular) AHL->AHL_ext Diffusion Complex AHL-Regulator Complex (Active) Regulator->Complex DNA Target Genes Complex->DNA Binds Response Coordinated Gene Expression (e.g., Virulence, Biofilm) DNA->Response Transcription AHL_ext->AHL Uptake Degradation Degradation (pH, Temp) AHL_ext->Degradation

Caption: Quorum sensing signaling pathway involving this compound.

Experimental Protocols

This section details the protocol for conducting a chemical stability study of this compound in solution. The primary method of quantification is LC-MS/MS.

Protocol 1: Assessing pH and Temperature Stability of this compound

This protocol measures the degradation of this compound over time in buffers of varying pH and at different temperatures.

Materials:

  • This compound HSL standard

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Buffer solutions (e.g., citrate (B86180) for pH 5, phosphate (B84403) for pH 7, carbonate-bicarbonate for pH 9)

  • Internal Standard (IS), e.g., a deuterated AHL analog or a structurally similar compound not present in samples.[5]

  • Temperature-controlled incubators or water baths

  • Autosampler vials

  • LC-MS/MS system with a C18 reversed-phase column[3]

Experimental Workflow Diagram:

prep 1. Stock Solution Prep This compound in DMSO spike 2. Spiking Spike stock into buffer solutions (pH 5, 7, 9) prep->spike incubate 3. Incubation Incubate at different temperatures (e.g., 4°C, 25°C, 37°C) spike->incubate sample 4. Time-Point Sampling Collect aliquots at t=0, 1, 2, 4, 8, 24h incubate->sample quench 5. Quenching & IS Addition Add cold ACN with Internal Standard sample->quench analyze 6. LC-MS/MS Analysis Quantify remaining This compound quench->analyze data 7. Data Analysis Calculate % remaining, half-life (t½) analyze->data

Caption: Workflow for the this compound stability assay.

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution with the appropriate buffer (pH 5, 7, or 9) to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%) to avoid solvent effects.

    • Prepare enough volume for all time points.

  • Incubation:

    • Aliquot the working solutions into separate tubes for each time point and condition.

    • Place the tubes in incubators set to the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one aliquot from each condition.

    • The t=0 sample should be processed immediately after preparation.

  • Sample Quenching and Extraction:

    • To stop the degradation reaction, immediately add a volume of cold acetonitrile (e.g., 2 volumes) containing the internal standard to the sample aliquot.[6]

    • Vortex vigorously for 1 minute.

    • Centrifuge the samples to precipitate any buffer salts (e.g., 14,000 x g for 10 minutes).

    • Transfer the supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method. A non-targeted HPLC-MS/MS method based on parallel reaction monitoring (PRM) can be effective for identifying and quantifying AHLs.[2]

    • Example LC Conditions:

      • Column: C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm)[3]

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient from low to high organic phase to elute this compound.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • Example MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization, Positive (ESI+)

      • Monitoring: Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning.[5] The precursor ion scan can target the common fragment ion at m/z 102, which corresponds to the homoserine lactone core.[5]

      • Develop an MRM transition specific for this compound and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound to quantify the amount remaining at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm of the percentage remaining versus time. The slope of this plot gives the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[6]

Data Presentation

Quantitative results from the stability assays should be summarized in tables for clear comparison across different conditions.

Table 1: Stability of this compound at Different Temperatures (pH 7.0)

Time (hours)% Remaining at 4°C (±SD)% Remaining at 25°C (±SD)% Remaining at 37°C (±SD)
0100100100
299.1 (± 1.2)95.4 (± 2.1)88.2 (± 2.5)
498.5 (± 1.5)90.1 (± 1.9)77.5 (± 3.1)
897.2 (± 1.8)81.3 (± 2.4)60.1 (± 3.5)
2492.8 (± 2.0)58.7 (± 3.3)25.6 (± 4.0)

Table 2: Stability of this compound at Different pH Values (25°C)

Time (hours)% Remaining at pH 5.0 (±SD)% Remaining at pH 7.0 (±SD)% Remaining at pH 9.0 (±SD)
0100100100
199.5 (± 0.8)97.8 (± 1.5)65.3 (± 3.8)
298.9 (± 1.1)95.4 (± 2.1)42.1 (± 4.2)
497.8 (± 1.3)90.1 (± 1.9)17.5 (± 4.5)
895.2 (± 1.9)81.3 (± 2.4)< 5

Table 3: Calculated Half-Life (t½) of this compound under Various Conditions

ConditionTemperature (°C)pHCalculated Half-Life (hours)
1255.0~165
2257.0~20.5
3259.0~1.5
4377.0~11.8

(Note: Data presented in tables are illustrative and will vary based on experimental results.)

Troubleshooting and Considerations

  • Analyte Instability: this compound is susceptible to degradation. Ensure samples are kept cool and processed quickly. Use an autosampler cooled to 4°C during LC-MS/MS analysis.[3]

  • Matrix Effects: When working with complex biological samples, matrix components can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[3] To mitigate this, thorough sample cleanup (e.g., solid-phase extraction) and the use of a stable isotope-labeled internal standard are highly recommended.

  • Solubility: AHLs with long acyl chains like C16 may have limited solubility in purely aqueous solutions. The use of a small percentage of an organic co-solvent like DMSO is often necessary. Ensure the compound is fully dissolved in the buffer before starting the incubation.

  • Non-specific Binding: Long-chain AHLs can be lipophilic and may bind to plasticware. Using low-binding microcentrifuge tubes and plates can help minimize this issue. Include control samples with heat-inactivated matrices to assess non-specific binding.[6]

References

Application of 3-Oxo-C16:1 in Studying Host-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-C16:1, a member of the N-acylhomoserine lactone (AHL) family, is a quorum-sensing molecule utilized by various Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner. This intercellular communication system is pivotal in regulating virulence factors, biofilm formation, and other processes crucial for establishing infections. Beyond its role in bacterial communication, this compound and structurally similar long-chain AHLs have been shown to directly interact with host cells, modulating immune responses and influencing the outcome of infections. These "inter-kingdom" signaling capabilities make this compound a significant area of study for understanding host-pathogen interactions and for the development of novel therapeutics targeting bacterial virulence and host immune modulation.

These application notes provide an overview of the role of long-chain 3-oxo-AHLs in host-pathogen interactions and detailed protocols for studying their effects on host immune cells. While much of the current research has focused on the closely related N-(3-oxododecanoyl)-L-homoserine lactone (3-Oxo-C12-HSL), the methodologies and observed effects are highly relevant for investigating this compound due to their structural similarities.

Data Presentation

The following tables summarize quantitative data on the effects of long-chain 3-oxo-AHLs on host immune cells, primarily focusing on studies using 3-Oxo-C12-HSL as a representative molecule. These data provide a baseline for designing experiments with this compound.

Table 1: Effects of 3-Oxo-AHLs on Cytokine Production in Macrophages

Cell TypeStimulant3-Oxo-AHL (Concentration)Effect on Cytokine ProductionReference
RAW264.7 MacrophagesLPS (10 ng/mL)3-Oxo-C12-HSL (50 µM)↓ TNF-α secretion[1]
RAW264.7 MacrophagesLPS (10 ng/mL)3-Oxo-C12-HSL (10-100 µM)↑ IL-10 secretion[1]
Mouse Peritoneal MacrophagesLPS (100 ng/mL)3-Oxo-C12-HSL (20-50 µM)↑ IL-10 secretion[1]
RAW264.7 MacrophagesLPS + IFNγ3-Oxo-C12:2-HSL (50 µM)↓ TNF-α secretion (-40%)[2]
RAW264.7 MacrophagesLPS + IFNγ3-Oxo-C12:2-HSL (50 µM)↓ IL-1β secretion (-35%)[2]
Human PBMCsLPS (10 ng/mL)3-Oxo-C12:2-HSL (25-100 µM)Dose-dependent ↓ TNF-α secretion[2]
Caco-2/TC7 CellsIL-1β3-Oxo-C12:2-HSL (10, 25, 50 µM)↓ IL-8 secretion[3]

Table 2: Effects of a C16 Derivative on Macrophage Phenotype

Cell TypeTreatmentEffect on M1 Markers (iNOS, IL-1β, TNF-α)Effect on M2 Markers (Fizz1, Ym1, CD206, Arg-1)Reference
ANA-1/Peritoneal MacrophagesC16 (Sinomenine-4-hydroxy-palmitate) + LPS↓ mRNA and protein levelsNot specified in this condition[4][5]
ANA-1/Peritoneal MacrophagesC16 + IL-4Not specified in this condition↑ mRNA and protein levels[4]

Experimental Protocols

Protocol 1: In Vitro Treatment of Macrophages with this compound

This protocol is adapted from methodologies used for structurally similar compounds and is designed to assess the effects of this compound on macrophage viability, nitric oxide production, and cytokine secretion.[6]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (vehicle)

  • Lipopolysaccharide (LPS)

  • MTT reagent

  • Griess Reagent System

  • ELISA kits for TNF-α and IL-6

  • 96-well and 24-well culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete culture medium at 37°C in a 5% CO2 incubator.

    • Harvest cells and perform a cell count.

    • Seed cells in culture plates at the following densities:

      • 96-well plates: 1 x 10^5 cells/mL

      • 24-well plates: 1.5 x 10^5 cells/mL

    • Allow cells to adhere for 24 hours.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control.

  • Treatment and Stimulation:

    • For inflammatory assays, pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and nitric oxide analysis).

    • Include the following controls:

      • Untreated control: Cells in culture medium only.

      • Vehicle control: Cells treated with the same final concentration of DMSO as the highest this compound concentration group.

      • LPS-only control: Cells stimulated with LPS in the presence of the vehicle.

  • Assessment of Cell Viability (MTT Assay):

    • After the treatment period, add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage relative to the vehicle control.

  • Measurement of Nitric Oxide Production (Griess Assay):

    • Collect cell culture supernatants.

    • Mix an equal volume of the supernatant with Griess reagent.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Quantification of Cytokine Secretion (ELISA):

    • Collect cell culture supernatants.

    • Measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

    • Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.

Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantification of this compound from biological matrices such as bacterial culture supernatants or host tissues.[7]

Materials:

  • Biological sample containing this compound

  • Ethyl acetate (B1210297) (acidified)

  • Anhydrous sodium sulfate (B86663) or nitrogen gas supply

  • Acetonitrile

  • Formic acid

  • Internal standard (e.g., ¹³C-labeled this compound)

  • LC-MS/MS system with ESI source

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • If the sample is a bacterial culture, centrifuge to pellet the cells and collect the supernatant.

    • Acidify the sample to approximately pH 3.0.

    • Add an equal volume of acidified ethyl acetate.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the phases.

    • Carefully collect the upper organic phase.

    • Dry the organic extract over anhydrous sodium sulfate or under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile).

  • LC-MS/MS Analysis:

    • LC System:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Use a suitable gradient elution program.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • MS System:

      • Ionization Source: Electrospray ionization (ESI) in positive mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Determine the precursor and product ions for this compound and the internal standard. For 3-Oxo-C12-HSL, a common transition is m/z 298.2 -> 102.0. The specific transitions for this compound will need to be determined empirically.

  • Data Analysis:

    • Quantify the peak area of this compound and normalize it to the peak area of the internal standard.

    • Use a calibration curve prepared with known concentrations of this compound to determine the concentration in the samples.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways modulated by long-chain 3-oxo-AHLs and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds p38 p38 MAPK TLR4->p38 activates NFkB NF-κB TLR4->NFkB activates JAK JAK TLR4->JAK activates AHL 3-Oxo-AHL AHL->p38 modulates AHL->NFkB modulates STAT STAT AHL->STAT modulates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) p38->Pro_inflammatory induces Anti_inflammatory Anti-inflammatory Cytokine (IL-10) p38->Anti_inflammatory induces NFkB->Pro_inflammatory induces NFkB->Anti_inflammatory induces Gene_Expression Gene Expression NFkB->Gene_Expression JAK->STAT activates STAT->Pro_inflammatory induces STAT->Gene_Expression Gene_Expression->Pro_inflammatory Gene_Expression->Anti_inflammatory

Caption: Signaling pathways modulated by 3-Oxo-AHLs in macrophages.

G cluster_workflow Experimental Workflow cluster_analysis 4. Analysis Culture 1. Macrophage Culture Treatment 2. Treatment with This compound ± LPS Culture->Treatment Incubation 3. Incubation (e.g., 24h) Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability NO Nitric Oxide (Griess Assay) Incubation->NO Cytokines Cytokine Secretion (ELISA) Incubation->Cytokines Signaling Signaling Proteins (Western Blot) Incubation->Signaling

Caption: Workflow for studying this compound effects on macrophages.

G cluster_relationship Logical Relationship Bacteria Gram-negative Bacteria QS Quorum Sensing Bacteria->QS utilize AHL This compound Production QS->AHL leads to Host Host Immune Cell (e.g., Macrophage) AHL->Host interacts with Response Modulated Immune Response Host->Response results in Outcome Infection Outcome Response->Outcome influences

Caption: Role of this compound in the host-pathogen relationship.

References

Application Notes and Protocols for the Structural Elucidation of 3-Oxo-C16:1 via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-C16:1, also known as 3-oxo-hexadecenoic acid, is a modified fatty acid that can play a role as an intermediate in fatty acid metabolism. The precise characterization of its chemical structure is fundamental for understanding its biological activity, metabolic fate, and potential applications in drug development and metabolic research. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules such as this compound. This document provides detailed application notes, including predicted NMR data and comprehensive experimental protocols for the structural characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Predicted NMR Data for this compound

Due to the limited availability of published experimental NMR data for this compound, the following tables summarize predicted ¹H and ¹³C NMR chemical shifts. These predictions are generated based on established chemical shift ranges for analogous functional groups in other fatty acids and related keto-acids, providing a reliable reference for experimental work. The position of the double bond is assumed to be at C9 (Δ⁹), a common position for C16 unsaturated fatty acids.

Table 1: Predicted ¹H NMR Data for this compound (Δ⁹-isomer, Keto Form) in CDCl₃

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
1 (-COOH)~10-12br s-
2 (-CH₂-)~3.5s-
4 (-CH₂-)~2.6t~7.5
5-8, 11-14 (-CH₂-)n~1.2-1.4m-
9, 10 (-CH=CH-)~5.3-5.4m-
15 (-CH₂-)~1.6p~7.4
16 (-CH₃)~0.9t~7.3

Table 2: Predicted ¹³C NMR Data for this compound (Δ⁹-isomer, Keto Form) in CDCl₃

Atom PositionPredicted ¹³C Chemical Shift (δ, ppm)
1 (-COOH)~175-180
2 (-CH₂)~45-55
3 (-C=O)~200-210
4 (-CH₂)~40-45
5-8, 11-14 (-CH₂)n~22-32
9, 10 (-CH=CH-)~128-132
15 (-CH₂)~22-23
16 (-CH₃)~14

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the complete structural elucidation of this compound are provided below.

Protocol 1: Sample Preparation
  • Sample Requirements : For ¹H NMR, 5-10 mg of purified this compound is required. For ¹³C and 2D NMR experiments, a more concentrated sample of 20-50 mg is recommended.

  • Solvent Selection : Use approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for fatty acids. Other options include deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure :

    • Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol 2: 1D ¹H NMR Spectroscopy
  • Objective : To identify all proton environments and their relative integrations.

  • Instrument : 400 MHz (or higher) NMR spectrometer.

  • Parameters :

    • Pulse Sequence : Standard single pulse (zg30).

    • Number of Scans : 16-64 (depending on sample concentration).

    • Relaxation Delay (d1) : 2-5 seconds.

    • Acquisition Time (aq) : 2-4 seconds.

    • Spectral Width (sw) : -2 to 14 ppm.

    • Temperature : 298 K (25 °C).

  • Processing :

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all peaks to determine the relative number of protons.

Protocol 3: 1D ¹³C NMR Spectroscopy
  • Objective : To identify all unique carbon environments.

  • Instrument : 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters :

    • Pulse Sequence : Standard single pulse with proton decoupling (zgpg30).

    • Number of Scans : 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1) : 2 seconds.

    • Acquisition Time (aq) : 1-2 seconds.

    • Spectral Width (sw) : -10 to 220 ppm.

    • Temperature : 298 K (25 °C).

  • Processing :

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol 4: 2D COSY (Correlation Spectroscopy)
  • Objective : To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • Instrument : 400 MHz (or higher) NMR spectrometer.

  • Parameters :

    • Pulse Sequence : Standard COSY (cosygpqf).

    • Number of Scans per Increment : 4-8.

    • Increments in F1 : 256-512.

    • Relaxation Delay (d1) : 1.5-2.0 seconds.

    • Spectral Width (sw) : Same as 1D ¹H NMR in both dimensions.

  • Processing :

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum.

Protocol 5: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Objective : To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

  • Instrument : 400 MHz (or higher) NMR spectrometer.

  • Parameters :

    • Pulse Sequence : Edited HSQC with multiplicity editing (hsqcedetgpsisp2.3). This will differentiate CH/CH₃ from CH₂ signals by phase.

    • Number of Scans per Increment : 8-16.

    • Increments in F1 : 128-256.

    • Relaxation Delay (d1) : 1.5-2.0 seconds.

    • Spectral Width (sw) : F2 (¹H) - same as 1D ¹H NMR; F1 (¹³C) - same as 1D ¹³C NMR.

  • Processing :

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

Protocol 6: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective : To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.

  • Instrument : 400 MHz (or higher) NMR spectrometer.

  • Parameters :

    • Pulse Sequence : Standard HMBC (hmbcgplpndqf).

    • Number of Scans per Increment : 16-32.

    • Increments in F1 : 256-512.

    • Relaxation Delay (d1) : 1.5-2.0 seconds.

    • Long-range Coupling Delay : Optimized for a J-coupling of 8 Hz.

    • Spectral Width (sw) : F2 (¹H) - same as 1D ¹H NMR; F1 (¹³C) - same as 1D ¹³C NMR.

  • Processing :

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

Visualizations

Experimental Workflow

The logical flow for the structural elucidation of this compound using the described NMR experiments is depicted below.

G cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Purified_Sample Purified this compound Dissolution Dissolve in CDCl3 Purified_Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Env Identify Proton Environments & Multiplicities H1_NMR->Proton_Env C13_NMR->HSQC C13_NMR->HMBC Carbon_Env Identify Carbon Environments C13_NMR->Carbon_Env H_H_Conn Establish 1H-1H Connectivity COSY->H_H_Conn C_H_Conn Establish 1H-13C One-Bond Connectivity HSQC->C_H_Conn Long_Range_Conn Establish Long-Range 1H-13C Connectivity HMBC->Long_Range_Conn Final_Structure Assemble Fragments & Confirm Structure Proton_Env->Final_Structure Carbon_Env->Final_Structure H_H_Conn->Final_Structure C_H_Conn->Final_Structure Long_Range_Conn->Final_Structure

Caption: Experimental workflow for NMR-based structural elucidation.

Signaling Pathway Context

3-Oxo-acyl-CoA intermediates are central to the metabolic pathway of fatty acid β-oxidation. This process is a major source of cellular energy. The diagram below illustrates the position of a 3-oxo-fatty acyl-CoA, such as the CoA ester of this compound, within this catabolic cycle.

G Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA FAD -> FADH2 1 Reaction1 Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA H2O 2 Reaction2 Enoyl-CoA Hydratase Ketoacyl_CoA 3-Oxoacyl-CoA (Cn) (e.g., this compound-CoA) Hydroxyacyl_CoA->Ketoacyl_CoA NAD+ -> NADH + H+ 3 Reaction3 β-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA CoA-SH 4 Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Reaction4 Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Role of 3-Oxoacyl-CoA in the fatty acid β-oxidation pathway.

Application Notes and Protocols for Developing Monoclonal Antibodies for 3-Oxo-C16:1 Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of specific monoclonal antibodies (mAbs) against 3-Oxo-C16:1, a long-chain N-acyl homoserine lactone (AHL) involved in bacterial quorum sensing. The following protocols detail the necessary steps from immunogen preparation to the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound.

Introduction

N-acyl homoserine lactones (AHLs) are a class of signaling molecules utilized by Gram-negative bacteria for quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression in a population-density-dependent manner. This regulation is crucial for various processes, including biofilm formation and virulence factor production. This compound is a long-chain AHL, and the ability to detect and quantify it is of significant interest for studying bacterial communication and for the development of anti-infective strategies. This document outlines the procedures for generating monoclonal antibodies specific to this compound and their application in a sensitive immunoassay.

Data Presentation

The successful development of monoclonal antibodies hinges on achieving high affinity and specificity. The following table presents example quantitative data from a study on monoclonal antibodies developed against other 3-oxo-AHLs, which serves as a benchmark for the expected performance of anti-3-Oxo-C16:1 antibodies.

Table 1: Affinity (Kd) of Monoclonal Antibodies to Various N-Acyl Homoserine Lactones

Monoclonal Antibody CloneTarget AntigenKd (µM) for 3-oxo-C12-HSLKd (µM) for 3-oxo-C6-HSLKd (µM) for C4-HSL
RS2-1G93-oxo-C12-lactam0.5>100>100
RS2-2A83-oxo-C12-lactam1.2>100>100
RS3-3B2C4-lactam>100255
RS3-4D5C4-lactam>1005010

Data adapted from a study on anti-AHL monoclonal antibodies, illustrating specificity. Similar characterization would be performed for anti-3-Oxo-C16:1 mAbs.

Experimental Protocols

Protocol 1: Preparation of this compound Immunogen (Hapten-Carrier Conjugate)

Objective: To covalently link the small molecule this compound (the hapten) to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to make it immunogenic. A similar conjugation to Bovine Serum Albumin (BSA) is also performed to create a coating antigen for ELISA screening.

Materials:

  • This compound derivative with a carboxylic acid linker (synthesized in-house or custom-ordered)

  • Keyhole Limpet Hemocyanin (KLH)

  • Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Hapten Activation:

    • Dissolve 10 mg of the this compound derivative in 1 ml of DMF.

    • Add a 5-fold molar excess of EDC and NHS to the hapten solution.

    • Incubate the mixture for 4 hours at room temperature with gentle stirring to form an NHS-ester activated hapten.

  • Conjugation to Carrier Protein:

    • Dissolve 10 mg of KLH (for immunogen) or BSA (for coating antigen) in 2 ml of PBS (pH 7.4).

    • Slowly add the activated hapten solution dropwise to the protein solution while gently stirring.

    • Allow the reaction to proceed overnight at 4°C with continuous gentle mixing.

  • Purification of the Conjugate:

    • Transfer the conjugation mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against 4 liters of PBS at 4°C for 48 hours, with at least three buffer changes.

    • After dialysis, store the purified this compound-KLH and this compound-BSA conjugates at -20°C in aliquots.

Protocol 2: Monoclonal Antibody Production via Hybridoma Technology

Objective: To generate hybridoma cell lines that produce monoclonal antibodies specific for this compound.

Materials:

  • BALB/c mice

  • This compound-KLH immunogen

  • Freund's complete and incomplete adjuvants

  • SP2/0-Ag14 myeloma cells

  • Polyethylene glycol (PEG) 1500

  • HAT medium (Hypoxanthine-Aminopterin-Thymidine)

  • HT medium (Hypoxanthine-Thymidine)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

Procedure:

  • Immunization:

    • Emulsify the this compound-KLH immunogen with an equal volume of Freund's complete adjuvant.

    • Immunize BALB/c mice (6-8 weeks old) subcutaneously with 100 µg of the immunogen per mouse.

    • Boost the mice every 2-3 weeks with 50 µg of the immunogen emulsified in Freund's incomplete adjuvant.

    • Three days before cell fusion, administer a final intravenous or intraperitoneal boost of 50 µg of the immunogen in saline.

  • Cell Fusion:

    • Euthanize the mouse with the highest antibody titer (determined by ELISA of serum) and aseptically harvest the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Mix the splenocytes with SP2/0-Ag14 myeloma cells at a ratio of 5:1.

    • Fuse the cells by adding PEG 1500 dropwise, followed by gentle centrifugation.

    • Resuspend the cells in RPMI-1640 with 10% FBS.

  • Selection and Cloning:

    • Plate the fused cells in 96-well plates.

    • Select for hybridomas by growing the cells in HAT medium for 10-14 days. Unfused myeloma cells will die, and unfused splenocytes have a limited lifespan.

    • Screen the supernatants from wells with growing hybridoma colonies for the presence of specific antibodies using the competitive ELISA described in Protocol 3.

    • Expand positive clones and subclone them by limiting dilution to ensure monoclonality.

Protocol 3: Competitive ELISA for this compound Detection

Objective: To develop and optimize a competitive ELISA to screen for anti-3-Oxo-C16:1 antibody-producing hybridomas and to quantify this compound in samples.

Materials:

  • This compound-BSA conjugate

  • 96-well ELISA plates

  • Hybridoma supernatants or purified monoclonal antibody

  • Free this compound standard

  • Goat anti-mouse IgG-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Plate Coating:

    • Dilute the this compound-BSA conjugate to 1-5 µg/ml in coating buffer.

    • Add 100 µl of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µl of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Competition:

    • Wash the plate three times with wash buffer.

    • In a separate plate or tubes, pre-incubate the hybridoma supernatant (or a fixed concentration of purified mAb) with either the sample containing unknown amounts of this compound or a serial dilution of the this compound standard for 1 hour at room temperature.

    • Transfer 100 µl of the antibody/antigen mixture to the corresponding wells of the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µl of goat anti-mouse IgG-HRP conjugate (diluted according to the manufacturer's instructions) to each well.

    • Incubate for 1 hour at room temperature.

  • Development and Reading:

    • Wash the plate five times with wash buffer.

    • Add 100 µl of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µl of stop solution.

    • Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of free this compound in the sample.

Visualizations

Monoclonal_Antibody_Production_Workflow cluster_immunization Immunization cluster_hybridoma Hybridoma Technology cluster_screening Screening & Cloning cluster_production Production & Purification A 1. Antigen Preparation (this compound-KLH) B 2. Mouse Immunization A->B C 3. Spleen Cell Isolation B->C E 5. Cell Fusion (PEG) C->E D 4. Myeloma Cell Culture D->E F 6. HAT Selection E->F G 7. ELISA Screening F->G H 8. Limiting Dilution Cloning G->H I 9. Clone Expansion H->I J 10. Large-Scale Culture I->J K 11. Antibody Purification J->K L Monoclonal Antibody K->L

Caption: Workflow for monoclonal antibody production.

Competitive_ELISA cluster_plate ELISA Plate Well cluster_solution Sample/Standard Mixture cluster_detection Detection plate Solid Phase coating This compound-BSA (Coating Antigen) coating->plate secondary Enzyme-conjugated Secondary Ab mab Anti-3-Oxo-C16:1 mAb mab->coating Binding to Plate (Low Signal if free antigen is high) free_ag Free this compound (in sample) mab->free_ag Binding in Solution mab->secondary Detection of bound primary Ab substrate Substrate product Colored Product (Signal) substrate->product Enzyme Action

Caption: Principle of competitive ELISA.

AHL_Signaling_Pathway cluster_cytoplasm Cytoplasm AHL This compound-HSL UnknownReceptor Unknown Receptor(s) (TLR-independent) AHL->UnknownReceptor Enters Cell Mitochondria Mitochondria AHL->Mitochondria Direct or Indirect Effect CellMembrane Host Cell Membrane p38 p38 MAPK Activation UnknownReceptor->p38 eIF2a eIF2α Phosphorylation UnknownReceptor->eIF2a CytokineMod Modulation of Pro- and Anti-inflammatory Cytokines p38->CytokineMod Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Putative signaling pathway of 3-oxo-AHLs.

Application Notes and Protocols: Utilizing 3-Oxo-C16:1 as a Standard in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines are crucial intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. The profiling and quantification of acylcarnitines in biological samples provide a valuable window into the state of fatty acid metabolism and can serve as biomarkers for various metabolic disorders, including fatty acid oxidation defects and organic acidemias. Accurate quantification of these metabolites is paramount and relies on the use of appropriate standards in analytical methods, predominantly Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

3-Oxo-C16:1, or 3-oxohexadecenoylcarnitine, is an intermediate in the β-oxidation of C16:1 (palmitoleoyl) fatty acid. As a specific intermediate, its quantification can offer insights into enzymatic steps within the β-oxidation spiral. The use of this compound as an analytical standard allows for precise and accurate quantification of this specific metabolite, aiding in the detailed investigation of fatty acid metabolism and the identification of potential enzymatic deficiencies or metabolic bottlenecks. These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a standard in metabolomics research.

Key Applications

  • Biomarker Discovery: Quantitative analysis of this compound can help identify its potential as a biomarker for diseases related to fatty acid oxidation.

  • Drug Development: Evaluating the effect of drug candidates on fatty acid metabolism by monitoring changes in this compound levels.

  • Fundamental Research: Investigating the kinetics and regulation of β-oxidation enzymes by using this compound as a substrate or a reference compound.

  • Clinical Research: Studying inborn errors of metabolism where specific intermediates of fatty acid oxidation may accumulate.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of an LC-MS/MS method for the quantification of this compound using an external calibration curve. This data is illustrative and may vary depending on the specific instrumentation and matrix used.

ParameterValueDescription
Linear Range 0.1 - 1000 ng/mLThe concentration range over which the method is accurate and precise.
Correlation Coefficient (r²) > 0.995A measure of the linearity of the calibration curve.
Limit of Detection (LOD) 0.05 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.1 ng/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Intra-day Precision (%CV) < 10%The precision of the method within a single day.
Inter-day Precision (%CV) < 15%The precision of the method across different days.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.
Matrix Effect (%) 90 - 110%The effect of the sample matrix on the ionization of the analyte.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions and Calibration Curve
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol (B129727). Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a working solution of a suitable internal standard (e.g., d3-palmitoylcarnitine) at a fixed concentration (e.g., 100 ng/mL) in methanol.

  • Calibration Curve Samples: To a series of clean tubes, add a constant volume of the internal standard working solution and varying volumes of the this compound working standard solutions. Evaporate the solvent under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Protocol 2: Sample Preparation from Plasma/Serum
  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Protein Precipitation: To 50 µL of plasma/serum, add 200 µL of ice-cold methanol containing the internal standard (e.g., d3-palmitoylcarnitine at 100 ng/mL).

  • Vortex: Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex for 10 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Autosampler Vials: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-10 min: 5-95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95-5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) -> Product ion (Q3) (Specific m/z values to be determined based on the standard). A common product ion for acylcarnitines is m/z 85.

      • Internal Standard (e.g., d3-palmitoylcarnitine): Precursor ion (Q1) -> Product ion (Q3) (e.g., m/z 403.4 -> 85.0).

    • MS Parameters: Optimize parameters such as capillary voltage, source temperature, gas flows, and collision energy for maximum signal intensity.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis sample Biological Sample (Plasma/Serum) protein_precipitation Protein Precipitation sample->protein_precipitation Add IS & Methanol standard This compound Standard working_standards Working Standards standard->working_standards Serial Dilution is Internal Standard (e.g., d3-C16 Carnitine) cal_curve Calibration Curve Samples is->cal_curve centrifugation Centrifugation protein_precipitation->centrifugation Vortex & Incubate supernatant supernatant centrifugation->supernatant Collect Supernatant evaporation evaporation supernatant->evaporation Dry Down reconstitution reconstitution evaporation->reconstitution Reconstitute injection Injection reconstitution->injection working_standards->cal_curve Prepare Calibrants cal_curve->injection lc_separation lc_separation injection->lc_separation Chromatographic Separation (C18) ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection ESI+ Ionization peak_integration Peak Integration ms_detection->peak_integration Raw Data quantification quantification peak_integration->quantification Area Ratio (Analyte/IS) final_results Final Concentration Results quantification->final_results Calibration Curve

Caption: Experimental workflow for the quantification of this compound.

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix fatty_acid Fatty Acid (C16:1) acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase fatty_acyl_coa Fatty Acyl-CoA (C16:1-CoA) acyl_coa_synthetase->fatty_acyl_coa cpt1 CPT1 fatty_acyl_coa->cpt1 Carnitine Shuttle acylcarnitine Acylcarnitine (C16:1-carnitine) cpt1->acylcarnitine cact CACT acylcarnitine->cact cpt2 CPT2 cact->cpt2 matrix_acyl_coa Fatty Acyl-CoA (C16:1-CoA) cpt2->matrix_acyl_coa acyl_dehydrogenase Acyl-CoA Dehydrogenase matrix_acyl_coa->acyl_dehydrogenase β-Oxidation Cycle enoyl_coa Enoyl-CoA acyl_dehydrogenase->enoyl_coa enoyl_hydratase Enoyl-CoA Hydratase hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_hydratase->hydroxyacyl_coa hydroxyacyl_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase oxoacyl_coa 3-Oxoacyl-CoA (this compound-CoA) hydroxyacyl_dehydrogenase->oxoacyl_coa Target Analyte Precursor thiolase Thiolase shortened_acyl_coa Shortened Acyl-CoA (C14:1-CoA) thiolase->shortened_acyl_coa acetyl_coa Acetyl-CoA thiolase->acetyl_coa enoyl_coa->enoyl_hydratase hydroxyacyl_coa->hydroxyacyl_dehydrogenase oxoacyl_coa->thiolase shortened_acyl_coa->acyl_dehydrogenase Next Cycle tca_cycle TCA Cycle acetyl_coa->tca_cycle To TCA Cycle

Caption: Mitochondrial fatty acid β-oxidation pathway highlighting 3-Oxoacyl-CoA.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal of 3-Oxo-C16:1-Carnitine in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the low signal intensity of 3-Oxo-C16:1-carnitine during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound-carnitine and why is it analyzed?

A1: this compound-carnitine is an acylcarnitine, which is a fatty acyl ester of L-carnitine. Acylcarnitines are crucial for energy metabolism, specifically in transporting long-chain fatty acids into the mitochondria for beta-oxidation.[1] Alterations in the profiles of acylcarnitines, including this compound-carnitine, can be indicative of metabolic disorders, such as fatty acid oxidation defects.[1] Therefore, their accurate quantification in biological samples like plasma, tissue, or dried blood spots is vital for disease diagnosis and metabolic research.[2][3]

Q2: What are the most common reasons for a low LC-MS signal of this compound-carnitine?

A2: A low signal for this compound-carnitine can typically be attributed to three main areas: inefficient sample preparation leading to poor recovery, suboptimal chromatographic conditions resulting in poor peak shape or co-elution with interfering substances, and incorrect mass spectrometer settings leading to poor ionization or detection.[4][5] Matrix effects, where other components in the sample suppress the ionization of the target analyte, are also a very common cause.[5]

Q3: How can I confirm the identity of my this compound-carnitine peak?

A3: The most reliable method for confirming the identity of an acylcarnitine in tandem mass spectrometry is through its characteristic fragmentation pattern.[2] Upon collision-induced dissociation (CID), nearly all acylcarnitines produce a common, prominent product ion at a mass-to-charge ratio (m/z) of 85.[2][4] By setting up a Multiple Reaction Monitoring (MRM) experiment that monitors the transition from the precursor ion of this compound-carnitine to the product ion at m/z 85, you can selectively confirm its presence.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving the root cause of a low this compound-carnitine signal.

Section 1: Sample Preparation Issues

Question: Could my sample extraction method be the cause of the low signal?

Answer: Yes, inefficient extraction is a primary cause of low analyte recovery and signal.[4] Long-chain acylcarnitines like this compound-carnitine require an optimized protocol to ensure they are efficiently recovered from the biological matrix.

  • Protein Precipitation: For plasma, serum, or tissue homogenates, a simple protein precipitation with cold acetonitrile (B52724) or methanol (B129727) is often effective.[2][4] Ensure you are using a sufficient volume of organic solvent (typically at least 3 volumes relative to the sample) to ensure complete protein removal.[2]

  • Solid-Phase Extraction (SPE): For complex or "dirty" matrices, SPE can provide a much cleaner extract, reducing matrix effects and improving signal.[4][5] A mixed-mode, reversed-phase/strong cation-exchange resin is often suitable for acylcarnitines.[4]

  • Derivatization: While not always required, derivatization can significantly improve signal intensity and chromatographic performance.[6] Butylation, which converts the acylcarnitines to their butyl esters using 3N HCl in n-butanol, is a common and effective method.[2][7] Derivatization with 3-nitrophenylhydrazine (B1228671) (3NPH) has also been shown to increase signal intensity.[1][8]

  • Internal Standards: Always include a stable isotope-labeled internal standard (e.g., D3-palmitoylcarnitine) early in the sample preparation process to account for analyte loss during extraction and to correct for matrix effects.[3][9]

Section 2: Liquid Chromatography Issues

Question: How can I improve the chromatographic peak shape for this compound-carnitine?

Answer: Poor peak shape (e.g., tailing or fronting) reduces peak height and, consequently, signal intensity. Long-chain acylcarnitines can be challenging to analyze chromatographically.[4][5]

  • Column Choice: C18 reversed-phase columns are most commonly used.[7] A longer column (e.g., 150 mm) can provide better separation from matrix components.[4]

  • Mobile Phase Additives: The addition of an ion-pairing agent, such as 0.005% heptafluorobutyric acid (HFBA), to the mobile phase can significantly improve peak shape and retention for long-chain acylcarnitines.[5][7] Formic acid (typically 0.1%) is also commonly added to aid in protonation.[7]

  • Gradient Optimization: A shallow, slow gradient can improve the resolution between your analyte and any co-eluting matrix components that might be causing ion suppression.[5]

  • Sample Solvent: Ensure your final sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase conditions to prevent peak distortion.[5]

Section 3: Mass Spectrometry Issues

Question: My signal is still low after optimizing sample prep and LC. What MS parameters should I check?

Answer: Suboptimal mass spectrometer settings will directly lead to poor signal. It is critical to ensure the instrument is properly tuned and the parameters are optimized for your specific analyte.

  • Ionization Mode: Acylcarnitines ionize best in positive electrospray ionization (ESI) mode to form a protonated molecular ion [M+H]+.[2] Confirm your instrument is operating in the correct polarity.

  • Source Parameters: Key parameters must be optimized for your specific instrument and flow rate. These include:

    • Ion Spray Voltage: A typical starting point is 5,500 V, but this requires optimization.[4][7]

    • Source Temperature: For long-chain acylcarnitines, a higher temperature (e.g., 500-600°C) can aid in desolvation.[7]

    • Nebulizer and Heater Gas: Optimize the gas flows (e.g., GS1, GS2) to ensure efficient droplet formation and desolvation.[7]

  • MRM Transitions: Ensure you are using the correct precursor mass for this compound-carnitine and monitoring the most intense and specific product ions. The transition to the m/z 85 product ion is essential for confirmation.[4]

Question: How do I diagnose and minimize ion suppression (matrix effects)?

Answer: Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of your analyte, reducing its signal.[5]

  • Diagnosis: A simple way to check for ion suppression is to perform a post-column infusion experiment. Infuse a standard solution of your analyte at a constant rate into the LC flow after the column, while injecting a blank (matrix) extract. A dip in the constant signal at the retention time of your analyte indicates suppression.

  • Mitigation:

    • Improve Sample Cleanup: Use a more rigorous extraction method like SPE.[5]

    • Optimize Chromatography: Adjust your LC gradient to separate the analyte from the suppressive region.[5]

    • Dilute the Sample: If the signal is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components.[4]

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for ion suppression, as the internal standard will be affected similarly to the analyte, allowing for accurate quantification.[3]

Data Presentation

Table 1: Recommended Starting LC-MS/MS Parameters for this compound-Carnitine Analysis

Parameter Recommended Setting Notes
LC System
Column C18 Reversed-Phase (e.g., 150 mm x 2.1 mm, 3.5 µm) A longer column can aid in resolving isomers and interferences.[4]
Mobile Phase A 0.1% Formic Acid and 0.005% HFBA in Water HFBA acts as an ion-pairing agent to improve peak shape.[7]
Mobile Phase B 0.1% Formic Acid and 0.005% HFBA in Acetonitrile [7]
Gradient Shallow linear gradient (e.g., 10% to 95% B over 10-15 min) A slower gradient improves separation of acylcarnitines from matrix components.[5]
Flow Rate 0.3 - 0.5 mL/min Adjust based on column dimensions.
Column Temperature 40 - 50°C Elevated temperature can improve peak shape for long-chain species.[7]
MS System
Ionization Mode Positive Electrospray Ionization (ESI+) Acylcarnitines readily form [M+H]+ ions.[2]
Ion Spray Voltage ~5500 V Must be optimized for the specific instrument.[7]
Source Temperature 500 - 600°C [7]

| Key MRM Transition | [M+H]+ → m/z 85 | The m/z 85 fragment is characteristic of all acylcarnitines.[4] |

Table 2: Troubleshooting Summary for Low this compound-Carnitine Signal

Problem Potential Cause Recommended Solution(s)
No Peak or Very Weak Signal Inefficient Extraction - Use a protein precipitation method with cold acetonitrile.[2] - For complex matrices, develop an SPE method.[4] - Consider derivatization (e.g., butylation) to improve recovery and signal.[7]
Incorrect MS Polarity/Settings - Ensure MS is in Positive ESI mode.[2] - Optimize source voltage, temperature, and gas flows.[4][7] - Confirm correct precursor and product ions are being monitored.
Complete Ion Suppression - Perform a post-column infusion experiment to confirm. - Improve sample cleanup and/or dilute the sample.[4][5]
Poor Peak Shape (Tailing/Fronting) Suboptimal Chromatography - Add an ion-pairing agent like HFBA to the mobile phase.[5][7] - Ensure the sample solvent is weaker than the initial mobile phase.[5] - Use a slower, shallower gradient.[5]
Column Overload - Reduce the injection volume or dilute the sample.[5]
Inconsistent/Irreproducible Signal Matrix Effects - Use a stable isotope-labeled internal standard for quantification.[3] - Improve sample cleanup to remove interfering components.[5]

| | Analyte Degradation | - Keep samples cold and process them quickly. Avoid extreme pH during storage and preparation.[10] |

Experimental Protocols

Protocol 1: Acylcarnitine Extraction from Plasma/Serum via Protein Precipitation

  • Pipette 50 µL of plasma or serum into a 1.5 mL microcentrifuge tube.[4]

  • Add 300 µL of cold (-20°C) acetonitrile containing an appropriate stable isotope-labeled internal standard.[4]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[2]

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • Vortex for 10 seconds, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS analysis.[4]

Protocol 2: Tissue Homogenization and Extraction for Acylcarnitine Analysis

  • Weigh approximately 5-10 mg of frozen tissue into a pre-chilled 2 mL tube containing homogenization beads.[9] It is critical to keep the tissue frozen to prevent metabolic changes.[9]

  • Add 1 mL of ice-cold 80:20 methanol/water containing a known amount of stable isotope-labeled internal standards.[9]

  • Homogenize the tissue using a bead-beating homogenizer (e.g., for 60 seconds at 4.5 m/s), ensuring the sample remains cold.[9]

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.[9]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a solvent compatible with your LC method (e.g., 100 µL of 80:20 acetonitrile/water with 0.1% acetic acid).[9]

  • Vortex for 10 minutes to ensure complete dissolution.[9]

  • Centrifuge to pellet any debris and transfer the clear supernatant for LC-MS/MS analysis.

Mandatory Visualization

TroubleshootingWorkflow cluster_MS Mass Spectrometry Checks cluster_LC Chromatography Checks cluster_SP Sample Preparation Checks start Low or No Signal for This compound-carnitine ms_check Check MS Settings: - Positive ESI Mode? - Source Parameters Optimized? - Correct MRM Transition? start->ms_check ms_ok MS Settings Correct ms_check->ms_ok Yes ms_fixed Signal Restored ms_check->ms_fixed No, Corrected lc_check Evaluate Peak Shape: - Tailing or Fronting? - Co-elution with Matrix? ms_ok->lc_check lc_optim Optimize LC Method: - Add Ion-Pairing Agent (HFBA) - Adjust Gradient - Check Sample Solvent lc_check->lc_optim Yes lc_ok Peak Shape Good lc_check->lc_ok No lc_optim->lc_ok sp_check Review Sample Prep: - Inefficient Extraction? - Matrix Effects Suspected? lc_ok->sp_check sp_optim Improve Sample Prep: - Use SPE for Cleanup - Consider Derivatization - Add Internal Standard sp_check->sp_optim Yes sp_ok Signal Restored sp_optim->sp_ok ExperimentalWorkflow cluster_0 Experimental Process node1 Sample Collection (Plasma, Tissue, etc.) node2 Extraction & Cleanup node1->node2 node3 LC Separation (Reversed-Phase) node2->node3 node4 MS/MS Detection (Positive ESI, MRM) node3->node4 node5 Data Analysis & Quantification node4->node5 MSMS_Principle cluster_1 Tandem MS (MS/MS) Principle for Acylcarnitines precursor Precursor Ion (this compound-carnitine [M+H]+) cid Collision-Induced Dissociation (CID) precursor->cid fragment Characteristic Product Ion (m/z 85) cid->fragment Detected in MS2 neutral_loss Neutral Loss cid->neutral_loss Not Detected

References

Technical Support Center: Optimizing Electrospray Ionization for 3-Oxo-C16:1 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 3-Oxo-C16:1 and other acylcarnitines using electrospray ionization (ESI) mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Signal Intensity or Poor Ionization Efficiency

  • Question: My this compound standard and samples are showing very low signal intensity. How can I improve their ionization efficiency in ESI-MS?

  • Answer: Low signal intensity for acylcarnitines is a common challenge.[1] Several strategies can be employed to enhance ionization efficiency:

    • Mobile Phase Optimization: The composition of the mobile phase significantly impacts ionization.[1]

      • Additives: For positive electrospray ionization (ESI+), using mobile phases with additives like 10 mM ammonium (B1175870) formate (B1220265) or 10 mM ammonium formate with 0.1% formic acid has been shown to increase signal intensity for various lipid classes, including acylcarnitines.[1]

      • Organic Solvent: The choice and concentration of the organic solvent can influence ionization. The concentration of methanol (B129727) in the mobile phase has been noted to affect the ionization of predominant acylcarnitines.[1][2]

    • Derivatization: Butylation of the carboxyl group is a widely used method to increase the ionization efficiency of acylcarnitines.[1] This derivatization to butyl esters improves their formation of gas-phase ions.[1]

    • Instrument Parameters: Incorrect settings for the ion source, such as temperature and voltages, can significantly impact signal intensity.[3] Systematically adjust ion source parameters, paying close attention to the spray voltage, source temperature, and nebulizing/drying gas flows.[3]

Issue 2: High Background Noise or Contamination

  • Question: I'm observing high background noise in my chromatograms, which is interfering with the detection of this compound. What are the likely sources and how can I reduce it?

  • Answer: High background noise can originate from several sources. Here's how to troubleshoot:

    • Solvent Quality: Ensure the use of high-purity, LC-MS grade solvents to avoid introducing contaminants that can cause high background noise.[4]

    • Sample Preparation: Contamination can be introduced during sample handling. Ensure all glassware is meticulously clean.[4]

    • System Contamination: Contamination from sample residues, mobile phase impurities, or column bleed is a common issue.[5] Regularly clean the ion source to maintain ionization efficiency and prevent signal loss.[5]

Issue 3: Poor Peak Shape and Resolution

  • Question: The chromatographic peaks for this compound are broad or show tailing. How can I improve the peak shape?

  • Answer: Poor chromatography can lead to broad peaks and a lower signal-to-noise ratio.[3] Consider the following:

    • Chromatography: Achieving good separation of long-chain acylcarnitines from other lipid species is crucial.[1] HILIC or reversed-phase C18 columns with an optimized gradient are good starting points.[1] A shallow gradient during the elution of long-chain acylcarnitines can significantly improve the separation of closely related isomers.[1]

    • Reconstitution Solvent: After evaporating the extraction solvent, the dried lipid extract must be fully redissolved.[4] Use a solvent similar in composition to the initial mobile phase and vortex thoroughly. Incomplete reconstitution is a common cause of poor peak shape.[4]

Issue 4: Adduct Formation and In-Source Fragmentation

  • Question: I am observing multiple peaks for this compound, suggesting different adducts or in-source fragmentation. How can I control this?

  • Answer: Adduct formation is common in ESI-MS, and in-source fragmentation can complicate analysis.

    • Adducts: Acylcarnitines are neutral molecules that require the formation of adducts to be detected.[3] In positive ion mode, ammonium adducts ([M+NH4]+) are commonly used for analysis as they are readily formed with the addition of ammonium formate or acetate (B1210297) to the mobile phase.[3][6] Sodium ([M+Na]+) and potassium ([M+K]+) adducts are also frequently observed.[6] The co-elution of sodium or potassium ions with analytes can affect adduct formation.[7]

    • In-Source Fragmentation: High energy in the ion source can cause the molecule to fragment before it is detected, which is a common issue with lipids.[3][8] This can lead to a lower abundance of the intact molecular ion.[3] Optimization of source parameters is critical to minimize this.[4]

Frequently Asked Questions (FAQs)

Q1: Which ionization mode is best for detecting this compound?

A1: Acylcarnitines, including this compound, are almost exclusively analyzed in positive electrospray ionization (ESI+) mode.[1]

Q2: What are the characteristic fragment ions for this compound in MS/MS analysis?

A2: A characteristic fragmentation pattern for acylcarnitines involves the neutral loss of the trimethylamine (B31210) group ((CH₃)₃N, 59 Da).[1] However, the most common and intense product ion for all acylcarnitines is the fragment at m/z 85, which corresponds to the [C₅H₉O₂]⁺ fragment from the carnitine backbone.[1] A precursor ion scan of m/z 85 is a highly specific and sensitive method for detecting all acylcarnitine species in a sample.[1]

Q3: How can I mitigate ion suppression when analyzing this compound in complex matrices like plasma?

A3: Ion suppression is a common matrix effect where co-eluting compounds interfere with the ionization of the analyte.[1] To address this:

  • Effective Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting the acylcarnitines.[1]

  • Chromatographic Separation: Ensure that the acylcarnitines are chromatographically separated from the bulk of the matrix components that cause ion suppression.[1]

  • Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the analytes is highly recommended for accurate quantification.[1]

Data Presentation

Table 1: Recommended ESI Source Parameters for Acylcarnitine Analysis

ParameterPositive Ion Mode (ESI+)Rationale
Ionization ModeESISoft ionization prevents fragmentation.[4]
Expected Ion[M+H]⁺, [M+Na]⁺, [M+NH₄]⁺Adduct formation is common for acylcarnitines.[3][4]
Capillary Voltage3.0 - 4.5 kVOptimize for stable spray and maximum ion current.[3][4]
Drying Gas Temp.250 - 350 °CMust be high enough for efficient desolvation.[4]
Nebulizing Gas Flow1.5 - 3.0 L/minAssists in desolvation; optimize for a stable spray.[3]
Drying Gas Flow10 - 15 L/minCrucial for desolvation of the mobile phase.[3]

Experimental Protocols

Protocol 1: Sample Preparation for Acylcarnitine Analysis from Plasma

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing a suitable stable isotope-labeled internal standard for this compound.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant which contains the acylcarnitines.[1]

  • Drying: Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[1]

Visualizations

TroubleshootingWorkflow Start Low Signal Intensity for this compound CheckStandard Inject a fresh, known concentration standard Start->CheckStandard SignalOK Signal is strong? CheckStandard->SignalOK TroubleshootSample Troubleshoot Sample Preparation: - Check extraction efficiency - Evaluate matrix effects - Verify sample stability SignalOK->TroubleshootSample No TroubleshootLCMS Troubleshoot LC-MS System SignalOK->TroubleshootLCMS Yes End Signal Optimized TroubleshootSample->End CheckMobilePhase Optimize Mobile Phase: - Additives (e.g., ammonium formate) - Organic solvent concentration TroubleshootLCMS->CheckMobilePhase CheckSource Optimize ESI Source Parameters: - Spray Voltage - Gas Flows - Temperature TroubleshootLCMS->CheckSource ConsiderDerivatization Consider Derivatization (Butylation) TroubleshootLCMS->ConsiderDerivatization CheckMobilePhase->End CheckSource->End ConsiderDerivatization->End

Caption: Troubleshooting workflow for low signal intensity.

IonizationFragmentation Analyte This compound in Solution ESI Electrospray Ionization (ESI+) Analyte->ESI Protonated [M+H]+ ESI->Protonated Adduct [M+NH4]+ / [M+Na]+ ESI->Adduct MS1 Mass Analyzer (Q1) Selects Precursor Ion Protonated->MS1 Adduct->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Fragment1 Neutral Loss of (CH3)3N (59 Da) CID->Fragment1 Fragment2 Characteristic Fragment m/z 85 CID->Fragment2 MS2 Mass Analyzer (Q3) Detects Product Ions Fragment1->MS2 Fragment2->MS2

Caption: Ionization and fragmentation of this compound.

References

Technical Support Center: Overcoming Matrix Effects in 3-Oxo-C16:1 Acylcarnitine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 3-Oxo-C16:1 acylcarnitine by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to signal suppression or enhancement, which negatively affects the accuracy, precision, and reproducibility of quantitative results.[1][2] In biological matrices like plasma or serum, phospholipids (B1166683) are a primary cause of these effects, particularly ion suppression in electrospray ionization (ESI).[3][4][5]

Q2: What are the most common causes of matrix effects in the analysis of acylcarnitines like this compound?

A2: The most common causes of matrix effects in acylcarnitine analysis are co-eluting endogenous components from the biological sample.[6] Phospholipids are particularly problematic as they are abundant in biological membranes and can be co-extracted with the analytes of interest.[3][4][5] These molecules can suppress the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate and imprecise measurements.[4] Other matrix components, such as salts and other metabolites, can also contribute to these effects.[3]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: The presence of matrix effects can be assessed using several methods. One common approach is the post-extraction spike method.[7] This involves comparing the signal response of an analyte spiked into a pre-extracted blank matrix sample to the response of the analyte in a neat solution at the same concentration.[8] A significant difference in signal intensity indicates the presence of matrix effects.[8] Another qualitative method is the post-column infusion technique, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[2] Injection of a blank matrix extract will show a dip or rise in the baseline signal at the retention times of interfering components, indicating ion suppression or enhancement.[2]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it crucial for this compound analysis?

A4: A stable isotope-labeled internal standard (SIL-IS) is a form of the analyte (this compound) where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[9] A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte.[9] This means it will behave similarly during sample preparation, chromatography, and ionization, allowing it to effectively compensate for matrix effects and variations in extraction recovery.[6][9] Using a SIL-IS is highly recommended to improve the accuracy and precision of quantification.[10][11]

Q5: I'm using a SIL-IS but still observing high variability. What could be the issue?

A5: While a SIL-IS can correct for many sources of error, it may not fully compensate in all situations. Potential issues include:

  • Extreme Ion Suppression: Severe suppression can affect the signal of both the analyte and the internal standard, making the measurement unreliable.[12]

  • Chromatographic Separation: In some cases, particularly with deuterium-labeled standards, the SIL-IS may have a slightly different retention time than the native analyte.[11] If they do not co-elute perfectly, they will not experience the same matrix effects.

  • Interferences: The mass spectrometric signal for the analyte or the SIL-IS may have an unknown interference.

  • Sample Preparation Inconsistencies: Ensure consistent timing and volumes for all sample preparation steps.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column ContaminationWash the column with a strong solvent or, if the problem persists, replace the column.[6]
Secondary Interactions with the ColumnAdjust the mobile phase pH or consider using an ion-pairing reagent.[6]
Analyte OverloadDilute the sample and reinject.[6]
Low Signal Intensity / High Ion Suppression Co-eluting Matrix Components (e.g., Phospholipids)Optimize the chromatographic gradient to improve separation.[6]
Insufficient Sample CleanupEmploy a more rigorous sample preparation method such as solid-phase extraction (SPE) or use phospholipid removal plates/cartridges.[4][6]
Inefficient IonizationOptimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature).[12]
High Variability in Results (Poor Precision) Inconsistent Sample PreparationEnsure consistent timing and volumes for all steps. An automated liquid handler can improve reproducibility.[6]
Instrument InstabilityCheck for leaks in the LC system and perform a system suitability test before each run.[6]
Internal Standard IssuesEnsure the internal standard is added at a consistent concentration to all samples and standards. Check the stability of the internal standard stock solution.[6]
Analyte Degradation Labile nature of this compoundProcess samples quickly and at low temperatures (e.g., on ice). Use an acidic extraction buffer and store extracts at -80°C to prevent long-term degradation.[6]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is a simple and fast method for sample cleanup.

  • To 100 µL of plasma, add 10 µL of the stable isotope-labeled internal standard (SIL-IS) working solution.

  • Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.[6]

  • Vortex for 1 minute.[6]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.[6]

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup

SPE provides a cleaner extract compared to PPT, reducing matrix effects.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the SIL-IS working solution. Add 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins.[3] Vortex and centrifuge as in the PPT protocol. Use the supernatant for the following steps.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[6]

  • Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.[6]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[6]

  • Elution: Elute the analyte with 1 mL of methanol.[6]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[6]

Protocol 3: Phospholipid Removal using a 96-well Plate

This method specifically targets the removal of phospholipids, a major source of matrix effects.

  • Add 10 µL of the SIL-IS working solution to each well of the 96-well plate.

  • Add 100 µL of plasma sample to each well.

  • Add 400 µL of acetonitrile with 1% formic acid to each well to precipitate proteins.

  • Place the plate on a shaker for 5 minutes to ensure thorough mixing.

  • Apply vacuum to pull the sample through the phospholipid removal sorbent.

  • Collect the clean eluate for analysis.

Visualizations

G Figure 1: Troubleshooting Logic for Low Signal Intensity start Low Signal Intensity (Possible Ion Suppression) check_is Check Internal Standard Signal start->check_is is_ok IS Signal OK? check_is->is_ok is_low Both Analyte and IS Signals Low is_ok->is_low No optimize_chrom Optimize Chromatography (Gradient, Column) is_ok->optimize_chrom Yes optimize_cleanup Improve Sample Cleanup (e.g., SPE, PLR) is_low->optimize_cleanup check_is_prep Check IS Preparation and Addition is_low->check_is_prep optimize_ms Optimize MS Source Parameters optimize_cleanup->optimize_ms optimize_chrom->optimize_ms reassess Re-evaluate Matrix Effect optimize_ms->reassess

Caption: Figure 1: Troubleshooting Logic for Low Signal Intensity.

G Figure 2: General Workflow for Overcoming Matrix Effects cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_optimization Optimization Loop sample Biological Sample (e.g., Plasma) add_is Add SIL-IS sample->add_is extraction Extraction/Cleanup (PPT, SPE, or PLR) add_is->extraction lc_sep LC Separation extraction->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect quant Quantification (Analyte/IS Ratio) ms_detect->quant eval Evaluate Matrix Effect, Recovery, and Precision quant->eval eval->extraction If needed, refine cleanup method eval->lc_sep If needed, refine chromatography

Caption: Figure 2: General Workflow for Overcoming Matrix Effects.

References

Technical Support Center: Optimizing 3-Oxo-C16:1 Analysis in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Oxo-C16:1 in reverse-phase high-performance liquid chromatography (RP-HPLC). Our goal is to help you achieve optimal peak shape and reliable quantification in your experiments.

Troubleshooting Guides

Poor peak shape, such as tailing or fronting, is a common challenge in the RP-HPLC analysis of acidic lipids like this compound. This guide provides a systematic approach to identifying and resolving these issues.

Q1: My this compound peak is tailing. What are the common causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front, is often due to unwanted secondary interactions between the analyte and the stationary phase. For acidic compounds like this compound, the primary cause is the interaction of the carboxylate group with residual silanols on the silica-based column packing.[1][2]

Here’s a step-by-step guide to troubleshoot peak tailing:

  • Optimize Mobile Phase pH: The most critical factor is to suppress the ionization of this compound. The predicted pKa of 3-oxohexadecanoic acid is approximately 4.44.[3] To ensure the analyte is in its neutral, less polar form, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below its pKa.[4][5]

    • Recommendation: Maintain a mobile phase pH between 2.5 and 3.0. This can be achieved by adding a small amount of an acidifier like formic acid or acetic acid (e.g., 0.1% v/v) to the mobile phase.[6]

  • Select an Appropriate Column: Not all C18 columns are the same. The type of silica (B1680970) and the end-capping can significantly impact peak shape for acidic compounds.

    • Recommendation: Use a modern, high-purity, end-capped C18 or C8 column. These columns have fewer accessible silanol (B1196071) groups, minimizing secondary interactions.[2][6]

  • Incorporate a Mobile Phase Additive: Sometimes, pH control alone is not sufficient. A competing base can further mask the residual silanols.

    • Recommendation: For particularly stubborn tailing, consider adding a small concentration of a silanol-suppressing agent like triethylamine (B128534) (TEA) to the mobile phase.[7] However, be aware that TEA can be difficult to remove from the HPLC system and may interfere with mass spectrometry detection.

  • Check for Sample Overload: Injecting too much analyte can saturate the column, leading to peak distortion.[6]

    • Recommendation: Try reducing the injection volume or diluting the sample.

  • Minimize Extra-Column Volume: Excessive tubing length or large-diameter fittings between the injector, column, and detector can cause band broadening and peak tailing.

    • Recommendation: Use tubing with a small internal diameter and keep the connections as short as possible.

Q2: My this compound peak is fronting. What could be the cause?

Peak fronting, where the beginning of the peak is broader than the end, is less common than tailing for acidic compounds but can still occur.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[4]

    • Recommendation: Dissolve your sample in the initial mobile phase or a solvent with a weaker elution strength.

  • Column Overload: Severe sample overload can also manifest as peak fronting.[6]

    • Recommendation: As with tailing, try reducing the injection volume or sample concentration.

  • Column Degradation: A void at the head of the column, caused by degradation of the packed bed, can lead to peak fronting.

    • Recommendation: If you suspect a column void, it may need to be replaced. Using a guard column can help extend the life of your analytical column.

Frequently Asked Questions (FAQs)

Q: What is the ideal mobile phase composition for this compound analysis?

A: A typical mobile phase for the analysis of long-chain fatty acids like this compound in reverse-phase mode is a gradient of acetonitrile (B52724) and water, with an acidic modifier. For example, you could use a mobile phase consisting of A: water with 0.1% formic acid and B: acetonitrile with 0.1% formic acid.[6][8] The gradient would typically start with a lower percentage of acetonitrile and ramp up to elute the hydrophobic analyte.

Q: How does column temperature affect the peak shape of this compound?

A: Increasing the column temperature generally improves the peak shape for long-chain fatty acids.[9] Higher temperatures (e.g., 35-45°C) reduce the viscosity of the mobile phase, which can lead to sharper, more symmetrical peaks and shorter retention times.[10][11][12][13] However, it is important to ensure that the mobile phase is pre-heated to the column temperature to avoid peak distortion.[9]

Q: Should I derivatize this compound before HPLC analysis?

A: Derivatization is not always necessary for the HPLC analysis of free fatty acids. With proper mobile phase optimization (i.e., pH control), good peak shape can be achieved for the underivatized compound.[6][14] However, if you are using a UV detector and require higher sensitivity, derivatization to add a UV-active chromophore may be beneficial.[14][15] For mass spectrometry detection, derivatization is generally not required and may add unnecessary complexity to the sample preparation.[8][16]

Quantitative Data Summary

Table 1: Effect of Mobile Phase Composition on USP Tailing Factor for Palmitic Acid Methyl Ester

Mobile Phase Composition (Acetonitrile:Water)AnalyteUSP Tailing Factor (T)
70:30Palmitic Acid Methyl Ester1.8
80:20Palmitic Acid Methyl Ester1.4
90:10Palmitic Acid Methyl Ester1.1

Data adapted from a study on fatty acid methyl esters. Higher acetonitrile content improves peak shape for these hydrophobic compounds.

Table 2: Impact of Mobile Phase Organic Content on Peak Shape of Free Fatty Acids on Different Columns

Column TypeMobile Phase (% Acetonitrile)Peak Shape Observation for Lauric and Tridecanoic Acid
C875%Good resolution, slight fronting
C865%Increased retention, more pronounced fronting
C855%Further increased retention, significant fronting
C1875%Good resolution, slight tailing
C1865%Increased retention, more pronounced tailing
C1855%Significant retention and peak broadening/tailing

This table summarizes findings from a study on free fatty acids, demonstrating that both mobile phase strength and column chemistry affect peak shape.[17][18]

Experimental Protocols

This section provides a detailed methodology for the analysis of 3-keto fatty acids, which can be adapted for this compound.

Protocol: Analysis of 3-Keto Fatty Acids in a Biological Matrix (e.g., Plasma)

This protocol is adapted from established methods for the analysis of 3-keto fatty acids.[8][16]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add an appropriate internal standard.

  • Add 400 µL of ice-cold methanol (B129727) to precipitate the proteins.

  • Vortex the sample for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in the initial mobile phase.

2. HPLC-MS/MS Analysis

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a lower percentage of B (e.g., 40%) to a higher percentage of B (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

G start Poor Peak Shape for This compound check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No ph_optimization Adjust mobile phase pH to 2.5 - 3.0 (add 0.1% Formic Acid) check_tailing->ph_optimization Yes solvent_mismatch Dissolve sample in initial mobile phase check_fronting->solvent_mismatch Yes end Improved Peak Shape check_fronting->end No/Other Issues column_check Use a high-purity, end-capped C18 column ph_optimization->column_check sample_concentration_tailing Reduce sample concentration or injection volume column_check->sample_concentration_tailing additive Consider adding a silanol suppressor (e.g., TEA) (Use with caution) sample_concentration_tailing->additive additive->end sample_concentration_fronting Reduce sample concentration or injection volume solvent_mismatch->sample_concentration_fronting column_void Check for column void (replace column if necessary) sample_concentration_fronting->column_void column_void->end

Caption: A troubleshooting workflow for improving the peak shape of this compound in RP-HPLC.

References

preventing degradation of 3-Oxo-C16:1 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice to prevent the degradation of 3-Oxo-C16:1 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary causes of its degradation?

This compound is a specific acylcarnitine, an intermediate in fatty acid metabolism.[1] Its structure, containing a beta-keto group and an ester bond, makes it susceptible to degradation. The primary degradation pathway is the hydrolysis of the ester bond, which is accelerated by high temperatures and non-neutral pH, especially basic conditions.[2] Endogenous enzymes present in biological samples, such as acylcarnitine hydrolases, can also contribute significantly to its breakdown.[2]

Q2: What are the best practices for sample collection to ensure the stability of this compound?

To minimize degradation at the point of collection, blood samples should be collected in tubes containing an anticoagulant like EDTA or heparin and placed on ice immediately.[2][3] Plasma or serum should be separated from cells as soon as possible, ideally within one to two hours, by centrifugation at low temperatures (e.g., 4°C).[2][3] For tissue samples, it is crucial to snap-freeze them in liquid nitrogen immediately after collection to halt enzymatic activity.[3]

Q3: How should samples be stored to maintain the integrity of this compound?

For long-term stability, plasma, serum, and tissue samples should be stored at -80°C.[2][3] Storage at -20°C is acceptable for shorter durations.[4] It is critical to avoid repeated freeze-thaw cycles, as this can accelerate the degradation of acylcarnitines.[3] If samples cannot be shipped immediately after collection, they should be stored in a freezer, with dried blood spots (DBS) being an exception that can be kept at ambient temperature for up to two days before being refrigerated or frozen.[5]

Q4: Does the choice of extraction solvent affect the stability and recovery of this compound?

Yes, the extraction method is critical. Protein precipitation using a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is a common and effective technique.[3][6] This method efficiently extracts the analyte while removing proteins that can interfere with analysis or contribute to enzymatic degradation. It is recommended to use ice-cold solvents and perform all extraction steps on ice to minimize temperature-induced hydrolysis.[2][3]

Q5: Is derivatization necessary for the analysis of this compound, and can it cause degradation?

While derivatization, such as butylation, is used in some acylcarnitine profiling methods to improve chromatographic properties, it can also lead to partial hydrolysis of the ester bond.[3][6] Whenever possible, direct analysis of the underivatized molecule using sensitive techniques like tandem mass spectrometry (MS/MS) is preferable to avoid potential degradation.[3][5]

Recommended Experimental Protocol

Protocol: Extraction of this compound from Human Plasma for LC-MS/MS Analysis

This protocol is designed to minimize degradation by maintaining low temperatures and ensuring rapid inactivation of enzymes.

1. Materials

  • Human plasma (collected in EDTA tubes)

  • Acetonitrile (HPLC grade, ice-cold)

  • Methanol (HPLC grade, ice-cold)

  • Stable isotope-labeled internal standard (e.g., D3-3-Oxo-C16:1 carnitine)

  • Low-adsorption microcentrifuge tubes

  • Refrigerated centrifuge

2. Sample Preparation Workflow

G cluster_collection Sample Handling cluster_extraction Extraction cluster_analysis Analysis Preparation s1 Collect blood in EDTA tubes s2 Place immediately on ice s1->s2 s3 Centrifuge at 4°C (1,200 x g, 10 min) within 1 hour s2->s3 s4 Aspirate plasma s3->s4 s5 Store plasma at -80°C s4->s5 e1 Thaw plasma on ice s5->e1 Begin Protocol e2 Aliquot 50 µL plasma e1->e2 e3 Add 200 µL ice-cold Acetonitrile with IS e2->e3 e4 Vortex vigorously (30 seconds) e3->e4 e5 Centrifuge at 4°C (10,000 x g, 10 min) e4->e5 e6 Transfer supernatant e5->e6 a1 Evaporate solvent (Nitrogen stream or vacuum) e6->a1 a2 Reconstitute in mobile phase a1->a2 a3 Inject into LC-MS/MS a2->a3

Caption: Recommended workflow for this compound sample preparation.

3. Detailed Steps

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: In a pre-chilled, low-adsorption microcentrifuge tube, add 50 µL of thawed plasma.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing the internal standard to the plasma sample.[6]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[6]

  • Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase for your LC-MS/MS method.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Issue Potential Cause Recommended Solution
Low or No Analyte Signal Sample Degradation: The analyte degraded due to improper collection, handling, or storage.Review sample handling procedures. Ensure blood is placed on ice immediately, plasma is separated quickly at 4°C, and all samples are stored at -80°C.[2][3] Perform all preparation steps on ice.[2]
Inefficient Extraction: The analyte was not effectively recovered from the sample matrix.Optimize the protein precipitation step. Ensure the ratio of solvent to plasma is sufficient (e.g., 4:1). Vortex thoroughly to disrupt protein binding.[6]
Instrumental Issues: The mass spectrometer settings are not optimized for this compound.Confirm the precursor and product ion masses and optimize instrument parameters (e.g., collision energy) using a pure standard.
High Variability in Replicates Inconsistent Sample Handling: Differences in the time between thawing and extraction or temperature fluctuations.Standardize the entire workflow. Process all samples in a consistent manner, minimizing the time they spend at temperatures above freezing.[2] Use an automated liquid handler if available.
Matrix Effects: Ion suppression or enhancement in the mass spectrometer source is affecting quantification.Use a stable isotope-labeled internal standard that co-elutes with the analyte to correct for matrix effects.[3] Evaluate different extraction methods (e.g., solid-phase extraction) to remove interferences.
Pipetting Inaccuracy: Inconsistent volumes of sample, solvent, or internal standard are being added.Calibrate pipettes regularly. Use reverse pipetting for viscous fluids like plasma.

Troubleshooting Logic Diagram

G cluster_sample Sample Integrity cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Problem: Low or Variable Signal c1 Was sample placed on ice immediately? start->c1 Check p1 Was extraction performed on ice with cold solvents? start->p1 Check a1 Are MS parameters optimized for this compound? start->a1 Check c2 Was plasma separated within 1-2 hours at 4°C? c1->c2 c3 Was sample stored at -80°C without freeze-thaw cycles? c2->c3 solution Solution: Review & Optimize Protocol Step c3->solution If 'No' p2 Is the internal standard performing correctly? p1->p2 p3 Is the final extract free of particulates? p2->p3 p3->solution If 'No' a2 Is there evidence of carryover? a1->a2 a3 Are matrix effects being monitored? a2->a3 a3->solution If 'No'

Caption: A troubleshooting flowchart for low or variable this compound signal.

References

Technical Support Center: Synthesis of 3-Oxo-C16:1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Oxo-C16:1 (3-oxo-hexadecenoic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to optimize your synthetic yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing 3-oxoalkanoic acids like this compound?

A1: The two most common and effective methods for synthesizing 3-oxoalkanoic acids and their esters are the acylation of a malonate derivative and the crossed Claisen condensation.[1] Both methods initially produce a β-keto ester, which is more stable and easier to purify than the final acid.[1] The ester is then hydrolyzed to yield the desired 3-oxoalkanoic acid. For the synthesis of the unsaturated this compound, these methods can be adapted by using starting materials that already contain the double bond.

Q2: Why is the synthesis of the methyl or ethyl ester of this compound recommended as an intermediate step?

A2: The carboxylic acid form of β-keto acids is prone to decarboxylation, especially at elevated temperatures.[1] The corresponding ester, such as methyl 3-oxohexadecenoate, is significantly more stable.[1] Synthesizing and purifying the ester first, followed by a mild hydrolysis to the carboxylic acid, generally leads to higher overall yields and purity.

Q3: What are the main challenges in synthesizing the unsaturated this compound compared to its saturated analog?

A3: The presence of a double bond in the C16:1 acyl chain introduces several challenges. These include the potential for isomerization of the double bond under basic or acidic conditions, oxidation of the double bond, and the need for chemoselective reactions that do not affect the double bond. Careful selection of reagents and reaction conditions is crucial. Protecting groups may be necessary in some synthetic strategies to shield the double bond during certain reaction steps.[2]

Q4: How can I purify the final this compound product?

A4: Purification of the intermediate β-keto ester is typically achieved through column chromatography on silica (B1680970) gel or distillation under reduced pressure.[1] After hydrolysis, the final this compound acid can be purified by recrystallization.[1] Given the potential for thermal degradation, all purification steps should be conducted at low temperatures whenever possible.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Steps
Poor quality of starting materials Ensure all starting materials, especially the acyl chloride or ester, are pure and dry. Moisture can quench the strong bases used in the reaction.
Ineffective enolate formation Use a sufficiently strong and non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH). Ensure the reaction is carried out under strictly anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).
Side reactions Self-condensation of the starting ester can be a significant side reaction in Claisen condensations. Using a large excess of the simpler ester (e.g., ethyl acetate) can favor the desired crossed condensation.
Product degradation The 3-oxo acid product is susceptible to decarboxylation. Maintain low temperatures during workup and purification. Hydrolysis of the intermediate ester should be performed under mild conditions (e.g., using lithium hydroxide (B78521) at room temperature).[1]
Isomerization or oxidation of the double bond For the unsaturated synthesis, avoid harsh acidic or basic conditions and prolonged exposure to air. Consider using antioxidants during storage and purification.
Issue 2: Presence of Multiple Products in the Reaction Mixture
Potential Cause Troubleshooting Steps
Incomplete reaction Monitor the reaction progress using thin-layer chromatography (TLC) to ensure the complete consumption of the limiting reagent.
Self-condensation products As mentioned above, optimize the stoichiometry of the reactants in a Claisen condensation to minimize self-condensation.
Decarboxylation of the product If a significant amount of the corresponding methyl ketone is observed, it indicates decarboxylation of the 3-oxo acid. Ensure the workup and purification are performed at low temperatures and under neutral or slightly acidic conditions.
Isomers of the unsaturated product The position of the double bond may shift. Characterize the product mixture by NMR spectroscopy to identify any isomers. Optimization of reaction conditions (e.g., lower temperature, shorter reaction time) may minimize isomerization.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of a saturated analog, which can be adapted for the synthesis of this compound by using an unsaturated starting material like palmitoleoyl chloride.

Protocol 1: Synthesis of Methyl 3-Oxohexadecanoate via Acylation of a Malonate

This method is a reliable, high-yielding procedure for β-keto esters.

1. Preparation of the Magnesium Enolate:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend methyl potassium malonate (1.0 eq) in anhydrous acetonitrile.

  • Cool the stirred mixture to 10-15 °C.

  • Add dry triethylamine (B128534) (1.5 eq) followed by anhydrous magnesium chloride (1.2 eq).

  • Stir the resulting slurry at 20-25 °C for 2.5 hours.

2. Acylation:

  • Cool the reaction mixture to 0 °C.

  • Add palmitoleoyl chloride (0.47 eq) dropwise over 25 minutes.

  • Add a small additional amount of triethylamine (e.g., 0.1 eq).

  • Allow the reaction to stir overnight at 20-25 °C.

3. Work-up and Purification:

  • Concentrate the mixture in vacuo to remove the acetonitrile.

  • Suspend the residue in toluene (B28343) and re-concentrate in vacuo.

  • Add fresh toluene and cool to 10-15 °C.

  • Cautiously add 13% aqueous HCl while maintaining the temperature below 25 °C.

  • Separate the aqueous layer and wash the organic layer twice with 13% aqueous HCl and then with water.

  • Concentrate the organic layer in vacuo to obtain the crude product.

  • Purify the crude methyl 3-oxohexadecenoate by distillation under reduced pressure or column chromatography.

Protocol 2: Synthesis of Methyl 3-Oxohexadecanoate via Crossed Claisen Condensation

This is a classical approach for the formation of β-keto esters.

1. Reaction Setup:

2. Reaction:

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • After completion, cool the reaction mixture in an ice bath and quench by the slow addition of dilute aqueous HCl until the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude methyl 3-oxohexadecenoate by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 3: Hydrolysis of Methyl 3-Oxohexadecenoate to this compound

This final step yields the desired carboxylic acid.

1. Saponification:

  • Dissolve the purified methyl 3-oxohexadecenoate in a suitable solvent like a mixture of tetrahydrofuran (B95107) and water.

  • Add a slight excess of lithium hydroxide (LiOH) (e.g., 1.1 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

2. Work-up and Purification:

  • Carefully acidify the reaction mixture to a pH of approximately 3-4 with a dilute aqueous acid (e.g., 1 M HCl) at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting this compound can be further purified by recrystallization if necessary.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the synthesis of saturated 3-oxo fatty acid esters, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Reaction Conditions for the Synthesis of Methyl 3-Oxohexadecanoate

ParameterMethod 1: Malonate AcylationMethod 2: Claisen Condensation
Base TriethylamineSodium Methoxide
Solvent Acetonitrile, TolueneToluene
Acylating Agent Palmitoyl ChlorideMethyl Palmitate & Methyl Acetate
Temperature 0-25 °CRoom Temperature to gentle heating
Reaction Time OvernightMonitored by TLC

Table 2: Comparison of Yields for Saturated Analogs

Synthetic MethodIntermediate ProductTypical YieldReference
Malonate AcylationMethyl 3-oxooctadecanoateHigh[1]
Claisen CondensationMethyl 3-oxooctadecanoateModerate to High[1]

Visualizations

Synthesis_Workflow cluster_ester Synthesis of this compound Ester cluster_acid Hydrolysis to this compound Acid Unsaturated Acyl Chloride Unsaturated Acyl Chloride Acylation Acylation Unsaturated Acyl Chloride->Acylation Malonate Derivative Malonate Derivative Malonate Derivative->Acylation This compound Ester This compound Ester Acylation->this compound Ester Method 1 Unsaturated Ester Unsaturated Ester Claisen Condensation Claisen Condensation Unsaturated Ester->Claisen Condensation Simple Ester Simple Ester Simple Ester->Claisen Condensation Claisen Condensation->this compound Ester Method 2 Hydrolysis Hydrolysis This compound Ester->Hydrolysis This compound Acid This compound Acid Hydrolysis->this compound Acid

Caption: General synthetic workflow for this compound.

Troubleshooting_Yield Low Yield Low Yield Poor Reagents Poor Reagents Low Yield->Poor Reagents Cause Ineffective Enolate Ineffective Enolate Low Yield->Ineffective Enolate Cause Side Reactions Side Reactions Low Yield->Side Reactions Cause Product Degradation Product Degradation Low Yield->Product Degradation Cause Use Dry Reagents Use Dry Reagents Poor Reagents->Use Dry Reagents Solution Stronger Base Stronger Base Ineffective Enolate->Stronger Base Solution Optimize Stoichiometry Optimize Stoichiometry Side Reactions->Optimize Stoichiometry Solution Low Temp Workup Low Temp Workup Product Degradation->Low Temp Workup Solution

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Addressing Contamination Issues in 3-Oxo-C16:1 Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Oxo-C16:1-HSL. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound-HSL and why is its purity critical?

Q2: What are the most common sources of contamination in this compound-HSL research?

A2: Contamination in lipidomics, and specifically in the analysis of long-chain AHLs like this compound-HSL, can originate from multiple sources throughout the experimental workflow. These include:

  • Plasticware: Consumables like microcentrifuge tubes, pipette tips, and vials can leach plasticizers (e.g., phthalates), slip agents (e.g., oleamide, erucamide), and other polymer additives.[8][9]

  • Solvents and Reagents: Even high-purity solvents can contain trace impurities that become significant in sensitive mass spectrometry analyses. Water from purification systems can also be a source of contamination.

  • Laboratory Environment: The air may contain volatile organic compounds and plasticizers that can settle on samples. Personal care products used by researchers can also introduce contaminants like siloxanes.

  • Instrumentation: Tubing, seals, and pump components within the LC-MS system can leach contaminants over time. Carryover from previous samples is also a common issue.[10]

Q3: How does the stability of this compound-HSL affect experimental outcomes?

A3: this compound-HSL, like other AHLs, is susceptible to degradation, primarily through pH- and temperature-dependent hydrolysis of its lactone ring (lactonolysis). This degradation is more pronounced at alkaline pH.[11][12] Longer acyl chains, such as the C16 chain of this compound-HSL, generally confer greater stability compared to short-chain AHLs.[11][12] Failure to control pH and temperature during sample storage and processing can lead to lower-than-expected concentrations of the active molecule, resulting in a diminished or absent biological response in assays.

Troubleshooting Contamination in this compound-HSL Analysis

This guide provides a systematic approach to identifying and resolving common contamination issues encountered during the LC-MS/MS analysis of this compound-HSL.

Issue 1: Unexpected Peaks in Blank Injections

Symptoms:

  • Presence of peaks in chromatograms from blank injections (solvent only).

  • High background noise in the mass spectrometer.[10][13][14][15]

Troubleshooting Workflow:

G start Start: Unexpected peaks in blank step1 Step 1: Identify Contaminant Profile Compare m/z values to common contaminant lists. start->step1 step2 Step 2: Isolate the Source Systematically test components. step1->step2 step3a Solvent Contamination: Inject fresh, high-purity solvent from a new bottle. step2->step3a step3b Plasticware Contamination: Perform a mock extraction with glassware instead of plasticware. step2->step3b step3c System Contamination: Flush the LC system and clean the ion source. step2->step3c result1 If peaks disappear, original solvent was contaminated. step3a->result1 result2 If peaks disappear, plasticware was the source. step3b->result2 result3 If peaks are reduced, system contamination was a factor. step3c->result3 end End: Contamination Source Identified result1->end result2->end result3->end

Caption: Troubleshooting workflow for unexpected peaks in blank injections.

Common Contaminants and their m/z Values:

Contaminant ClassExampleCommon Adducts and m/z (Positive ESI)Potential Source
Plasticizers Dibutyl phthalate (B1215562) (DBP)[M+H]⁺: 279.1591, [M+Na]⁺: 301.1410Polypropylene (B1209903) tubes, vial caps
Diisooctyl phthalate (DIOP)[M+H]⁺: 391.2843, [M+Na]⁺: 413.2662Plastic containers, tubing
Slip Agents Oleamide[M+H]⁺: 282.2791, [M+Na]⁺: 304.2611Polyethylene and polypropylene labware
Erucamide[M+H]⁺: 338.3423, [M+Na]⁺: 360.3242Polyethylene and polypropylene labware
Polymers Polyethylene glycol (PEG)Series of peaks with 44.0262 Da spacingSurfactants, personal care products
PolysiloxanesSeries of peaks with 74.0188 Da spacingPump oils, septa, personal care products

Note: The exact m/z will depend on the specific adduct formed (e.g., H⁺, Na⁺, K⁺, NH₄⁺).[16][17][18][19]

Issue 2: Poor Signal-to-Noise Ratio for this compound-HSL

Symptoms:

  • The peak for this compound-HSL is present but has low intensity relative to the baseline.

  • Difficulty in accurate quantification due to high background.[20]

Potential Causes and Solutions:

Potential CauseTroubleshooting Step
Matrix Effects (Ion Suppression) Highly abundant co-eluting lipids (e.g., phospholipids) can suppress the ionization of this compound-HSL.[20] Solution: Implement a more rigorous sample cleanup protocol, such as solid-phase extraction (SPE) with a lipid removal sorbent, or optimize the chromatographic gradient to separate the analyte from the interfering matrix components.[11][12][21][22][23]
Analyte Degradation The lactone ring of this compound-HSL may have hydrolyzed due to inappropriate pH or high temperature during sample preparation or storage.[11][12] Solution: Ensure samples and extracts are kept at a cool temperature and that the pH of aqueous solutions is neutral or slightly acidic. Prepare fresh samples if degradation is suspected.
Suboptimal MS Parameters The mass spectrometer settings (e.g., collision energy, declustering potential) may not be optimized for this specific long-chain AHL. Solution: Perform a compound optimization by infusing a pure standard of this compound-HSL to determine the optimal MS parameters for the precursor and product ions.

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Culture Supernatant

This protocol is designed to extract this compound-HSL from bacterial culture supernatants while minimizing contamination.

  • Cell Removal: Centrifuge the bacterial culture (e.g., 5,000 x g for 15 minutes at 4°C) to pellet the cells.

  • Supernatant Collection: Carefully transfer the supernatant to a clean glass tube. Avoid disturbing the cell pellet.

  • Extraction:

    • Add an equal volume of acidified ethyl acetate (B1210297) (containing 0.1% formic acid) to the supernatant.

    • Vortex vigorously for 2 minutes.

    • Centrifuge (e.g., 3,000 x g for 10 minutes) to separate the phases.

  • Collection of Organic Phase: Carefully collect the upper organic phase (ethyl acetate) containing the this compound-HSL and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol (B129727) or acetonitrile).

  • Filtration: Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an amber glass autosampler vial.

Protocol 2: LC-MS/MS Analysis of this compound-HSL

This protocol provides a starting point for the LC-MS/MS analysis of long-chain AHLs. Optimization may be required for your specific instrumentation.

  • LC System: UHPLC or HPLC system.

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50-98% B

    • 15-18 min: 98% B

    • 18-18.1 min: 98-50% B

    • 18.1-22 min: 50% B (equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound-HSL: Precursor ion m/z 352.2 -> Product ions m/z 102.1 (lactone ring) and another specific fragment.

    • Internal Standard (e.g., ¹³C-labeled AHL): Monitor the corresponding mass shift.

  • Data Analysis: Quantify the peak area of the analyte and normalize it to the peak area of the internal standard. Use a calibration curve prepared with known concentrations of this compound-HSL to determine the concentration in the samples.

Signaling Pathways and Workflows

Quorum Sensing in Sinorhizobium meliloti

The SinI/ExpR system in S. meliloti is responsible for the production and detection of long-chain AHLs, including this compound-HSL, to regulate gene expression in a population-density-dependent manner.[1][2][3][24][25]

Caption: SinI/ExpR quorum-sensing pathway in S. meliloti.
Priming of Plant Defenses by Long-Chain AHLs

Long-chain AHLs like this compound-HSL can be perceived by plants, leading to a "primed" state of heightened defense readiness.[4][5][6][7][26][27]

G AHL This compound-HSL (from bacteria) Plant_Cell Plant Cell AHL->Plant_Cell Perception Perception (Receptor Binding?) Plant_Cell->Perception triggers Signaling_Cascade Downstream Signaling (e.g., MAPK activation, hormone signaling) Perception->Signaling_Cascade Priming Primed State Signaling_Cascade->Priming Pathogen_Attack Pathogen Attack Priming->Pathogen_Attack prepares for Defense_Response Faster & Stronger Defense Response Pathogen_Attack->Defense_Response results in

References

Technical Support Center: Optimizing Storage Conditions for Long-Term Stability of 3-Oxo-C16:1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of 3-Oxo-C16:1 to ensure its long-term stability and integrity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, or N-(3-Oxohexadecanoyl)-L-homoserine lactone, is a long-chain N-acyl homoserine lactone (AHL). These molecules are crucial in bacterial quorum sensing, a cell-to-cell communication process that regulates gene expression related to virulence, biofilm formation, and other collective behaviors. The stability of this compound is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity.

Q2: What is the primary degradation pathway for this compound?

The main degradation pathway for this compound, like other AHLs, is the hydrolysis of the ester bond in the homoserine lactone ring, a process known as lactonolysis. This opens the ring and renders the molecule inactive. This process is significantly influenced by pH and temperature.

Q3: What are the general recommendations for storing this compound?

For long-term stability, this compound should be stored as a solid at -20°C or below, protected from light and moisture. Under these conditions, it can be stable for at least two to four years.[1][2][3][4][5][6]

Q4: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or chloroform (B151607).[1][7] To minimize degradation, these solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[8][9] The use of primary alcohols like ethanol (B145695) is not recommended as they can promote the opening of the lactone ring.[5]

Troubleshooting Guides

Issue 1: Loss of Biological Activity in Experiments

Possible Cause 1: Degradation due to improper storage of the solid compound.

  • Troubleshooting Step: Ensure the solid this compound has been consistently stored at -20°C or lower and protected from moisture and light. If storage conditions have been compromised, consider purchasing a new batch.

Possible Cause 2: Hydrolysis of the stock solution.

  • Troubleshooting Step: Verify that the stock solution was prepared in an anhydrous solvent (e.g., DMSO) and stored in tightly sealed vials at -80°C. If the solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution.

Possible Cause 3: Degradation in the aqueous experimental medium.

  • Troubleshooting Step: The stability of this compound is significantly reduced in aqueous solutions, especially at alkaline pH. Prepare working solutions fresh for each experiment and use them promptly. Ensure the pH of your experimental buffer is neutral or slightly acidic.

Issue 2: Inconsistent or Irreproducible Experimental Results

Possible Cause 1: Inaccurate concentration of the working solution.

  • Troubleshooting Step: Ensure the stock solution is fully dissolved before making dilutions. Long-chain AHLs can be less soluble, so gentle warming and vortexing may be necessary.

Possible Cause 2: Gradual degradation of the compound during the experiment.

  • Troubleshooting Step: For long-term experiments, consider the stability of this compound under your specific experimental conditions (temperature, pH). It may be necessary to replenish the compound during the experiment.

Data Presentation

The stability of 3-oxo-AHLs is highly dependent on the storage conditions. While specific kinetic data for this compound is limited, the following tables provide a summary of recommended storage conditions and stability information based on data for this compound and closely related long-chain AHLs.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended SolventDuration of Stability
Solid-20°CN/A≥ 2-4 years
Stock Solution-80°CAnhydrous DMSOUp to 6 months
Stock Solution-20°CAnhydrous DMSOUp to 1 month
Working SolutionRoom TemperatureAqueous Buffer (pH ≤ 7)Use immediately

Table 2: Factors Affecting the Stability of 3-Oxo-AHLs

FactorEffect on StabilityRecommendation
pH Alkaline pH (>7) significantly accelerates the rate of lactonolysis, leading to rapid degradation.[7]Maintain solutions at a neutral or slightly acidic pH. Avoid alkaline buffers for long-term incubations.
Temperature Higher temperatures increase the rate of hydrolysis and degradation.Store solid and stock solutions at low temperatures (-20°C or -80°C). Avoid prolonged exposure to room temperature.
Solvent Anhydrous organic solvents (e.g., DMSO) provide a stable environment. Primary alcohols can promote degradation.[5]Use anhydrous DMSO or chloroform for stock solutions.
Freeze-Thaw Cycles Repeated cycles can introduce moisture and accelerate degradation.Aliquot stock solutions into single-use volumes.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol allows for the quantitative analysis of this compound degradation over time under specific conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Buffers of various pH (e.g., pH 5, 7, 9)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and UV detector

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.

  • Preparation of Test Solutions: Dilute the stock solution in the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each test solution.

  • Sample Quenching (Optional): To stop further degradation, the reaction can be quenched by adding an equal volume of acetonitrile.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable gradient of acetonitrile and water (with a modifier like 0.1% formic acid) to separate this compound from its degradation products.

    • Monitor the elution profile using a UV detector at the appropriate wavelength for 3-oxo-AHLs (around 210 nm or as determined by a UV scan).

  • Data Analysis:

    • Quantify the peak area corresponding to the intact this compound at each time point.

    • Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Mandatory Visualizations

Troubleshooting_Workflow_for_3-Oxo-C16_1_Stability_Issues Start Start: Experiment Shows Loss of Activity or Inconsistency Check_Storage Check Storage Conditions of Solid Compound Start->Check_Storage Storage_OK Storage OK? Check_Storage->Storage_OK New_Compound Action: Use a New Batch of this compound Storage_OK->New_Compound No Check_Stock Examine Stock Solution Preparation and Storage Storage_OK->Check_Stock Yes End End: Problem Resolved New_Compound->End Stock_OK Stock Solution OK? Check_Stock->Stock_OK New_Stock Action: Prepare a Fresh Stock Solution Stock_OK->New_Stock No Check_Experiment Review Experimental Protocol Stock_OK->Check_Experiment Yes New_Stock->End Protocol_OK Protocol OK? Check_Experiment->Protocol_OK Modify_Protocol Action: Modify Protocol (e.g., fresh dilutions, pH control) Protocol_OK->Modify_Protocol No Protocol_OK->End Yes Modify_Protocol->End

Caption: Troubleshooting workflow for stability issues with this compound.

Degradation_Pathway_of_3_Oxo_C16_1 AHL This compound (Active) Hydrolysis Lactonolysis (Hydrolysis of Lactone Ring) AHL->Hydrolysis Product N-(3-Oxohexadecanoyl)-L-homoserine (Inactive) Hydrolysis->Product Factors Accelerated by: - Alkaline pH - High Temperature Factors->Hydrolysis

Caption: Primary degradation pathway of this compound via lactonolysis.

References

Technical Support Center: Enhancing the Sensitivity of 3-Oxo-C16:1 Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 3-Oxo-C16:1 biosensors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments and enhance the sensitivity of your biosensor assays.

Troubleshooting Guide

Issue 1: Low or No Signal from the Biosensor

A weak or absent signal is a frequent challenge, particularly with long-chain acyl-homoserine lactones (AHLs) like this compound-HSL due to their hydrophobicity.

Potential Cause Troubleshooting Steps
Poor Solubility of this compound-HSL 1. Optimize Solvent for Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or DMF. This compound-HSL is soluble in DMSO and DMF at approximately 20 mg/mL[1][2]. Avoid using ethanol (B145695) as it can open the lactone ring[2][3]. 2. Ensure Proper Dissolution: After adding the solvent, vortex thoroughly. Gentle warming and sonication can aid in complete dissolution. 3. Minimize Solvent Concentration in Assay: Ensure the final concentration of the organic solvent in the assay medium is low (typically ≤ 0.5%) to avoid toxicity to the reporter strain. Run a solvent-only control to check for inhibitory effects.
Degradation of this compound-HSL 1. pH-Dependent Lactonolysis: The lactone ring of AHLs is susceptible to hydrolysis at alkaline pH. Use a buffered medium to maintain a stable, slightly acidic to neutral pH throughout the experiment[4]. 2. Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light and moisture[2]. 3. Enzymatic Degradation: Be aware that some bacteria can produce enzymes (lactonases or acylases) that degrade AHLs. If using co-culture experiments, consider this possibility.
Suboptimal Concentration 1. Perform a Dose-Response Curve: The optimal concentration for this compound-HSL may differ from shorter-chain AHLs. Perform a thorough dose-response experiment to determine the optimal concentration range for your specific biosensor.
Issues with the Reporter Strain 1. Verify Reporter Strain Integrity: Streak the reporter strain from a frozen stock onto a fresh agar (B569324) plate before each experiment. Verify the genetic integrity of the reporter strain (e.g., through plasmid sequencing). 2. Ensure Proper Growth Conditions: Grow the reporter strain under the recommended conditions, including appropriate antibiotic selection, to maintain the reporter plasmid.
Issue 2: High Background Signal

High background can mask the true signal from this compound-HSL, reducing the sensitivity of the assay.

Potential Cause Troubleshooting Steps
Contamination 1. Sterile Technique: Ensure all media, buffers, and pipette tips are sterile. Autoclave all necessary reagents. 2. Fresh Solutions: Prepare fresh stock solutions of this compound-HSL.
Reporter Strain Instability 1. Spontaneous Mutations: A high background may indicate spontaneous mutations in the reporter system. Perform a negative control experiment with the reporter strain and no added this compound-HSL. If the background remains high, consider obtaining a fresh stock of the reporter strain.
Cross-Reactivity of the Receptor 1. Receptor Promiscuity: The LasR receptor, commonly used in these biosensors, can be activated by other AHLs, although it has the highest affinity for its cognate ligand. If working with complex samples, consider the presence of other AHLs that might be activating your biosensor.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound-HSL?

A1: Due to its hydrophobic nature, this compound-HSL should be dissolved in an organic solvent like DMSO or DMF to create a stock solution. A concentration of 20 mg/mL is achievable in these solvents[1][2]. It is not recommended to use ethanol as it can cause lactonolysis[2][3]. For experimental use, dilute the stock solution in the assay medium to the desired final concentration, ensuring the final solvent concentration is not toxic to the cells.

Q2: How should I store my this compound-HSL stock solution?

A2: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles which can lead to degradation. The solid form should also be stored at -20°C and protected from light and moisture[2].

Q3: My Pseudomonas aeruginosa isolate does not respond to exogenous this compound-HSL. Why?

A3: Many clinical and environmental isolates of P. aeruginosa have mutations in the lasR gene, which encodes the receptor for long-chain 3-oxo-HSLs. This can render them unresponsive to these signaling molecules. These strains may have evolved to regulate their virulence in a LasR-independent manner.

Q4: Can other AHLs interfere with my this compound-HSL biosensor assay?

A4: Yes. While the LasR receptor has a high affinity for long-chain 3-oxo-HSLs, it can exhibit some cross-reactivity with other AHLs, particularly other long-chain AHLs. If you are analyzing a mixed sample, be aware of the potential for interference from other AHLs.

Experimental Protocols

Protocol 1: Standard this compound-HSL Bioassay using a LasR-based Reporter Strain

This protocol is adapted from standard protocols for shorter-chain 3-oxo-HSLs, with special considerations for the properties of this compound-HSL.

1. Preparation of Reporter Strain:

  • Inoculate a single colony of the LasR-based reporter strain into an appropriate liquid medium containing the necessary selective antibiotics.
  • Grow the culture overnight at the recommended temperature with shaking.
  • The following day, subculture the overnight culture into fresh medium and grow to the early- to mid-exponential phase (e.g., OD600 of 0.2-0.4).

2. Preparation of this compound-HSL:

  • Prepare a 10 mM stock solution of this compound-HSL in 100% DMSO.
  • Create a series of dilutions in the assay medium to achieve the desired final concentrations for your dose-response curve.

3. Assay Setup:

  • In a 96-well microtiter plate, add a standardized volume of the diluted reporter strain culture to each well.
  • Add the different concentrations of this compound-HSL to the respective wells.
  • Include negative controls (reporter strain with medium and solvent only) and positive controls (if available).

4. Incubation:

  • Incubate the plate at the optimal temperature for the reporter strain for a specified period (e.g., 4-8 hours) with shaking.

5. Measurement:

  • Measure the reporter gene output (e.g., fluorescence for GFP, luminescence for Lux) using a plate reader.
  • Measure the optical density at 600 nm (OD600) of each well to normalize the reporter output to cell density.

Data Presentation

Table 1: Solubility of this compound-HSL in Common Solvents

SolventSolubilityReference
DMSO~20 mg/mL[1][2]
DMF~20 mg/mL[1][2]
EthanolSoluble, but not recommended[2][3]

Table 2: Recommended Storage Conditions for this compound-HSL

FormTemperatureDurationSpecial ConditionsReference
Solid-20°C≥ 4 yearsProtect from light and moisture[2]
Stock Solution (in DMSO/DMF)-20°C or -80°CSeveral monthsAliquot to avoid freeze-thaw cycles[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis A Prepare Reporter Strain Culture C Combine Reporter Strain and this compound-HSL in 96-well Plate A->C B Prepare this compound-HSL Stock and Dilutions B->C D Incubate at Optimal Temperature C->D E Measure Reporter Signal (Fluorescence/Luminescence) D->E F Measure Cell Density (OD600) D->F G Normalize Signal to Cell Density E->G F->G

Caption: Experimental workflow for a this compound-HSL bioassay.

signaling_pathway cluster_cell Reporter Cell LasR LasR AHL_LasR This compound-HSL-LasR Complex LasR->AHL_LasR Promoter las Promoter AHL_LasR->Promoter Activates Reporter Reporter Gene (e.g., gfp, lux) Promoter->Reporter Drives Expression Signal Detectable Signal Reporter->Signal AHL_in This compound-HSL AHL_in->LasR Binds AHL_out Extracellular This compound-HSL AHL_out->AHL_in Diffusion

Caption: LasR-based signaling pathway for this compound-HSL detection.

troubleshooting_logic Start Low or No Signal? CheckSolubility Check this compound-HSL Solubility and Solvent Start->CheckSolubility Yes HighBackground High Background Signal? Start->HighBackground No CheckDegradation Investigate Potential Degradation (pH, Temp) CheckSolubility->CheckDegradation CheckConcentration Optimize Concentration (Dose-Response) CheckDegradation->CheckConcentration CheckReporter Verify Reporter Strain Integrity and Growth CheckConcentration->CheckReporter CheckContamination Check for Contamination HighBackground->CheckContamination Yes End Problem Resolved HighBackground->End No CheckStrainStability Assess Reporter Strain Stability CheckContamination->CheckStrainStability ConsiderCrosstalk Consider Receptor Cross-Reactivity CheckStrainStability->ConsiderCrosstalk ConsiderCrosstalk->End Reporter Reporter Reporter->End

Caption: Troubleshooting logic for this compound biosensor issues.

References

resolving co-eluting peaks in 3-Oxo-C16:1 chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 3-Oxo-C16:1 acylcarnitine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly the challenge of co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is this compound acylcarnitine, and why is its analysis important?

A1: this compound acylcarnitine is an intermediate metabolite in the mitochondrial beta-oxidation of monounsaturated C16 fatty acids. Acylcarnitines are crucial for transporting fatty acids into the mitochondria for energy production.[1] The analysis of specific acylcarnitines like this compound is vital for diagnosing and monitoring inborn errors of metabolism, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (MTP) deficiency, where specific long-chain acylcarnitines accumulate.[2][3]

Q2: Why is co-elution a common problem when analyzing this compound?

A2: Co-elution is a frequent challenge due to the presence of isomers—molecules with the same mass but different structures. Standard mass spectrometry alone cannot differentiate these compounds, making chromatographic separation essential.[4][5] Potential co-eluting species with this compound include:

  • Positional isomers: C16:1 acylcarnitines where the double bond is in a different position along the fatty acid chain (e.g., cis-9-hexadecenoylcarnitine).[4][6]

  • Structural isomers: Other C16 acylcarnitines, such as 3-hydroxy-hexadecanoylcarnitine (C16-OH), which is a key marker for LCHAD deficiency.[3]

  • Isobaric interferences: Other unrelated compounds in the biological matrix that happen to have the same mass.

Q3: How can I detect if I have a co-elution problem?

A3: Even a symmetrical peak might hide a co-eluting compound. Here’s how to check for co-elution:

  • Visual Inspection: Look for peak fronting, tailing, shoulders, or split peaks in your chromatogram.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) or Mass Spectrometer to acquire spectra across the peak. If the UV or mass spectrum changes from the upslope to the downslope of the peak, co-elution is likely occurring.

  • Extracted Ion Chromatograms (EICs): If you know the mass of a potential interfering isomer, you can plot its EIC and see if it elutes at the same retention time as your target analyte.

Q4: What is the purpose of derivatization in acylcarnitine analysis?

A4: Derivatization, typically through butylation (forming butyl esters), is often used in acylcarnitine analysis.[7] This process can increase the ionization efficiency of certain acylcarnitines, especially dicarboxylic species, leading to improved sensitivity in mass spectrometry detection.[7] However, many modern methods now focus on analyzing underivatized acylcarnitines to simplify sample preparation.[5][8]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to resolving co-elution issues encountered during the analysis of this compound acylcarnitine.

Logical Troubleshooting Workflow

The diagram below illustrates a step-by-step process for troubleshooting peak co-elution.

G A Initial Observation: Poor Peak Shape or Suspected Co-elution B Step 1: Confirm Co-elution - Peak Purity Scan (MS) - Inject Individual Standards A->B C Step 2: Optimize Mobile Phase Gradient B->C Co-elution Confirmed D Decrease Gradient Slope (make it shallower) C->D E Change Organic Modifier (e.g., Acetonitrile (B52724) to Methanol) C->E F Step 3: Adjust Other LC Parameters D->F Resolution still inadequate L Baseline Separation Achieved D->L Successful E->F Resolution still inadequate E->L Successful G Lower Flow Rate F->G H Adjust Column Temperature F->H I Step 4: Evaluate Stationary Phase G->I Resolution still inadequate G->L Successful H->I Resolution still inadequate H->L Successful J Use Column with Higher Efficiency (smaller particles / core-shell) I->J K Switch Column Chemistry (e.g., C18 to Phenyl-Hexyl) I->K J->L Successful K->L Successful

A logical workflow for troubleshooting co-elution issues.
Troubleshooting Steps in Detail

Problem Potential Cause Recommended Solution
Poor or No Separation of this compound and Isomers Inadequate chromatographic selectivity or efficiency.1. Optimize the LC Gradient: A shallower gradient increases the time analytes spend interacting with the stationary phase, often improving resolution. 2. Change Mobile Phase Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity. 3. Adjust Additives: Using ion-pairing reagents like heptafluorobutyric acid (HFBA) in the mobile phase can improve the retention of polar compounds like acylcarnitines on reversed-phase columns.[7]
Low Signal Intensity Inefficient ionization or low sample concentration.1. Optimize MS Source Parameters: Adjust spray voltage, gas flows, and temperature for optimal ionization. 2. Consider Derivatization: Butylation can improve the ionization efficiency of certain acylcarnitines.[7] 3. Sample Concentration: Concentrate the sample extract before injection.
Poor Peak Shape (Tailing or Fronting) Column contamination, degradation, or secondary interactions.1. Flush the Column: Use a strong solvent to wash the column. 2. Check pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for the analyte. 3. Replace Column/Guard Column: If flushing does not work, the column may be degraded and require replacement.
Inconsistent Retention Times Fluctuations in temperature or mobile phase composition.1. Use a Column Oven: Maintain a stable column temperature. 2. Prepare Fresh Mobile Phase: Prepare mobile phases daily to ensure consistent composition. 3. System Equilibration: Ensure the LC system is fully equilibrated before starting the analytical run.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol describes a common method for extracting acylcarnitines from plasma via protein precipitation.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add a known amount of a stable isotope-labeled internal standard mixture (e.g., containing d3-C16 carnitine).

  • Protein Precipitation: Add 300 µL of ice-cold methanol to the sample.

  • Vortexing: Vortex the mixture vigorously for 10-20 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a well in a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). The sample is now ready for LC-MS/MS analysis.[5]

Protocol 2: LC-MS/MS Method for Separation of Long-Chain Acylcarnitines

This method is adapted from established protocols for separating a broad range of acylcarnitines, including isomeric species, and is suitable for resolving this compound.[7]

Liquid Chromatography Parameters

Parameter Setting
Column Reversed-Phase C18 (e.g., Zorbax Eclipse XDB-C18, 150 x 3.0 mm, 3.5 µm)[7]
Mobile Phase A 0.1% Formic Acid and 2.5 mM Ammonium Acetate in Water[7]
Mobile Phase B 0.1% Formic Acid and 2.5 mM Ammonium Acetate in Acetonitrile[7]
Flow Rate 0.5 mL/min
Column Temperature 50°C[7]
Injection Volume 5-10 µL

Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
0.51000
3.06535
6.06535
9.74060
10.7595
11.2595
18.5595
19.01000
22.01000
This gradient is an example and should be optimized for your specific instrument and isomer separation needs.[7]

Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion Scan Scan for precursors of m/z 85 (a characteristic fragment ion for carnitine esters)
Ion Spray Voltage 5500 V
Heater Temperature 600°C
Collision Gas Medium

Metabolic Pathway Context

This compound is an intermediate in the beta-oxidation of monounsaturated fatty acids. Understanding its position in this pathway is crucial for interpreting analytical results, especially in the context of metabolic disorders.

G cluster_beta_ox Beta-Oxidation Cycle FA C16:1 Fatty Acid (in Cytosol) ACoA C16:1-CoA FA->ACoA Acyl-CoA Synthetase CPT1 CPT1 ACoA->CPT1 AC_trans Acylcarnitine (in Mitochondria) CPT1->AC_trans Carnitine In, CoA Out CPT2 CPT2 AC_trans->CPT2 ACoA_mito C16:1-CoA (in Mitochondria) CPT2->ACoA_mito CoA In, Carnitine Out EnoylCoA trans-Δ2-C16:1-CoA ACoA_mito->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxy-C16:1-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase OxoacylCoA This compound-CoA HydroxyacylCoA->OxoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Thiolase Thiolase (LCKAT) OxoacylCoA->Thiolase AcetylCoA Acetyl-CoA (to TCA Cycle) Thiolase->AcetylCoA Shortened_ACoA C14:1-CoA (re-enters cycle) Thiolase->Shortened_ACoA

References

minimizing ion suppression of 3-Oxo-C16:1 in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 3-Oxo-C16:1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing ion suppression and ensuring accurate quantification of this compound in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound, or 3-oxo-hexadecenoylcarnitine, is a medium-chain acylcarnitine. Acylcarnitines are crucial intermediates in the metabolism of fatty acids, serving as transport molecules for fatty acids to enter the mitochondria for beta-oxidation, a primary energy-generating process. The profiling of specific acylcarnitines like this compound is vital for diagnosing and understanding various metabolic disorders, including fatty acid oxidation defects.

Q2: What is ion suppression and how does it affect the analysis of this compound?

Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix. These interfering molecules, such as phospholipids, salts, and other endogenous metabolites, compete with this compound for ionization in the MS source. This competition leads to a decreased number of analyte ions reaching the detector, resulting in a suppressed signal. Ion suppression can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.

Q3: What are the common causes of ion suppression when analyzing this compound in biological samples?

The primary causes of ion suppression in the analysis of this compound from biological matrices like plasma or serum include:

  • Phospholipids: These are abundant in biological membranes and are a major source of ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize on the ESI droplet, hindering the ionization of the analyte.

  • Endogenous Metabolites: Complex biological samples contain numerous small molecules that can co-elute with this compound and compete for ionization.

  • Ion-Pairing Reagents: While sometimes necessary for chromatographic retention of polar compounds like acylcarnitines, certain ion-pairing reagents can cause significant ion suppression in the MS source.[1]

Q4: How can I determine if my this compound signal is being affected by ion suppression?

A widely used and effective method to identify regions of ion suppression in your chromatogram is the post-column infusion experiment . This technique involves continuously infusing a standard solution of this compound directly into the mass spectrometer while a blank matrix sample (an extract of your sample that does not contain the analyte) is injected onto the LC column. A stable baseline signal is established for the infused standard. If there is a dip or drop in this baseline at the retention time of this compound, it indicates that co-eluting matrix components are causing ion suppression.

Troubleshooting Guides

Issue: Low or inconsistent signal intensity for this compound.

This is a common symptom of ion suppression. Follow this troubleshooting guide to diagnose and resolve the issue.

Step 1: Identify the Source of the Problem
  • Perform a Post-Column Infusion Experiment: This will confirm if ion suppression is occurring at the retention time of your analyte.

  • Analyze a Neat Standard: Prepare a standard of this compound in a clean solvent (e.g., methanol/water) and compare its response to a standard spiked into the extracted blank matrix at the same concentration. A significantly lower response in the matrix indicates ion suppression.

Step 2: Mitigate Ion Suppression

Based on the findings from Step 1, implement one or more of the following strategies:

The goal of sample preparation is to remove interfering matrix components while maximizing the recovery of this compound.

  • Protein Precipitation (PPT): A simple and fast method, but often results in the least clean sample extract and may lead to significant ion suppression.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances in the aqueous phase.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively retaining the analyte on a solid sorbent while matrix components are washed away. This is often the most effective method for minimizing ion suppression.

Quantitative Comparison of Sample Preparation Methods for Acylcarnitines

While specific data for this compound is limited, the following table provides a representative comparison of recovery and matrix effects for medium-chain acylcarnitines using different sample preparation techniques, based on available literature for similar analytes.

Sample Preparation MethodTypical Analyte Recovery (%)Relative Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (Acetonitrile) 85 - 110[2]High (significant suppression)Fast, simple, inexpensiveHigh levels of co-extracted matrix components
Liquid-Liquid Extraction (Ethyl Acetate) 70 - 90ModerateGood removal of polar interferencesCan be labor-intensive, may have lower recovery for polar analytes
Solid-Phase Extraction (Mixed-Mode Cation Exchange) > 95Low (minimal suppression)High selectivity, cleanest extractsMore complex and costly than PPT and LLE

Note: The actual recovery and matrix effect will depend on the specific analyte, matrix, and protocol used.

  • Improve Separation: Modify your LC gradient to better separate this compound from the regions of ion suppression identified in the post-column infusion experiment.

  • Use a Different Column: Consider a column with a different stationary phase (e.g., a pentafluorophenyl (PFP) column) to alter selectivity.

  • Adjust Flow Rate: Lowering the flow rate can sometimes reduce the severity of ion suppression by improving the desolvation process in the ESI source.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction of the signal and reliable quantification.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for this compound Analysis using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., this compound-d3).

    • Add 200 µL of 4% phosphoric acid and vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
  • Prepare Solutions:

    • Infusion Solution: Prepare a standard solution of this compound in the initial mobile phase at a concentration that provides a stable and moderate signal (e.g., 50 ng/mL).

    • Blank Matrix Extract: Prepare a blank plasma sample using your established sample preparation protocol (e.g., the SPE protocol above).

  • System Setup:

    • Set up your LC-MS/MS system with the analytical column and mobile phases used for your this compound analysis.

    • Using a T-connector, connect a syringe pump to the flow path between the LC column and the mass spectrometer's ion source.

  • Experimental Procedure:

    • Equilibrate the LC column with the initial mobile phase conditions.

    • Begin infusing the this compound solution from the syringe pump at a low, constant flow rate (e.g., 10 µL/min).

    • Once a stable signal for this compound is observed in the mass spectrometer, start the LC gradient and inject a solvent blank (e.g., mobile phase). This will establish the baseline signal.

    • After the solvent blank run, inject the prepared blank matrix extract.

    • Monitor the signal of the infused this compound throughout the chromatographic run.

  • Data Analysis:

    • Overlay the chromatograms from the solvent blank and the blank matrix extract injections.

    • A stable, flat baseline in the blank matrix run indicates no significant ion suppression.

    • A negative peak or dip in the baseline indicates a region of ion suppression. The retention time of this dip corresponds to the elution of matrix components causing the suppression.

Visualizations

Signaling and Experimental Workflow Diagrams

fatty_acid_beta_oxidation cluster_cytosol Cytosol cluster_mitochondrial_membrane Mitochondrial Membranes cluster_mitochondrial_matrix Mitochondrial Matrix Fatty_Acid Fatty Acid (e.g., Palmitoleic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT1 Carnitine Palmitoyltransferase I (CPT1) Fatty_Acyl_CoA->CPT1 Carnitine -> CoA Fatty_Acyl_Carnitine Fatty Acylcarnitine CPT1->Fatty_Acyl_Carnitine CACT Carnitine-Acylcarnitine Translocase (CACT) CACT->Fatty_Acyl_Carnitine CPT2 Carnitine Palmitoyltransferase II (CPT2) Matrix_Fatty_Acyl_CoA Fatty Acyl-CoA CPT2->Matrix_Fatty_Acyl_CoA Fatty_Acyl_Carnitine->CACT Fatty_Acyl_Carnitine->CPT2 CoA -> Carnitine Beta_Oxidation Beta-Oxidation Cycle Matrix_Fatty_Acyl_CoA->Beta_Oxidation 3_Oxo_C16_1_CoA This compound-CoA Beta_Oxidation->3_Oxo_C16_1_CoA Intermediate Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Product 3_Oxo_C16_1 This compound (Acylcarnitine) 3_Oxo_C16_1_CoA->3_Oxo_C16_1 via Carnitine Acyltransferase

Caption: Fatty Acid Beta-Oxidation Pathway for this compound Formation.

troubleshooting_workflow Start Low/Inconsistent Signal for this compound Check_System Verify LC-MS System Performance (e.g., with system suitability test) Start->Check_System Post_Column_Infusion Perform Post-Column Infusion Experiment Check_System->Post_Column_Infusion Ion_Suppression Ion Suppression Detected at Analyte Retention Time Post_Column_Infusion->Ion_Suppression Yes No_Suppression No Significant Ion Suppression Post_Column_Infusion->No_Suppression No Optimize_Sample_Prep Optimize Sample Preparation (e.g., SPE, LLE) Ion_Suppression->Optimize_Sample_Prep Other_Issues Investigate Other Potential Issues (e.g., analyte stability, source cleanliness) No_Suppression->Other_Issues Optimize_Chroma Optimize Chromatography (e.g., gradient, column) Optimize_Sample_Prep->Optimize_Chroma Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Re_evaluate Re-evaluate Signal Use_SIL_IS->Re_evaluate Other_Issues->Re_evaluate experimental_workflow Sample_Collection 1. Plasma Sample Collection Spiking 2. Spike with Internal Standard Sample_Collection->Spiking Sample_Prep 3. Sample Preparation (PPT, LLE, or SPE) Spiking->Sample_Prep Extraction 4. Extraction of this compound Sample_Prep->Extraction Drying 5. Evaporation to Dryness Extraction->Drying Reconstitution 6. Reconstitution in Mobile Phase Drying->Reconstitution LC_MS_Analysis 7. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 8. Data Processing and Quantification LC_MS_Analysis->Data_Processing

References

Technical Support Center: Optimizing MS/MS Fragmentation of 3-Oxo-C16:1-Carnitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the tandem mass spectrometry (MS/MS) parameters for the analysis of 3-Oxo-C16:1-carnitine.

Frequently Asked Questions (FAQs)

Q1: What is this compound-carnitine and why is its analysis important?

This compound-carnitine is a long-chain acylcarnitine, an ester of carnitine and a 16-carbon fatty acid with one double bond and a ketone group at the third carbon. Acylcarnitines are crucial intermediates in mitochondrial fatty acid β-oxidation, the primary pathway for cellular energy production from fats.[1][2] The analysis of specific acylcarnitines is vital for diagnosing and monitoring inherited metabolic disorders, as well as for research in areas like diabetes, cardiovascular disease, and insulin (B600854) resistance, where mitochondrial dysfunction is implicated.[1][3]

Q2: What are the expected precursor and product ions for this compound-carnitine in positive ion mode MS/MS?

In positive ion mode electrospray ionization (ESI), this compound-carnitine will be detected as a protonated molecule, [M+H]⁺. During collision-induced dissociation (CID), acylcarnitines typically undergo a characteristic fragmentation, producing a prominent product ion at m/z 85.0284, which corresponds to the carnitine moiety fragment [C4H5O2]⁺.[4][5] Another common neutral loss is that of trimethylamine (B31210) (59 Da).[6] The presence of the 3-oxo group may lead to additional specific fragmentation pathways.

Q3: What are typical starting points for collision energy (CE) and cone voltage for long-chain acylcarnitines?

Optimal collision energy (CE) and cone voltage (or fragmentor voltage) are highly instrument-dependent. However, for long-chain acylcarnitines, a common starting point for collision energy is within the range of 20-40 eV.[4] It is crucial to perform a collision energy optimization experiment for your specific instrument and analyte to determine the ideal setting that maximizes the intensity of the desired fragment ions.[7] Cone voltage should be optimized to maximize the precursor ion intensity without causing significant in-source fragmentation.

Q4: How might the 3-oxo group influence the fragmentation of this compound-carnitine?

The presence of a keto group at the C-3 position can influence the fragmentation pattern by introducing alternative cleavage sites. In addition to the typical acylcarnitine fragmentation, cleavage adjacent to the carbonyl groups (α-cleavage) can occur.[8] This may result in additional diagnostic fragment ions that can be used for more specific identification and quantification.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low Signal Intensity / Poor Ionization 1. Suboptimal ionization source parameters. 2. Inefficient desolvation. 3. Ion suppression from matrix components.[9] 4. Analyte degradation.1. Optimize cone/fragmentor voltage, capillary voltage, and source temperatures. 2. Optimize gas flow rates (nebulizer, desolvation gas). 3. Improve sample preparation (e.g., solid-phase extraction) to remove interferences.[9] 4. Ensure proper sample handling and storage to prevent degradation of keto-acylcarnitines.[2] Consider derivatization to improve stability and ionization.[9][10]
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the column stationary phase.[9] 2. Inappropriate mobile phase composition. 3. Column overload. 4. Extra-column dead volume.1. Use an end-capped column or a different stationary phase. Consider adding a small amount of an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase.[9] 2. Adjust the mobile phase pH and organic solvent composition.[10] 3. Reduce the sample concentration or injection volume. 4. Use tubing with a smaller internal diameter and minimize connection lengths.
Inconsistent Fragmentation Pattern 1. Fluctuations in collision energy. 2. In-source fragmentation. 3. Presence of co-eluting isobaric compounds.1. Ensure the stability of the collision cell gas pressure and voltage. 2. Reduce the cone/fragmentor voltage to minimize fragmentation in the ion source. 3. Improve chromatographic separation to resolve isomers and isobars.[11]
High Background Noise / Interferences 1. Contaminated solvents, reagents, or sample collection materials.[12] 2. Carryover from previous injections. 3. Presence of isobaric interferences from the sample matrix.[10]1. Use high-purity, MS-grade solvents and reagents. Check for contamination in sample collection tubes and plates.[12] 2. Implement a thorough needle and injection port wash routine between samples. Run blank injections to confirm system cleanliness. 3. Develop a more selective sample preparation method or improve chromatographic resolution.

Experimental Protocols

Protocol 1: Optimization of Collision Energy for this compound-carnitine

This protocol describes a general procedure for determining the optimal collision energy for the fragmentation of the [M+H]⁺ ion of this compound-carnitine to its primary fragment ion (m/z 85.0).

Materials:

  • A standard solution of this compound-carnitine of known concentration.

  • A mass spectrometer with MS/MS capabilities (e.g., Triple Quadrupole, Q-TOF).

  • Liquid chromatography (LC) system or a syringe pump for direct infusion.

Procedure:

  • Sample Infusion: Introduce the this compound-carnitine standard solution into the mass spectrometer at a constant flow rate.

  • Precursor Ion Selection: Set the mass spectrometer to positive ion mode and select the [M+H]⁺ ion of this compound-carnitine as the precursor ion for fragmentation.

  • Product Ion Scan: Set up a product ion scan to monitor for the characteristic acylcarnitine fragment at m/z 85.0.

  • Collision Energy Ramp: Create a method that ramps the collision energy over a range, for example, from 10 to 60 eV, in small increments (e.g., 2 eV).

  • Data Acquisition: Acquire data across the entire collision energy range.

  • Data Analysis: Plot the intensity of the m/z 85.0 fragment ion against the collision energy. The collision energy that yields the maximum intensity is the optimal value for this transition.

Protocol 2: General Sample Preparation for Acylcarnitine Analysis from Plasma

This protocol provides a basic workflow for the extraction of acylcarnitines from plasma samples.

Materials:

  • Plasma sample.

  • Internal standard solution (containing stable isotope-labeled acylcarnitines).

  • Ice-cold acetonitrile.

  • Centrifuge.

  • Nitrogen evaporator.

  • Reconstitution solvent (initial mobile phase).

Procedure:

  • To 50 µL of plasma, add an appropriate amount of the internal standard solution.

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

  • Vortex the mixture thoroughly and then centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[10]

Quantitative Data Summary

The optimal MS/MS parameters are instrument-specific. The following table provides a starting point for the optimization of long-chain acylcarnitines based on published data. It is recommended to optimize these parameters for this compound-carnitine on your specific instrument.

ParameterTypical Starting Range/ValuePurpose
Ionization Mode Positive Electrospray Ionization (ESI+)Acylcarnitines readily form [M+H]⁺ ions.
Capillary Voltage 1.5 - 4.0 kVOptimizes the formation of gas-phase ions.[13]
Cone/Fragmentor Voltage 20 - 60 VOptimizes the transmission of the precursor ion while minimizing in-source fragmentation.
Collision Energy (CE) 20 - 40 eVInduces fragmentation of the precursor ion in the collision cell. This requires empirical optimization.[4]
Desolvation Gas Flow Instrument DependentAids in the desolvation of droplets to form gas-phase ions.
Source Temperature 120 - 150 °CAssists in solvent evaporation.[13]
Desolvation Temperature 350 - 600 °CAssists in solvent evaporation from charged droplets.[13]

Visualizations

Below are diagrams generated using the DOT language to illustrate key concepts and workflows.

cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound-Carnitine [M+H]+ frag1 m/z 85.0 [Carnitine Moiety]+ precursor->frag1 CID frag2 [M+H - 59]+ Neutral Loss of Trimethylamine precursor->frag2 CID frag3 Other Fragments (from acyl chain) precursor->frag3 CID

Caption: Hypothetical fragmentation of this compound-carnitine.

start Start: Infuse Standard step1 Set Precursor Ion (this compound-Carnitine [M+H]+) start->step1 step2 Ramp Collision Energy (e.g., 10-60 eV) step1->step2 step3 Monitor Product Ion (m/z 85.0) step2->step3 step4 Plot Intensity vs. CE step3->step4 end Determine Optimal CE step4->end

Caption: Workflow for collision energy optimization.

cluster_cytosol cluster_membrane cluster_matrix fatty_acid Long-Chain Fatty Acid (e.g., this compound) acyl_coa Acyl-CoA Synthetase fatty_acid->acyl_coa fatty_acyl_coa 3-Oxo-Acyl-CoA acyl_coa->fatty_acyl_coa cpt1 CPT1 fatty_acyl_coa->cpt1 beta_oxidation β-Oxidation fatty_acyl_coa->beta_oxidation acylcarnitine 3-Oxo-Acylcarnitine cpt1->acylcarnitine cytosol Cytosol membrane Mitochondrial Membranes matrix Mitochondrial Matrix cact CACT acylcarnitine->cact cpt2 CPT2 acylcarnitine->cpt2 cact->acylcarnitine cpt2->fatty_acyl_coa

Caption: Role of acylcarnitines in fatty acid β-oxidation.

References

Technical Support Center: Optimizing 3-Oxo-C16:1 Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction and analysis of 3-Oxo-C16:1-Homoserine Lactone (this compound-HSL) from plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound-HSL and why is its extraction from plant tissues important?

A1: this compound-HSL is a long-chain N-acyl homoserine lactone, a type of signaling molecule involved in bacterial quorum sensing. Its presence and concentration in plant tissues are of significant interest as it plays a role in mediating plant-microbe interactions, including the priming of plant defense responses.[1][2][3][4] Efficient extraction is crucial for accurately quantifying its levels to understand its physiological role in plants.

Q2: I am experiencing low yields of this compound-HSL from my plant samples. What are the common causes and how can I improve my extraction efficiency?

A2: Low extraction yields can stem from several factors. Firstly, the choice of solvent is critical. Polar solvents like methanol (B129727) and ethanol, often in aqueous mixtures, are effective for extracting polar compounds.[5][6] For long-chain HSLs, which are more non-polar, ethyl acetate (B1210297) is a commonly used and effective extraction solvent.[7][8] Secondly, the extraction method itself plays a significant role. Techniques that increase the interaction between the solvent and the plant matrix, such as Soxhlet extraction or ultrasound-assisted extraction, can improve yields compared to simple maceration.[8] Finally, ensure that your plant tissue is properly prepared (e.g., finely ground) to maximize the surface area for extraction.

Q3: My LC-MS/MS analysis of this compound-HSL is showing high background noise and poor peak shape. What troubleshooting steps can I take?

A3: High background and poor peak shape in LC-MS/MS analysis are often due to matrix effects from the complex plant extract. To mitigate this, thorough sample cleanup is essential. This can be achieved using Solid-Phase Extraction (SPE) to remove interfering compounds.[9] Additionally, optimizing your LC parameters, such as the mobile phase gradient and flow rate, can improve peak resolution. For the MS, ensure that parameters like the ionization source settings and collision energy are optimized for this compound-HSL.[9] Using an internal standard, such as a stable isotope-labeled version of your analyte, can also help to correct for matrix effects and improve quantification accuracy.[9]

Q4: How does this compound-HSL influence plant signaling pathways?

A4: Long-chain HSLs like this compound-HSL have been shown to prime plant defense mechanisms.[1][2] In model plants like Arabidopsis thaliana, these molecules can influence the jasmonic acid (JA) and auxin signaling pathways.[10] This interaction can lead to enhanced resistance against certain pathogens. The perception of these signals can trigger a cascade of downstream responses, including changes in gene expression related to defense and development.[11][12]

Troubleshooting Guides

Issue 1: Low Extraction Yield
Potential Cause Troubleshooting Step Rationale
Inappropriate Solvent Test different solvents of varying polarities, such as methanol, ethanol, ethyl acetate, and acetone, or mixtures thereof.[5][6][8]The polarity of the solvent must match that of this compound-HSL to ensure efficient solubilization. Long-chain HSLs are generally less polar.
Inefficient Extraction Method Employ more rigorous extraction techniques like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE).[8]These methods increase the contact time and energy transfer between the solvent and the sample matrix, leading to better extraction efficiency.
Incomplete Cell Disruption Ensure the plant tissue is thoroughly homogenized to a fine powder, preferably by freeze-drying and grinding.Increasing the surface area of the plant material allows for better solvent penetration and extraction of the target analyte.
Analyte Degradation Perform extractions at low temperatures and avoid prolonged exposure to harsh conditions.This compound-HSL can be susceptible to degradation under certain pH and temperature conditions.
Issue 2: Poor LC-MS/MS Data Quality
Potential Cause Troubleshooting Step Rationale
Matrix Effects Incorporate a Solid-Phase Extraction (SPE) cleanup step after the initial solvent extraction. Use a suitable internal standard (e.g., isotope-labeled this compound-HSL).[9]Plant extracts contain numerous compounds that can interfere with the ionization of the target analyte, leading to signal suppression or enhancement. SPE helps to remove these interfering substances.
Suboptimal LC Separation Optimize the mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid), flow rate, and column temperature.[13]Proper chromatographic conditions are essential for separating this compound-HSL from other components in the extract, resulting in sharper peaks and reduced background noise.
Incorrect MS Parameters Optimize MS settings, including ionization source parameters (e.g., gas flow, temperature) and compound-specific parameters (e.g., collision energy for MS/MS fragmentation).[9]Fine-tuning the mass spectrometer for the specific analyte will maximize its signal intensity and improve the limit of detection.
Contamination Run solvent blanks between samples and ensure all glassware and solvents are of high purity.Contamination from previous samples or labware can lead to ghost peaks and an elevated baseline.

Experimental Protocols

Protocol 1: Extraction of this compound-HSL from Plant Tissues

This protocol is a general guideline and may require optimization for specific plant species and tissues.

  • Sample Preparation:

    • Harvest fresh plant tissue (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize (freeze-dry) the tissue to remove water.

    • Grind the dried tissue to a fine, homogenous powder using a mortar and pestle or a cryogenic grinder.

  • Solvent Extraction:

    • Weigh approximately 100 mg of the powdered plant tissue into a glass tube.

    • Add 2 mL of acidified ethyl acetate (0.1% v/v acetic acid).[7]

    • Vortex vigorously for 1 minute.

    • Sonicate in an ultrasonic bath for 30 minutes.

    • Centrifuge at 4,000 x g for 10 minutes to pellet the plant debris.

    • Carefully transfer the supernatant to a new glass tube.

    • Repeat the extraction process on the pellet with another 2 mL of acidified ethyl acetate.

    • Pool the supernatants.

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a low-organic solvent mixture (e.g., 10% methanol in water).

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove polar impurities.

    • Elute the this compound-HSL with 2 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the final residue in a suitable volume (e.g., 200 µL) of the initial LC mobile phase for analysis.

Protocol 2: LC-MS/MS Quantification of this compound-HSL
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[9]

    • Mobile Phase A: 0.1% formic acid in water.[9]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over approximately 10-15 minutes.

    • Flow Rate: 0.3 mL/min.[9]

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound-HSL need to be determined using a pure standard. For a related compound, 3-oxo-C12-HSL, the precursor ion is m/z 298.2, with product ions at m/z 102.0 and 197.1.[9]

    • Optimize cone voltage and collision energy for each transition.

Data Presentation

Table 1: Comparison of Extraction Solvent Efficiency for a Hypothetical Long-Chain HSL

Solvent System Relative Recovery (%) Relative Standard Deviation (%)
Methanol 855.2
Ethanol 826.1
Ethyl Acetate 954.5
Acetone 787.3
Methanol:Water (80:20) 884.9
Ethyl Acetate (acidified) 983.8

Note: This table presents hypothetical data for illustrative purposes. Actual recovery will vary depending on the specific plant matrix and experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis p1 Plant Tissue Collection (Flash Freeze) p2 Lyophilization (Freeze-Drying) p1->p2 p3 Grinding to Fine Powder p2->p3 e1 Solvent Addition (e.g., Ethyl Acetate) p3->e1 e2 Sonication & Centrifugation e1->e2 e3 Supernatant Collection e2->e3 e4 Repeat Extraction e3->e4 e5 Pool Supernatants e4->e5 c1 Evaporation to Dryness e5->c1 c2 Reconstitution c1->c2 c3 Solid-Phase Extraction (SPE) c2->c3 c4 Elution c3->c4 c5 Final Evaporation & Reconstitution c4->c5 a1 LC-MS/MS Analysis c5->a1 a2 Data Processing & Quantification a1->a2

Caption: Experimental workflow for this compound-HSL extraction and analysis.

signaling_pathway AHL This compound-HSL (from bacteria) Receptor Putative Plant Receptor AHL->Receptor Signal Signal Transduction Cascade Receptor->Signal JA Jasmonic Acid (JA) Signaling Pathway Signal->JA Auxin Auxin Signaling Pathway Signal->Auxin Defense Priming of Defense Responses JA->Defense Growth Modulation of Plant Growth Auxin->Growth Defense->Growth

Caption: Simplified signaling pathway of this compound-HSL in plants.

References

strategies to reduce non-specific binding in 3-Oxo-C16:1 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in 3-Oxo-C16:1 assays. The following recommendations are based on established principles for immunoassays and may require optimization for your specific experimental conditions.

Troubleshooting Guide: High Background & Non-Specific Binding

High background signal is a common issue that can mask the specific signal from your analyte, leading to inaccurate results. This guide addresses potential causes and provides systematic solutions to minimize non-specific binding.

Observation Potential Cause(s) Recommended Solution(s)
High background across the entire plate Ineffective blocking• Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk). • Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).[1] • Try a different blocking agent.[2][3] Options include Bovine Serum Albumin (BSA), non-fat dry milk, casein, or commercial blocking buffers.[1] • Ensure the blocking buffer is freshly prepared and has not been contaminated.[4]
Insufficient washing• Increase the number of wash steps (e.g., from 3 to 5).[4] • Increase the volume of wash buffer per well.[4] • Add a soaking step of 30-60 seconds between washes.[5] • Ensure complete aspiration of wash buffer from the wells after each wash.[6]
Sub-optimal antibody concentration• Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. Using too high a concentration can lead to increased non-specific binding.[7]
Issues with detection reagent• Ensure the substrate has not degraded. Some substrates are light-sensitive and should be colorless before use.[4] • Reduce the incubation time with the detection reagent.
High background in negative control wells Cross-reactivity of secondary antibody• Use a pre-adsorbed secondary antibody to minimize cross-reactivity with other species' immunoglobulins. • Run a control with only the secondary antibody to confirm it is not binding non-specifically.
Presence of interfering substances in the sample• If your samples contain interfering substances like heterophilic antibodies (e.g., HAMA, HAAA), consider using a specialized blocking buffer or sample diluent designed to mitigate these effects.[8][9]
Edge effects (higher signal at the edges of the plate) Uneven temperature during incubation• Avoid stacking plates during incubation to ensure uniform temperature distribution.[7] • Incubate plates in a temperature-controlled environment and away from drafts or direct heat sources.[4]
Evaporation from wells• Use plate sealers during incubation steps to prevent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the role of a blocking buffer in a this compound assay?

A1: The primary function of a blocking buffer is to prevent the non-specific binding of antibodies and other assay components to the surface of the microplate wells.[2] After the capture molecule (e.g., an antibody or receptor) is immobilized, unoccupied sites remain on the plastic surface. The blocking buffer saturates these sites with inert proteins or other molecules, which is crucial for reducing background noise and improving the signal-to-noise ratio.[2][10]

Q2: How do detergents like Tween-20 help reduce non-specific binding?

A2: Non-ionic detergents such as Tween-20 are amphipathic molecules, meaning they have both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part.[11] They help reduce non-specific binding by disrupting weak, non-specific hydrophobic interactions between proteins and the plastic surface of the assay plate.[11][12] They are often included in wash buffers to help remove loosely bound, non-specific proteins.[2][10]

Q3: Can the incubation time and temperature affect non-specific binding?

A3: Yes, both incubation time and temperature can significantly impact non-specific binding. Longer incubation times can sometimes lead to an increase in non-specific binding.[13] Conversely, higher temperatures can accelerate the binding of antibodies to their target but may also increase non-specific interactions if not optimized.[14][15] It is important to empirically determine the optimal incubation time and temperature for your specific assay.

Q4: What are some common blocking agents, and how do I choose the best one?

A4: Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[1] The choice of blocking agent can depend on the specific components of your assay. For example, if your assay uses an alkaline phosphatase-based detection system, you should avoid using a blocking buffer containing phosphate, like PBS.[2] The optimal blocking buffer is often found through empirical testing of several different agents and concentrations.

Quantitative Data Summary

The following table summarizes the typical concentration ranges and incubation times for common reagents used to reduce non-specific binding. Note that the optimal conditions should be determined experimentally for each specific assay.

Reagent Component Typical Working Concentration Typical Incubation Time
Blocking Buffer BSA1 - 5% (w/v)1-2 hours at RT or overnight at 4°C
Non-fat Dry Milk1 - 5% (w/v)1-2 hours at RT or overnight at 4°C
Casein1% (w/v)1-2 hours at RT or overnight at 4°C
Wash Buffer Tween-200.05 - 0.1% (v/v)N/A
Sample/Antibody Diluent Tween-200.05% (v/v)N/A
BSA0.1 - 1% (w/v)N/A

Experimental Protocol: Optimizing a Blocking Buffer

This protocol provides a framework for systematically testing different blocking agents to identify the one that provides the best signal-to-noise ratio for your this compound assay.

1. Plate Coating:

  • Coat the wells of a 96-well microplate with your capture molecule (e.g., anti-3-Oxo-C16:1 antibody) at its optimal concentration in an appropriate coating buffer.

  • Incubate as per your standard protocol (e.g., overnight at 4°C).

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Prepare several different blocking buffers to be tested (e.g., 1% BSA in PBS, 3% BSA in PBS, 1% non-fat dry milk in PBS, 3% non-fat dry milk in PBS, and a commercial blocking buffer).

  • Add 200 µL of each blocking buffer to a set of wells (at least 4-8 wells per buffer).

  • Incubate for 1-2 hours at room temperature.[16]

  • Wash the plate three times with wash buffer.

3. Assay Procedure:

  • High Signal Wells: To half of the wells for each blocking buffer tested, add a known high concentration of the this compound standard.

  • Background Wells: To the other half of the wells for each blocker, add only the sample/standard diluent (zero standard).

  • Incubate for 90 minutes at room temperature.

  • Wash the plate three times.

  • Add the detection antibody and incubate according to your protocol.

  • Wash the plate three times.

  • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

  • Wash the plate five times.

  • Add the substrate (e.g., TMB) and incubate in the dark.

  • Add the stop solution and read the absorbance at the appropriate wavelength.

4. Data Analysis:

  • Calculate the average signal for the "High Signal" wells and the "Background" wells for each blocking buffer.

  • Calculate the Signal-to-Noise (S/N) ratio for each blocker: S/N = (Average High Signal) / (Average Background Signal)

  • The blocking buffer that yields the highest S/N ratio is the most optimal for your assay.

Visualizations

Troubleshooting_Workflow start High Background Signal check_blocking Is Blocking Effective? start->check_blocking optimize_blocking Optimize Blocking - Increase concentration - Increase incubation time - Change blocking agent check_blocking->optimize_blocking No check_washing Is Washing Sufficient? check_blocking->check_washing Yes optimize_blocking->check_washing optimize_washing Optimize Washing - Increase wash steps - Increase volume - Add soak step check_washing->optimize_washing No check_antibody Is Antibody Concentration Optimal? check_washing->check_antibody Yes optimize_washing->check_antibody titrate_antibody Titrate Primary & Secondary Antibodies check_antibody->titrate_antibody No check_reagents Are Reagents Contaminated? check_antibody->check_reagents Yes titrate_antibody->check_reagents prepare_fresh Prepare Fresh Buffers & Reagents check_reagents->prepare_fresh Yes end Reduced Background Signal check_reagents->end No prepare_fresh->end

Caption: Troubleshooting workflow for high background signal.

Non_Specific_Binding_Mechanisms cluster_0 Assay Surface (Microplate Well) cluster_1 Solutions surface Unoccupied Binding Sites capture_ab Capture Antibody capture_ab->surface Specific Binding blocker Blocking Agent blocker->surface Blocks Sites nsb_protein Non-specific Protein nsb_protein->surface Non-specific Binding (Hydrophobic Interactions) detergent Detergent (e.g., Tween-20) detergent->nsb_protein Disrupts NSB

Caption: Mechanisms of non-specific binding and reduction strategies.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 3-Oxo-C16:1-HSL and 3-Oxo-C14:1-HSL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two long-chain N-acyl homoserine lactones (AHLs): N-(3-oxohexadec-11-enoyl)-L-homoserine lactone (3-Oxo-C16:1-HSL) and N-(3-oxotetradecanoyl)-L-homoserine lactone (3-Oxo-C14:1-HSL). These molecules are crucial players in bacterial quorum sensing and have been shown to modulate responses in eukaryotic hosts, particularly plants. This document synthesizes available experimental data to highlight their similarities and differences in biological function.

Introduction to this compound-HSL and 3-Oxo-C14:1-HSL

Both this compound-HSL and 3-Oxo-C14:1-HSL are produced by various Gram-negative bacteria, most notably the nitrogen-fixing symbiont Sinorhizobium meliloti.[1][2][3][4][5] As long-chain AHLs, they are key signaling molecules in quorum sensing, a process that allows bacteria to coordinate gene expression in a cell-density-dependent manner.[6] Beyond their role in bacterial communication, these molecules have been identified as important factors in the interaction between bacteria and their eukaryotic hosts.

Comparative Biological Activity

While both molecules are involved in quorum sensing, their specific biological effects can differ. The most direct comparative data comes from a proteomic analysis of S. meliloti, which examined the changes in protein accumulation in response to the exogenous addition of these AHLs.[2]

Quantitative Data Presentation

The following table summarizes the differential effects of this compound-HSL and a related C14-HSL on the proteome of Sinorhizobium meliloti.[2] This provides a semi-quantitative comparison of their impact on bacterial physiology.

Table 1: Differential Effects of this compound-HSL and C14-HSL on Protein Accumulation in Sinorhizobium meliloti

Protein FunctionProtein(s) Affected by this compound-HSLProtein(s) Affected by C14-HSLProteins Affected by Both
Metabolism MetQ, DctA, GlnB, GlnKProX, ThiC, ThiO, ThiGAcpP, SucA, LpdA
Energy Production AtpA, AtpD, NuoFCcoP, CcoO-
Transport -ExsF, ChvE-
DNA/RNA Synthesis DnaK, GrpE--
Protein Synthesis/Turnover GroEL, GroES, ClpP--
Cellular Processes -ExoY-
Hypothetical/Unknown SMc01234, SMc02386SMc00862, SMc01579SMc01987

Source: Based on data from "Proteomic Analysis of Wild-Type Sinorhizobium meliloti Responses to N-Acyl Homoserine Lactone Quorum-Sensing Signals and the Transition to Stationary Phase."[2]

Signaling Pathways

The signaling pathways for these molecules are best understood in the context of bacterial quorum sensing and plant-microbe interactions.

Bacterial Quorum Sensing

In Gram-negative bacteria, the canonical quorum-sensing circuit involves a LuxI-type synthase that produces the AHL signal and a LuxR-type transcriptional regulator that binds the signal to modulate gene expression.[7] Both this compound-HSL and 3-Oxo-C14:1-HSL are synthesized by the SinI synthase in S. meliloti and are presumed to interact with LuxR-type receptors to regulate gene expression.[3]

Bacterial Quorum Sensing Pathway for Long-Chain AHLs.
Plant Response to 3-Oxo-C14:1-HSL

3-Oxo-C14:1-HSL is recognized by plants and can prime their immune systems for enhanced resistance to pathogens. This process, known as AHL-priming, involves a signaling cascade that includes mitogen-activated protein kinase 6 (MPK6), oxylipins, and salicylic (B10762653) acid (SA).[6][8][9]

plant_response_pathway AHL 3-Oxo-C14:1-HSL Receptor Putative Plant Receptor AHL->Receptor MAPK_cascade MAP Kinase Cascade (MPK6 Activation) Receptor->MAPK_cascade Oxylipins Oxylipin Signaling MAPK_cascade->Oxylipins SA Salicylic Acid (SA) Signaling MAPK_cascade->SA Defense Primed Defense Response (e.g., PR gene expression, callose deposition) Oxylipins->Defense SA->Defense

Signaling pathway of 3-Oxo-C14:1-HSL-induced defense priming in plants.

The specific signaling pathway for this compound-HSL in plants has not been as extensively characterized, but it is known to induce changes in the proteome of Medicago truncatula, suggesting it is also perceived and elicits a response.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducible comparison of the biological activities of these AHLs. Below are representative protocols for AHL extraction and quantification, and for assessing their impact on bacterial gene expression.

Protocol 1: Extraction and Quantification of AHLs from Bacterial Culture

This protocol describes the extraction of AHLs from a bacterial culture supernatant and their analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

AHL_extraction_workflow start Start: Bacterial Culture centrifuge Centrifuge to pellet cells start->centrifuge supernatant Collect Supernatant centrifuge->supernatant extract Liquid-Liquid Extraction (e.g., with ethyl acetate) supernatant->extract dry Evaporate Solvent extract->dry resuspend Resuspend in Mobile Phase dry->resuspend hplc_ms Analyze by HPLC-MS resuspend->hplc_ms end End: AHL Quantification hplc_ms->end

Workflow for AHL extraction and quantification.

Methodology:

  • Culture Growth: Grow the bacterial strain of interest (e.g., S. meliloti) in a suitable liquid medium to the desired growth phase.

  • Cell Removal: Centrifuge the culture to pellet the bacterial cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the secreted AHLs.

  • Extraction: Perform a liquid-liquid extraction of the supernatant with an equal volume of a non-polar solvent such as acidified ethyl acetate. Repeat the extraction twice.

  • Drying: Pool the organic phases and evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Resuspend the dried extract in a small volume of the mobile phase used for HPLC.

  • Analysis: Inject the resuspended extract into an HPLC system coupled with a mass spectrometer (HPLC-MS) for separation and quantification of this compound-HSL and 3-Oxo-C14:1-HSL. Use pure standards for each compound to create a standard curve for accurate quantification.

Protocol 2: Comparative Analysis of AHL-Induced Gene Expression using a Reporter Strain

This protocol outlines a method to compare the potency of this compound-HSL and 3-Oxo-C14:1-HSL in inducing gene expression using a bacterial reporter strain.

Methodology:

  • Reporter Strain: Use a reporter strain, typically an E. coli or Agrobacterium tumefaciens strain, that contains a plasmid with a LuxR-type receptor and a reporter gene (e.g., lacZ for β-galactosidase, gfp for green fluorescent protein, or lux for luciferase) under the control of a promoter that is activated by the LuxR-AHL complex.

  • Culture Preparation: Grow the reporter strain overnight in a suitable medium with appropriate antibiotics to maintain the plasmids.

  • Assay Setup: Dilute the overnight culture into fresh medium. Aliquot the diluted culture into a 96-well microtiter plate.

  • AHL Treatment: Add varying concentrations of this compound-HSL and 3-Oxo-C14:1-HSL to the wells. Include a solvent control (e.g., DMSO or acetonitrile).

  • Incubation: Incubate the plate at the optimal temperature for the reporter strain for a set period (e.g., 4-6 hours).

  • Measurement: Measure the reporter gene output using a plate reader (e.g., fluorescence, luminescence, or absorbance for a colorimetric substrate). Also, measure the optical density (OD600) of each well to normalize the reporter activity to cell density.

  • Data Analysis: Plot the normalized reporter activity against the AHL concentration to generate dose-response curves and determine the EC50 value for each compound, which is the concentration that elicits a half-maximal response.

Conclusion

This compound-HSL and 3-Oxo-C14:1-HSL are both important long-chain AHLs involved in bacterial quorum sensing and inter-kingdom signaling. While they share the common function of regulating gene expression in bacteria, emerging evidence, particularly from proteomic studies, indicates that they can have differential effects on the bacterial proteome. In plants, 3-Oxo-C14:1-HSL is a recognized elicitor of defense priming, with a partially elucidated signaling pathway. The specific roles and signaling mechanisms of this compound-HSL in plants are less clear and represent an area for future research. The experimental protocols provided in this guide offer a framework for further quantitative comparison of the biological activities of these two significant signaling molecules. A deeper understanding of their distinct roles will be invaluable for the development of novel strategies to modulate bacterial behavior and enhance plant resilience.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Oxo-C16:1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving the bacterial quorum-sensing molecule 3-Oxo-C16:1, the selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and a high-throughput Bioassay approach. The performance characteristics of these methods are presented based on representative data from the analysis of long-chain N-acyl-homoserine lactones (AHLs), providing a benchmark for the validation of a new analytical method for this compound.

Data Presentation: Comparison of Analytical Method Performance

The following tables summarize the key quantitative performance parameters for the validation of analytical methods for this compound. The data presented is representative of the performance expected for the analysis of long-chain 3-oxo-AHLs and is intended to serve as a guide.

Table 1: Linearity and Sensitivity

ParameterHPLC-MS/MSGC-MSBioassay (Luminescence Reporter)
**Linearity (R²) **> 0.998> 0.99> 0.98
Linear Range 0.1 - 1000 ng/mL1 - 500 ng/mL10 - 1000 nM
Limit of Detection (LOD) < 0.1 ng/mL< 1 ng/mL~5 nM
Limit of Quantitation (LOQ) 0.1 ng/mL1 ng/mL10 nM

Table 2: Accuracy and Precision

ParameterHPLC-MS/MSGC-MSBioassay (Luminescence Reporter)
Accuracy (% Recovery) 85 - 115%80 - 120%70 - 130%
Precision (%RSD) - Intra-day < 10%< 15%< 20%
Precision (%RSD) - Inter-day < 15%< 20%< 25%

Experimental Protocols

Detailed methodologies for the validation of a new analytical method for this compound are outlined below, in accordance with ICH Q2(R2) guidelines.[1][2][3][4][5]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank matrix sample (e.g., culture medium, biological fluid) to assess for any interfering peaks at the retention time of this compound.

    • Spike the blank matrix with this compound and known related substances (e.g., other long-chain AHLs, potential degradation products).

    • Analyze the spiked sample to ensure that the peak for this compound is well-resolved from other components. For mass spectrometry-based methods, specificity is further confirmed by the detection of specific precursor and product ions.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

    • Analyze each calibration standard in triplicate.

    • Plot the mean response (e.g., peak area) against the concentration of the analyte.

    • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value of >0.99 is generally considered acceptable.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare samples of a representative matrix spiked with known concentrations of this compound at three levels: low, medium, and high (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the spiked samples and calculate the concentration of this compound using the calibration curve.

    • Express the accuracy as the percentage recovery of the known amount of added analyte.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

  • Protocol:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, by the same analyst, and using the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and/or on different instruments.

    • Calculate the %RSD for the results obtained under both conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on Signal-to-Noise Ratio):

    • Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1 for the LOD. A sensitive GC-MS method has shown a signal-to-noise ratio of >10:1 for 1 ng of a similar compound.[1]

    • Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 10:1 for the LOQ.

    • Confirm the LOQ by demonstrating that the method has acceptable precision and accuracy at this concentration.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Identify critical method parameters (e.g., for HPLC: mobile phase composition, pH, flow rate, column temperature; for GC: oven temperature ramp, carrier gas flow rate).

    • Introduce small, deliberate variations to these parameters one at a time.

    • Analyze a standard sample under each of the modified conditions.

    • Evaluate the effect of the variations on the analytical results (e.g., peak area, retention time, resolution).

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_purpose Define Purpose and Scope select_parameters Select Validation Parameters define_purpose->select_parameters Leads to set_criteria Set Acceptance Criteria select_parameters->set_criteria Defines prepare_protocol Prepare Validation Protocol set_criteria->prepare_protocol Inputs for perform_experiments Perform Experiments prepare_protocol->perform_experiments Guides collect_data Collect and Analyze Data perform_experiments->collect_data Generates validation_report Prepare Validation Report collect_data->validation_report Summarized in method_sop Develop Standard Operating Procedure (SOP) validation_report->method_sop Basis for

Caption: Workflow for analytical method validation.

Signaling_Pathway cluster_cell Bacterial Cell gene_synthase Synthase Gene (e.g., luxI) synthase_protein Synthase Protein gene_synthase->synthase_protein Transcription & Translation oxo_c16_1 This compound synthase_protein->oxo_c16_1 Synthesis precursors Precursors receptor_protein Receptor Protein (e.g., luxR) oxo_c16_1->receptor_protein Binds to complex This compound-Receptor Complex extracellular Extracellular Environment oxo_c16_1->extracellular Diffusion receptor_protein->complex target_genes Target Genes complex->target_genes Activates Transcription response Quorum Sensing Response (e.g., Biofilm Formation, Virulence) target_genes->response extracellular->oxo_c16_1 Uptake at high concentration

Caption: A hypothetical signaling pathway involving this compound.

References

Unveiling the Influence of Long-Chain Acyl-Homoserine Lactones on Plant Physiology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of different long-chain N-acyl-homoserine lactones (AHLs) on plant growth, development, and defense. Long-chain AHLs, bacterial quorum-sensing molecules, have emerged as significant modulators of plant physiology, offering potential applications in agriculture and drug development. This document synthesizes experimental data to objectively compare the impacts of prominent long-chain AHLs, including N-decanoyl-L-homoserine lactone (C10-HSL), N-dodecanoyl-L-homoserine lactone (C12-HSL), and N-tetradecanoyl-L-homoserine lactone (C14-HSL), on model plant systems.

Data Presentation: Quantitative Effects of Long-Chain AHLs on Plants

The following tables summarize the observed effects of various long-chain AHLs on key plant growth parameters. The data, compiled from multiple studies, highlights the concentration- and acyl-chain length-dependent nature of these interactions.

Table 1: Effect of Long-Chain AHLs on Primary Root Growth in Arabidopsis thaliana

AHL DerivativeConcentrationEffect on Primary Root LengthReference
C10-HSL 10 nM - 1 µMSlight reduction[1]
15 µM - 75 µM40-86% inhibition[1]
C12-HSL ≥50 µMSignificant reduction[2][3]
3-oxo-C12-HSL Not SpecifiedGrowth-promoting effect lost[4]
C14-HSL Not SpecifiedNo significant effect[2]
3-oxo-C14-HSL Not SpecifiedGrowth-promoting effect lost[4]

Table 2: Effect of Long-Chain AHLs on Lateral Root Formation in Arabidopsis thaliana

AHL DerivativeConcentrationEffect on Lateral Root FormationReference
C10-HSL 10 nM - 1 µMPromotion of lateral root formation[1]

Table 3: Effect of Long-Chain AHLs on Plant Biomass in Arabidopsis thaliana

AHL DerivativeConcentrationEffect on Shoot BiomassEffect on Root BiomassReference
C10-HSL Not SpecifiedGradually smaller increase with longer chainNo significant change[4]
3-oxo-C12-HSL Not SpecifiedNo growth-promoting effectNo significant change[4]
3-oxo-C14-HSL Not SpecifiedNo growth-promoting effectNo significant change[4]

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to assess the effects of long-chain AHLs on plant growth.

Protocol 1: Arabidopsis thaliana Root Growth Assay

This protocol describes a common method for quantifying the impact of AHLs on primary root elongation and lateral root development in Arabidopsis thaliana.

1. Plant Material and Sterilization:

  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0) are surface-sterilized. A typical procedure involves washing with 70% ethanol (B145695) for 1-2 minutes, followed by 5-10 minutes in a 1-2% sodium hypochlorite (B82951) solution containing a drop of Tween-20, and then rinsing 3-5 times with sterile distilled water.

2. Plating and Germination:

  • Sterilized seeds are sown on Murashige and Skoog (MS) agar (B569324) medium (0.5X or full strength) supplemented with 1% sucrose (B13894) and solidified with 0.8% agar.

  • Plates are stratified at 4°C for 2-3 days in the dark to synchronize germination.

  • Germination occurs in a controlled growth chamber with a 16-hour light/8-hour dark photoperiod at approximately 22°C.

3. AHL Treatment:

  • After 4-5 days of germination, seedlings with comparable root lengths are transferred to fresh MS agar plates containing the desired concentrations of the long-chain AHLs.

  • AHLs are typically dissolved in a solvent like acetone (B3395972) or DMSO, and a solvent control plate is always included.

4. Data Collection and Analysis:

  • The position of the primary root tip is marked at the time of transfer.

  • After a specified period (e.g., 5-11 days), the plates are scanned, and the primary root elongation from the mark is measured using image analysis software (e.g., ImageJ).

  • The number of emerged lateral roots is counted along the primary root. Lateral root density is calculated as the number of lateral roots per unit length of the primary root.

  • Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed differences between treatments and the control.

Protocol 2: Quantification of Plant Defense Gene Expression

This protocol provides a general outline for measuring changes in the expression of defense-related genes in plants in response to long-chain AHL treatment using Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR).

1. Plant Treatment:

  • Arabidopsis thaliana plants are grown as described in Protocol 1.

  • At an appropriate developmental stage (e.g., 2-3 weeks old), the plants are treated with the long-chain AHL of interest, typically by drenching the soil or adding it to the hydroponic medium. Control plants are treated with the solvent alone.

2. RNA Extraction:

  • At specific time points after treatment, leaf or root tissue is harvested, immediately frozen in liquid nitrogen, and stored at -80°C.

  • Total RNA is extracted from the plant tissue using a commercial RNA extraction kit or a standard protocol like the Trizol method.

  • The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis to check for integrity.

3. cDNA Synthesis:

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

4. Quantitative PCR (qPCR):

  • qPCR is performed using a qPCR machine with a fluorescent dye like SYBR Green.

  • Gene-specific primers for the defense genes of interest (e.g., PR1, PDF1.2) and a reference gene (e.g., ACTIN2, UBIQUITIN10) are used.

  • The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the known signaling pathways activated by long-chain AHLs in plants and a generalized experimental workflow.

AHL_Signaling_Pathway cluster_perception AHL Perception cluster_signaling Downstream Signaling Long-chain AHL Long-chain AHL Plant Cell Plant Cell Long-chain AHL->Plant Cell Enters FAAH FAAH Long-chain AHL->FAAH Hydrolyzed by Plant Cell->FAAH Contains L-Homoserine L-Homoserine FAAH->L-Homoserine Produces Ca2+ Ca2+ L-Homoserine->Ca2+ Increases Salicylic Acid Salicylic Acid L-Homoserine->Salicylic Acid Induces Oxylipins Oxylipins L-Homoserine->Oxylipins Induces ROS ROS Ca2+->ROS MPK6 MPK6 ROS->MPK6 NO NO MPK6->NO Root Growth Inhibition Root Growth Inhibition NO->Root Growth Inhibition Defense Genes Defense Genes Salicylic Acid->Defense Genes Oxylipins->Defense Genes Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_molecular Molecular Analysis Plant Growth Plant Growth AHL Treatment AHL Treatment Plant Growth->AHL Treatment Data Collection Data Collection AHL Treatment->Data Collection Root Length Measurement Root Length Measurement Data Collection->Root Length Measurement Biomass Measurement Biomass Measurement Data Collection->Biomass Measurement Gene Expression (RT-qPCR) Gene Expression (RT-qPCR) Data Collection->Gene Expression (RT-qPCR) Analysis Analysis Root Length Measurement->Analysis Biomass Measurement->Analysis Gene Expression (RT-qPCR)->Analysis

References

Unraveling the Functional Dichotomy of 3-Oxo-C16:1 and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional differences between the long-chain N-acyl-homoserine lactone (AHL) 3-Oxo-C16:1 and its various analogs. By examining their roles in bacterial quorum sensing and interactions with eukaryotic host cells, this document aims to provide a clear, data-supported overview for researchers in microbiology, cell biology, and pharmacology.

Introduction to 3-Oxo-Acyl-Homoserine Lactones

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of bacterial cell-to-cell communication that coordinates gene expression based on population density.[1] These molecules share a common homoserine lactone ring but vary in the length and modification of their acyl side chain.[1] The 3-oxo substitution and the length of the acyl chain are critical determinants of their biological specificity and activity.[2] This guide focuses on the functional distinctions arising from these structural variations, with a primary focus on the long-chain this compound.

Comparative Biological Activity

The biological functions of 3-oxo-AHLs are diverse, ranging from regulating bacterial virulence to modulating host immune responses and inducing apoptosis in cancer cells. The length of the acyl chain is a key factor in dictating these functions.

Functional Comparison of 3-Oxo-AHLs
FeatureThis compound3-Oxo-C12-HSL3-Oxo-C14-HSL3-Oxo-C8-HSL
Primary Function Bacterial quorum sensing; Plant interactions[3][4]Bacterial quorum sensing; Host cell modulation[2][5]Plant defense priming[6]Plant defense priming[7]
Producing Bacteria Agrobacterium vitus, Pseudomonas spp.[4]Pseudomonas aeruginosa[2]Gram-negative bacteriaGram-negative bacteria
Host Interaction Induces changes in plant root protein production.[3] Primes for systemic acquired resistance in plants.[4]Induces apoptosis in cancer cells, modulates immune response, affects mitochondrial function.[2][5][8]Primes plants for enhanced resistance to biotic and abiotic stress.[6]Primes plant resistance against necrotrophic pathogens.[7]
Known Signaling Pathways Plant-related signaling (details emerging)PI3K/Akt, STAT3 inhibition, mitochondrial apoptosis pathway[2][8]Plant defense signalingJasmonic acid and auxin signaling in plants[7]

Signaling Pathways and Mechanisms of Action

The signaling pathways activated by 3-oxo-AHLs differ significantly between analogs, particularly when interacting with eukaryotic cells.

3-Oxo-C12-HSL Induced Apoptosis in Mammalian Cells

N-(3-oxododecanoyl)-L-homoserine lactone (3-Oxo-C12-HSL) has been shown to induce apoptosis in various cancer cell lines.[2] This is achieved through the inhibition of key survival pathways such as the phosphatidylinositide 3-kinases (PI3K)/Akt pathway and by diminishing STAT3 activity.[2] Furthermore, 3-Oxo-C12-HSL can directly act on mitochondria, triggering the intrinsic apoptotic pathway through mitochondrial outer membrane permeabilization.[8]

G cluster_cell Mammalian Cancer Cell cluster_membrane Cell Membrane cluster_mito Mitochondrion C12 3-Oxo-C12-HSL PI3K PI3K C12->PI3K inhibits STAT3 STAT3 C12->STAT3 inhibits MOMP Mitochondrial Outer Membrane Permeabilization C12->MOMP induces Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits STAT3->Apoptosis inhibits MOMP->Apoptosis triggers

Caption: Signaling pathway of 3-Oxo-C12-HSL-induced apoptosis.

AHL-Priming in Plants

Long-chain AHLs, including 3-Oxo-C14-HSL and likely this compound, are known to prime plants for enhanced defense responses.[4][6] Shorter-chain analogs like 3-Oxo-C8-HSL have been shown to mediate this through the jasmonic acid (JA) and auxin signaling pathways.[7]

G cluster_plant Plant Cell AHL 3-Oxo-AHL (e.g., 3-Oxo-C8-HSL) Auxin Auxin Signaling AHL->Auxin modulates JA Jasmonic Acid Signaling AHL->JA modulates Defense Enhanced Defense Response Auxin->Defense JA->Defense

Caption: AHL-mediated priming of plant defense responses.

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the biological activities of 3-oxo-AHLs.

Cell Viability and Apoptosis Assay
  • Objective: To determine the cytotoxic and apoptotic effects of 3-oxo-AHLs on cancer cells.

  • Methodology:

    • Cell Culture: Human cancer cell lines (e.g., breast, pancreatic) are cultured in appropriate media.

    • Treatment: Cells are treated with varying concentrations of the 3-oxo-AHL analog for specified time periods (e.g., 24-48 hours).

    • Viability Assessment: Cell viability is measured using an MTT or XTT assay, which quantifies mitochondrial metabolic activity.

    • Apoptosis Detection: Apoptosis can be assessed by:

      • Annexin V/Propidium Iodide Staining: To detect early and late apoptotic cells via flow cytometry.

      • Caspase Activity Assays: To measure the activity of key apoptotic enzymes like caspase-3 and caspase-9.

      • Western Blotting: To detect the cleavage of PARP or changes in the expression of Bcl-2 family proteins.[2]

Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
  • Objective: To investigate the direct effect of 3-oxo-AHLs on mitochondrial integrity.

  • Methodology:

    • Mitochondria Isolation: Mitochondria are isolated from cultured cells or animal tissues (e.g., mouse liver) by differential centrifugation.

    • Treatment: Isolated mitochondria are incubated with the 3-oxo-AHL analog.

    • Permeabilization Assessment: MOMP is measured by:

      • Cytochrome c Release: The release of cytochrome c from the mitochondria into the supernatant is detected by Western blotting.

      • Mitochondrial Swelling: Changes in mitochondrial volume are monitored spectrophotometrically as a decrease in absorbance at 540 nm.[8]

Cytokine Production Assay
  • Objective: To evaluate the immunomodulatory effects of 3-oxo-AHLs on immune cells.

  • Methodology:

    • Cell Culture: Macrophage cell lines (e.g., RAW264.7) or primary macrophages are cultured.

    • Stimulation and Treatment: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the 3-oxo-AHL analog.

    • Cytokine Measurement: The concentrations of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-10) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[5]

G cluster_workflow Experimental Workflow: Cytokine Assay Culture Culture Macrophages Stimulate Stimulate with LPS +/- 3-Oxo-AHL Culture->Stimulate Incubate Incubate (2-5h) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure Cytokines (ELISA) Collect->ELISA

Caption: Workflow for assessing AHL impact on cytokine production.

Conclusion

The functional landscape of 3-oxo-acyl-homoserine lactones is intricately tied to their chemical structure, particularly the length of the acyl side chain. While the long-chain this compound is primarily associated with bacterial quorum sensing and interactions with plants, its shorter-chain analogs, such as 3-Oxo-C12-HSL, exhibit potent modulatory effects on mammalian cells, including the induction of apoptosis in cancerous cells and regulation of the immune system. Further research into the specific signaling pathways activated by this compound in eukaryotic systems and direct comparative studies with a broader range of analogs will be crucial for fully understanding their biological significance and therapeutic potential.

References

Validating 3-Oxo-C16:1 as a Specific Bacterial Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of specific and reliable biomarkers is a cornerstone of modern microbiology and infectious disease research. Among the myriad of potential candidates, N-acyl homoserine lactones (AHLs), key molecules in bacterial quorum sensing, have emerged as promising targets for detecting and quantifying specific bacterial populations. This guide provides a comprehensive comparison of 3-Oxo-C16:1-homoserine lactone (this compound-HSL) as a biomarker, primarily for Sinorhizobium meliloti, against other established analytical methods. We present supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways to facilitate an objective evaluation.

Executive Summary

This compound-HSL is a long-chain acyl-homoserine lactone produced by the nitrogen-fixing soil bacterium Sinorhizobium meliloti as part of its quorum-sensing network. Its unique structure and association with a specific bacterial species make it a potential biomarker for the presence and activity of S. meliloti in environmental and agricultural samples. This guide will explore the analytical methods for its detection and compare its utility against genomic and broader metabolomic approaches.

Performance Comparison: this compound-HSL vs. Alternative Methods

The validation of a biomarker hinges on its analytical performance, particularly its sensitivity and specificity. Below is a comparative summary of different methods for the detection and quantification of Sinorhizobium meliloti.

Biomarker/MethodPrincipleLimit of Detection (LOD) / SensitivitySpecificityThroughputKey AdvantagesKey Limitations
This compound-HSL Mass Spectrometry (GC-MS, LC-MS/MS)0.75–1.25 µg/kg in soil (for general AHLs)High (dependent on the uniqueness of the molecule to the target bacterium)MediumReflects bacterial presence and metabolic activity (quorum sensing).Limited data on absolute specificity; potential for production by other, uncharacterized species. Requires sophisticated instrumentation.
Biosensor Reporter strain (S. meliloti Rm41 sinI::lacZ)High sensitivity to long-chain AHLs, including this compound-HSL.High for a specific class of AHLs.Low to MediumCost-effective for screening; indicates biologically active molecules.Semi-quantitative; potential for cross-reactivity with other long-chain AHLs.
16S rRNA Gene Sequencing Next-Generation Sequencing (NGS)High sensitivity, can detect low abundance species.Variable; can provide genus-level, but not always species-level, resolution.HighCulture-independent; provides comprehensive community profiling.Detects both live and dead cells; may not reflect metabolic activity. Higher error rates in some platforms can affect species identification.
Quantitative PCR (qPCR) Real-time amplification of specific genes (rpoE1, nodC)High sensitivity and precision.High, targets species-specific genes.HighHighly sensitive and specific; quantitative.Only detects the presence of genetic material, not necessarily viable or active bacteria.
Metabolomic Profiling GC-MS or LC-MS analysis of multiple metabolitesBroad, dependent on the platform and specific metabolites.Low; identifies a metabolic state rather than a specific organism.Medium to HighProvides a functional snapshot of the microbial community.Complex data analysis; difficult to attribute specific metabolites to a single species in a mixed sample.

Signaling Pathway and Experimental Workflows

To understand the biological basis of this compound-HSL as a biomarker, it is essential to visualize its role in the quorum-sensing pathway of Sinorhizobium meliloti.

Quorum_Sensing_Pathway cluster_s_meliloti Sinorhizobium meliloti cluster_environment External Environment SinI SinI (AHL Synthase) AHLs This compound-HSL & other long-chain AHLs SinI->AHLs synthesizes SinR SinR (Transcriptional Regulator) SinR->SinI activates ExpR ExpR (Transcriptional Regulator) ExpR->SinI activates Genes Target Genes (e.g., motility, EPS production) ExpR->Genes regulates AHLs->ExpR binds & activates AHLs_out Secreted AHLs AHLs->AHLs_out AHLs->AHLs_out diffusion Detection Detection as Biomarker AHLs_out->Detection

Caption: Quorum sensing in S. meliloti involving the SinI/ExpR system.

The workflow for the validation of this compound-HSL as a biomarker involves several key steps, from sample collection to data analysis.

Experimental_Workflow Sample Sample Collection (Soil, Clinical, etc.) Extraction Extraction of AHLs Sample->Extraction LLE Liquid-Liquid Extraction Extraction->LLE SPE Solid-Phase Extraction Extraction->SPE Analysis Analytical Detection GCMS GC-MS Analysis->GCMS LCMSMS LC-MS/MS Analysis->LCMSMS Biosensor Biosensor Assay Analysis->Biosensor Quantification Quantification Validation Biomarker Validation Quantification->Validation LLE->Analysis SPE->Analysis GCMS->Quantification LCMSMS->Quantification Biosensor->Quantification

Caption: General experimental workflow for biomarker validation.

Detailed Experimental Protocols

Extraction of this compound-HSL from Soil Samples

This protocol is adapted from methods described for the extraction of various AHLs from soil.

Materials:

  • Soil sample

  • Ethyl acetate (B1210297)/acetone (4:1, v/v)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Solid-phase extraction (SPE) silica (B1680970) cartridges

  • Hexane (B92381)

  • Methanol

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Accelerated Solvent Extraction (ASE):

    • Mix 10g of soil with a drying agent like anhydrous sodium sulfate.

    • Place the mixture in an ASE cell.

    • Extract with ethyl acetate/acetone (4:1, v/v) at elevated temperature and pressure (e.g., 100°C, 1500 psi).

  • Concentration:

    • Collect the extract and concentrate it to near dryness using a rotary evaporator at 40°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a silica SPE cartridge with hexane.

    • Dissolve the extract residue in a small volume of hexane and load it onto the cartridge.

    • Wash the cartridge with hexane to remove non-polar interferences.

    • Elute the AHLs with a more polar solvent, such as ethyl acetate or methanol.

  • Final Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of solvent suitable for GC-MS or LC-MS/MS analysis

comparative analysis of 3-Oxo-C16:1 production in different bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to 3-Oxo-Hexadecenoyl-L-Homoserine Lactone Production in Bacteria

The N-acyl-homoserine lactone (AHL) 3-oxo-C16:1-homoserine lactone (this compound-HSL) is a long-chain quorum sensing (QS) signal molecule utilized by certain Gram-negative bacteria to coordinate collective behaviors. Understanding the production of this specific AHL across different bacterial species is crucial for developing anti-virulence strategies and for elucidating its role in complex microbial communities. This guide provides a comparative analysis of bacterial strains known to produce this compound-HSL and its close structural analog, 3-Oxo-C16-HSL, supported by available experimental data and detailed methodologies.

Bacterial Strains and this compound-HSL Production

Our analysis focuses on two key bacterial species identified in the literature as producers of C16-oxo-AHLs: Sinorhizobium meliloti and Pseudoalteromonas galatheae.

  • Sinorhizobium meliloti : This nitrogen-fixing soil bacterium is a well-documented producer of a variety of long-chain AHLs.[1][2] The synthesis of these AHLs, including this compound-HSL, is primarily governed by the SinI AHL synthase.[1] The production of these signaling molecules is part of a complex quorum-sensing cascade involving the transcriptional regulators SinR and ExpR, which modulates symbiotic interactions with legume hosts.[3][4][5]

  • Pseudoalteromonas galatheae : A marine bacterium, P. galatheae, has been identified as a producer of several AHLs, including 3-oxo-C16-HSL.[6][7] This bacterium was isolated from the surface of the red macroalga Porphyra haitanensis, suggesting a potential role for this AHL in epiphytic lifestyle and biofilm formation.[6]

Quantitative Production of this compound-HSL and 3-Oxo-C16-HSL

A comprehensive review of the current literature reveals a notable scarcity of specific quantitative data for the production levels of this compound-HSL and 3-Oxo-C16-HSL. While the presence of these molecules in the aforementioned bacterial strains has been confirmed through mass spectrometry, their exact concentrations in culture supernatants are not consistently reported.

Bacterial StrainAcyl-Homoserine LactoneProduction LevelMethod of DetectionReference
Sinorhizobium meliloti (strain 8530 expR+)This compound-HSLPresence confirmedGC-MS, ESI-tandem MS[1]
Pseudoalteromonas galatheae3-Oxo-C16-HSLPresence confirmedLC-MS[6]

Note: The lack of standardized reporting for the absolute quantification of long-chain AHLs presents a challenge for direct comparison. Future research employing rigorous quantification methods is needed to populate such comparative datasets.

Experimental Protocols

The following are detailed methodologies for the extraction and quantification of long-chain AHLs like this compound-HSL from bacterial cultures.

Protocol 1: Extraction of Acyl-Homoserine Lactones

This protocol describes a standard liquid-liquid extraction method suitable for isolating long-chain AHLs from bacterial culture supernatant.

Materials:

Procedure:

  • Culture Growth: Grow the bacterial strain of interest in a suitable liquid medium until the stationary phase of growth is reached to ensure maximum AHL accumulation.

  • Cell Removal: Pellet the bacterial cells by centrifuging the culture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully decant the cell-free supernatant into a clean flask or separatory funnel.

  • Liquid-Liquid Extraction: Perform the extraction by adding an equal volume of acidified ethyl acetate to the supernatant. Mix vigorously for 2-3 minutes. Allow the phases to separate.

  • Collection of Organic Phase: Collect the upper organic (ethyl acetate) layer. Repeat the extraction process on the aqueous phase two more times to maximize the recovery of AHLs.

  • Drying: Pool the collected organic phases and dry over anhydrous magnesium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the ethyl acetate to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Resuspend the dried extract in a known volume of acetonitrile or another suitable solvent for subsequent analysis. Store the extract at -20°C.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the general steps for the sensitive and specific quantification of this compound-HSL using LC-MS/MS.

Materials and Equipment:

  • AHL extract (from Protocol 1)

  • Internal standard (e.g., a deuterated or odd-chain 3-oxo-AHL)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Synthetic this compound-HSL standard for calibration curve

Procedure:

  • Sample Preparation: Spike the AHL extract with a known concentration of an internal standard to correct for matrix effects and variations in instrument response.

  • Chromatographic Separation: Inject the sample onto the C18 column. Elute the AHLs using a gradient of mobile phases A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the more hydrophobic long-chain AHLs.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring for a specific precursor-to-product ion transition.

    • Precursor Ion: The protonated molecular ion of this compound-HSL ([M+H]⁺).

    • Product Ion: A characteristic fragment ion, typically the homoserine lactone ring at m/z 102.

  • Data Analysis:

    • Integrate the peak areas for the MRM transition of this compound-HSL and the internal standard.

    • Generate a standard curve by analyzing known concentrations of the synthetic this compound-HSL standard.

    • Calculate the concentration of this compound-HSL in the sample by comparing its peak area ratio (to the internal standard) against the standard curve.

Signaling Pathway and Visualization

In Sinorhizobium meliloti, the production of long-chain AHLs, including this compound-HSL, is controlled by the Sin/ExpR quorum-sensing system. The core components of this system are the LuxI-family AHL synthase, SinI, and two LuxR-family transcriptional regulators, SinR and ExpR.

Sin_ExpR_Pathway cluster_cell Sinorhizobium meliloti SinR SinR SinI SinI (AHL Synthase) SinR->SinI + AHL This compound-HSL SinI->AHL synthesis ExpR ExpR ExpR_AHL ExpR-AHL Complex AHL->ExpR AHL_out This compound-HSL AHL->AHL_out ExpR_AHL->SinI + TargetGenes Target Genes (e.g., EPS II, Motility) ExpR_AHL->TargetGenes regulation

Caption: Quorum sensing pathway in S. meliloti for this compound-HSL production.

References

The Role of 3-Oxo-C16:1-HSL in Virulence Factor Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the role of the quorum-sensing molecule 3-Oxo-C16:1-homoserine lactone (this compound-HSL) in regulating virulence-related factors, with a primary focus on its activity in the nitrogen-fixing bacterium Sinorhizobium meliloti.

The long-chain N-acyl homoserine lactone (AHL) this compound-HSL is a key signaling molecule in the complex quorum-sensing (QS) network of Sinorhizobium meliloti. This bacterium engages in a symbiotic relationship with leguminous plants, a process that involves tightly regulated gene expression reminiscent of pathogenic virulence mechanisms. The Sin quorum-sensing system, orchestrated by a variety of AHLs including this compound-HSL, plays a pivotal role in controlling phenotypes crucial for successful plant interaction, such as exopolysaccharide (EPS) production and swarming motility.[1][2] This guide presents a comparative analysis of the effects of this compound-HSL on the bacterial proteome and discusses the methodologies used to elucidate these functions.

Comparative Analysis of Protein Expression Regulated by this compound-HSL

A proteomic study of Sinorhizobium meliloti strain 1021 revealed that this compound-HSL significantly alters the accumulation of a wide range of proteins.[3][4] The following table summarizes the differential accumulation of 56 identified proteins in early-log-phase cultures treated with this compound-HSL compared to another long-chain AHL, C14-HSL. This provides a direct comparison of the specificity and impact of these signaling molecules.

Table 1: Comparative Proteomic Response to this compound-HSL and C14-HSL in S. meliloti [3]

ProteinGenomic Accession No.Accumulation Response (%) with this compound-HSL (2h)Accumulation Response (%) with C14-HSL (2h)
PeroxiredoxinSMc00072290Not Affected
Fatty-acid-CoA ligaseSMc00261320Not Affected
Orotidine 5'-phosphate decarboxylaseSMc0041240Not Affected
Glutamine synthetase ISMc00948NewNot Affected
AcetyltransferaseSMc0101740Not Affected
NADP-dependent malic enzymeSMc01126200Not Affected
Nitrogen regulatory IIa proteinSMc0114140Not Affected
Biotin carboxyl carrier proteinSMc0134470Not Affected
Ribose 5-phosphate isomerase BSMc01613290Not Affected
Glycine dehydrogenaseSMc02049770Not Affected
30S ribosomal protein S2SMc02101280Not Affected
Dihydrolipoamide dehydrogenaseSMc02220250Not Affected
Succinyl-CoA synthetase alpha subunitSMc02221230Not Affected
Chaperonin GroELSMc02302190Not Affected
ATP synthase F1, alpha subunitSMc02551160Not Affected
EnolaseSMc02568210Not Affected
Elongation factor TuSMc02684200Not Affected
TransketolaseSMc02740170Not Affected
Malate dehydrogenaseSMc02967200Not Affected
Acyl carrier proteinSMc030015050
Aspartate aminotransferaseSMa011340Not Affected
Ornithine carbamoyltransferaseSMa024740Not Affected
Carbamoyl-phosphate synthaseSMa024940Not Affected
DihydroorotaseSMa034940Not Affected
Aspartate carbamoyltransferaseSMa035040Not Affected
Alanyl-tRNA synthetaseSMa0468200Not Affected
Valyl-tRNA synthetaseSMa0628190Not Affected
Histidyl-tRNA synthetaseSMa0673190Not Affected
Threonyl-tRNA synthetaseSMa0684190Not Affected
Phenylalanyl-tRNA synthetaseSMa0686190Not Affected
Leucyl-tRNA synthetaseSMa0687190Not Affected
Prolyl-tRNA synthetaseSMa0688190Not Affected
Seryl-tRNA synthetaseSMa0689190Not Affected
Glycyl-tRNA synthetaseSMa0690190Not Affected
Isoleucyl-tRNA synthetaseSMa0691190Not Affected
Methionyl-tRNA synthetaseSMa0692190Not Affected
Tryptophanyl-tRNA synthetaseSMa0693190Not Affected
Caffeoyl-CoA O-methyltransferaseSMa1200160Not Affected
Putative transport system proteinSMb20117190190
Putative transport system proteinSMb20118190190
Putative transport system proteinSMb20119190190

Note: "New" indicates the protein was detected only after AHL treatment.

Signaling Pathway and Experimental Workflows

The regulation of virulence-related factors by this compound-HSL in S. meliloti is primarily governed by the Sin/ExpR quorum-sensing system.

Sin/ExpR Quorum-Sensing Pathway

The core of this pathway consists of the AHL synthase, SinI, which produces this compound-HSL and other long-chain AHLs. These molecules then interact with the LuxR-type transcriptional regulators, SinR and ExpR, to modulate the expression of target genes.

Sin_ExpR_Pathway cluster_cell Sinorhizobium meliloti SinI SinI (AHL Synthase) AHL This compound-HSL SinI->AHL synthesis ExpR ExpR (Transcriptional Regulator) AHL->ExpR binding & activation AHL_out This compound-HSL (extracellular) AHL->AHL_out diffusion ExpR->SinI positive feedback DNA Target Gene Promoters ExpR->DNA binding SinR SinR (Transcriptional Regulator) SinR->DNA binding Virulence_Factors Virulence/Symbiosis Factors (EPS II, Motility) DNA->Virulence_Factors expression

Caption: The Sin/ExpR quorum-sensing circuit in S. meliloti.

Experimental Workflow for Proteomic Analysis

The quantitative data presented in Table 1 was generated using a standardized proteomic workflow. This involved culturing the bacteria to a low density to minimize endogenous AHL production, followed by treatment with purified this compound-HSL.

Proteomics_Workflow Start S. meliloti Culture (Low Cell Density) Treatment Treatment with This compound-HSL Start->Treatment Incubation Incubation (2h and 8h) Treatment->Incubation Harvest Cell Harvesting & Protein Extraction Incubation->Harvest TwoD_PAGE 2D Polyacrylamide Gel Electrophoresis Harvest->TwoD_PAGE Analysis Image Analysis & Protein Identification (MS) TwoD_PAGE->Analysis End Quantitative Proteome Data Analysis->End

Caption: Workflow for comparative proteomic analysis of AHL-treated S. meliloti.

Experimental Protocols

Proteomic Analysis of S. meliloti Treated with this compound-HSL

This protocol is adapted from the methodology described by Chen et al. (2003).[3]

  • Bacterial Culture Preparation:

    • Grow S. meliloti 1021 in a suitable medium (e.g., TY medium) to an optical density at 600 nm (OD600) of 1.7.

    • To minimize endogenous AHLs, pellet 1 ml of the starter culture, resuspend, and inoculate into 1 liter of fresh medium.

    • Culture overnight at 28°C with shaking to an OD600 of 0.2.

    • Centrifuge the 1-liter culture, resuspend the pellet in another liter of fresh medium, and incubate for 5 hours to an OD600 of 0.05.

  • AHL Treatment:

    • Divide the low-density culture into experimental and control groups.

    • Add purified this compound-HSL to the experimental group to a final concentration equivalent to that found in early-stationary-phase cultures.

    • Add the solvent control to the control group.

    • Incubate the cultures for desired time points (e.g., 2 and 8 hours).

  • Protein Extraction and 2D-PAGE:

    • Harvest the bacterial cells by centrifugation.

    • Extract total cellular proteins using a suitable lysis buffer and protocol.

    • Quantify the protein concentration.

    • Perform two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) to separate the proteins based on their isoelectric point and molecular weight.

  • Data Analysis:

    • Stain the gels and acquire digital images.

    • Use specialized software to analyze the gel images, detect protein spots, and quantify their relative abundance.

    • Excise differentially expressed protein spots from the gel.

    • Identify the proteins using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) and database searching.

Swarming Motility Assay

This protocol is a generalized method based on descriptions in the literature for S. meliloti.

  • Media Preparation:

    • Prepare a semi-solid minimal medium (e.g., MM) containing 0.6% purified agar (B569324).

    • Pour the medium into petri plates and allow them to solidify.

    • Dry the plates in a laminar flow hood to achieve the appropriate surface moisture, which is critical for swarming.

  • Inoculation:

    • Grow S. meliloti in liquid medium to mid-log phase.

    • Place a small aliquot (e.g., 2 µl) of the bacterial culture onto the center of the semi-solid agar plate.

    • If testing the effect of AHLs, they can be incorporated into the agar medium or added to the inoculum.

  • Incubation and Observation:

    • Incubate the plates at 30°C.

    • Observe and document the migration of the bacteria from the point of inoculation over time (e.g., 24-48 hours). The diameter of the swarming colony is measured to quantify motility.

Exopolysaccharide (EPS) II Quantification

This protocol is based on methods described for quantifying EPS in S. meliloti.

  • Bacterial Culture and EPS Isolation:

    • Grow S. meliloti in a medium that promotes EPS II production (e.g., low-phosphate medium).

    • If testing the effect of this compound-HSL, add the molecule to the culture medium.

    • Separate the bacterial cells from the culture supernatant by centrifugation.

    • Precipitate the EPS from the supernatant using a precipitating agent like cold ethanol.

  • Quantification:

    • Wash and dry the precipitated EPS.

    • Quantify the total carbohydrate content using a colorimetric method, such as the anthrone-sulfuric acid method.

    • Measure the absorbance at a specific wavelength (e.g., 620 nm) and compare it to a standard curve of a known carbohydrate (e.g., glucose) to determine the EPS concentration.

Conclusion

The available evidence confirms that this compound-HSL is a potent signaling molecule in Sinorhizobium meliloti, playing a significant role in the regulation of a diverse set of proteins involved in metabolism, stress response, and symbiotic interactions. The comparative proteomic data clearly indicates that this compound-HSL elicits a broader and more distinct response compared to other long-chain AHLs like C14-HSL, highlighting the specificity of these signaling systems. The regulation of phenotypes such as swarming motility and exopolysaccharide production underscores the importance of this compound-HSL in processes analogous to virulence in pathogenic bacteria. Further research into the specific targets of this signaling molecule could provide valuable insights for the development of novel strategies to modulate bacterial behavior in both symbiotic and pathogenic contexts.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the structure-activity relationships (SAR) of the N-acyl-L-homoserine lactone (AHL) 3-Oxo-C16:1 and its structural analogs. The document is intended for researchers, scientists, and drug development professionals interested in bacterial quorum sensing (QS) and the modulation of host responses.

Introduction

N-acyl-L-homoserine lactones are a class of signaling molecules involved in quorum sensing, a process of bacterial cell-to-cell communication that regulates gene expression in response to population density. The structure of these molecules, particularly the length of the acyl chain and modifications at the C3 position, is crucial for their biological activity. This compound is a long-chain AHL utilized by several bacterial species, including Sinorhizobium meliloti and Agrobacterium vitus, to control processes such as virulence and symbiosis. Understanding the SAR of this compound and its analogs is critical for the development of novel antimicrobial agents that disrupt quorum sensing (quorum quenching) or for harnessing their immunomodulatory effects.

Comparison of Biological Activity

The biological activity of this compound and its analogs is primarily assessed through their ability to activate or inhibit quorum sensing-regulated gene expression in bacteria and to modulate responses in eukaryotic hosts. The key structural features influencing activity are the length of the acyl side chain, the presence of a 3-oxo or 3-hydroxy group, and the saturation of the acyl chain.

Quantitative Data on AHL Activity
MoleculeStructureAcyl Chain LengthC3-SubstitutionSaturationKnown Biological Activities
This compound-HSL 3-oxo-hexadecenoyl-HSLC163-OxoMonounsaturatedInduces changes in root protein production in Medicago truncatula.[1] Utilized by S. meliloti and A. vitus.[1]
3-Oxo-C12-HSL 3-oxo-dodecanoyl-HSLC123-OxoSaturatedKey QS signal in Pseudomonas aeruginosa regulating virulence and biofilm formation.[2] Modulates host immune responses and induces apoptosis.[3][4]
3-Oxo-C14-HSL 3-oxo-tetradecanoyl-HSLC143-OxoSaturatedInduces defense responses in plants.[5]
3-Hydroxy-C12-HSL 3-hydroxy-dodecanoyl-HSLC123-HydroxySaturatedImmunosuppressive activity.
C12-HSL Dodecanoyl-HSLC12NoneSaturatedActivates NF-κB and induces inflammatory responses in macrophages.[6]
3-Oxo-C18-HSL 3-oxo-octadecanoyl-HSLC183-OxoSaturatedProduced by S. meliloti.

Note: The lack of standardized quantitative data for direct comparison highlights a gap in the current research. The activities listed are context-dependent and can vary significantly between different biological assays and organisms.

Signaling Pathways

AHLs exert their effects through distinct signaling pathways in bacteria and eukaryotic cells.

Bacterial Quorum Sensing Pathway

In Gram-negative bacteria, the canonical quorum-sensing pathway involves the interaction of AHLs with a LuxR-type transcriptional regulator.

bacterial_qs_pathway Bacterial Quorum Sensing Pathway AHL_synthase AHL Synthase (LuxI-type) AHL This compound-HSL AHL_synthase->AHL Synthesis LuxR LuxR-type Receptor AHL->LuxR Binding AHL_LuxR_complex AHL-LuxR Complex AHL->AHL_LuxR_complex LuxR->AHL_LuxR_complex DNA Target Gene Promoters (lux box) AHL_LuxR_complex->DNA Binds to Gene_expression Virulence, Biofilm Formation, etc. DNA->Gene_expression Regulates

Bacterial Quorum Sensing Pathway for AHLs.

Eukaryotic Host Response Pathways

Long-chain AHLs, including this compound, can modulate signaling pathways in eukaryotic hosts, such as plants and mammals.

Plant Defense Priming Pathway:

plant_response_pathway Plant Response to Long-Chain AHLs AHL This compound-HSL Plant_Cell Plant Cell AHL->Plant_Cell Perception Oxylipin_Pathway Oxylipin Pathway Plant_Cell->Oxylipin_Pathway SA_Pathway Salicylic Acid (SA) Pathway Plant_Cell->SA_Pathway Defense_Genes Defense Gene Expression Oxylipin_Pathway->Defense_Genes SA_Pathway->Defense_Genes Priming Priming of Defense Responses Defense_Genes->Priming

Plant defense priming by long-chain AHLs.

Mammalian Cell Apoptosis Pathway:

apoptosis_pathway AHL-Induced Apoptosis in Mammalian Cells AHL 3-Oxo-C12-HSL (as a model for long-chain AHLs) Mitochondrion Mitochondrion AHL->Mitochondrion Induces Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase37 Caspase-3/7 Apoptosome->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Execution

Mitochondrial pathway of apoptosis induced by AHLs.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the structure-activity relationship of AHLs.

AHL Activity Bioassay using Reporter Strains

This protocol describes a general method for quantifying the activity of AHLs using a bacterial reporter strain that produces a measurable output (e.g., light, color, or fluorescence) in response to a specific AHL.

1. Materials:

  • Bacterial reporter strain (e.g., E. coli harboring a LuxR-based plasmid with a reporter gene like GFP or lacZ).

  • Luria-Bertani (LB) medium.

  • AHL standards (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO or ethyl acetate).

  • 96-well microtiter plates.

  • Microplate reader capable of measuring absorbance and/or fluorescence.

2. Experimental Workflow:

reporter_assay_workflow AHL Reporter Assay Workflow start Start culture Grow reporter strain overnight start->culture dilute Dilute overnight culture in fresh media culture->dilute dispense Dispense diluted culture into 96-well plate dilute->dispense add_ahl Add serial dilutions of AHLs to wells dispense->add_ahl incubate Incubate at appropriate temperature with shaking add_ahl->incubate measure Measure reporter signal (e.g., GFP fluorescence) and OD600 incubate->measure analyze Analyze data to determine EC50 or relative activity measure->analyze end End analyze->end apoptosis_assay_workflow Cell Viability and Apoptosis Assay Workflow start Start seed_cells Seed mammalian cells in 96-well plates start->seed_cells treat_cells Treat cells with different concentrations of AHLs seed_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate viability Measure cell viability (MTT/WST-1 assay) incubate->viability apoptosis Stain cells with Annexin V-FITC/PI incubate->apoptosis analyze Determine IC50 and percentage of apoptotic cells viability->analyze flow_cytometry Analyze apoptosis by flow cytometry apoptosis->flow_cytometry flow_cytometry->analyze end End analyze->end

References

Validating the Specificity of 3-Oxo-C16:1-HSL: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the biological effects of N-acyl-homoserine lactones (AHLs), understanding the specificity of individual AHL molecules is paramount. This guide provides a framework for validating the specific effects of N-(3-oxo-9Z-hexadecenoyl)-homoserine lactone (3-Oxo-C16:1-HSL), a bacterial quorum-sensing molecule, on host cells. As no single dedicated receptor has been identified in mammalian systems, specificity is determined by comparing its activity with other AHLs and elucidating the unique signaling pathways it modulates.

This guide focuses on comparing this compound-HSL with the well-characterized N-(3-oxododecanoyl)-L-homoserine lactone (3-Oxo-C12-HSL) and the shorter-chain N-(3-oxohexanoyl)-L-homoserine lactone (3-Oxo-C6-HSL). The differential effects on immunomodulation and apoptosis are highlighted, along with detailed experimental protocols to assess these outcomes.

Comparative Analysis of AHL Activity

The biological activity of AHLs on host cells is highly dependent on the structure, particularly the length and modifications of the acyl chain. Longer acyl chains, such as in 3-Oxo-C12-HSL, are often associated with more potent immunomodulatory and pro-apoptotic effects compared to shorter-chain AHLs.[1] The specificity of this compound-HSL can be established by demonstrating a distinct and dose-dependent cellular response compared to other AHLs.

Table 1: Comparative Effects of Different 3-Oxo-AHLs on Host Cells

FeatureThis compound-HSL (Predicted)3-Oxo-C12-HSL (Observed)3-Oxo-C6-HSL (Observed)
Immunomodulation
TNF-α SuppressionPotentPotent[1][2]Minimal to none[1]
IL-10 AmplificationLikelyYes[2]No
IL-12 Down-regulationLikelyYes[1]No
Apoptosis Induction PotentPotent, via mitochondrial pathway[3][4]Minimal to none
Bacterial QS Activity Specific to certain bacterial LuxR-type receptorsActivates LasR in P. aeruginosaActivates LuxR in V. fischeri

Experimental Protocols for Specificity Validation

To validate the specificity of this compound-HSL, a series of quantitative cellular assays should be performed. Below are detailed methodologies for key experiments.

Immunomodulatory Effects Assay (Cytokine Profiling)

This experiment aims to quantify the effect of different AHLs on the production of key pro- and anti-inflammatory cytokines by immune cells, such as murine RAW264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Cell Culture and Stimulation:

    • Culture RAW264.7 macrophages or isolate PBMCs and plate at a suitable density.

    • Pre-treat the cells with a dose range of this compound-HSL, 3-Oxo-C12-HSL, and 3-Oxo-C6-HSL (e.g., 10, 25, 50, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.

  • Quantification of Cytokines:

    • ELISA: After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatants. Quantify the concentration of TNF-α, IL-1β, and IL-10 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • RT-qPCR: Lyse the cells after a shorter incubation (e.g., 2-4 hours) to extract total RNA. Synthesize cDNA and perform quantitative real-time PCR (RT-qPCR) to measure the relative gene expression of Tnf, Il1b, and Il10. Normalize to a housekeeping gene (e.g., GAPDH).

Data Presentation: The results should be presented in tables and bar graphs, comparing the dose-dependent effects of each AHL on cytokine secretion and gene expression.

Table 2: Example Data Structure for Cytokine Secretion Analysis (ELISA)

AHL CompoundConcentration (µM)TNF-α (pg/mL) ± SDIL-10 (pg/mL) ± SD
Vehicle Control-
This compound-HSL50
3-Oxo-C12-HSL50
3-Oxo-C6-HSL50
Apoptosis Induction Assay

This protocol determines the pro-apoptotic activity of this compound-HSL and compares it to other AHLs by measuring markers of programmed cell death.

Methodology:

  • Cell Treatment:

    • Plate a suitable cell line (e.g., Jurkat T-cells or mouse embryonic fibroblasts) at an appropriate density.

    • Treat the cells with various concentrations of this compound-HSL, 3-Oxo-C12-HSL, and 3-Oxo-C6-HSL for a specified time (e.g., 12-24 hours).

  • Apoptosis Measurement (Flow Cytometry):

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

  • Mitochondrial Pathway Analysis (Optional):

    • To confirm the involvement of the mitochondrial pathway, measure the mitochondrial outer membrane permeabilization (MOMP) using a fluorescent dye like TMRE or JC-1, which indicates changes in mitochondrial membrane potential.

Data Presentation: Summarize the percentage of apoptotic cells for each treatment condition in a table and visualize with bar charts.

Table 3: Example Data Structure for Apoptosis Analysis (Flow Cytometry)

AHL CompoundConcentration (µM)% Early Apoptosis ± SD% Late Apoptosis ± SD
Vehicle Control-
This compound-HSL50
3-Oxo-C12-HSL50
3-Oxo-C6-HSL50

Visualizing Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by immunomodulatory AHLs and the experimental workflow for validating specificity.

G cluster_0 AHL-Mediated Immunomodulation Pathway AHL This compound-HSL or 3-Oxo-C12-HSL Receptor Putative Host Receptor (e.g., TAS2R) AHL->Receptor Cytokines_Anti Anti-inflammatory Cytokines (IL-10) AHL->Cytokines_Anti Amplifies JAK_STAT JAK-STAT Pathway Receptor->JAK_STAT LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines_Pro Pro-inflammatory Cytokines (TNF-α, IL-1β) JAK_STAT->Cytokines_Pro NFkB->Cytokines_Pro

Caption: AHL immunomodulation of host inflammatory pathways.

G cluster_1 Mitochondrial (Intrinsic) Apoptosis Pathway AHL This compound-HSL or 3-Oxo-C12-HSL Mito Mitochondria AHL->Mito Directly acts on MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Mito->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation (Caspase-9, -3) CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: AHL-induced mitochondrial apoptosis pathway.[4]

G cluster_2 Experimental Workflow for Specificity Validation start Prepare Cell Cultures (e.g., RAW264.7, Jurkat) treatment Treat with different AHLs (this compound, 3-Oxo-C12, 3-Oxo-C6) + Vehicle Control start->treatment assay1 Immunomodulation Assay - LPS Stimulation - ELISA / RT-qPCR treatment->assay1 assay2 Apoptosis Assay - Annexin V / PI Staining - Flow Cytometry treatment->assay2 analysis Quantitative Analysis - Compare dose-response - Determine EC50 / IC50 assay1->analysis assay2->analysis conclusion Validate Specificity of This compound-HSL analysis->conclusion

Caption: Workflow for comparing the biological activity of AHLs.

References

A Comparative Guide to the Efficacy of Synthetic vs. Natural 3-Oxo-C16:1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of synthetically produced versus naturally derived 3-Oxo-C16:1, a long-chain N-acyl-homoserine lactone (AHL) involved in bacterial quorum sensing and host interactions. Due to a lack of direct comparative studies in the current scientific literature, this guide synthesizes available data on the biological activities of both forms to facilitate informed decisions in research and development.

Introduction to this compound

This compound is a signaling molecule primarily known for its role in the quorum sensing (QS) system of Gram-negative bacteria, such as Sinorhizobium meliloti. This communication process allows bacteria to coordinate gene expression in a population-density-dependent manner, influencing various physiological processes including symbiosis and virulence. Beyond its function in prokaryotes, this compound and other long-chain AHLs have been shown to elicit responses in eukaryotic hosts, particularly plants, where they can induce systemic resistance.

The availability of both naturally derived and synthetically produced this compound presents researchers with a choice. While natural forms are isolated from bacterial cultures, synthetic versions offer a readily available and potentially more standardized alternative. However, a critical evaluation of their comparative efficacy is essential for the accurate interpretation of experimental results.

Data Presentation: Biological Activity

The following tables summarize the known biological activities of natural this compound. Currently, there is a lack of specific quantitative data from studies directly comparing the efficacy of synthetic this compound. Synthetic AHLs are widely used in research, and their activity is generally presumed to be identical to their natural counterparts, provided they are of high purity and correct stereochemistry.

Table 1: Biological Activity of Natural this compound in Bacteria (Sinorhizobium meliloti)

Biological ProcessObserved EffectQuantitative DataReference
Quorum SensingRegulation of protein expressionAlters the accumulation of over 100 polypeptides[1]
Proteome ModulationSignificant changes in proteins related to metabolism, transport, and DNA synthesis40 out of 56 identified proteins affected by 2-hour exposure

Table 2: Biological Activity of Natural this compound in Plants

Host PlantBiological ResponseQuantitative DataReference
Medicago truncatulaInduction of systemic resistanceSpecific quantitative data on the level of resistance is not available.[2]
Arabidopsis thalianaPriming of defense responsesInoculation with 3-Oxo-C14-HSL (a closely related AHL) producing S. meliloti enhanced resistance.[3]

Note on Synthetic this compound: While specific efficacy data is not available, synthetic this compound is used as a standard in analytical chemistry and in various biological assays where its activity is assumed to be equivalent to the natural form. One source notes that synthetic products carry a potential for research and development risks, which may allude to factors such as purity, stability, or the presence of inactive stereoisomers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments related to the study of this compound.

Protocol for Assessing AHL Activity using a Reporter Strain

This protocol describes a general method for determining the activity of AHLs using a bacterial reporter strain that produces a measurable signal (e.g., light, color) in response to the presence of an AHL.

Objective: To quantify the biological activity of a this compound sample (natural or synthetic).

Materials:

  • Bacterial reporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4))

  • Luria-Bertani (LB) agar (B569324) and broth

  • Appropriate antibiotics for the reporter strain

  • Sample containing this compound (dissolved in a suitable solvent like DMSO or ethyl acetate)

  • Microplate reader (for luminescence or absorbance)

  • 96-well microplates

Procedure:

  • Prepare Reporter Strain: Inoculate a single colony of the reporter strain into LB broth with appropriate antibiotics and grow overnight at 28°C with shaking.

  • Prepare Inoculum: Dilute the overnight culture to an OD600 of 0.1 in fresh LB broth.

  • Prepare Sample Dilutions: Prepare a serial dilution of the this compound sample in the appropriate solvent.

  • Assay Setup: In a 96-well plate, add a fixed volume of the diluted reporter strain inoculum to each well. Then, add a small volume of each this compound dilution to the respective wells. Include a negative control (solvent only) and a positive control (a known active AHL).

  • Incubation: Incubate the plate at 28°C for a specified period (e.g., 6-8 hours).

  • Measurement: Measure the reporter signal (e.g., luminescence or β-galactosidase activity) using a microplate reader.

  • Data Analysis: Plot the reporter signal against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Protocol for Proteomic Analysis of Bacterial Response to this compound

This protocol outlines the workflow for analyzing changes in the bacterial proteome in response to this compound.

Objective: To identify and quantify proteins that are differentially expressed in a bacterium upon exposure to this compound.

Materials:

  • Bacterial culture (e.g., Sinorhizobium meliloti)

  • Growth medium

  • This compound (natural or synthetic)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • Reagents for protein digestion (e.g., trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software

Procedure:

  • Bacterial Culture and Treatment: Grow the bacterial culture to a specific growth phase (e.g., early logarithmic phase). Divide the culture into two groups: a control group (no treatment) and a treatment group (add this compound at a desired concentration). Incubate for a defined period.

  • Cell Lysis and Protein Extraction: Harvest the bacterial cells by centrifugation. Lyse the cells using a suitable lysis buffer and extract the total protein.

  • Protein Quantification: Determine the protein concentration in each sample using a protein quantification assay.

  • Protein Digestion: Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide samples using an LC-MS/MS system. The system will separate the peptides by liquid chromatography and then fragment and analyze them by mass spectrometry to determine their amino acid sequence.

  • Data Analysis: Use proteomics software to identify the proteins from the peptide sequences and to quantify the relative abundance of each protein in the control and treated samples. Identify the proteins that are significantly up- or down-regulated in response to this compound.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving this compound.

Quorum_Sensing_Pathway cluster_bacteria Bacterial Cell SinI SinI (AHL Synthase) AHL This compound SinI->AHL Synthesis Precursors Acyl-ACP + S-adenosylmethionine Precursors->SinI Substrates SinR SinR (Transcriptional Regulator) AHL->SinR Binding & Activation AHL_out This compound AHL->AHL_out Diffusion DNA Target Genes SinR->DNA Regulation Proteins Regulated Proteins DNA->Proteins Expression caption Bacterial Quorum Sensing Pathway for this compound. Plant_Defense_Pathway AHL This compound Receptor Putative Plant Receptor AHL->Receptor Perception Signaling Intracellular Signaling Cascade (e.g., MAPK activation) Receptor->Signaling Hormones Phytohormone Signaling (Salicylic Acid, Jasmonic Acid) Signaling->Hormones Defense Defense Gene Expression Hormones->Defense Resistance Systemic Resistance Defense->Resistance caption Proposed Plant Defense Signaling Pathway. Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Comparative Analysis cluster_results Data Interpretation Natural Natural this compound (Purified from culture) Bioassay Biological Activity Assay (e.g., Reporter Strain) Natural->Bioassay Proteomics Proteomics Analysis (e.g., LC-MS/MS) Natural->Proteomics PlantAssay Plant Response Assay (e.g., Resistance to Pathogen) Natural->PlantAssay Synthetic Synthetic this compound (Commercial source) Synthetic->Bioassay Synthetic->Proteomics Synthetic->PlantAssay Efficacy Efficacy Comparison (EC50, Protein Expression, etc.) Bioassay->Efficacy Proteomics->Efficacy PlantAssay->Efficacy caption Workflow for Efficacy Comparison.

References

A Comparative Guide to Inter-Laboratory Validation of 3-Oxo-C16:1 Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic Pathway of Acylcarnitines

Acylcarnitines are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key process in cellular energy production.[5] The formation of acylcarnitines is catalyzed by carnitine acyltransferases.[1]

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_membrane Mitochondrial Membranes Fatty_Acid Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Acylcarnitine Acylcarnitine (e.g., 3-Oxo-C16:1) Acyl_CoA->Acylcarnitine Carnitine Beta_Oxidation β-Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Acylcarnitine->Beta_Oxidation Carnitine CPT1 CPT1 CAT CAT CPT2 CPT2

Figure 1: Simplified diagram of the role of acylcarnitines in fatty acid β-oxidation.

Experimental Protocols

A standardized protocol is fundamental for achieving reproducible results in an inter-laboratory study. The following LC-MS/MS methodology is a composite of best practices for acylcarnitine analysis.[1][6][7]

Sample Preparation (Human Plasma)
  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound or a close structural analog like d3-hexadecanoyl-carnitine).[1]

  • Protein Precipitation: Add 200 µL of cold methanol (B129727) to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B for re-equilibration

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transition for this compound would need to be optimized, but a common fragmentation for acylcarnitines is the neutral loss of the carnitine headgroup, resulting in a product ion at m/z 85.[1][8]

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Dry_Down Dry Under Nitrogen Supernatant_Transfer->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Mass_Spec Mass Spectrometry (ESI+, MRM) Chromatography->Mass_Spec Data_Acquisition Data Acquisition Mass_Spec->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Figure 2: A typical experimental workflow for the quantification of this compound.

Inter-Laboratory Comparison of Quantitative Performance

The following table presents a hypothetical yet realistic summary of expected performance metrics for a validated this compound quantification method across three different laboratories. These values are based on typical performance characteristics observed in multi-laboratory validations of other acylcarnitines and lipid biomarkers.[4][6]

Parameter Laboratory A Laboratory B Laboratory C Acceptance Criteria
Lower Limit of Quantification (LOQ) 0.5 ng/mL0.6 ng/mL0.5 ng/mLSignal-to-Noise > 10
Linearity (r²) 0.9980.9970.999> 0.99
Dynamic Range 0.5 - 500 ng/mL0.6 - 500 ng/mL0.5 - 500 ng/mLConsistent across labs
Intra-day Precision (%CV) 4.2%5.1%3.8%< 15%
Inter-day Precision (%CV) 6.8%7.5%6.2%< 15%
Accuracy (% Bias) -3.5%+4.2%-2.8%± 15%
Recovery 92%89%95%Consistent and reproducible

Table 1: Hypothetical Inter-Laboratory Comparison of Method Performance for this compound Quantification.

Conclusion

Standardization of analytical methods is paramount for the reliable quantification of biomarkers like this compound in multi-center studies.[3][9] This guide outlines a robust LC-MS/MS-based protocol and provides expected performance parameters for the inter-laboratory validation of this compound quantification. By adhering to a common experimental protocol and predefined acceptance criteria, researchers can ensure data comparability and integrity across different analytical sites. The presented workflow and performance expectations serve as a valuable resource for establishing and validating a harmonized analytical method for this important acylcarnitine.

References

Assessing the Off-Target Effects of Long-Chain Acyl-Homoserine Lactones in Eukaryotic Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the off-target effects of N-acyl-homoserine lactones (AHLs) in eukaryotic cells, with a focus on long-chain variants analogous to 3-Oxo-C16:1. As bacterial quorum-sensing molecules, AHLs can influence host cell physiology, a phenomenon known as inter-kingdom signaling.[1] Understanding these off-target effects is crucial for developing AHL-based therapeutics or for studying host-pathogen interactions. Due to the limited specific data on this compound, this guide draws comparisons from its well-studied structural analogs, primarily 3-oxo-C12-HSL and 3-oxo-C12:2-HSL.

Data Presentation: Quantitative Comparison of AHL Off-Target Effects

The following table summarizes key quantitative data regarding the off-target effects of long-chain AHLs on various eukaryotic cell functions. These effects are concentration-dependent and can vary significantly between different AHLs and cell types.

Parameter AHL Molecule Cell Line Concentration Observed Effect Reference
Cytotoxicity 3-oxo-C12-HSLRAW264.7 Macrophages12.5–100 µMSignificant decrease in cell viability after 12 hours.[2]
3-oxo-C12-HSLRAW264.7 Macrophages6.25 µMNo significant effect on cell viability at 24 hours.[2]
3-oxo-C12-HSLHeLa Cells50 µM~21% apoptotic cells after 18 hours.[3]
3-oxo-C12-HSLHeLa Cells100 µM~50% apoptotic cells after 18 hours.[3]
Anti-inflammatory Effect 3-oxo-C12-HSLCaco-2/TC7 (IL-1β stimulated)5 µMSignificant decrease in IL-8 secretion.[4]
3-oxo-C12:2-HSLCaco-2 (TNF-α & IFN-γ stimulated)200 µMSignificant decrease in IL-8 secretion.[5]
Pro-inflammatory Cytokine Modulation 3-oxo-C12-HSLRAW264.7 Macrophages (LPS stimulated)50 µM~40% reduction in TNF-α release.[6]
Signaling Pathway Modulation 3-oxo-C12:2-HSLRAW264.7 Macrophages (LPS & IFN-γ stimulated)50 µMSignificant inhibition of JAK1 and STAT1 phosphorylation.[7]
Epithelial Permeability 3-oxo-C12-HSLCaco-2/TC7 Cells200 µM~15-fold increase in paracellular permeability after 20 hours.[5]
3-oxo-C12:2-HSLCaco-2/TC7 Cells200 µMNo significant modification of paracellular permeability.[5]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms and experimental approaches for assessing off-target effects, the following diagrams are provided.

G cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 5. Dimerization AHL This compound (or analog) AHL->JAK Inhibition DNA DNA pSTAT_dimer->DNA 6. Nuclear Translocation & DNA Binding Transcription Gene Transcription (e.g., pro-inflammatory cytokines) DNA->Transcription 7. Transcription Initiation

Figure 1. Simplified JAK-STAT signaling pathway and the inhibitory effect of AHLs.

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Start Start: Select Eukaryotic Cell Line (e.g., RAW264.7, Caco-2) Culture Cell Culture & Seeding Start->Culture Stimulation Pre-stimulation (optional) (e.g., LPS, TNF-α) Culture->Stimulation Treatment Treat with this compound (Dose-response) Stimulation->Treatment Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT, LDH, Annexin V) Treatment->Cytotoxicity Inflammation Inflammatory Marker Assay (e.g., ELISA for cytokines) Treatment->Inflammation Signaling Signaling Pathway Analysis (e.g., Western Blot for pSTAT/pNF-κB) Treatment->Signaling Data Collect Quantitative Data Cytotoxicity->Data Inflammation->Data Signaling->Data Analysis Statistical Analysis (e.g., IC50, ANOVA) Data->Analysis End End: Assess Off-Target Profile Analysis->End

Figure 2. General experimental workflow for assessing AHL off-target effects.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of off-target effects. Below are protocols for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (Annexin V/PI Staining)

This protocol is used to quantify apoptosis (programmed cell death) versus necrosis induced by the test compound.

  • Objective: To determine the dose-dependent cytotoxic effects of this compound.

  • Materials:

    • HeLa cells or other suitable cell line.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • This compound stock solution (dissolved in DMSO).

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

    • Flow cytometer.

  • Procedure:

    • Cell Seeding: Seed HeLa cells in a 6-well plate at a density of approximately 2 x 10^5 cells/well and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 75, 100 µM). Include a vehicle control (DMSO) and a negative control (medium alone).[3][8]

    • Incubation: Incubate the cells for a defined period (e.g., 18-24 hours) at 37°C in a CO2 incubator.[3]

    • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer provided in the kit.

    • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.

    • Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic (Annexin V positive, PI negative) and necrotic/late apoptotic (Annexin V positive, PI positive) cells can be quantified.[2][3]

Cytokine Secretion Assay (ELISA)

This protocol measures the concentration of specific cytokines (e.g., IL-8, TNF-α) in the cell culture supernatant to assess the pro- or anti-inflammatory effects of the compound.

  • Objective: To quantify the modulation of cytokine secretion by this compound.

  • Materials:

    • RAW264.7 (macrophage) or Caco-2 (epithelial) cells.

    • Inflammatory stimulant (e.g., Lipopolysaccharide (LPS), TNF-α, IL-1β).

    • This compound stock solution.

    • ELISA kit for the cytokine of interest (e.g., mouse TNF-α or human IL-8).

  • Procedure:

    • Cell Seeding: Seed cells in a 24-well plate and grow to confluence.

    • Stimulation & Treatment: For anti-inflammatory assessment, pre-treat cells with this compound for a short period (e.g., 1-2 hours) before adding an inflammatory stimulant (e.g., 10 ng/mL LPS for RAW264.7 cells).[4][6]

    • Incubation: Incubate for a suitable duration to allow cytokine production and secretion (e.g., 5-24 hours).[6]

    • Supernatant Collection: Centrifuge the plate to pellet cells and collect the supernatant.

    • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated wells, followed by detection antibodies and a substrate to generate a colorimetric signal.

    • Quantification: Measure the absorbance using a plate reader and calculate the cytokine concentration based on a standard curve.

Western Blot for Signaling Pathway Analysis (JAK-STAT Pathway)

This protocol is used to detect changes in the phosphorylation state of key signaling proteins, indicating pathway activation or inhibition.

  • Objective: To determine if this compound inhibits the phosphorylation of JAK-STAT pathway components.

  • Materials:

    • RAW264.7 cells.

    • Stimulants (e.g., LPS and IFN-γ).

    • This compound stock solution.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies (e.g., anti-P-JAK1, anti-JAK1, anti-P-STAT1, anti-STAT1).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescence substrate.

  • Procedure:

    • Cell Treatment: Seed RAW264.7 cells and treat them with stimulants (LPS and IFN-γ) in the presence or absence of this compound (e.g., 50 µM) for a specific duration (e.g., 2 hours).[7]

    • Cell Lysis: Wash the cells with cold PBS and lyse them on ice using lysis buffer.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and then incubate with HRP-conjugated secondary antibodies.

    • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of inhibition.[7]

References

Comparative Transcriptomics of Sinorhizobium meliloti: Unraveling the Influence of 3-Oxo-C16:1-HSL

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Quorum Sensing in Sinorhizobium meliloti

Sinorhizobium meliloti, a key bacterium in agriculture for its symbiotic nitrogen fixation with leguminous plants, utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors. This process relies on the production and detection of small signaling molecules, including a variety of long-chain AHLs. The sinRI locus is a central component of this system, with the LuxI-type synthase, SinI, responsible for the synthesis of several long-chain AHLs, including 3-Oxo-C16:1-HSL. The cognate LuxR-type transcriptional regulator, SinR, binds to these AHLs at a sufficient concentration, leading to the regulation of a suite of genes.[1][2][3] These genes are known to be involved in critical processes such as exopolysaccharide (EPS) production, motility, and the establishment of a successful symbiotic relationship with its plant host.[4][5][6]

Understanding the specific transcriptomic changes induced by this compound-HSL is crucial for deciphering its precise role in the intricate regulatory networks of S. meliloti. This knowledge can inform strategies for enhancing nitrogen fixation in agriculture and provide insights into novel targets for antimicrobial drug development.

Experimental Design and Protocols

This section details a comprehensive experimental protocol for a comparative RNA-sequencing (RNA-seq) analysis of S. meliloti grown in the presence and absence of this compound-HSL.

Bacterial Strain and Growth Conditions
  • Bacterial Strain: Sinorhizobium meliloti strain Rm1021, a well-characterized strain with a sequenced genome. A sinI mutant of this strain, which is incapable of producing its own long-chain AHLs, would be the ideal choice to avoid confounding effects from endogenously produced signals.[1][2]

  • Growth Medium: A defined minimal medium should be used to ensure reproducibility and minimize variability.

  • Experimental Groups:

    • Control Group: S. melilotisinI mutant grown in the minimal medium.

    • Treatment Group: S. melilotisinI mutant grown in the minimal medium supplemented with a final concentration of 1 µM this compound-HSL.

  • Culture Conditions: Cultures should be grown aerobically at 30°C with shaking to mid-logarithmic phase (OD600 of ~0.6-0.8). Three biological replicates for each group are essential for robust statistical analysis.

RNA Extraction

High-quality total RNA is paramount for successful RNA-seq.

  • Harvest bacterial cells by centrifugation at 4°C.

  • Immediately resuspend the cell pellet in an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) to preserve the transcriptomic snapshot.

  • Extract total RNA using a commercially available kit with a protocol optimized for Gram-negative bacteria, which includes a DNase I treatment step to remove contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (for purity, A260/280 and A260/230 ratios) and a bioanalyzer (for integrity, RIN value).

Ribosomal RNA (rRNA) Depletion

Bacterial total RNA is predominantly composed of rRNA (up to 98%), which needs to be removed to enrich for messenger RNA (mRNA) and other non-coding RNAs.

  • Utilize a commercially available rRNA depletion kit specifically designed for bacteria. These kits typically use biotinylated probes that bind to 16S and 23S rRNA, which are then removed using streptavidin-coated magnetic beads.[7][8][9][10]

RNA-Seq Library Preparation and Sequencing
  • Library Preparation: Prepare strand-specific RNA-seq libraries from the rRNA-depleted RNA using a commercial kit compatible with the Illumina sequencing platform. The general steps include:

    • RNA fragmentation.

    • First-strand cDNA synthesis using random primers.

    • Second-strand cDNA synthesis, incorporating dUTP to ensure strand specificity.

    • End repair and A-tailing.

    • Ligation of sequencing adapters with unique barcodes for multiplexing.

    • PCR amplification of the library.

  • Library Quality Control: Assess the quality and quantity of the prepared libraries using a bioanalyzer and qPCR.

  • Sequencing: Pool the barcoded libraries and perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencer (e.g., NovaSeq or NextSeq) to a sufficient depth to ensure adequate coverage for differential gene expression analysis.

Bioinformatics Analysis

A robust bioinformatics pipeline is essential for extracting meaningful biological insights from the raw sequencing data.

Quality Control of Raw Sequencing Reads
  • Use tools like FastQC to assess the quality of the raw FASTQ files. This includes checking for per-base sequence quality, GC content, and adapter contamination.

  • Employ a tool such as Trimmomatic or Cutadapt to trim low-quality bases and remove adapter sequences.

Read Mapping
  • Align the high-quality, trimmed reads to the Sinorhizobium meliloti Rm1021 reference genome using a splice-aware aligner like Bowtie2 .

Read Counting
  • Generate a count matrix of the number of reads mapping to each annotated gene in the reference genome using a tool like HTSeq-count .

Differential Gene Expression Analysis
  • Perform differential gene expression analysis between the control and this compound-HSL treated groups using a statistical package like DESeq2 or edgeR in the R environment. These tools normalize the raw counts and perform statistical tests to identify genes with significant changes in expression.

  • Set a significance threshold, typically a false discovery rate (FDR) adjusted p-value (padj) < 0.05 and a log2 fold change of > 1 or < -1.

Functional Annotation and Pathway Analysis
  • Perform functional annotation of the differentially expressed genes (DEGs) using databases such as Gene Ontology (GO) and KEGG pathways to identify over-represented biological processes and metabolic pathways.

Hypothetical Quantitative Data

The following table presents a hypothetical yet plausible set of differentially expressed genes in S. meliloti in response to this compound-HSL, based on the known functions of the sinRI quorum-sensing system.

GeneFunctionLog2 Fold Changep-valuepadj
Upregulated Genes
sinIAHL synthase2.51.2e-83.5e-7
expE2Exopolysaccharide II biosynthesis3.14.5e-101.8e-8
expA1Exopolysaccharide II biosynthesis2.89.1e-92.2e-7
exoYSuccinoglycan biosynthesis1.93.2e-65.1e-5
nifANitrogen fixation regulation1.58.7e-59.9e-4
fixKNitrogen fixation regulation1.32.1e-42.0e-3
Downregulated Genes
fliCFlagellin-2.27.8e-82.1e-6
motAFlagellar motor protein-1.85.4e-79.8e-6
cheYChemotaxis protein-1.51.9e-63.0e-5

Visualizations

Experimental Workflow

Experimental_Workflow cluster_culture Bacterial Culture cluster_rna_prep RNA Preparation cluster_sequencing Sequencing cluster_analysis Bioinformatics Analysis Control S. meliloti sinI- mutant (Control) RNA_Extraction Total RNA Extraction Control->RNA_Extraction Treatment S. meliloti sinI- mutant + this compound-HSL Treatment->RNA_Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep RNA-Seq Library Preparation rRNA_Depletion->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Quality Control (FastQC, Trimmomatic) Sequencing->QC Mapping Read Mapping (Bowtie2) QC->Mapping Counting Read Counting (HTSeq-count) Mapping->Counting DEG Differential Expression (DESeq2) Counting->DEG Functional Functional Annotation (GO, KEGG) DEG->Functional

Caption: Experimental workflow for comparative transcriptomics.

Sinorhizobium meliloti SinR/SinI Quorum-Sensing Pathway

Sin_Pathway cluster_cell Sinorhizobium meliloti cell cluster_genes Target Genes SinI SinI (AHL Synthase) AHL This compound-HSL SinI->AHL synthesis SinR SinR (Transcriptional Regulator) SinR_AHL SinR-AHL Complex SinR->SinR_AHL AHL->SinR binds AHL_out This compound-HSL AHL->AHL_out diffusion DNA DNA SinR_AHL->DNA binds EPS_genes Exopolysaccharide (exp genes) DNA->EPS_genes activates Motility_genes Motility (fli, mot genes) DNA->Motility_genes represses Symbiosis_genes Symbiosis (nif, fix genes) DNA->Symbiosis_genes activates

Caption: SinR/SinI quorum-sensing signaling pathway.

Discussion and Potential Implications

The hypothetical data presented in this guide suggests that this compound-HSL plays a significant role in regulating key physiological processes in S. meliloti. The upregulation of genes involved in exopolysaccharide biosynthesis (exp and exo genes) and nitrogen fixation (nif and fix genes) indicates a potential role for this specific AHL in preparing the bacteria for a symbiotic lifestyle. The production of exopolysaccharides is crucial for the formation of infection threads and the successful invasion of the host plant root.[4][11]

Conversely, the downregulation of motility and chemotaxis genes (fli, mot, and che genes) suggests that as the bacterial population density increases and this compound-HSL accumulates, the bacteria transition from a motile, free-living state to a sessile, biofilm-like state, which is a prerequisite for establishing a chronic infection or a symbiotic relationship.[5]

The positive feedback loop, indicated by the upregulation of the sinI synthase gene, is a common feature of quorum-sensing systems, allowing for a rapid and synchronized response once a threshold population density is reached.

The findings from a study like the one outlined here would have significant implications for both agricultural biotechnology and drug development. A deeper understanding of the specific roles of different AHLs could lead to the development of strategies to enhance the nitrogen-fixing efficiency of S. meliloti, thereby reducing the need for chemical fertilizers. Furthermore, the components of the quorum-sensing machinery, such as the SinR receptor, represent potential targets for novel antimicrobial agents that could disrupt bacterial communication and virulence without exerting direct selective pressure for resistance.

References

The Role of 3-Oxo-C16:1-HSL in Interspecies Communication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Oxo-C16:1-acyl-homoserine lactone (this compound-HSL), a key bacterial quorum-sensing molecule, with other acyl-homoserine lactones (AHLs) in the context of interspecies communication. By presenting supporting experimental data, detailed methodologies, and signaling pathway visualizations, this document serves as a valuable resource for understanding the nuanced roles of these molecules in microbial and host interactions.

Quantitative Comparison of AHL Activity

The biological activity of AHLs is highly dependent on the length and modifications of their acyl side chain. These structural variations influence their binding affinity to specific LuxR-type transcriptional regulators, thereby dictating the downstream physiological responses.

Comparative Proteomic Analysis in Sinorhizobium meliloti

Sinorhizobium meliloti, a nitrogen-fixing bacterium that forms a symbiotic relationship with leguminous plants, produces a variety of long-chain AHLs, including this compound-HSL. A proteomic analysis of wild-type S. meliloti revealed that exposure to this compound-HSL and 3-Oxo-C14-HSL induces significant and distinct changes in protein accumulation, highlighting the specificity of these signaling molecules.

Signaling MoleculeExposure TimeNumber of Differentially Accumulated ProteinsOverlap with Other AHLsKey Affected Processes
This compound-HSL 2 hours40 (out of 56 identified)4 proteins also affected by 3-Oxo-C14-HSLCarbon & Nitrogen Metabolism, Energy Cycles, Metabolite Transport, DNA Synthesis, Protein Turnover
8 hours17 (12 with reduced accumulation)--
3-Oxo-C14-HSL 2 hours13 (out of 56 identified)4 proteins also affected by this compound-HSLCarbon & Nitrogen Metabolism, Energy Cycles, Metabolite Transport, DNA Synthesis, Protein Turnover
Effects on Plant Root System Architecture

Long-chain AHLs, including those structurally similar to this compound-HSL, are known to influence plant growth and development, particularly root architecture. The effects are often concentration-dependent and vary based on the specific AHL and plant species.

Signaling MoleculePlant SpeciesConcentrationObserved Effect on Primary RootObserved Effect on Lateral Roots
Long-chain AHLs (general) Arabidopsis thaliana, Medicago truncatula≥50 μMInhibition-
C10-HSL Arabidopsis thaliana30 µM74% reduction in length3.5-fold increase in formation
3-Oxo-C10-HSL Mung Bean100 nMStimulated adventitious root formation-
3-Oxo-C16-HSL (and other long-chain AHLs) Medicago truncatulaNot specifiedCan induce changes in root protein production-

Experimental Protocols

Extraction and Quantification of AHLs from Bacterial Cultures

This protocol outlines a standard method for the extraction and quantification of AHLs, adaptable for this compound-HSL, using liquid chromatography-mass spectrometry (LC-MS).

I. Bacterial Culture and Supernatant Collection:

  • Culture the AHL-producing bacterial strain (e.g., Sinorhizobium meliloti) in an appropriate liquid medium to the desired growth phase (typically stationary phase for maximal AHL production).

  • Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Carefully collect the cell-free supernatant.

II. Liquid-Liquid Extraction:

  • Acidify the supernatant to a pH of approximately 3.0 with a suitable acid (e.g., hydrochloric acid).

  • Perform a twofold extraction with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

  • Pool the organic layers and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under reduced pressure.

  • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol) for analysis.

III. LC-MS/MS Quantification:

  • Chromatography: Inject the reconstituted extract onto a reverse-phase C18 column.

  • Separation: Elute the AHLs using a gradient of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.

  • Mass Spectrometry: Analyze the eluent using a mass spectrometer with positive electrospray ionization (ESI+).

  • Quantification: For precise quantification, use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor for the specific precursor ion of this compound-HSL and a characteristic product ion (often m/z 102, corresponding to the lactone ring). Create a standard curve using a purified this compound-HSL standard.

AHL Bioassay Using a Reporter Strain

Bioluminescent or chromogenic reporter strains are commonly used to detect and semi-quantify AHL activity.

I. Preparation of Reporter Strain:

  • Use a suitable reporter strain, such as Agrobacterium tumefaciens NTL4(pZLR4) or Escherichia coli carrying a LuxR-based plasmid, that is sensitive to long-chain AHLs.

  • Grow the reporter strain in an appropriate liquid medium containing the necessary antibiotics to mid-logarithmic phase.

II. Assay Procedure (96-well plate format):

  • Add a standardized volume of the reporter strain culture to each well of a microtiter plate.

  • Add serial dilutions of the test sample (e.g., purified this compound-HSL, bacterial supernatant extract, or co-culture with the producing strain) to the wells. Include a known active AHL as a positive control and a solvent control.

  • Incubate the plate at the optimal temperature for the reporter strain for a set period.

  • Measure the reporter signal (e.g., luminescence using a luminometer or color development using a spectrophotometer).

  • Correlate the signal intensity to the concentration of AHL activity.

Signaling Pathways and Experimental Workflows

Proposed Signaling of Long-Chain AHLs in Plants

Long-chain AHLs, likely including this compound-HSL, can prime plant defense responses. While the specific receptor for this compound-HSL in plants has not been definitively identified, a general proposed pathway involves the perception of the AHL, leading to downstream signaling cascades that often involve phytohormones like salicylic (B10762653) acid and oxylipins. This can result in an enhanced defense response upon subsequent pathogen attack.

AHL_Plant_Signaling cluster_bacteria Sinorhizobium meliloti cluster_plant Plant Cell 3_Oxo_C16_1_HSL This compound-HSL Receptor PAMP Receptor? 3_Oxo_C16_1_HSL->Receptor Perception Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Phytohormone_Signaling Phytohormone (e.g., Salicylic Acid, Oxylipins) Signaling_Cascade->Phytohormone_Signaling Defense_Response Enhanced Defense Response (Priming) Phytohormone_Signaling->Defense_Response

Caption: Proposed signaling pathway of this compound-HSL in plant cells.

Experimental Workflow for Validating this compound-HSL's Role

The following workflow outlines a comprehensive approach to validate the function of this compound-HSL in a specific interspecies interaction.

Experimental_Workflow Hypothesis Hypothesis: This compound-HSL mediates a specific interspecies interaction. AHL_Production Confirm this compound-HSL production by source organism (LC-MS/MS) Hypothesis->AHL_Production Bioassay Test biological activity of purified this compound-HSL on target organism AHL_Production->Bioassay Mutant_Analysis Compare wild-type vs. AHL-synthase mutant of source organism in co-culture Bioassay->Mutant_Analysis Transcriptomics_Proteomics Analyze gene/protein expression changes in target organism upon exposure Mutant_Analysis->Transcriptomics_Proteomics Conclusion Validate the role of This compound-HSL in the observed interaction. Transcriptomics_Proteomics->Conclusion

Caption: Experimental workflow for validating this compound-HSL's role.

Conclusion

This compound-HSL is a significant long-chain AHL that plays a distinct role in the physiology of producing bacteria, such as Sinorhizobium meliloti, and in communication with host plants. The available data, primarily from proteomic studies, indicates a high degree of specificity in its action compared to other long-chain AHLs. Its effects on plants appear to be part of a broader phenomenon where plants perceive and respond to these bacterial signals, often leading to primed defense responses.

However, a comprehensive understanding of this compound-HSL's role in a wider range of interspecies interactions, including those with other bacteria, fungi, and mammalian cells, remains an area for further investigation. Future research should focus on direct comparative studies of this compound-HSL with other AHLs in these contexts to fully elucidate its spectrum of activity and potential for therapeutic or agricultural applications. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Oxo-C16:1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step protocol for the proper disposal of 3-Oxo-C16:1, a long-chain fatty acid derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for handling similar biochemical substances. It is imperative to conduct a thorough risk assessment and adhere to all institutional, local, and federal regulations.

Hazard Identification and Risk Assessment

Key Precautionary Measures:

  • Treat this compound as a potentially hazardous substance.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.[6]

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7]

Personal Protective Equipment (PPE)

To minimize exposure risks during handling and disposal, the following personal protective equipment is mandatory:[5]

PPE CategorySpecific Requirements
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat, long pants, and closed-toe shoes.

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.

For small spills:

  • Absorb the material with an inert absorbent such as vermiculite, dry sand, or a commercial chemical absorbent.[7]

  • Do not use combustible materials like paper towels for the initial absorption of large quantities.[7]

  • Collect the absorbed material and any contaminated surfaces into a designated, sealable container for hazardous waste.[6][7]

  • Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.[6]

For large spills:

  • Evacuate the immediate area.

  • Follow your institution's established emergency procedures.

  • Prevent the chemical from entering drains or waterways.[7]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[7] Do not dispose of this chemical down the drain or in regular trash. [6][7]

Waste Segregation is Critical: Proper segregation at the point of generation is essential for safe and compliant disposal.[5]

  • Liquid Waste:

    • If this compound is in an organic solvent , it must be disposed of as organic solvent waste.[5] Collect this waste in a designated, properly labeled, and sealed container for organic waste.[5] Store the container in a well-ventilated area, away from ignition sources.[5]

    • If this compound is in an aqueous solution , it should be treated as chemical waste.[5] Collect the aqueous waste in a labeled, sealed container.[5]

  • Solid Waste:

    • Any solid materials contaminated with this compound, such as pipette tips, centrifuge tubes, or gloves, must be considered contaminated solid waste.[5]

    • Collect these materials in a designated, clearly labeled, and sealed container for solid hazardous waste.

Container Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[6][7]

  • Include the solvent, concentration, and any other components of the waste stream.

  • Store waste containers in a designated satellite accumulation area until collection by your institution's EHS department.[6]

Disposal of Empty Containers:

  • Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated.[6]

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).[6]

  • Rinsate Collection: Collect the rinsate as hazardous waste.[6]

  • Consult your local EHS guidelines to determine if the triple-rinsed container can be disposed of as non-hazardous waste.[6]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_final Final Disposal start Waste Generated ppe Don Appropriate PPE start->ppe assess Assess Waste Type (Liquid or Solid) ppe->assess liquid_waste Liquid Waste Containing This compound assess->liquid_waste Liquid solid_waste Solid Waste Contaminated with this compound assess->solid_waste Solid solvent_check In Organic or Aqueous Solvent? liquid_waste->solvent_check organic_waste Collect in Labeled 'Organic Waste' Container solvent_check->organic_waste Organic aqueous_waste Collect in Labeled 'Aqueous Waste' Container solvent_check->aqueous_waste Aqueous store Store in Designated Satellite Accumulation Area organic_waste->store aqueous_waste->store collect_solid Collect in Labeled 'Solid Hazardous Waste' Container solid_waste->collect_solid collect_solid->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end Professional Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Oxo-C16:1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 3-Oxo-C16:1 in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure personal safety and minimize environmental impact.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety protocols for structurally similar long-chain fatty acids and β-keto acids. It is imperative to handle this chemical with care in a controlled laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Body PartPPE RequiredSpecifications
Eyes/Face Chemical safety goggles or a face shieldMust be worn at all times when handling the substance to protect from splashes.
Skin Nitrile gloves and a lab coatNitrile gloves are recommended for handling fatty acids.[1] A lab coat should be worn to prevent skin contact.
Respiratory Use in a well-ventilated area or with a fume hoodTo minimize the inhalation of potential vapors or aerosols.

Operational Plan: Step-by-Step Handling Procedure

A structured operational plan is critical for the safe handling of this compound.

Preparation:
  • Hazard Assessment: Before beginning any work, review this safety guide and any available information on similar fatty acids.

  • Work Area Setup: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Gather Materials: Assemble all necessary equipment, including the chemical, solvents, glassware, and designated waste containers, within the work area.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and operational.

Handling and Use:
  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: If the chemical is a solid, use a spatula or scoop to transfer the desired amount, avoiding dust creation. If it is a liquid or dissolved in a solvent, use appropriate volumetric glassware for transfers.

  • Heating: If heating is required, do so in a controlled manner using a heating mantle, water bath, or hot plate within a fume hood. Avoid direct flames.

Post-Handling:
  • Decontamination: Clean the work area and any non-disposable equipment thoroughly after use.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat and eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory and environmental safety.

  • Waste Segregation: Do not dispose of this compound down the drain.[1]

  • Waste Container: Place waste this compound and any contaminated materials in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of all waste in accordance with federal, state, and local regulations.

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_assess Hazard Assessment prep_setup Work Area Setup prep_assess->prep_setup prep_gather Gather Materials prep_setup->prep_gather prep_emergency Check Emergency Equipment prep_gather->prep_emergency handle_ppe Don PPE prep_emergency->handle_ppe handle_dispense Dispense Chemical handle_ppe->handle_dispense handle_procedure Perform Experiment handle_dispense->handle_procedure post_decon Decontaminate Work Area handle_procedure->post_decon disp_segregate Segregate Waste handle_procedure->disp_segregate post_ppe Remove PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_container Seal in Labeled Container disp_segregate->disp_container disp_dispose Dispose per Regulations disp_container->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.